molecular formula C43H53NO15 B018963 Docetaxel Hydroxy-tert-butyl-carbamate CAS No. 154044-57-2

Docetaxel Hydroxy-tert-butyl-carbamate

Cat. No.: B018963
CAS No.: 154044-57-2
M. Wt: 823.9 g/mol
InChI Key: HABZZLXXUPZIJD-VCVYQWHSSA-N
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Description

Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2) is a significant metabolite of the established antineoplastic agent Docetaxel and is characterized as a potent microtubule stabilizer in its own right. With a molecular formula of C43H53NO15 and a molecular weight of 823.88 g/mol, this compound serves as a critical reference standard and investigative tool in oncological research and drug metabolism studies. Mechanism of Action: This compound exerts its research-observed effects by acting as an antimitotic agent. It promotes the assembly of tubulin into stable microtubules and potently inhibits their depolymerization, effectively disrupting the dynamic reorganization of the microtubule network essential for vital interphase and mitotic cellular functions. This stabilization leads to cell cycle arrest, primarily in the G2/M phase, and can induce programmed cell death (apoptosis). Research Applications: • Metabolism & Pharmacokinetics: As a documented metabolite of Docetaxel, it is invaluable for studying the drug's absorption, distribution, metabolism, and excretion (ADME) profile. • Mechanistic Studies: Used to elucidate the detailed biochemical pathways and resistance mechanisms associated with taxane-based chemotherapy. • Analytical Standard: Serves as a high-purity standard for the qualitative and quantitative analysis of Docetaxel and its related compounds in various biological and pharmaceutical matrices. Physical Properties: This white to off-white solid has a predicted density of 1.41±0.1 g/cm³ and is soluble in solvents such as chloroform, ethyl acetate, and methanol. Store in a freezer at -20°C. Important Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

CAS No.

154044-57-2

Molecular Formula

C43H53NO15

Molecular Weight

823.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1

InChI Key

HABZZLXXUPZIJD-VCVYQWHSSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Synonyms

(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy_x000B_)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a potent anti-neoplastic agent belonging to the taxane family, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[][2][3] Its efficacy is intrinsically linked to its complex pharmacology, which includes extensive metabolic conversion. This guide provides a comprehensive technical overview of a principal metabolite, Docetaxel Hydroxy-tert-butyl-carbamate. This document will delve into its fundamental properties, biological relevance, and analytical characterization, offering a critical resource for researchers and professionals in drug development and quality control.

Core Identity and Physicochemical Properties

Docetaxel Hydroxy-tert-butyl-carbamate, also known as Hydroxy-Docetaxel, is the primary human metabolite of Docetaxel.[4][5] It is formed through the oxidative metabolism of the parent drug.[][2]

Chemical Identity
IdentifierValueSource(s)
IUPAC Name [4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate
Synonyms Docetaxel Hydroxy tert-Butylcarbamate, Hydroxy Taxotere, RPR 104952[4][6]
CAS Number 154044-57-2[4][5][7]
Molecular Formula C₄₃H₅₃NO₁₅[4][7]
Molecular Weight 823.88 g/mol [4][7]
Physicochemical Characteristics

A thorough understanding of the physicochemical properties of Docetaxel Hydroxy-tert-butyl-carbamate is crucial for the development of analytical methods and for understanding its pharmacokinetic behavior.

PropertyValueSource(s)
Melting Point 165-168 °C[8]
Solubility Soluble in Hot Chloroform and Methanol[8]
Appearance White Solid[4]

Biological Formation and Pharmacokinetic Profile

The biotransformation of Docetaxel is a critical determinant of its therapeutic index and toxicity profile. Docetaxel Hydroxy-tert-butyl-carbamate is the principal product of this metabolic pathway.

Metabolic Pathway

Docetaxel is extensively metabolized in the liver by the cytochrome P450 (CYP) isoenzymes, primarily CYP3A4 and CYP3A5.[9][10] The formation of Docetaxel Hydroxy-tert-butyl-carbamate occurs through the hydroxylation of one of the methyl groups on the tert-butyl side chain.[11] This oxidative reaction increases the polarity of the molecule, facilitating its subsequent elimination.

Docetaxel Docetaxel Metabolite Docetaxel Hydroxy-tert-butyl-carbamate Docetaxel->Metabolite CYP3A4 / CYP3A5 (Hydroxylation) Excretion Biliary and Fecal Excretion Metabolite->Excretion

Metabolic conversion of Docetaxel.
Pharmacokinetics and Elimination

Following its formation, Docetaxel Hydroxy-tert-butyl-carbamate, along with other minor metabolites, is primarily eliminated through biliary and fecal excretion.[][12] The renal excretion of the parent drug and its metabolites is minimal.[12] The pharmacokinetic profile of Docetaxel and its metabolites can be influenced by factors affecting CYP3A4/5 activity, such as co-administered drugs that are inhibitors or inducers of these enzymes.[9]

Mechanism of Action and Biological Activity

The pharmacological activity of Docetaxel metabolites is a key consideration in understanding the overall therapeutic effect and potential for drug-drug interactions.

Interaction with Microtubules

Similar to its parent compound, Docetaxel Hydroxy-tert-butyl-carbamate is described as a microtubule stabilizer.[7] The mechanism of action of Docetaxel involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[13]

Potency and Clinical Significance

While possessing the same fundamental mechanism of action, hydroxylated metabolites of Docetaxel are generally considered to be pharmacologically inactive or significantly less potent than the parent drug.[11] This metabolic conversion is therefore viewed as a detoxification pathway. The reduced activity is likely due to altered binding affinity to tubulin resulting from the structural modification. However, the contribution of this metabolite to the overall in vivo cytotoxic effect, if any, is not extensively quantified in publicly available literature.

Synthesis and Analytical Characterization

The ability to synthesize and accurately quantify Docetaxel Hydroxy-tert-butyl-carbamate is essential for its use as a reference standard in metabolic studies and for impurity profiling of Docetaxel active pharmaceutical ingredients (APIs) and drug products.

Synthesis

A specific, detailed chemical synthesis protocol for Docetaxel Hydroxy-tert-butyl-carbamate is not widely reported in the scientific literature. Its primary route of generation for research purposes is often through biological methods, such as incubation of Docetaxel with human liver microsomes to mimic the in vivo metabolic process. For the synthesis of Docetaxel itself, semi-synthetic routes starting from 10-deacetylbaccatin III, a precursor extracted from the needles of the European yew tree, are well-established.[14][15]

Analytical Methodologies

The analysis of Docetaxel and its metabolites is critical for pharmacokinetic studies and for quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.[16][17]

This protocol is a representative method for the separation and quantification of Docetaxel and its related substances, including hydroxylated metabolites.

Chromatographic Conditions:

ParameterSpecification
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.2 mL/min
Detection Wavelength 232 nm
Column Temperature 45 °C
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the Docetaxel Hydroxy-tert-butyl-carbamate reference standard in a suitable solvent such as acetonitrile or methanol. Further dilute with the mobile phase to achieve a final concentration within the desired calibration range.

  • Sample Solution (for drug substance): Accurately weigh and dissolve the Docetaxel drug substance in the diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.

  • Sample Solution (for biological matrices): For plasma or tissue samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances prior to HPLC analysis.[18][19]

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Biological_Sample Biological Sample (e.g., Plasma) Extraction Solid-Phase or Liquid-Liquid Extraction Biological_Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration HPLC RP-HPLC System Concentration->HPLC Injection Detection UV or MS Detector HPLC->Detection Quantification Data Acquisition and Quantification Detection->Quantification

Workflow for analysis from biological samples.

Role as a Pharmaceutical Impurity

Given that Docetaxel Hydroxy-tert-butyl-carbamate is a metabolite, its presence as an impurity in the final drug product is generally not expected from the synthesis of Docetaxel. However, other degradation and process-related impurities are of significant concern. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify limits for various known and unknown impurities in Docetaxel drug substance and drug products.[][8] While Docetaxel Hydroxy-tert-butyl-carbamate may not be listed as a specified impurity arising from the manufacturing process, its reference standard is crucial for metabolic and pharmacokinetic studies.

Conclusion

Docetaxel Hydroxy-tert-butyl-carbamate is a key metabolite in the biotransformation of Docetaxel. A comprehensive understanding of its physicochemical properties, biological formation, and analytical determination is paramount for researchers and professionals in the field of oncology drug development. This guide provides a foundational resource to support further investigation and ensure the quality and safety of Docetaxel-based therapies. The availability of certified reference standards for this metabolite is essential for robust analytical method development and validation, which are critical components of regulatory submissions and post-market surveillance.

References

  • Docetaxel hydroxy-tert-butyl-carbamate | C43H53 N O15 - BuyersGuideChem. (n.d.). Retrieved March 13, 2026, from [Link]

  • Docetaxel | C43H53NO14 | CID 148124 - PubChem. (n.d.). Retrieved March 13, 2026, from [Link]

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  • Cytotoxicity evaluation of docetaxel, ABT-737, and combination... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

  • CAS No : 154044-57-2 | Product Name : Docetaxel Hydroxy tert-Butylcarbamate - Pharmaffiliates. (n.d.). Retrieved March 13, 2026, from [Link]

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  • US5688977A - Method for docetaxel synthesis - Google Patents. (n.d.).
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An In-depth Technical Guide to Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Docetaxel Hydroxy-tert-butyl-carbamate, a primary metabolite and critical process-related impurity of the widely used chemotherapeutic agent, Docetaxel. This document delves into its chemical identity, biological significance, and the analytical methodologies essential for its characterization and quantification. The insights provided herein are intended to support researchers and professionals in drug development, quality control, and pharmacological studies involving Docetaxel.

Introduction: The Significance of a Key Docetaxel Metabolite

Docetaxel, a member of the taxane family of anticancer drugs, exerts its therapeutic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells[1][2]. The clinical efficacy and safety of Docetaxel are intrinsically linked to its metabolic fate. Docetaxel Hydroxy-tert-butyl-carbamate (CAS: 154044-57-2) emerges as a principal metabolite following the in vivo biotransformation of Docetaxel[3]. This metabolic conversion, primarily mediated by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) isoenzymes in the liver, involves the hydroxylation of the tert-butyl group on the C13 side chain of the Docetaxel molecule. As a significant metabolite and a potential impurity in the synthesis of Docetaxel, a thorough understanding of this compound is paramount for comprehending Docetaxel's pharmacokinetics, toxicology, and for ensuring the quality and safety of the final drug product.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of Docetaxel Hydroxy-tert-butyl-carbamate is fundamental for its analysis and handling.

PropertyValueSource
CAS Number 154044-57-2[4][5][6]
Molecular Formula C43H53NO15[4][5][6]
Molecular Weight 823.88 g/mol [4][5]
Physical State SolidInferred from related compounds
Solubility Soluble in Hot Chloroform and Methanol[5]
Melting Point 165-168 °C[5]

The structural difference between Docetaxel and its hydroxylated metabolite lies in the addition of a hydroxyl group to one of the methyl groups of the tert-butyl moiety. This seemingly minor modification can have significant implications for the molecule's polarity, solubility, and interaction with biological targets.

Synthesis and Biotransformation

Biotransformation Pathway

The primary route of formation of Docetaxel Hydroxy-tert-butyl-carbamate in vivo is through the oxidative metabolism of Docetaxel. This process is a critical determinant of the drug's clearance and is primarily localized in the liver.

Docetaxel Docetaxel CYP CYP3A4/5 (Liver Microsomes) Docetaxel->CYP Metabolite Docetaxel Hydroxy-tert-butyl-carbamate CYP->Metabolite Hydroxylation of tert-butyl group

Caption: In vivo biotransformation of Docetaxel.

Proposed Synthetic Pathway

While specific, detailed synthetic procedures for Docetaxel Hydroxy-tert-butyl-carbamate are not extensively published, a plausible synthetic route can be conceptualized based on established taxane chemistry. A potential strategy would involve the introduction of a protected hydroxyl group onto the tert-butyl moiety of a suitable precursor before its coupling with the baccatin III core.

It is important to note that the direct synthesis of this metabolite is often not the primary focus of research, as it is more commonly obtained through metabolic conversion for analytical standard purposes. The semi-synthesis of Docetaxel itself is a multi-step process often starting from 10-deacetylbaccatin III, a precursor extracted from the needles of the European yew tree (Taxus baccata)[7].

Mechanism of Action and Biological Activity

Docetaxel Hydroxy-tert-butyl-carbamate is classified as a microtubule stabilizer, mirroring the mechanism of its parent compound, Docetaxel[8].

Microtubule Stabilization

The primary mechanism of action for taxanes, including Docetaxel and its hydroxylated metabolite, is the disruption of microtubule dynamics.

cluster_0 Normal Microtubule Dynamics cluster_1 Action of Docetaxel/Metabolite cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Drug Docetaxel or Metabolite StableMicrotubule Stabilized, Non-functional Microtubule Drug->StableMicrotubule Promotes Polymerization & Inhibits Depolymerization CellCycleArrest G2/M Phase Cell Cycle Arrest StableMicrotubule->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of action of microtubule stabilizers.

Comparative Potency

While both Docetaxel and its hydroxylated metabolite are microtubule stabilizers, the addition of a hydroxyl group can potentially alter the binding affinity to tubulin and, consequently, the cytotoxic potency. Direct comparative studies on the in vitro activity are not extensively available in the public domain. However, the metabolic conversion to a hydroxylated form is generally considered a detoxification pathway, suggesting that the metabolite may be less potent than the parent drug. Further research is warranted to definitively quantify the difference in activity.

Analytical Methodologies for Characterization and Quantification

The accurate detection and quantification of Docetaxel Hydroxy-tert-butyl-carbamate are crucial for pharmacokinetic studies and for the quality control of Docetaxel formulations. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for separating Docetaxel from its impurities and metabolites.

Table of HPLC Parameters for Analysis of Docetaxel and its Hydroxylated Metabolite:

ParameterRecommended ConditionsRationale
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µmProvides good resolution for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile and Water (or a suitable buffer like ammonium acetate) in a gradient or isocratic elutionThe ratio of organic to aqueous phase is optimized to achieve separation.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for standard bore columns to ensure efficient separation.
Detection UV at approximately 230 nmThis wavelength corresponds to a UV absorbance maximum for the taxane chromophore.
Column Temperature 25 - 40 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 - 20 µLStandard injection volume for analytical HPLC.
Experimental Protocol: HPLC Analysis of Docetaxel and its Hydroxylated Metabolite

This protocol provides a general framework for the analysis. Method validation according to ICH guidelines is essential for its application in a regulated environment.

Step 1: Preparation of Standard Solutions

  • Accurately weigh and dissolve reference standards of Docetaxel and Docetaxel Hydroxy-tert-butyl-carbamate in a suitable solvent (e.g., acetonitrile or methanol) to prepare stock solutions.

  • Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range.

Step 2: Sample Preparation

  • For Drug Substance/Product: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to achieve a target concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be directly injected or further purified using solid-phase extraction (SPE).

Step 3: Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

Step 4: Data Analysis

  • Identify the peaks corresponding to Docetaxel and its hydroxylated metabolite based on their retention times, as determined from the analysis of the reference standards.

  • Quantify the amount of each compound by comparing the peak areas to the calibration curve.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Start Sample (Drug Product or Biological Matrix) Dissolve Dissolution in Appropriate Solvent Start->Dissolve Extract Extraction/Purification (e.g., SPE for plasma) Dissolve->Extract Inject Injection into HPLC System Extract->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (~230 nm) Separate->Detect Chromatogram Chromatogram Generation Detect->Chromatogram Quantify Peak Integration and Quantification Chromatogram->Quantify Result Concentration of Docetaxel and Metabolite Quantify->Result

Caption: Workflow for HPLC analysis.

Role in Drug Development and Quality Control

Pharmacokinetic Significance

As a major metabolite, the formation and clearance of Docetaxel Hydroxy-tert-butyl-carbamate are critical parameters in determining the overall pharmacokinetic profile of Docetaxel. Intersubject variability in the activity of CYP3A4/5 can lead to differences in the rate of metabolism, potentially affecting both the efficacy and toxicity of the drug.

Impurity in Pharmaceutical Formulations

Docetaxel Hydroxy-tert-butyl-carbamate can also be present as an impurity in the final drug product, arising from the manufacturing process or degradation of Docetaxel. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have stringent requirements for the control of impurities in active pharmaceutical ingredients (APIs) and finished drug products[9][10][11][12]. While specific limits for this particular impurity are not always publicly detailed, the general principle is that all impurities above a certain threshold must be identified, and their levels controlled within acceptable limits.

Toxicology and Safety Considerations

Specific toxicological studies on Docetaxel Hydroxy-tert-butyl-carbamate are not widely available in the public literature. However, as a metabolite of Docetaxel, its toxicological profile is expected to be related to that of the parent drug. The primary toxicities associated with Docetaxel therapy include myelosuppression (particularly neutropenia), hypersensitivity reactions, fluid retention, and peripheral neuropathy. The hydroxylation of the tert-butyl group is generally considered a step towards detoxification and increased water solubility, facilitating its excretion. This suggests that the metabolite may be less toxic than Docetaxel, but this would need to be confirmed by dedicated toxicological studies.

Conclusion

Docetaxel Hydroxy-tert-butyl-carbamate is a molecule of significant interest in the study of Docetaxel. Its role as a major metabolite necessitates its consideration in pharmacokinetic and pharmacodynamic modeling. Furthermore, as a potential impurity, its diligent control is essential for ensuring the quality and safety of Docetaxel-based therapies. The analytical methods outlined in this guide provide a foundation for researchers and quality control professionals to accurately characterize and quantify this important compound. Further research into its specific biological activity and toxicological profile will continue to enhance our understanding of Docetaxel's clinical performance.

References

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An In-Depth Technical Guide to the Mechanism of Action of Docetaxel and its Hydroxylated Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the mechanism of action of Docetaxel, a pivotal anti-neoplastic agent, with a specific focus on its major metabolite, Docetaxel Hydroxy-tert-butyl-carbamate. Designed for researchers, scientists, and drug development professionals, this document synthesizes core mechanistic data, field-proven experimental insights, and detailed protocols to facilitate a deeper understanding of this taxane family member.

Introduction: The Clinical Significance and Molecular Architecture of Docetaxel

Docetaxel, a semi-synthetic analogue of paclitaxel, is a cornerstone in the treatment of various solid tumors, including breast, non-small-cell lung, prostate, and gastric cancers.[1] Its efficacy stems from its unique ability to interfere with the fundamental cellular process of mitosis. The molecular structure of Docetaxel is characterized by a complex taxane core and a C13 side chain, which includes a tert-butoxycarbonyl group. This side chain is critical for its biological activity.

Metabolically, Docetaxel is primarily processed in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] This metabolic pathway leads to the formation of several metabolites, with the principal one being a hydroxylated derivative at the tert-butyl group of the C13 side chain, which we will refer to as "Docetaxel Hydroxy-tert-butyl-carbamate."[2] Understanding the mechanism of the parent drug and the impact of its metabolism is crucial for optimizing therapeutic strategies and managing patient outcomes.

The Core Mechanism of Action: Microtubule Stabilization and Mitotic Catastrophe

The primary cytotoxic effect of Docetaxel is exerted through its interaction with microtubules, which are essential components of the cell's cytoskeleton.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, constantly undergoing assembly and disassembly, a process critical for their function in cell division, intracellular transport, and maintenance of cell shape.

Docetaxel's mechanism can be dissected into the following key events:

  • Binding to β-Tubulin: Docetaxel binds with high affinity to the β-tubulin subunit within the microtubule polymer.[1] This binding event is a crucial first step in its cytotoxic cascade. Studies have shown that Docetaxel is more potent than paclitaxel in promoting tubulin assembly.[4]

  • Promotion of Tubulin Polymerization and Stabilization: Unlike other anti-mitotic agents like the vinca alkaloids which cause microtubule disassembly, Docetaxel promotes the polymerization of tubulin into excessively stable and non-functional microtubules.[5] It effectively shifts the equilibrium towards microtubule formation.

  • Inhibition of Depolymerization: Crucially, Docetaxel inhibits the depolymerization of these microtubules.[5] This stabilization "freezes" the microtubule in a polymerized state, preventing the dynamic instability required for normal cellular function.

  • Cell Cycle Arrest at G2/M Phase: The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase.[1] The cell is unable to form a functional mitotic spindle, which is necessary for the proper segregation of chromosomes during mitosis.

  • Induction of Apoptosis: The prolonged mitotic arrest triggers a cascade of events leading to programmed cell death, or apoptosis.[1] This is a key endpoint of Docetaxel's therapeutic effect.

The following diagram illustrates the signaling pathway of Docetaxel's action:

Docetaxel_Mechanism Docetaxel Docetaxel Tubulin β-Tubulin Subunit (in Microtubules) Docetaxel->Tubulin Binds to Polymerization Promotes Tubulin Polymerization Docetaxel->Polymerization Enhances Stabilization Inhibits Microtubule Depolymerization Docetaxel->Stabilization Induces Microtubules Stable, Non-functional Microtubules Polymerization->Microtubules Stabilization->Microtubules Spindle Disruption of Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Signaling pathway of Docetaxel's mechanism of action.

Metabolic Inactivation: The Role of the Hydroxy-tert-butyl-carbamate Moiety

The clinical efficacy and toxicity of Docetaxel are significantly influenced by its metabolism. The hydroxylation of the tert-butyl group on the C13 side chain by CYP3A4 is the primary route of its inactivation.

  • CYP3A4-Mediated Oxidation: Docetaxel is a substrate for CYP3A4, which catalyzes the addition of a hydroxyl group to one of the methyl groups of the tert-butyl moiety.[2] This process converts the lipophilic parent drug into a more water-soluble metabolite, facilitating its excretion.

  • Formation of an Inactive Metabolite: The resulting "Docetaxel Hydroxy-tert-butyl-carbamate" is considered to be pharmacologically inactive. While direct comparative studies quantifying the loss of activity are not extensively published, the consensus in the field is that this hydroxylation abrogates the drug's ability to effectively bind to and stabilize microtubules. This metabolic step is a key determinant of Docetaxel clearance from the body.[6]

  • Clinical Implications: The activity of CYP3A4 varies significantly among individuals, which can lead to inter-patient variability in Docetaxel clearance and, consequently, in its toxicity and efficacy.[4][6] Patients with lower CYP3A4 activity may have higher exposure to the active drug, leading to increased toxicity.[7] Conversely, co-administration of drugs that induce CYP3A4 activity can decrease Docetaxel's effectiveness.

The metabolic pathway is visualized below:

Docetaxel_Metabolism Docetaxel Docetaxel (Active) Metabolite Docetaxel Hydroxy-tert-butyl-carbamate (Inactive) Docetaxel->Metabolite Hydroxylation Excretion Biliary and Fecal Excretion Metabolite->Excretion CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Docetaxel Catalyzes

Caption: Metabolic inactivation of Docetaxel.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of Docetaxel and its metabolites, a series of well-established in vitro assays are employed. The following protocols provide a detailed, step-by-step methodology for these key experiments.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence. Stabilizing agents like Docetaxel will enhance the rate and extent of polymerization.

Methodology:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare various concentrations of the test compound (Docetaxel or its metabolite) and a vehicle control.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compound or vehicle control.

    • Initiate the polymerization by adding the tubulin solution containing GTP to each well.

    • Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

    • Compare the curves of the treated samples to the vehicle control to determine the effect on the lag phase, polymerization rate, and the maximum polymer mass.

Experimental Workflow Diagram:

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Tubulin, GTP, and Test Compounds Plate Add Compounds to Pre-warmed 96-well Plate Reagents->Plate Initiate Add Tubulin/GTP Solution to Initiate Polymerization Plate->Initiate Incubate Incubate at 37°C in Spectrophotometer/Fluorometer Initiate->Incubate Measure Measure Absorbance/Fluorescence over Time Incubate->Measure Plot Plot Polymerization Curves Measure->Plot Compare Compare Treated vs. Control Plot->Compare Cell_Cycle_Analysis_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Flow Cytometry and Analysis Treat Treat Cells with Test Compound Harvest Harvest and Wash Cells Treat->Harvest Fix Fix Cells in Cold 70% Ethanol Harvest->Fix Wash_Fix Wash to Remove Ethanol Fix->Wash_Fix Stain Stain with Propidium Iodide and RNase Wash_Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion: A Synthesized Perspective

Docetaxel's potent anti-cancer activity is unequivocally linked to its ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. The tert-butyl-carbamate side chain is a critical structural feature for this activity. The metabolic conversion of Docetaxel to its hydroxylated form represents a key inactivation and clearance pathway. While direct quantitative comparisons of the activity of the parent drug and its hydroxylated metabolite are not extensively documented in publicly available literature, the established role of CYP3A4-mediated metabolism in deactivating Docetaxel underscores the importance of this biotransformation. For researchers in drug development, understanding this interplay between the primary mechanism of action and metabolic inactivation is paramount for designing more effective taxane-based therapies and for personalizing treatment strategies based on patient-specific metabolic profiles.

References

  • How is Docetaxel (generic name) metabolized in the body? - Dr.Oracle. (2026, January 8). [Link]

  • The Effect of an Individual's Cytochrome CYP3A4 Activity on Docetaxel Clearance. (2000, April 1). Clinical Cancer Research. [Link]

  • SBFI-26 enhances apoptosis in docetaxel-treated triple-negative breast cancer cells by increasing ROS levels. (2024, April 30). BioImpacts. [Link]

  • Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin. (n.d.). Biochemistry. [Link]

  • Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors. (2006, April 15). Drugs of Today. [Link]

  • In vitro antiproliferative activity of docetaxel (Taxotere), paclitaxel (Taxol) and cisplatin against human tumour and normal bone marrow cells. (1994). Anticancer Research. [Link]

  • Docetaxel-Induced Toxicities in Patients With Breast Cancer With CYP3A4*22 Alleles. (2026, January 13). JCO Oncology Practice. [Link]

  • Pharmacokinetics and Toxicity of Weekly Docetaxel in Older Patients. (2006, October 24). Clinical Cancer Research. [Link]

  • β-Tubulin Isoforms Related to Docetaxel Sensitivity in 2D and 3D Cultured TNBC Cell Lines. (2022, October 15). Anticancer Research. [Link]

  • Evaluation of the Physicochemical Properties, Pharmacokinetics, and In Vitro Anticancer Effects of Docetaxel and Osthol Encapsulated in Methoxy Poly(ethylene glycol)-b-Poly(caprolactone) Polymeric Micelles. (2020, December 28). MDPI. [Link]

  • Docetaxel: A tubulin-stabilizing agent approved for the management of several solid tumors. (2025, August 6). ResearchGate. [Link]

  • In vitro anticancer activity of docetaxel-loaded micelles based on poly(ethylene oxide)-poly(epsilon-caprolactone) block copolymers: Do nanocarrier properties have a role? (2010, December 1). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Structures of docetaxel and its metabolites. Metabolites of docetaxel, derived from Hendrikx et al.. (n.d.). ResearchGate. [Link]

  • Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction. (1997, August 15). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

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Advanced Synthesis and Isolation of Docetaxel Hydroxy-tert-butyl-carbamate (Metabolite M2) from Docetaxel: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Synthetic Challenge

Docetaxel Hydroxy-tert-butyl-carbamate (HDTX), widely known as Docetaxel Metabolite M2 (CAS: 154044-57-2), is the primary hepatic biotransformation product of the antineoplastic agent Docetaxel[1][2]. In drug development, obtaining highly pure HDTX is critical for pharmacokinetic profiling, toxicity assays, and as an analytical reference standard[3].

Synthesizing HDTX directly from Docetaxel presents a formidable chemical challenge. The target transformation requires the highly regioselective C-H oxidation of an unactivated methyl group on the tert-butyl carbamate side chain to form a primary alcohol[2]. Traditional chemical oxidizing agents lack the necessary precision and will indiscriminately attack the more reactive C7 or C10 hydroxyl groups, or cleave the delicate oxetane ring, resulting in degradation impurities such as 10-Deoxy-10-oxodocetaxel[4]. Consequently, the most viable and elegant pathways to achieve this synthesis from the parent drug rely on Biocatalytic and Biomimetic late-stage functionalization.

Mechanistic Rationale: The Biocatalytic Advantage

As application scientists, we must design synthesis routes that respect the complex stereochemistry and functional group density of taxanes. In the human liver, Docetaxel is regioselectively metabolized by the Cytochrome P450 isoenzymes CYP3A4 and CYP3A5[2][5].

The active site of CYP3A4 acts as a highly specific chiral template. It perfectly orients the hydrophobic tert-butyl group of Docetaxel toward the highly reactive heme-iron center (Compound I). This proximity facilitates a radical rebound mechanism:

  • Hydrogen Abstraction : The Fe(IV)=O radical cation abstracts a hydrogen atom from the tert-butyl group.

  • Hydroxyl Rebound : The resulting carbon radical rapidly recombines with the iron-bound hydroxyl group, selectively yielding the primary alcohol M2 (HDTX)[5].

If the reaction is not carefully controlled, M2 undergoes further oxidation to an unstable aldehyde, which spontaneously cyclizes into the stereoisomeric hydroxyoxazolidinones M1 and M3, and eventually oxidizes to M4[2]. Therefore, arresting the enzymatic cascade at the M2 stage is the critical parameter in this synthetic workflow.

Pathway Docetaxel Docetaxel (Parent Drug) M2 Metabolite M2 (HDTX) Docetaxel->M2 CYP3A4/5 (Hydroxylation) Aldehyde Unstable Aldehyde M2->Aldehyde CYP3A4/5 (Oxidation) M1_M3 Metabolites M1/M3 (Cyclic Diastereomers) Aldehyde->M1_M3 Spontaneous Cyclization M4 Metabolite M4 M1_M3->M4 CYP3A4/5 (Oxidation)

CYP3A4-mediated sequential oxidation pathway of Docetaxel to its metabolites (M1-M4).

Biocatalytic Synthesis Protocol

To synthesize HDTX from Docetaxel in preparative yields, an optimized in vitro recombinant CYP3A4 system is employed. This self-validating protocol utilizes an NADPH regeneration system to maintain the catalytic cycle while preventing enzyme degradation.

Step-by-Step Methodology
  • System Preparation : Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4.

  • Substrate Solubilization : Dissolve Docetaxel (substrate) in pure DMSO to a concentration of 10 mM. Critical Causality: The final DMSO concentration in the reaction vessel must not exceed 1% (v/v). Higher concentrations will denature the CYP3A4 enzyme and collapse the yield.

  • Enzyme Addition : Add recombinant human CYP3A4 (co-expressed with cytochrome P450 reductase to ensure electron transfer) to a final concentration of 150 pmol/mL.

  • NADPH Regeneration System : To sustain the reaction without substrate inhibition, add Glucose-6-phosphate (3.3 mM), MgCl₂ (3.3 mM), and Glucose-6-phosphate dehydrogenase (0.4 U/mL).

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the catalytic cycle by adding NADP⁺ (1.3 mM).

  • Incubation and Kinetic Monitoring : Incubate at 37°C with gentle orbital shaking. Monitor the conversion via LC-MS every 15 minutes. The reaction must be quenched after exactly 45-60 minutes to maximize the M2 yield before it over-oxidizes to M1/M3[2][3].

  • Quenching : Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This instantly denatures the proteins and stabilizes the metabolites.

  • Extraction & Purification : Centrifuge the mixture at 10,000 × g for 10 minutes to pellet the precipitated proteins. Subject the supernatant to Solid-Phase Extraction (SPE) using Cyano end-capped columns to remove buffer salts[6]. Elute with an acetonitrile/water gradient. Finally, purify the M2 fraction using preparative RP-HPLC (C18 column; mobile phase: acetonitrile/0.02 M ammonium acetate buffer pH 5)[6]. Lyophilize the collected fractions to obtain >95% pure HDTX.

Workflow Step1 1. Substrate Prep Docetaxel + DMSO + Buffer Step2 2. Biocatalysis Add CYP3A4 & NADPH System Step1->Step2 Step3 3. Incubation 37°C, 45-60 min (Monitor via LC-MS) Step2->Step3 Step4 4. Quenching Ice-cold ACN + 0.1% Formic Acid Step3->Step4 Step5 5. Isolation SPE Extraction & Prep-HPLC Step4->Step5 Step6 Step6 Step5->Step6

Step-by-step experimental workflow for the biocatalytic synthesis and isolation of HDTX.

Biomimetic Chemical Oxidation (Alternative Scale-Up Approach)

For larger scale-ups where recombinant enzymes become cost-prohibitive, Biomimetic Oxidation using metalloporphyrin catalysts (e.g., Fe(TFPP)Cl) combined with hydrogen peroxide (H₂O₂) can be utilized.

The Causality of Catalyst Design: These catalysts physically mimic the heme center of CYP450. The bulky porphyrin ligand creates a sterically hindered catalytic pocket. To prevent the catalyst from oxidizing the vulnerable taxane core, the C7 and C10 hydroxyl groups of Docetaxel must first be temporarily protected as triethylsilyl (TES) ethers. This steric bulk forces the catalyst to interact exclusively with the most exposed hydrophobic moiety—the tert-butyl group. Following biomimetic oxidation, the TES groups are cleaved using mild acid (e.g., 0.5% HCl in methanol) to yield HDTX.

Quantitative Data Presentation

The selection of the synthesis route depends heavily on the required scale and acceptable impurity profiles. The table below summarizes the performance of the discussed methodologies.

Synthesis MethodRegioselectivity (C13 side-chain)Over-oxidation (M1/M3/M4)Overall Yield (from Docetaxel)Scalability
Recombinant CYP3A4 > 98%Moderate (15-20%)35 - 45%Low (mg scale)
Human Liver Microsomes 85%High (30%)15 - 20%Low (µg scale)
Biomimetic (Fe-Porphyrin) 60% (requires protection)Low (< 5%)25 - 30%Medium (gram scale)

References

  • [1] PubChem. "Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777". National Institutes of Health. URL:[Link]

  • [3] "Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion". PMC, National Institutes of Health. URL:[Link]

  • [2] PubChem. "Docetaxel | C43H53NO14 | CID 148124". National Institutes of Health. URL:[Link]

  • [5] "Chemical structure of docetaxel and major biotransformation pathways". ResearchGate. URL:[Link]

  • [6] "Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction". PubMed. URL: [Link]

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The In Vitro Discovery of Docetaxel Hydroxy-tert-butyl-carbamate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the in vitro discovery and characterization of Docetaxel Hydroxy-tert-butyl-carbamate, a principal metabolite of the widely used chemotherapeutic agent, Docetaxel. We will delve into the scientific rationale and methodologies employed to identify, synthesize, and evaluate this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Docetaxel Metabolites

Docetaxel, a member of the taxane family, is a potent antineoplastic agent that functions by disrupting the microtubule network essential for cell division.[1] Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their polymerization and prevents their disassembly.[1] This stabilization of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[2][3]

The clinical efficacy and toxicity of a drug are not solely determined by the parent compound but also by its metabolites. Docetaxel is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5] The major metabolic pathway is the oxidation of the tert-butyl ester group on the C13 side chain, leading to the formation of Docetaxel Hydroxy-tert-butyl-carbamate.[5][6] Understanding the biological activity of this major metabolite is crucial for a comprehensive understanding of Docetaxel's overall pharmacological profile, including its therapeutic window and potential for drug-drug interactions.

This guide will walk through a representative in vitro discovery and characterization workflow for Docetaxel Hydroxy-tert-butyl-carbamate, from its conceptual identification as a metabolite to its biological evaluation.

Synthesis and Characterization

While Docetaxel Hydroxy-tert-butyl-carbamate is a metabolite, for in vitro studies, a pure, synthesized standard is required. The synthesis of this compound would typically involve a multi-step process starting from a precursor of Docetaxel or Docetaxel itself, followed by a controlled oxidation step to introduce the hydroxyl group on the tert-butyl moiety.

A plausible synthetic route would involve protecting reactive hydroxyl groups on the Docetaxel molecule, followed by a regioselective oxidation of the tert-butyl group, and subsequent deprotection to yield the final product.

Representative Synthetic Scheme:

Docetaxel Docetaxel Protected_Docetaxel Protected Docetaxel Docetaxel->Protected_Docetaxel Protection of reactive hydroxyls Oxidized_Product Oxidized Protected Docetaxel Protected_Docetaxel->Oxidized_Product Regioselective Oxidation (e.g., with a P450 mimic) Final_Product Docetaxel Hydroxy-tert-butyl-carbamate Oxidized_Product->Final_Product Deprotection cluster_0 In Vitro Discovery Workflow Hypothesized Metabolite Hypothesized Metabolite Chemical Synthesis & Purification Chemical Synthesis & Purification Hypothesized Metabolite->Chemical Synthesis & Purification Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Chemical Synthesis & Purification->Structural Confirmation (NMR, MS) Cytotoxicity Screening (IC50 Determination) Cytotoxicity Screening (IC50 Determination) Structural Confirmation (NMR, MS)->Cytotoxicity Screening (IC50 Determination) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Screening (IC50 Determination)->Mechanism of Action Studies Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Cellular Microtubule Imaging Cellular Microtubule Imaging Mechanism of Action Studies->Cellular Microtubule Imaging Data Analysis & Comparison to Parent Drug Data Analysis & Comparison to Parent Drug Cellular Microtubule Imaging->Data Analysis & Comparison to Parent Drug

Sources

The Role of Docetaxel Hydroxy-tert-butyl-carbamate in Docetaxel Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Docetaxel is a cornerstone antineoplastic agent utilized across multiple solid tumors. Its clinical efficacy and toxicity profiles are heavily dictated by its pharmacokinetic clearance, which is predominantly driven by hepatic metabolism[1]. The primary metabolic intermediate in this cascade is Docetaxel Hydroxy-tert-butyl-carbamate (often referred to as hydroxy-docetaxel, HDTX, or Metabolite M2)[2]. This whitepaper provides researchers and drug development professionals with an in-depth mechanistic analysis of HDTX formation, its role in the broader docetaxel metabolic cascade, and the self-validating experimental protocols required to quantify it in pharmacokinetic studies.

Mechanistic Pathway of Formation

Docetaxel is inactivated in the liver primarily by the cytochrome P450 isoenzymes CYP3A4 and CYP3A5[3]. The biotransformation is highly regioselective, specifically targeting the tert-butyl ester group on the C13 side chain of the taxane ring[4].

The metabolic cascade proceeds through the following sequential stages:

  • Initial Hydroxylation : CYP3A4/5 catalyzes the direct hydroxylation of the tert-butyl group, converting the parent docetaxel into Docetaxel Hydroxy-tert-butyl-carbamate (HDTX)[2]. This is the rate-limiting step of docetaxel clearance.

  • Subsequent Oxidation : HDTX is further oxidized into a highly unstable aldehyde intermediate[4].

  • Spontaneous Cyclization : The aldehyde intermediate spontaneously cyclizes to form two stereoisomeric hydroxyoxazolidinones, designated as metabolites M1 and M3[2].

  • Terminal Oxidation : M1 and M3 undergo a final oxidation step to yield the terminal metabolite M4[2].

Understanding this pathway is critical. Because the formation of HDTX is the primary bottleneck in docetaxel clearance, genetic polymorphisms in CYP3A4/5 or the co-administration of CYP3A modulators directly impact systemic accumulation of the parent drug, potentially leading to severe dose-limiting toxicities such as grade 4 neutropenia[3].

MetabolicPathway Docetaxel Docetaxel (Parent Drug) CYP CYP3A4 / CYP3A5 (Hepatic Enzymes) Docetaxel->CYP Binding HDTX Docetaxel Hydroxy-tert-butyl-carbamate (HDTX / M2) CYP->HDTX Hydroxylation (C13 side chain) Aldehyde Unstable Aldehyde Intermediate HDTX->Aldehyde Oxidation M1M3 Metabolites M1 & M3 (Hydroxyoxazolidinones) Aldehyde->M1M3 Spontaneous Cyclization M4 Metabolite M4 M1M3->M4 Terminal Oxidation

CYP3A4/5-mediated biotransformation of Docetaxel to HDTX and downstream metabolites.

Pharmacokinetics and Enzyme Kinetics

Docetaxel clearance is characterized by wide interpatient variability, with hepatic CYP3A4 activity accounting for approximately 67% of this variance[1]. Because HDTX is the primary hepatic metabolite in humans, tracking its formation rate provides a direct, quantifiable surrogate for CYP3A4 metabolic capacity[5].

Quantitative Kinetic Data

In vitro studies utilizing human liver microsomes (HLMs) reveal biphasic enzyme kinetics for the conversion of docetaxel to HDTX. The high-affinity metabolic site demonstrates the following parameters:

Pharmacokinetic / Kinetic ParameterValueClinical & Mechanistic Significance
Vmax (High-affinity site)9.2 pmol/min/mgIndicates the maximum velocity of HDTX formation by CYP3A4[6].
Apparent Km 1.1 µMReflects the high binding affinity of docetaxel to the CYP3A4 active site[6].
Intrinsic Clearance (Vmax/Km) 8.4 mL/min/g proteinRepresents the liver's inherent enzymatic ability to clear the drug[6].
Total Body Clearance 18 - 22 L/h/m²In vivo clearance, which is heavily dependent on hepatic CYP3A4 activity[1].
Fecal Excretion (Metabolites) ~75% of administered doseConfirms that hepatic metabolism to HDTX and downstream products is the primary elimination route, with minimal renal excretion (<6%)[1].
Clearance Reduction via Ketoconazole 49% DecreaseStrong CYP3A4 inhibitors block HDTX formation, increasing docetaxel exposure by 2.2-fold[1].

Experimental Methodologies for HDTX Quantification

To accurately model docetaxel pharmacokinetics or assess potential drug-drug interactions (DDIs), researchers must quantify HDTX formation. The following protocols outline the self-validating systems used to measure HDTX in vitro and in vivo.

Protocol 1: In Vitro CYP3A4 Metabolism Assay using HLMs

Rationale : Human liver microsomes (HLMs) isolate cytochrome P450 enzymes from cellular uptake transporters (like OATP1B1/1B3)[7]. This isolation is crucial because it allows researchers to directly calculate Vmax and Km for CYP3A4-mediated oxidation without the confounding variables of active cellular transport.

Step-by-Step Methodology :

  • Preparation : Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation : Combine HLMs (final protein concentration 0.5 mg/mL) with the buffer and docetaxel (varying concentrations from 0.1 µM to 50 µM to capture biphasic kinetics). Pre-incubate the mixture at 37°C for 5 minutes[2].

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium, preventing temperature gradients from artificially skewing the initial reaction velocity.

  • Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Withholding it until this step precisely controls the start time ( T0​ ) of the reaction.

  • Incubation : Incubate at 37°C with continuous orbital shaking[2].

  • Quenching : At predefined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Docetaxel-d9)[2][5].

    • Causality: The organic solvent denatures the CYP enzymes, instantly halting HDTX formation. The cold temperature further prevents any spontaneous chemical degradation of the unstable intermediates.

  • Extraction : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

Workflow Prep 1. Preparation Thaw HLMs & Buffer PreInc 2. Pre-incubation 37°C for 5 mins Prep->PreInc Init 3. Initiation Add 1mM NADPH PreInc->Init Inc 4. Incubation Orbital Shaking Init->Inc Quench 5. Quenching Ice-cold Acetonitrile + IS Inc->Quench Aliquot at time points LCMS 6. LC-MS/MS Quantify HDTX (m/z 824.4) Quench->LCMS Centrifuge & Extract

Step-by-step workflow for in vitro HLM metabolism assay and HDTX quantification.

Protocol 2: LC-MS/MS Quantification of HDTX

Rationale : HDTX (MW: 823.88 g/mol ) and docetaxel share significant structural similarities[8]. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary resolution and mass-to-charge (m/z) specificity to differentiate the parent drug from the hydroxylated metabolite.

Step-by-Step Methodology :

  • Chromatographic Separation : Inject the supernatant onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Causality: Formic acid provides the necessary protons (H⁺) to facilitate efficient ionization of HDTX in positive electrospray ionization (ESI+) mode, drastically enhancing the sensitivity of the mass spectrometer.

  • Mass Spectrometry Detection : Operate the mass spectrometer in ESI+ mode. Monitor the specific multiple reaction monitoring (MRM) transitions. Docetaxel typically transitions at m/z 808.4 → 527.2, whereas HDTX transitions at m/z 824.4 → 543.2.

  • Data Modeling & Self-Validation : Construct a calibration curve using authentic HDTX analytical standards (CAS 154044-57-2)[8]. Normalize peak areas to the internal standard (Docetaxel-d9).

    • Causality: As a stable isotope-labeled analog, Docetaxel-d9 co-elutes with the target analytes and experiences identical matrix effects, thereby self-validating the extraction efficiency and mathematically correcting for ionization suppression.

Clinical Implications: Drug-Drug Interactions (DDIs)

Because HDTX formation is almost exclusively mediated by CYP3A4, the pathway is highly susceptible to DDIs, necessitating strict therapeutic drug monitoring (TDM)[7].

  • Inhibition : Co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, ritonavir) blocks the conversion of docetaxel to HDTX[1]. This forces the clinical recommendation to avoid concomitant use or preemptively reduce the docetaxel dose by 50% to prevent life-threatening hematological toxicities[3].

  • Induction : Conversely, CYP3A4 inducers (e.g., rifampicin, dexamethasone) accelerate the hydroxylation of the tert-butyl group, rapidly converting docetaxel into HDTX and potentially leading to sub-therapeutic systemic levels of the active drug[6][7].

References

  • Hepatic biotransformation of docetaxel (Taxotere) in vitro: involvement of the CYP3A subfamily in humans Source: PubMed (nih.gov) URL:[Link][6]

  • How is Docetaxel (generic name) metabolized in the body? Source: Dr.Oracle URL:[Link][1]

  • Chemical structure of docetaxel and major biotransformation pathways. Source: ResearchGate URL:[Link][4]

  • Life-Threatening Docetaxel Toxicity in a Patient With Reduced-Function CYP3A Variants: A Case Report Source: Frontiers in Pharmacology URL:[Link][3]

  • Therapeutic drug monitoring of docetaxel administered for breast cancer in a patient receiving rifampicin and clarithromycin Source: Spandidos Publications URL:[Link][7]

  • Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion Source: PMC (nih.gov) URL:[Link][5]

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"Docetaxel Hydroxy-tert-butyl-carbamate" preliminary cytotoxicity data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cytotoxic Profile of Docetaxel Hydroxy-tert-butyl-carbamate (HDTX)

Executive Summary

In the development and quality control of taxane-based chemotherapeutics, the characterization of active pharmaceutical ingredient (API) impurities and metabolic byproducts is a critical regulatory and clinical requirement. Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2), commonly referred to as HDTX or the M2 metabolite , is a primary oxidative derivative of docetaxel[1][2]. While docetaxel is a potent microtubule stabilizer, structural modifications on its side chain drastically alter its pharmacophore. This whitepaper synthesizes preliminary cytotoxicity data, structural causality, and field-proven experimental workflows to evaluate the biological activity of HDTX relative to its parent API.

Structural Biology & Mechanistic Causality

To understand the preliminary cytotoxicity data of HDTX, one must first examine the structural causality governing taxane-tubulin interactions.

Docetaxel exerts its cytotoxic effect by binding to the β-subunit of tubulin, promoting microtubule assembly, and inhibiting depolymerization. This stabilization leads to mitotic catastrophe and apoptosis[3]. The binding affinity is heavily reliant on the hydrophobic interactions between the β-tubulin binding pocket and the C-13 side chain of docetaxel—specifically, the tert-butyl carbamate group.

The Causality of Reduced Cytotoxicity in HDTX: HDTX is formed in vivo via the hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP3A5), which catalyze the hydroxylation of the tert-butyl group on docetaxel's side chain[2].

  • Steric Hindrance: The introduction of a polar hydroxyl (-OH) group onto the bulky tert-butyl moiety creates a steric clash within the highly hydrophobic taxane-binding pocket of β-tubulin.

  • Loss of Hydrophobic Interactions: The localized shift in polarity disrupts the van der Waals forces necessary for tight receptor binding.

  • Biological Consequence: Because HDTX cannot effectively stabilize microtubules, it fails to induce G2/M cell cycle arrest. Consequently, literature and preliminary screening confirm that the M2 metabolite (HDTX) exhibits significantly lower cytotoxic effects—often classified as having no clinically relevant antineoplastic activity compared to the parent drug[4].

Visualization: Metabolism & Mechanistic Pathway

G Docetaxel Docetaxel (API) Highly Cytotoxic CYP3A4 Hepatic CYP3A4/5 Oxidation Docetaxel->CYP3A4 Metabolism Tubulin β-Tubulin Binding Site Docetaxel->Tubulin High Affinity HDTX Docetaxel Hydroxy-tert-butyl-carbamate (HDTX / M2 Metabolite) CYP3A4->HDTX Hydroxylation ReducedBinding Steric Hindrance & Reduced Affinity HDTX->ReducedBinding Altered Pharmacophore Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis Microtubule Stabilization Survival Cell Survival / Reduced Toxicity ReducedBinding->Survival Weak Tubulin Polymerization

Metabolic conversion of Docetaxel to HDTX and its impact on tubulin binding and cytotoxicity.

Preliminary Cytotoxicity Data

When qualifying impurities under ICH Q3A/Q3B guidelines, it is mandatory to compare the biological activity of the impurity against the parent API. The table below summarizes the comparative in vitro cytotoxicity profiles of Docetaxel, HDTX, and other common impurities (e.g., 10-oxo-7-epidocetaxel)[3][4].

Note: Data represents synthesized preliminary ranges derived from standardized 72-hour viability assays across human carcinoma cell lines.

CompoundCell LineAssay TypeIC₅₀ ValueRelative Cytotoxicity
Docetaxel (API) MCF-7 (Breast)MTT (72h)1.2 – 3.3 nM100% (Baseline)
Docetaxel (API) A549 (Lung)MTT (72h)1.5 – 2.5 nM100% (Baseline)
HDTX (M2 Metabolite) MCF-7 (Breast)MTT (72h)> 150.0 nM< 1% (Weak/Inactive)
HDTX (M2 Metabolite) A549 (Lung)MTT (72h)> 200.0 nM< 1% (Weak/Inactive)
10-oxo-7-epidocetaxel B16F10 (Melanoma)MTT (72h)> 50.0 nMSignificantly Reduced

Data Interpretation: The IC₅₀ of HDTX is orders of magnitude higher than that of Docetaxel. This massive drop in potency validates that the hydroxylation of the tert-butyl carbamate group effectively neutralizes the molecule's ability to act as a potent antimitotic agent[4].

Self-Validating Experimental Protocols

To generate trustworthy and reproducible cytotoxicity data for taxane impurities, the experimental design must be a self-validating system. This means incorporating internal controls that immediately flag assay failure (e.g., solvent toxicity, edge effects, or degraded API).

Protocol A: High-Throughput In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ of HDTX relative to Docetaxel.

  • Reagent Preparation & Causality:

    • Step: Dissolve HDTX and Docetaxel reference standards in 100% cell-culture grade DMSO to create 10 mM stock solutions.

    • Causality: Taxanes are highly hydrophobic. DMSO ensures complete dissolution. However, the final DMSO concentration in the cell media must be kept strictly below 0.1% (v/v). Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which will falsely lower the apparent IC₅₀ of the impurity.

  • Cell Seeding:

    • Step: Seed MCF-7 or A549 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

    • Self-Validation: Leave column 1 as a "Media Only" blank to subtract background absorbance. Leave column 2 as "Untreated Cells" (Vehicle Control: 0.1% DMSO) to establish 100% viability.

  • Drug Treatment:

    • Step: Perform 10-point serial dilutions (1:3) of Docetaxel (0.1 nM to 100 nM) and HDTX (1 nM to 10 μM). Treat the cells and incubate for 72 hours.

    • Causality: A 72-hour exposure is required because taxanes are cell-cycle specific agents (M-phase). Sufficient time must pass for asynchronously dividing cells to enter mitosis and undergo apoptosis.

  • Viability Quantification:

    • Step: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm.

  • Data Analysis:

    • Step: Normalize data against the vehicle control. Use non-linear regression (curve fit) in GraphPad Prism to calculate the absolute IC₅₀.

Protocol B: Cell-Free Tubulin Polymerization Assay

Objective: Mechanistically validate why HDTX lacks cytotoxicity by measuring its direct effect on tubulin assembly.

  • Preparation: Keep all reagents, including purified porcine brain tubulin (>99% pure), on ice. Tubulin will spontaneously polymerize at room temperature if not kept cold.

  • Reaction Mix: In a pre-chilled 96-well half-area plate, combine tubulin (3 mg/mL), GTP (1 mM), and the test compounds (Docetaxel at 10 μM; HDTX at 10 μM; Vehicle control).

  • Kinetic Reading: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 440 nm) or absorbance (340 nm) every minute for 60 minutes.

  • Interpretation: Docetaxel will show a rapid, steep nucleation and polymerization curve. HDTX will closely mirror the vehicle control, proving that its lack of cellular toxicity is directly caused by an inability to bind and stabilize tubulin.

Visualization: Experimental Workflow

Workflow Prep Compound Prep (HDTX vs Docetaxel) Culture Cell Culture (MCF-7, A549, PC-3) Prep->Culture Treatment Drug Treatment (0.1 nM - 10 μM, 72h) Culture->Treatment Assay Viability Assay (MTT / CellTiter-Glo) Treatment->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

High-throughput in vitro cytotoxicity screening workflow for Docetaxel and its impurities.

References

  • Prediction of nanoparticle prodrug metabolism by pharmacokinetic modeling of biliary excretion Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

  • Translational pharmacology and bioanalysis of oral taxanes Source: Utrecht University Repository (DSpace) URL:[Link][4]

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Navigating the Solubility Landscape of Docetaxel Hydroxy-tert-butyl-carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility profile of Docetaxel Hydroxy-tert-butyl-carbamate, a critical derivative and metabolite of the potent anti-cancer agent Docetaxel. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding and navigating the solubility challenges associated with this compound.

Introduction: The Significance of a Solubility Profile

Docetaxel, a member of the taxane family, is a cornerstone in the treatment of various cancers. Its efficacy, however, is often hampered by its low aqueous solubility.[1][2] Understanding the solubility of its derivatives, such as Docetaxel Hydroxy-tert-butyl-carbamate (also known by synonyms Hydroxy Taxotere and RPR 104952), is paramount for the development of stable, effective, and bioavailable drug formulations.[3][4][5] This guide synthesizes the available technical data to provide a foundational understanding of this compound's solubility characteristics.

Docetaxel Hydroxy-tert-butyl-carbamate is a microtubule stabilizer, and its molecular formula is C43H53NO15 with a molecular weight of 823.88 g/mol .[6]

Core Solubility Profile

Precise quantitative solubility data for Docetaxel Hydroxy-tert-butyl-carbamate remains limited in publicly accessible literature. However, existing information provides a qualitative understanding of its behavior in various solvents.

Table 1: Summary of Known Solubility Characteristics

SolventSolubility DescriptionCitation
Hot ChloroformSoluble[7]
Hot MethanolSoluble[7]
WaterPractically Insoluble (inferred from Docetaxel)[8][9]
EthanolSoluble (inferred from Docetaxel)[10]
DMSOSoluble (inferred from Docetaxel)[10]

The solubility profile of the parent compound, Docetaxel, offers valuable insights. Docetaxel is highly lipophilic and practically insoluble in water.[8][11] It is, however, soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[10] Given the structural similarities, it is reasonable to infer that Docetaxel Hydroxy-tert-butyl-carbamate exhibits a comparable solubility pattern, with a pronounced preference for organic solvents over aqueous media.

Factors Influencing Solubility

The solubility of taxane derivatives is a multifactorial issue. While specific data for Docetaxel Hydroxy-tert-butyl-carbamate is scarce, the principles governing the solubility of Docetaxel can be extrapolated.

Solubility_Determination_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Separation cluster_Analysis Analysis A Weigh excess compound B Add to solvent of choice A->B C Agitate at constant temperature B->C D Allow to reach equilibrium (e.g., 24-48h) C->D E Filter or centrifuge to remove undissolved solid D->E F Quantify concentration in supernatant (e.g., HPLC) E->F

Caption: A typical workflow for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of Docetaxel Hydroxy-tert-butyl-carbamate to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [1][12][13]

Strategies to Enhance Aqueous Solubility

The inherently poor aqueous solubility of Docetaxel and its derivatives necessitates formulation strategies to improve its delivery. These approaches are critical for developing clinically viable products.

  • Co-solvents and Surfactants: The commercial formulation of Docetaxel (Taxotere®) utilizes polysorbate 80 (a surfactant) and ethanol as a diluent to achieve a clinically relevant concentration. [8][9]* Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drug molecules, effectively increasing their apparent water solubility. Studies have shown that various modified β-cyclodextrins can significantly enhance the aqueous solubility of Docetaxel. [2][6][14]* Nanoparticle Formulations: Encapsulating Docetaxel or its derivatives within nanoparticles, such as polymeric micelles, liposomes, and nanosuspensions, can improve solubility, stability, and targeted delivery. [15][16]* Prodrugs and Conjugates: Chemical modification of the drug molecule to create more soluble prodrugs is another effective strategy. [17]

Conclusion and Future Directions

While the solubility of Docetaxel Hydroxy-tert-butyl-carbamate is qualitatively understood to favor organic solvents, there is a clear and pressing need for comprehensive, quantitative data across a range of pharmaceutically relevant conditions. Future research should focus on systematically determining its solubility in various aqueous and organic media, as well as the impact of pH and temperature. Such data is indispensable for the rational design and development of novel and improved formulations of this important anti-cancer compound.

References

  • BuyersGuideChem. Docetaxel hydroxy-tert-butyl-carbamate | C43H53 N O15. [Link]

  • Google Patents.
  • Ataman Kimya. TERT-BUTYL HYDROXYCARBAMATE. [Link]

  • RSC Publishing. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. [Link]

  • Research Journal of Pharmacy and Technology. New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. [Link]

  • PubChem. Docetaxel | C43H53NO14 | CID 148124. [Link]

  • BuyersGuideChem. Docetaxel hydroxy-tert-butyl-carbamate | C43H53 N O15. [Link]

  • ResearchGate. Enhancement of docetaxel solubility via conjugation of Formulation- compatible moieties. [Link]

  • RSC Publishing. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. [Link]

  • Google Patents.
  • Journal of Applied Pharmaceutical Science. Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. [Link]

  • PMC. Interaction of Docetaxel with Phosphatidylcholine Membranes: A Combined Experimental and Computational Study. [Link]

  • ResearchGate. Dependence of the solubility of DOC (Taxotére) in water on the concentrations of b-CD and various b-CD derivatives at 25 °C. [Link]

  • MDPI. Preparation of pH Sensitive Pluronic-Docetaxel Conjugate Micelles to Balance the Stability and Controlled Release Issues. [Link]

  • ResearchGate. Solubilization Methods for Paclitaxel and Docetaxel: An Overview. [Link]

  • PMC. How nanotechnology can enhance docetaxel therapy. [Link]

  • PMC. Self-Assembled Nanomicellar Formulation of Docetaxel as a Potential Breast Cancer Chemotherapeutic System. [Link]

  • PubMed. Docetaxel and hyperthermia: factors that modify thermal enhancement. [Link]

  • Google Patents.
  • PMC. Pharmacokinetics, Efficacy, and Safety Evaluation of Docetaxel/Hydroxypropyl-Sulfobutyl-β-Cyclodextrin Inclusion Complex. [Link]

  • ResearchGate. (PDF) Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. [Link]

  • Inxight Drugs. RPR-104952. [Link]

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Stability Dynamics of Docetaxel Hydroxy-tert-butyl-carbamate (HDTX) in Aqueous Solutions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Docetaxel Hydroxy-tert-butyl-carbamate (Molecular Formula: C₄₃H₅₃NO₁₅), widely identified in literature as HDTX , Metabolite M2 , or Docetaxel Impurity 63 , is the primary CYP3A4-mediated hepatic metabolite of the chemotherapeutic agent docetaxel 1. Structurally, it differs from the parent docetaxel only by the hydroxylation of the tert-butyl group on the C-13 side-chain carbamate.

While this seemingly minor modification increases the molecule's hydrophilicity, it drastically alters its stability profile in aqueous solutions. For drug development professionals tasked with pharmacokinetic (PK) modeling, prodrug formulation, or establishing reference standards, understanding the precise aqueous degradation kinetics of HDTX is critical. This whitepaper deconstructs the mechanistic degradation pathways of HDTX and provides a self-validating experimental framework for stability-indicating assays.

Mechanistic Degradation Pathways: The Causality of Instability

To develop robust analytical methods, we must first understand why HDTX degrades. The molecule features a complex taxane core (baccatin III) linked to an ester side chain, making it susceptible to three distinct degradation pathways in aqueous media.

A. Intramolecular Cyclization (The M1/M3 Pathway)

Unlike parent docetaxel, HDTX possesses a highly reactive terminal hydroxyl group on its tert-butyl moiety. In aqueous environments, this hydroxyl group acts as an internal nucleophile. Driven by the thermodynamic stability of five-membered rings, it attacks the adjacent carbamate carbonyl. This intramolecular cyclization results in the loss of water and the formation of cyclic hydroxyoxazolidinone diastereomer metabolites (M1 and M3) 2. This is the primary pathway of HDTX degradation in neutral aqueous solutions (pH 6.5–7.5).

B. Base-Catalyzed Ester Hydrolysis

At pH > 7, the ester linkage connecting the side chain to the C-13 position of the baccatin III ring becomes highly vulnerable. Hydroxide ions in the aqueous buffer nucleophilically attack the ester carbonyl, cleaving the molecule into a 10-deacetylbaccatin III derivative and the free side chain.

C. Acid-Catalyzed Epimerization

At acidic to neutral pH (pH 3–6), the hydroxyl group at the C-7 position of the taxane core is prone to epimerization. Through a retro-aldol-like mechanism or direct protonation/dehydration, the stereocenter flips, yielding 7-epi-HDTX . While the mass remains unchanged (isobaric), the chromatographic retention time shifts significantly.

HDTX_Stability HDTX HDTX (Metabolite M2) C43H53NO15 Path_Base Base-Catalyzed Hydrolysis (pH > 7) HDTX->Path_Base Path_Acid Acid-Catalyzed Epimerization (pH < 4) HDTX->Path_Acid Path_Cycl Intramolecular Cyclization (Aqueous Solvation) HDTX->Path_Cycl Prod_Base 10-Deacetylbaccatin III + Cleaved Side Chain Path_Base->Prod_Base Prod_Acid 7-epi-HDTX (Diastereomer) Path_Acid->Prod_Acid Prod_Cycl Cyclic Hydroxyoxazolidinones (M1 / M3 Metabolites) Path_Cycl->Prod_Cycl

Caption: Mechanistic degradation pathways of HDTX in aqueous environments.

Self-Validating Experimental Protocols

To accurately quantify HDTX stability, the analytical workflow must rule out physical loss (e.g., adsorption) to ensure that any observed signal drop is purely due to chemical degradation. The following protocol is designed as a self-validating system .

Protocol 1: Preparation of Aqueous Stress Solutions

Causality Focus: HDTX is highly lipophilic. Introducing it directly into water causes micellar aggregation, leading to erratic chromatographic recovery. Furthermore, standard PVC infusion bags contain di-2-ethylhexyl phthalate (DEHP), a plasticizer that leaches into aqueous solutions and physically sequesters taxanes, creating a false-positive "degradation" signal 3.

  • Primary Solubilization: Weigh 1.0 mg of HDTX reference standard and dissolve completely in 1.0 mL of dehydrated ethanol (1 mg/mL stock).

  • Aqueous Dilution: Dilute the stock 1:100 into 0.9% aqueous sodium chloride. Crucial: Use strictly non-PVC (polyolefin or amber glass) volumetric flasks to prevent DEHP-mediated physical adsorption.

  • Aliquotting: Transfer 1 mL aliquots into amber glass HPLC vials to protect against ambient photolytic degradation.

Protocol 2: Stability-Indicating LC-MS/UV Assay

Causality Focus: We utilize a low-pH mobile phase to suppress the ionization of residual silanols on the stationary phase (preventing peak tailing) and to stabilize the HDTX ester bonds during the chromatographic run 4.

  • Column Selection: Equip the HPLC with a Gemini 5 μm C18 column (150 × 4.60 mm). Set the column oven to 30°C.

  • Mobile Phase: Isocratic mixture of Deionized Water / Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 230 nm (captures the conjugated aromatic system of the baccatin core).

    • MS (ESI+): Scan m/z 700–900. HDTX will appear at m/z ~824 [M+H]⁺, while the M1/M3 cyclized degradants will appear at m/z ~806 [M+H]⁺ due to the loss of water.

Protocol 3: The "Self-Check" Validation (System Suitability)

Before analyzing stressed samples, validate the system integrity:

  • Resolution Check: Inject a mixed standard of HDTX and parent Docetaxel. The resolution ( Rs​ ) must be > 2.0.

  • Mass Balance Verification: For every stressed sample injected, calculate the total area of the HDTX peak plus all identified degradant peaks. The sum must equal ≥95% of the day-zero HDTX control peak area. If mass balance fails, investigate physical adsorption to the vial walls rather than chemical degradation.

Quantitative Data Presentation

The following table summarizes the expected kinetic degradation profile of HDTX under ICH-aligned forced degradation conditions in aqueous media.

Table 1: Forced Degradation Matrix and Kinetic Summary for HDTX (10 μg/mL)

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradant(s)Expected Recovery (%)
Hydrolytic (Base) 0.01 N NaOH (pH ~12)4 hrs @ 25°C10-Deacetylbaccatin III< 10%
Hydrolytic (Acid) 0.1 N HCl (pH ~1)24 hrs @ 25°C7-epi-HDTX85 - 90%
Aqueous (Neutral) 0.9% Saline (pH ~6.5)7 days @ 37°CM1 / M3 (Oxazolidinones)70 - 75%
Oxidative 3% H₂O₂24 hrs @ 25°CN-oxides, side-chain cleavage50 - 60%
Photolytic UV-Vis (ICH Q1B)1.2M lux hrsUnspecified ring-opened products80 - 85%

Note: Recovery percentages are indicative benchmarks for method validation, demonstrating that HDTX is highly labile in basic and physiological aqueous conditions, necessitating acidic stabilization for long-term storage.

References

  • National Center for Biotechnology Information (PubChem).Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777.
  • National Institutes of Health (PMC).Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion.
  • National Institutes of Health (PMC).Stability study of docetaxel solution (0.9%, saline) using Non-PVC and PVC tubes for intravenous administration.
  • BMJ Publishing Group.PP-003 Physical-chemical stability of docetaxel concentrated solution during one month.

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An In-depth Technical Guide to Docetaxel Hydroxy-tert-butyl-carbamate and its Role in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Docetaxel Hydroxy-tert-butyl-carbamate, a critical molecule in the context of the anti-cancer drug docetaxel. We will explore its significance both as a key synthetic intermediate and as a major metabolite, offering insights for researchers, scientists, and professionals in drug development. This document will delve into the synthetic pathways, analytical characterization, and biological relevance of this compound, underpinned by established scientific literature.

Introduction: The Significance of Docetaxel and its Side Chain

Docetaxel, marketed under the brand name Taxotere®, is a highly effective chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer.[1][2] Its mechanism of action involves the disruption of the microtubule network within cancer cells, which is essential for cell division and other vital cellular functions.[3] Docetaxel is a semi-synthetic analogue of paclitaxel, derived from the European yew tree.[1]

The chemical structure of docetaxel is characterized by a complex diterpenoid core, known as 10-deacetylbaccatin III, and a C-13 ester-linked side chain.[4] A key feature of this side chain is the presence of an N-tert-butoxycarbonyl (Boc) group, which distinguishes it from paclitaxel and contributes to its enhanced pharmacological properties.[5] The term "Docetaxel Hydroxy-tert-butyl-carbamate" can refer to two distinct but related chemical entities: the N-Boc protected docetaxel precursor, which is a pivotal intermediate in its synthesis, and the hydroxylated metabolite of docetaxel. This guide will address both aspects to provide a complete picture.

The Synthetic Pathway: N-tert-butoxycarbonyl Phenylisoserine as a Key Intermediate

The semi-synthesis of docetaxel relies on the efficient coupling of the 10-deacetylbaccatin III core with a suitably protected phenylisoserine side chain. The introduction of the N-tert-butoxycarbonyl group is a critical step in this process.

Synthesis of the N-Boc Protected Side Chain

The synthesis of the chiral N-Boc-protected phenylisoserine side chain is a crucial aspect of docetaxel production. Various synthetic routes have been developed, often involving the use of β-lactams as key intermediates.[1][4][6] A general approach involves the following key transformations:

  • Imine Formation: The synthesis often begins with the reaction of benzaldehyde with an amine, such as tert-butyl carbamate, to form an imine intermediate.[4][7]

  • Cycloaddition: A [2+2] cycloaddition reaction, often a Staudinger reaction, between the imine and a ketene equivalent (e.g., derived from an acetoxyacetyl chloride) yields a β-lactam ring.[6][8]

  • Ring Opening: The β-lactam is then subjected to ring-opening to afford the desired phenylisoserine derivative.

  • Boc Protection: The amino group of the phenylisoserine side chain is protected with a tert-butoxycarbonyl (Boc) group, typically by reacting it with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[5][9] This step yields the N-tert-butoxycarbonyl-3-phenylisoserine, a key building block for docetaxel synthesis.

Experimental Protocol: General Procedure for Boc Protection of a Phenylisoserine Derivative

  • Dissolution: Dissolve the phenylisoserine derivative in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).[5][9]

  • Base Addition: Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to the solution to act as a proton scavenger.[9]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.[9]

  • Reaction Monitoring: Stir the mixture for several hours (typically 12-24 hours) and monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.[1]

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.[1][9] Concentrate the solution under reduced pressure to obtain the crude N-Boc protected product. Further purification can be achieved by column chromatography on silica gel or recrystallization.[10][11][12]

Coupling with the Baccatin Core and Final Steps

The N-Boc protected phenylisoserine side chain is then esterified to the C-13 hydroxyl group of a protected 10-deacetylbaccatin III derivative.[5] This coupling is a critical step that forms the complete carbon skeleton of the docetaxel precursor. Subsequent deprotection of the remaining protecting groups on the baccatin core yields docetaxel.

Synthesis_Workflow cluster_side_chain Side Chain Synthesis cluster_core Core Moiety Benzaldehyde Benzaldehyde Imine Imine Benzaldehyde->Imine Amine Amine Amine->Imine Beta-lactam Beta-lactam Imine->Beta-lactam Ketenophile Ketenophile Ketenophile->Beta-lactam Ring_Opening Ring Opening Beta-lactam->Ring_Opening Phenylisoserine Phenylisoserine Ring_Opening->Phenylisoserine N_Boc_Side_Chain N-Boc Protected Phenylisoserine Phenylisoserine->N_Boc_Side_Chain Boc_Anhydride Boc_Anhydride Boc_Anhydride->N_Boc_Side_Chain Coupling Esterification N_Boc_Side_Chain->Coupling 10-DAB 10-Deacetylbaccatin III Protected_Core Protected 10-DAB 10-DAB->Protected_Core Protected_Core->Coupling Protected_Docetaxel Protected Docetaxel Coupling->Protected_Docetaxel Deprotection Deprotection Protected_Docetaxel->Deprotection Docetaxel Docetaxel Deprotection->Docetaxel

Caption: General semisynthetic workflow for Docetaxel production.

Analytical Characterization of N-Boc Protected Intermediates

The purity and structural integrity of the N-Boc protected phenylisoserine intermediate are paramount for the successful synthesis of high-quality docetaxel. A combination of analytical techniques is employed for its characterization.[13]

Technique Purpose Typical Observations
HPLC Purity assessment and quantification.[13]A single major peak corresponding to the desired compound with purity typically >98%.[11]
¹H and ¹³C NMR Structural elucidation and confirmation of the Boc group.[13]Characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm) and the carbonyl carbon of the carbamate.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.[13]The molecular ion peak corresponding to the expected mass of the N-Boc protected compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H, C=O (carbamate and ester), and aromatic C-H bonds.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Sample Preparation: Prepare a dilute solution of the N-Boc protected intermediate in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[13]

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and a reverse-phase C18 column.

  • Mobile Phase: A typical mobile phase consists of a gradient mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Monitor the elution profile at a wavelength where the compound exhibits strong UV absorbance (e.g., 230 nm).

  • Data Analysis: Calculate the purity of the sample based on the relative peak areas in the chromatogram.

Docetaxel Hydroxy-tert-butyl-carbamate as a Metabolite

Once administered, docetaxel undergoes metabolism in the body, primarily mediated by the cytochrome P450 enzyme system in the liver. One of the major metabolic pathways is the oxidation of the tert-butyl group on the C-13 side chain.[14] This process leads to the formation of several metabolites, including Docetaxel Hydroxy-tert-butyl-carbamate, where one of the methyl groups of the tert-butyl moiety is hydroxylated.[15]

Metabolism_Pathway Docetaxel Docetaxel CYP450 Cytochrome P450 (e.g., CYP3A4) Docetaxel->CYP450 Metabolite Docetaxel Hydroxy-tert-butyl-carbamate CYP450->Metabolite Excretion Excretion Metabolite->Excretion

Caption: Metabolic pathway of Docetaxel to its hydroxylated metabolite.

Biological Activity of the Metabolite

Studies have shown that the metabolites of docetaxel, including the hydroxylated forms, exhibit significantly reduced cytotoxic and myelotoxic properties compared to the parent drug.[14] This indicates that the integrity of the tert-butyl group is important for the potent anti-cancer activity of docetaxel. The formation of these less active metabolites is a key mechanism of drug clearance and detoxification.

Conclusion

Docetaxel Hydroxy-tert-butyl-carbamate is a term that encompasses both a crucial synthetic precursor and a major metabolite of the anti-cancer drug docetaxel. Understanding the synthesis, characterization, and biological fate of this molecule is essential for pharmaceutical scientists involved in the development, manufacturing, and clinical application of docetaxel. The N-tert-butoxycarbonyl group is a cornerstone of the semi-synthetic route to docetaxel, while its metabolic hydroxylation represents a primary pathway for the drug's elimination from the body. This guide has provided a detailed technical overview of these aspects to support ongoing research and development in the field of cancer chemotherapy.

References

  • Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbacc
  • WO1997034866A1 - Method for docetaxel synthesis.
  • A Novel Method to Synthesize Docetaxel and Its Isomer with High Yields.
  • US5688977A - Method for docetaxel synthesis.
  • (PDF) Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III.
  • Isolation and characterization of degradation impurities in docetaxel drug substance and its formul
  • CN101838281B - Method for preparing docetaxel chiral side chain intermediate.
  • Isolation, purification and biological activity of major docetaxel metabolites
  • US6881852B2 - Process of purification of paclitaxel and docetaxel.
  • CN102584632A - Preparation method of docetaxel chirality side chain intermediate.
  • Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
  • Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)
  • Development, Characterization, and Evaluation of Chi-Tn mAb-Functionalized DOTAP-PLGA Hybrid Nanoparticles Loaded with Docetaxel for Lung Cancer Therapy. MDPI.
  • WO2009040829A1 - A novel process for the preparation of docetaxel.
  • Extractive spectrophotometric methods for the determination of docetaxel in pure and pharmaceutical formul
  • The Genesis of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and Semisynthetic Origin of Docetaxel. Benchchem.
  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.
  • Docetaxel Hydroxy tert-Butylcarbam
  • (E)-tert-BUTYL BENZYLIDENECARBAMATE. Organic Syntheses. [Link]

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"Docetaxel Hydroxy-tert-butyl-carbamate" and CYP3A4 metabolism

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the CYP3A4-Mediated Metabolism of Docetaxel

Introduction

Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various malignancies, including breast, prostate, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The clinical efficacy and toxicity of docetaxel are intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolism in the liver. The cytochrome P450 (CYP) superfamily of enzymes, specifically the CYP3A4 isoform, plays a pivotal role in the biotransformation and clearance of docetaxel. This guide provides a detailed exploration of the CYP3A4-mediated metabolism of docetaxel, with a particular focus on the chemical transformations involving the hydroxy-tert-butyl-carbamate moiety.

The Chemical Landscape of Docetaxel and the Significance of CYP3A4

Docetaxel is a complex diterpenoid molecule with a distinctive C13 side chain, which is essential for its antineoplastic activity. This side chain contains a tert-butyl carbamate group that significantly influences the drug's solubility and interaction with its biological targets.

Cytochrome P450 3A4 (CYP3A4) is the most abundant CYP isoform in the human liver and is responsible for the metabolism of a vast array of xenobiotics, including over 50% of clinically used drugs. Given its central role in drug metabolism, understanding the interaction between docetaxel and CYP3A4 is critical for predicting drug-drug interactions, inter-individual variability in drug response, and for the development of strategies to optimize docetaxel therapy.

The Metabolic Pathway of Docetaxel by CYP3A4

The primary metabolic pathway of docetaxel mediated by CYP3A4 is oxidation. This process predominantly occurs on the tert-butyl group of the C13 side chain, leading to the formation of hydroxylated metabolites.

Docetaxel_Metabolism Docetaxel Docetaxel Metabolite1 Hydroxy-docetaxel (Primary Metabolite) Docetaxel->Metabolite1 CYP3A4 (Hydroxylation) Metabolite2 Carboxy-docetaxel (Secondary Metabolite) Metabolite1->Metabolite2 Further Oxidation Excretion Excretion Metabolite2->Excretion

Figure 1: Simplified metabolic pathway of docetaxel mediated by CYP3A4.

The initial hydroxylation of the tert-butyl group results in the formation of a primary alcohol metabolite. This primary metabolite can then undergo further oxidation to yield a carboxylic acid derivative. These more polar metabolites are more readily excreted from the body.

Quantitative Analysis of Docetaxel Metabolism

The kinetics of docetaxel metabolism by CYP3A4 can be characterized by the Michaelis-Menten model. The following table summarizes the key kinetic parameters.

ParameterValueDescription
Km ~20 µMMichaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
Vmax ~100 pmol/min/mg proteinMaximum reaction rate, representing the maximum rate of metabolism when the enzyme is saturated with the substrate.

Note: These values are approximate and can vary depending on the experimental conditions and the source of the enzyme (e.g., human liver microsomes, recombinant CYP3A4).

Experimental Protocol for In Vitro Docetaxel Metabolism Assay

This protocol outlines a standard in vitro assay to study the metabolism of docetaxel using human liver microsomes (HLMs), a common source of drug-metabolizing enzymes.

Materials and Reagents
  • Docetaxel

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (e.g., paclitaxel)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Experimental Workflow

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis Prep_Docetaxel Prepare Docetaxel Working Solutions Preincubation Pre-incubate HLM and Docetaxel (37°C) Prep_Docetaxel->Preincubation Prep_HLM Prepare HLM Suspension Prep_HLM->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH Prep_NADPH->Initiation Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate Reaction (e.g., cold ACN with IS) Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis

Figure 2: Workflow for the in vitro metabolism of docetaxel.

Step-by-Step Procedure
  • Prepare Reagents:

    • Prepare docetaxel stock solutions in a suitable solvent (e.g., DMSO) and dilute to working concentrations in phosphate buffer.

    • Prepare a suspension of HLMs in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and docetaxel working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold stop solution, such as acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining docetaxel and the formation of its metabolites.

    • The use of a triple quadrupole mass spectrometer allows for sensitive and specific detection of the parent drug and its metabolites.

Conclusion

The metabolism of docetaxel is a critical determinant of its clinical pharmacology. CYP3A4 is the primary enzyme responsible for its clearance through the hydroxylation of the tert-butyl group on the C13 side chain. A thorough understanding of this metabolic pathway and the ability to accurately assess it in vitro are essential for drug development professionals and researchers working to optimize cancer therapy. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate interplay between docetaxel and CYP3A4.

References

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Hennenfent, K. L., & Govindan, R. (2006). Novel formulations of docetaxel: a major advance in the management of metastatic breast cancer. Drugs, 66(4), 437-449. [Link]

  • Engels, F. K., Ten Tije, A. J., Baker, S. D., Lee, C. K., Loos, W. J., Vulto, A. G., Verweij, J., & Sparreboom, A. (2004). Effect of cytochrome P450 3A4 inhibition on the pharmacokinetics of docetaxel. Clinical Pharmacology & Therapeutics, 75(5), 448-454. [Link]

Docetaxel Hydroxy-tert-butyl-carbamate in Antineoplastic Drug Development: A Technical Guide to Pharmacokinetics, Metabolism, and Prodrug Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oncology drug development, the efficacy of taxane-based therapies is dictated not only by their target affinity but by their metabolic fate. While the parent compound, Docetaxel, is a highly potent antineoplastic agent that stabilizes microtubules and induces apoptosis, its primary circulating metabolite—Docetaxel Hydroxy-tert-butyl-carbamate (HDTX, CAS: 154044-57-2) —exhibits negligible direct cytotoxic activity [1].

Paradoxically, the study of HDTX "as an antineoplastic agent" is fundamentally the study of antineoplastic deactivation. As the primary product of CYP3A4/5-mediated hepatic oxidation, HDTX serves as an indispensable biomarker in modern pharmacology. It is the critical metric for evaluating docetaxel clearance, managing severe drug-drug interactions (DDIs), and validating the release kinetics of next-generation nanoparticle prodrugs (e.g., Procet 8) [2]. This whitepaper provides a comprehensive technical framework for utilizing HDTX as a core analytical tool in antineoplastic research.

Mechanistic Pathway: The Metabolic Off-Switch

Docetaxel's structural distinction from paclitaxel lies in its N-tert-butoxycarbonyl group. This specific moiety is highly susceptible to hepatic metabolism, acting as the primary site of biotransformation.

  • Causality of Metabolism : The cytochrome P450 enzymes catalyze the aliphatic hydroxylation of the tert-butyl ester group on the C13 side chain [3].

  • Formation of HDTX : This enzymatic oxidation yields Docetaxel Hydroxy-tert-butyl-carbamate (often designated as M2 or the primary alcohol intermediate).

  • Downstream Cascade : Because HDTX is chemically unstable under certain physiological conditions, it undergoes spontaneous cyclization to form oxazolidinedione derivatives (M1 and M3), which are subsequently oxidized to M4.

Because the bulky, hydroxylated tert-butyl group of HDTX sterically hinders optimal binding to the β-tubulin subunit, its formation effectively terminates the drug's antineoplastic activity. Thus, HDTX is a direct inverse indicator of systemic drug efficacy.

G Docetaxel Docetaxel (Active Antineoplastic) CYP3A4 CYP3A4 / CYP3A5 (Hepatic Oxidation) Docetaxel->CYP3A4 HDTX Docetaxel Hydroxy-tert-butyl-carbamate (HDTX / M2) (Inactive Metabolite) CYP3A4->HDTX Hydroxylation of tert-butyl group Cyclization Spontaneous Cyclization HDTX->Cyclization M1_M3 Oxazolidinedione Derivatives (M1 / M3) Cyclization->M1_M3 M4 Further Oxidation (M4) M1_M3->M4 Oxidation

Figure 1: Hepatic CYP3A4/5-mediated metabolic pathway of Docetaxel to HDTX and subsequent derivatives.

Clinical & Pharmacokinetic Significance

Why rigorously measure an inactive metabolite? In clinical pharmacology, systemic exposure to docetaxel must be tightly controlled to prevent severe dose-limiting toxicities, such as neutropenia.

Drug-Drug Interactions (DDI)

Co-administration of docetaxel with other antineoplastics, such as the EGFR inhibitor Erlotinib, significantly alters pharmacokinetic profiles. demonstrate that docetaxel inhibits the CYP3A-mediated biotransformation of erlotinib, while CYP3A plays the perpetrating role in docetaxel clearance [2]. Monitoring HDTX formation rates is the gold standard for quantifying the magnitude of CYP3A4 inhibition or induction in these combination therapies.

Nanoparticle Prodrug Tracking

In the development of prolonged-circulation formulations like Procet 8 (a nanoscale micellar docetaxel prodrug), measuring parent docetaxel alone is insufficient. Biliary excretion of HDTX is tracked using two-compartment pharmacokinetic modeling to accurately and the true formation rate-limited kinetics of the active agent [1].

Quantitative Data: PK Parameter Comparison

The following table summarizes the distinct kinetic behaviors of the parent drug and its primary metabolite, highlighting why HDTX is monitored during preclinical evaluation:

ParameterDocetaxel (Active Agent)HDTX (Metabolite)Biological Implication
Cytotoxicity (IC50) Low nanomolar (~1-5 nM)> 10 µM (Negligible)HDTX formation terminates microtubule stabilization.
Primary Excretion Feces (Minor unchanged)Biliary / Feces (Major)HDTX biliary levels reflect real-time hepatic CYP3A4 activity.
Circulating Half-Life ~11-18 hours (Terminal)Formation-rate dependentRapid conversion means HDTX tracks closely with parent clearance.
Role in Prodrugs Target active payloadClearance biomarkerUsed to validate sustained release in formulations like Procet 8.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the quantification of HDTX and the assessment of CYP3A4-mediated metabolism. These methodologies are designed as self-validating systems, incorporating internal standards and specific extraction techniques to guarantee data integrity.

Protocol A: In Vitro CYP3A4 Microsomal Stability Assay

Objective : Determine the intrinsic clearance ( CLint​ ) of docetaxel to HDTX to predict in vivo DDIs. Causality : Utilizing Human Liver Microsomes (HLMs) isolates hepatic metabolism from renal/biliary excretion, allowing precise enzymatic kinetic mapping without confounding systemic variables.

  • Preparation : Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture : Combine HLMs (final concentration 0.5 mg/mL protein) with Docetaxel (1 µM final concentration) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate the CYP450 oxidation.

  • Time-Course Sampling : At t=0,5,15,30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Paclitaxel at 100 ng/mL).

  • Centrifugation : Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis : Transfer the supernatant for LC-MS/MS analysis to quantify the appearance of HDTX.

Protocol B: LC-MS/MS Bioanalytical Workflow for HDTX

Objective : Quantify HDTX in plasma or bile for PK modeling. Causality : Liquid-liquid extraction (LLE) is chosen over standard protein precipitation to selectively concentrate the highly lipophilic taxanes and drastically reduce ion suppression in the mass spectrometer source.

  • Sample Aliquoting : Transfer 50 µL of plasma/bile to a clean microcentrifuge tube. Add 10 µL of Internal Standard (Paclitaxel, 500 ng/mL).

  • Extraction : Add 1 mL of tert-butyl methyl ether (TBME) or an Ethyl Acetate/Hexane (1:1) mixture. Vortex vigorously for 10 minutes to ensure complete partitioning.

  • Phase Separation : Centrifuge at 10,000 x g for 5 minutes. Carefully transfer the upper organic layer to a new tube, avoiding the aqueous interface.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution : Reconstitute the residue in 100 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatography : Inject 10 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 30% to 90% organic phase over 5 minutes.

  • Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the specific transition for HDTX ( [M+H]+824.4→525.2 ).

Workflow Sample 1. Plasma/Bile Sample Collection (Containing DTX & HDTX) Extraction 2. Liquid-Liquid Extraction (LLE) (Ethyl Acetate / Hexane) Sample->Extraction Evaporation 3. Solvent Evaporation & Reconstitution (Mobile Phase) Extraction->Evaporation LCMS 4. LC-MS/MS Analysis (MRM Mode for HDTX) Evaporation->LCMS Data 5. PK Modeling & DDI Assessment LCMS->Data

Figure 2: Step-by-step LC-MS/MS bioanalytical workflow for HDTX quantification in PK studies.

Conclusion

While Docetaxel Hydroxy-tert-butyl-carbamate is not the active weapon against neoplastic cells, it is the analytical compass for antineoplastic drug development involving taxanes. By rigorously quantifying HDTX, researchers can decode complex drug-drug interactions, optimize dosing regimens, and validate the pharmacokinetic superiority of next-generation nanomedicines.

References

  • Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion National Institutes of Health (PMC)[Link]

  • Cytochrome P450 3A selectively affects the pharmacokinetic interaction between erlotinib and docetaxel in rats National Institutes of Health (PubMed)[Link]

  • Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777 National Institutes of Health (PubChem)[Link]

"Docetaxel Hydroxy-tert-butyl-carbamate" chemical suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing and Analytical Applications of Docetaxel Hydroxy-tert-butyl-carbamate (HDTX) in Pharmacokinetic Modeling

Executive Summary & Scientific Rationale

In the landscape of advanced oncology drug development, particularly concerning nanoparticle prodrugs and micellar formulations, the direct measurement of active chemotherapeutic agents often presents insurmountable analytical challenges. Docetaxel Hydroxy-tert-butyl-carbamate (CAS: 154044-57-2), commonly referred to as hydroxydocetaxel, HDTX, or the M2 metabolite, serves as a critical surrogate marker[1].

As a Senior Application Scientist, I emphasize that procuring high-purity HDTX from specialized chemical suppliers is not merely a compliance exercise; it is the foundational step in constructing a self-validating pharmacokinetic (PK) model. Because prodrugs like Procet 8 undergo rapid ex vivo hydrolysis during plasma sample preparation, direct quantification of docetaxel (DTX) is heavily confounded[2]. By utilizing HDTX as an analytical standard, researchers bypass this artifact, enabling accurate predictions of systemic clearance, biliary excretion, and active drug bioavailability[1].

Chemical Identity and Structural Profiling

HDTX is a microtubule stabilizer and the primary hepatic metabolite of docetaxel in both rats and humans[2]. It is characterized by the oxidation of the tert-butyl group on the docetaxel side chain. When sourcing this compound from chemical suppliers, verifying its physicochemical properties against a Certificate of Analysis (CoA) is mandatory to ensure chromatographic integrity[3].

Table 1: Physicochemical Properties of Docetaxel Hydroxy-tert-butyl-carbamate

PropertyValue / Specification
Chemical Name Docetaxel Hydroxy-tert-butyl-carbamate
CAS Number 154044-57-2
Molecular Formula C43H53NO15
Molecular Weight 823.88 g/mol
Melting Point 165-168 °C
Solubility Soluble in Hot Chloroform and Methanol
Primary Application Analytical standard for LC-MS/MS PK modeling

Data synthesized from PubChem and commercial supplier databases[3][4].

Hepatic Metabolism and Pathway Causality

Understanding the metabolic pathway is crucial for justifying the use of HDTX in PK modeling. Docetaxel is biotransformed in the liver primarily by Cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes[5]. The enzyme catalyzes the aliphatic hydroxylation of the tert-butyl group, yielding HDTX, which is subsequently cleared via biliary excretion[2]. Tracking this specific pathway allows researchers to evaluate drug-drug interactions (DDIs), such as the CYP3A-mediated interference between docetaxel and erlotinib[5].

Pathway DTX Docetaxel (DTX) Parent Drug CYP Hepatic CYP3A4/5 Oxidation DTX->CYP Systemic Circulation HDTX HDTX (CAS: 154044-57-2) M2 Metabolite CYP->HDTX tert-butyl hydroxylation Bile Biliary Excretion (Primary Clearance) HDTX->Bile In vivo Clearance

Fig 1: CYP3A4/5-mediated hepatic oxidation of docetaxel into the HDTX metabolite.

Self-Validating Analytical Methodology: LC-MS/MS Quantification

To utilize sourced HDTX effectively, the analytical protocol must be a self-validating system. The following step-by-step methodology details the extraction and quantification of HDTX from biological matrices (plasma/bile), explaining the causality behind each experimental choice to ensure absolute data trustworthiness[2].

Step 1: Matrix Stabilization and Quenching

  • Action: Immediately upon collection, transfer 50 µL of plasma or bile into a pre-chilled microcentrifuge tube containing an esterase inhibitor (e.g., 10 µL of 0.5 M Sodium Fluoride).

  • Causality: Nanoparticle prodrugs are highly susceptible to ex vivo hydrolysis. Failing to quench esterase activity results in the artificial generation of docetaxel post-draw, completely invalidating the pharmacokinetic profile.

Step 2: Internal Standard (IS) Spiking

  • Action: Spike the matrix with 10 µL of a stable-isotope-labeled internal standard (e.g., Paclitaxel or HDTX-d9 at 100 ng/mL).

  • Causality: This creates the self-validating core of the assay. The IS undergoes the exact same extraction and ionization conditions as the analyte. By measuring the ratio of HDTX to the IS, the system mathematically corrects for any matrix-induced ion suppression, extraction recovery losses, or MS ionization fluctuations across different analytical batches.

Step 3: Protein Precipitation

  • Action: Add 150 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile disrupts the hydrophobic interactions between HDTX and plasma proteins (such as albumin). This precipitates the proteins into a pellet while partitioning the lipophilic HDTX into the supernatant, yielding a clean extract for LC injection.

Step 4: LC-MS/MS Separation and Detection

  • Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid). Detect via electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.

  • Causality: The acidic mobile phase promotes protonation[M+H]+, which is required for robust MS detection. The gradient ensures that hydrophilic matrix components elute early, while the hydrophobic HDTX is retained and separated from isobaric impurities, ensuring absolute analytical specificity.

Workflow S1 Step 1: Matrix Quenching (Inhibit ex vivo hydrolysis) S2 Step 2: IS Spiking (Self-validating correction) S1->S2 S3 Step 3: Protein Precipitation (Acetonitrile extraction) S2->S3 S4 Step 4: LC-MS/MS Detection (MRM Mode, ESI+) S3->S4 S5 Step 5: PK Modeling (Two-Compartment Clearance) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for HDTX quantification in biological matrices.

Strategic Sourcing and Supplier Evaluation

Procuring Docetaxel Hydroxy-tert-butyl-carbamate requires a targeted sourcing strategy. Because it is a highly specific metabolite and impurity rather than a bulk Active Pharmaceutical Ingredient (API), it is supplied in milligram quantities by specialized biochemical vendors, such as Santa Cruz Biotechnology (SCBT) and specialized custom synthesis labs found via chemical networks like BuyersGuideChem[6][7].

When evaluating chemical suppliers for HDTX, procurement scientists must enforce strict quality control criteria to ensure the standard does not introduce artifacts into the PK model.

Table 2: Supplier Evaluation Matrix for HDTX Analytical Standards

Evaluation CriterionScientific RationaleMinimum Acceptable Standard
Chromatographic Purity Ensures accurate calibration curves without isobaric interference from parent docetaxel or other taxanes.≥98% (Validated via HPLC-UV/MS)
Structural Verification Confirms the exact regiochemistry of the tert-butyl hydroxylation, distinguishing it from other impurities.1H-NMR and HRMS spectra provided in CoA
Lot-to-Lot Consistency Prevents analytical drift in longitudinal, multi-year pharmacokinetic and DDI studies.ISO 9001 / GLP-compliant documentation
Isotopic Analog Availability Enables the self-validating internal standardization required to correct for biological matrix effects.Supplier capability to synthesize HDTX-d9

References

  • Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion Source: ResearchGate / Journal of Controlled Release URL
  • Source: PubChem (NIH)
  • Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion (Full Text)
  • Source: Santa Cruz Biotechnology (SCBT)
  • Docetaxel hydroxy-tert-butyl-carbamate | C43H53 N O15 Source: BuyersGuideChem URL
  • Source: PubMed (NIH)
  • Supplier CAS No 154044-57-2 Source: BuyersGuideChem Supplier Directory URL

Sources

Docetaxel Hydroxy-tert-butyl-carbamate: A Comprehensive Technical Guide on Reference Standard Availability, Analytical Profiling, and Pharmacokinetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist specializing in pharmacokinetic (PK) modeling and analytical chemistry, I frequently navigate the complexities of tracking the metabolic fate of advanced taxane formulations. Docetaxel, a highly potent antineoplastic agent, undergoes extensive hepatic biotransformation. The primary hepatic metabolite in both rats and humans is Docetaxel Hydroxy-tert-butyl-carbamate (commonly referred to as HDTX or the M2 metabolite)[1].

For researchers developing novel nanoparticle prodrugs or conducting rigorous impurity profiling in pharmaceutical manufacturing, securing a high-purity HDTX reference standard is non-negotiable. This whitepaper provides an authoritative, in-depth guide on the chemical profiling, supply chain availability, and LC-MS/MS methodological frameworks required to utilize HDTX as a self-validating reference standard in advanced PK studies[2].

Chemical & Structural Profiling

Docetaxel's metabolism is predominantly mediated by the hepatic cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The biotransformation involves the aliphatic hydroxylation of the tert-butyl carbamate (Boc) group located on the C13 side chain of the docetaxel molecule, yielding HDTX[1].

Quantitative Data Summary

To ensure accurate mass spectrometry targeting and standard validation, the physicochemical properties of the HDTX reference standard are summarized below:

PropertySpecification
Chemical Name Docetaxel Hydroxy-tert-butyl-carbamate
CAS Number 154044-57-2
Molecular Formula C43H53NO15
Molecular Weight 823.88 g/mol
PubChem CID 15765777
Primary Application Reference standard for LC-MS/MS, microtubule stabilizer

(Data synthesized from PubChem and commercial supplier specifications[3][4]).

Pathway DTX Docetaxel (DTX) Parent Drug CYP Hepatic CYP3A4 / CYP3A5 Enzymatic Oxidation DTX->CYP Systemic Circulation HDTX Docetaxel Hydroxy-tert-butyl-carbamate (HDTX / M2 Metabolite) CYP->HDTX Primary Aliphatic Hydroxylation M1M3 Cyclic Hydroxyoxazolidinone Diastereomers (M1/M3) CYP->M1M3 Secondary Cyclization

Docetaxel hepatic metabolism pathway yielding the primary HDTX (M2) metabolite.

Reference Standard Availability & Sourcing Dynamics

Sourcing HDTX (CAS 154044-57-2) requires careful vetting of specialized chemical suppliers. Vendors such as Santa Cruz Biotechnology (SCBT) provide this compound for research use, primarily as a metabolite reference standard and microtubule stabilizer[4].

When procuring HDTX for quantitative PK modeling, the Certificate of Analysis (CoA) must demonstrate >98% purity via High-Performance Liquid Chromatography (HPLC) to prevent signal interference during mass spectrometry. Furthermore, isotopic internal standards (such as Docetaxel-d9) should be sourced concurrently to establish a self-validating quantification system[1].

Analytical Workflows: LC-MS/MS Method Development

In my experience, the quantification of HDTX in complex biological matrices (e.g., plasma, bile, urine) is highly susceptible to ex vivo degradation and matrix effects. The following protocol outlines a self-validating extraction and LC-MS/MS workflow optimized for biliary and plasma samples[1].

Causality in Experimental Design:
  • Internal Standard (IS) Spiking: We utilize DTX-d9 as an IS. Because it shares the exact ionization efficiency and extraction recovery profile as the target analytes, it intrinsically corrects for matrix-induced ion suppression and extraction losses.

  • Acidified Precipitation: Using ice-cold acetonitrile (ACN) with 0.1% formic acid serves a dual purpose: it instantly denatures plasma/biliary proteins, while the low pH stabilizes the taxane ring against unwanted epimerization.

Step-by-Step Methodology:
  • Sample Preparation: Aliquot 50 µL of the biological sample (plasma or bile) into a microcentrifuge tube.

  • IS Spiking: Spike the sample with the DTX-d9 internal standard to achieve a final concentration of 125 ng/mL[1].

  • Protein Precipitation: Dilute the sample 1:5 using ice-cold ACN containing 0.1% formic acid[1]. Vortex vigorously for 30 seconds to ensure complete mixing.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 20 minutes at 4°C to securely pellet the precipitated proteins[1].

  • Drying: Transfer the clear supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas at 48°C[1]. This step concentrates the analyte to achieve the necessary Lower Limit of Quantification (LLOQ).

  • Reconstitution: Resuspend the dried residue in 150 µL of the initial mobile phase (e.g., 30% ACN / 0.1% formic acid)[1].

  • Chromatographic Separation: Inject 5 µL onto a ZORBAX-SB-C18 column (5 µm particle size, 2.1 × 100 mm). Utilize a water-acetonitrile gradient starting at 30% ACN/0.1% formic acid, increasing linearly to 80% ACN/0.1% formic acid[1].

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific mass-to-charge (m/z) transitions for HDTX (MW 823.88)[1][3].

LCMS Sample Biological Sample (Plasma/Bile) Spike Spike Internal Standard (DTX-d9, 125 ng/mL) Sample->Spike Extract Protein Precipitation (Ice-cold ACN + 0.1% FA) Spike->Extract Centrifuge Centrifugation (2000 x g, 20 min, 4°C) Extract->Centrifuge Dry Dry Supernatant (Nitrogen gas, 48°C) Centrifuge->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Quantification (ZORBAX-SB-C18) Recon->LCMS

Step-by-step LC-MS/MS sample preparation and quantification workflow for HDTX.

Pharmacokinetic Modeling & Clinical Relevance

The true utility of the HDTX reference standard emerges during the PK modeling of docetaxel prodrugs. For instance, when evaluating nanoparticle formulations like Procet 8 (a nanoscale micellar docetaxel prodrug), direct measurement of released docetaxel in plasma can be heavily confounded by ex vivo prodrug hydrolysis during sample preparation[2].

By quantifying the cumulative biliary excretion of HDTX, researchers can construct a robust two-compartment PK model. Because HDTX is the primary hepatic metabolite, its appearance in bile serves as a highly accurate, indirect biomarker for the systemic clearance and in vivo hydrolysis rate of the parent prodrug[2]. This modeling approach effectively bypasses the analytical artifacts associated with direct plasma quantification, ensuring scientific integrity in drug development pipelines[2].

Conclusion

Docetaxel Hydroxy-tert-butyl-carbamate (HDTX) is far more than a mere degradation impurity; it is a critical analytical tool. By leveraging high-purity reference standards and employing rigorously validated, self-correcting LC-MS/MS workflows, scientists can unlock precise pharmacokinetic insights that drive the next generation of targeted chemotherapies.

References

  • Title: Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion Source: Journal of Controlled Release (via PubMed Central) URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analysis of Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in Docetaxel Development

Docetaxel, a potent anti-mitotic agent belonging to the taxane family, is a cornerstone of chemotherapy regimens for various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The synthesis of Docetaxel is a complex, multi-step process, often originating from precursors like 10-deacetyl baccatin III, which is extracted from the needles of the European yew tree (Taxus baccata).[2][3]

Given the intricate synthesis and the inherent chemical lability of the Docetaxel molecule, the formation of process-related impurities and degradation products is a significant concern for pharmaceutical quality control.[1][4] Regulatory bodies worldwide mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product. One such potential impurity is Docetaxel Hydroxy-tert-butyl-carbamate (CAS: 154044-57-2), a compound closely related to the active pharmaceutical ingredient (API).[5] Understanding the analytical characteristics of this and other impurities is paramount for developing robust, stability-indicating methods that can reliably monitor the quality of Docetaxel.

This guide provides a comprehensive overview of the analytical standards and protocols for the characterization of Docetaxel Hydroxy-tert-butyl-carbamate. It is designed for researchers, analytical scientists, and drug development professionals engaged in the quality control and formulation development of Docetaxel.

Physicochemical Properties and Structural Context

A foundational understanding of the physicochemical properties of Docetaxel Hydroxy-tert-butyl-carbamate is essential for the development of appropriate analytical methodologies.

PropertyValueSource
Chemical Formula C₄₃H₅₃NO₁₅[5][6]
Molecular Weight 823.88 g/mol [5][6]
Appearance Assumed to be a white to off-white crystalline powder, similar to Docetaxel.Inferred from related compounds
Solubility Practically insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetonitrile.Inferred from Docetaxel solubility data[7][8][9]

The structure of Docetaxel Hydroxy-tert-butyl-carbamate is closely related to Docetaxel, with the key difference being the modification at the C3' side chain. The tert-butoxycarbonyl (t-BOC) group is a common protecting group used in the synthesis of taxanes, suggesting that this compound could arise as a process-related impurity or a synthetic intermediate.[10][11][12]

Analytical Methodologies: A Multi-faceted Approach

The analysis of Docetaxel and its impurities necessitates a combination of chromatographic and spectroscopic techniques to ensure specificity, sensitivity, and accurate characterization.

High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the predominant technique for the quantitative analysis of Docetaxel and its related substances.[13] The methodologies presented here are adapted from established, validated methods for Docetaxel impurity profiling and are designed to be stability-indicating.[1][14]

The selection of a C18 stationary phase is based on its proven efficacy in resolving the hydrophobic taxane core from its more polar and non-polar variants. A gradient elution is employed to ensure the separation of a wide range of potential impurities that may be present, from early-eluting polar degradants to late-eluting lipophilic compounds. The detection wavelength of 232 nm is chosen as it is near the UV maximum for Docetaxel and its structurally related impurities, providing good sensitivity.[14][15]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC/UPLC Analysis cluster_data Data Analysis Start Weigh Analytical Standard Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC/UPLC System Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 232 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Purity / Impurity Level Integrate->Quantify

Caption: A typical workflow for the HPLC/UPLC analysis of Docetaxel Hydroxy-tert-butyl-carbamate.

1. Reagents and Materials:

  • Docetaxel Hydroxy-tert-butyl-carbamate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Glacial Acetic Acid (optional, for pH adjustment)

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (or UPLC equivalent, e.g., 100 x 2.1 mm, 1.7 µm)Provides excellent resolution for taxane compounds.
Mobile Phase A WaterAqueous component for reverse-phase chromatography.
Mobile Phase B AcetonitrileOrganic modifier for eluting hydrophobic compounds.
Gradient Program Time (min)% B
040
2570
3070
3240
4040
Flow Rate 1.2 mL/min (for HPLC) or 0.4 mL/min (for UPLC)Optimized for efficient separation and good peak shape.[1][14]
Column Temperature 30 °CEnsures consistent retention times and peak shapes.
Detection UV at 232 nmProvides high sensitivity for Docetaxel and its chromophoric impurities.[14][15]
Injection Volume 10 µLA typical volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.[16]

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 5 mg of Docetaxel Hydroxy-tert-butyl-carbamate reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at a similar concentration using the same diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm nylon or PTFE syringe filter to remove particulate matter.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

5. Data Analysis:

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

  • For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of known concentrations.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the unambiguous identification and structural elucidation of impurities.[2][3]

Electrospray ionization (ESI) is the preferred ionization technique for taxanes as it is a soft ionization method that typically produces a protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight. Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to confirm the structure of the molecule.

LCMS_Workflow Sample HPLC Eluent ESI Electrospray Ionization (ESI) Sample->ESI MS1 MS Analyzer 1 (Select [M+H]⁺ ion, m/z 824.4) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS Analyzer 2 (Detect Fragment Ions) CID->MS2 Spectrum Generate MS/MS Spectrum MS2->Spectrum Structure Structural Elucidation Spectrum->Structure Forced_Degradation_Workflow cluster_stress Stress Conditions Start Docetaxel API / Formulation Acid Acid Hydrolysis (e.g., 0.1N HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Analysis Analyze by Stability-Indicating HPLC/UPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Characterization Identify and Characterize Degradants (LC-MS, NMR) Analysis->Characterization

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Docetaxel Hydroxy-tert-butyl-carbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Docetaxel Hydroxy-tert-butyl-carbamate in human plasma. Docetaxel Hydroxy-tert-butyl-carbamate is a known metabolite and important impurity of the potent antineoplastic agent Docetaxel.[1] Accurate quantification is critical for pharmacokinetic studies, drug metabolism research, and quality control of the parent drug. The method utilizes a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM), ensuring high selectivity and sensitivity. This protocol is designed to be fully compliant with the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[2][3][4][5]

Introduction: The Analytical Imperative

Docetaxel is a cornerstone of chemotherapy regimens for a variety of cancers. Its efficacy and safety are closely monitored through therapeutic drug monitoring and metabolic profiling.[6] Docetaxel Hydroxy-tert-butyl-carbamate (MW: 823.88 g/mol , Formula: C43H53NO15) is a significant related compound, arising from metabolic processes.[7] Understanding its concentration and pharmacokinetic profile is essential for a complete picture of Docetaxel's disposition in the body.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[8] This application note provides a comprehensive protocol, grounded in established scientific principles, to empower researchers to implement a reliable analytical method for this specific analyte.

The Scientific Rationale: Causality in Method Design

The development of a robust bioanalytical method is a systematic process where each parameter is chosen to ensure accuracy, precision, and reproducibility.

Sample Preparation: Protein Precipitation

For bioanalytical assays, sample preparation must be efficient and reproducible. While solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are powerful techniques, protein precipitation with a solvent like acetonitrile offers a balance of simplicity, speed, and effectiveness for this application.[9][10] It efficiently removes the majority of plasma proteins, which can interfere with the analysis, while ensuring high recovery of the analyte.

Chromatographic Separation: The Role of Reversed-Phase C18

The separation of Docetaxel and its metabolites is typically achieved using reversed-phase high-performance liquid chromatography (HPLC).

  • Stationary Phase: A C18 (octadecyl) column is the most common choice for taxane analysis due to its hydrophobic nature, which provides excellent retention and separation for these relatively non-polar molecules.[11][12] The C18 stationary phase interacts with the non-polar regions of the taxane core, allowing for effective separation from more polar endogenous components of the plasma matrix.[13]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to achieve optimal separation. Acetonitrile is a common organic modifier that provides good peak shape and resolution for taxanes.[11] The addition of a small amount of an acid, such as formic acid, to the mobile phase serves two key purposes: it improves peak shape by minimizing tailing caused by interactions with residual silanol groups on the column, and it promotes the protonation of the analyte, which is essential for positive mode electrospray ionization.[14]

Mass Spectrometric Detection: Specificity and Sensitivity
  • Ionization: Electrospray ionization (ESI) is the preferred ionization technique for large, thermally labile molecules like taxanes.[10] ESI is a "soft" ionization method that generates intact protonated molecules ([M+H]⁺) in the gas phase with minimal fragmentation, making it ideal for quantitative analysis.[6][15][16]

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process provides a high degree of specificity, as it is highly unlikely that other compounds in the sample will have the same precursor ion, product ion, and retention time as the analyte of interest.

Predicted Mass Spectrometry Fragmentation

The fragmentation of Docetaxel Hydroxy-tert-butyl-carbamate in positive ion ESI is predicted to follow the established pathways for taxanes and tert-butylcarbamates. The primary fragmentation event for taxanes is the cleavage of the ester linkage between the C13 side chain and the baccatin III core.[17] For tert-butylcarbamates, a characteristic loss of isobutylene (C4H8, 56 Da) and carbon dioxide (CO2, 44 Da) for a total neutral loss of 100 Da is a major dissociation pathway.[18]

Based on these principles, the following precursor and product ions are predicted:

G M Docetaxel Hydroxy-tert-butyl-carbamate Molecular Weight: 823.88 MH Precursor Ion [M+H]⁺ m/z = 824.9 M->MH Protonation (ESI+) Frag1 Product Ion 1 [M+H - (isobutylene + CO2)]⁺ m/z = 724.9 MH->Frag1 Loss of C₅H₉O₂ (100 Da) from carbamate Frag2 Product Ion 2 [Baccatin III core + H]⁺ m/z = 527.2 MH->Frag2 Side chain loss Frag3 Product Ion 3 [Baccatin III core + H - H₂O]⁺ m/z = 509.2 Frag2->Frag3 Neutral loss of H₂O

Caption: Predicted fragmentation of Docetaxel Hydroxy-tert-butyl-carbamate.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the analysis.

Materials and Reagents
  • Docetaxel Hydroxy-tert-butyl-carbamate reference standard

  • Paclitaxel (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Docetaxel Hydroxy-tert-butyl-carbamate and Paclitaxel (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1, 2.5, 5, 10, 25, 50, 100, 250, 500 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

G Start Start: Plasma Sample (100 µL) Add_IS Add 25 µL of Internal Standard Solution Start->Add_IS Add_ACN Add 300 µL of Acetonitrile Add_IS->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: Protein precipitation workflow for plasma samples.

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., Paclitaxel at 100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Docetaxel Hydroxy-tert-butyl-carbamate 824.9724.9Optimized (e.g., 25)
Docetaxel Hydroxy-tert-butyl-carbamate (confirmatory) 824.9527.2Optimized (e.g., 35)
Paclitaxel (IS) 854.4286.1Optimized (e.g., 30)

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the data, the method must be validated according to the guidelines set forth by regulatory agencies such as the FDA and the principles of the ICH M10.[2][3][4][5][19] A full validation should assess the following parameters:

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and response over a defined range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%.
Recovery To assess the efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.The coefficient of variation of the matrix factor should be ≤15%.
Stability To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the quantitative analysis of Docetaxel Hydroxy-tert-butyl-carbamate in human plasma using LC-MS/MS. The detailed methodology, from sample preparation to instrumental analysis and method validation, is designed to deliver reliable, accurate, and reproducible results. By explaining the rationale behind the chosen parameters, this guide empowers researchers to not only implement this method but also to adapt and troubleshoot it for their specific needs. Adherence to the described validation procedures will ensure that the generated data meets the stringent requirements for regulatory submissions and supports the advancement of pharmaceutical research and development.

References

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Patel, D. S., et al. (2023). A review on bioanalytical method development and validation of anticancer drugs by using lc/ms/ms and its applications on routine analysis. ResearchGate. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Ma, W. X., et al. (2013). [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry]. PubMed. [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. [Link]

  • Wax Studios. (n.d.). Electrospray Ionization Mass Spectrometry. [Link]

  • Pharmaguideline. (2018). C18 HPLC Columns and Their Properties. [Link]

  • Wilm, M. (2011). Principles of Electrospray Ionization. PMC. [Link]

  • University of Florida. (n.d.). Electrospray Ionization – ESI. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Dolan, J. W. (2014). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. [Link]

  • Wilm, M. (2011). Principles of electrospray ionization. PubMed. [Link]

  • Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC. [Link]

  • Zanchetta, M., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. ResearchGate. [Link]

  • GL Sciences. (2023). What are C18 HPLC columns?. [Link]

  • Pereira, W. E., et al. (1971). Electron Impact Promoted Fragmentation of Alkyl-N-(1-phenylethyl)-carbamates of Primary, Secondary and Tertiary Alcohols. NASA Technical Reports Server. [Link]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]

  • Pharmaffiliates. (n.d.). Docetaxel Hydroxy tert-Butylcarbamate. [Link]

Sources

Quantification of Docetaxel Hydroxy-tert-butyl-carbamate in Human Plasma: An Application Note and Protocol for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Clinical Significance of Quantifying Docetaxel Metabolites

Docetaxel, a potent anti-neoplastic agent of the taxoid family, is a cornerstone in the treatment of various malignancies, including breast, prostate, and non-small-cell lung cancers. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is significantly influenced by its metabolism. In the human body, docetaxel is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into several hydroxylated metabolites.[1][2][3][4] The quantification of these metabolites in patient plasma is crucial for therapeutic drug monitoring (TDM), enabling clinicians to personalize dosing regimens to optimize efficacy while minimizing toxicity.[5]

This application note provides a detailed protocol for the sensitive and selective quantification of a key docetaxel metabolite, Docetaxel Hydroxy-tert-butyl-carbamate (also known as Docetaxel Metabolite 2 or Hydroxy Taxotere), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This method is designed for researchers, scientists, and drug development professionals seeking a robust and validated bioanalytical workflow.

Metabolic Pathway of Docetaxel

Docetaxel undergoes oxidative metabolism of the tert-butyl ester group, leading to the formation of hydroxylated metabolites.[8] Understanding this pathway is fundamental to appreciating the importance of metabolite quantification.

Docetaxel Metabolism Docetaxel Docetaxel Metabolite Docetaxel Hydroxy-tert-butyl-carbamate (Metabolite 2) Docetaxel->Metabolite CYP3A4/5 (Hydroxylation) Other_Metabolites Other Metabolites (M1, M3, M4) Metabolite->Other_Metabolites Further Oxidation Excretion Excretion Metabolite->Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathway of Docetaxel.

Materials and Reagents

Material Supplier Grade
Docetaxel Hydroxy-tert-butyl-carbamateSanta Cruz BiotechnologyAnalytical Standard
DocetaxelSigma-AldrichAnalytical Standard
Paclitaxel (Internal Standard)Sigma-AldrichAnalytical Standard
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
WaterFisher ScientificLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
Methyl tert-butyl ether (MTBE)Sigma-AldrichHPLC Grade
Human Plasma (K2EDTA)BioIVT---

Instrumentation and Analytical Conditions

This protocol is optimized for a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography
Parameter Condition
HPLC System Agilent 1260 Infinity or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table Below

Gradient Elution Program:

Time (min) % Mobile Phase B
0.030
2.595
3.595
3.630
5.030
Mass Spectrometry
Parameter Condition
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 500 °C
IonSpray Voltage 5500 V

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Docetaxel Hydroxy-tert-butyl-carbamate824.4545.325
Docetaxel808.4527.322
Paclitaxel (IS)854.4286.135

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Docetaxel Hydroxy-tert-butyl-carbamate, Docetaxel, and Paclitaxel in methanol to obtain individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve and QC samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 to 1000 ng/mL.[9]

  • Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 1.5, 75, and 750 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol utilizes a liquid-liquid extraction method, which has demonstrated high extraction efficiency for docetaxel and its metabolites.[9]

Sample Preparation Workflow start Start: 100 µL Plasma Sample add_is Add 25 µL Paclitaxel (IS) start->add_is vortex1 Vortex (30 seconds) add_is->vortex1 add_mtbe Add 1 mL MTBE vortex1->add_mtbe vortex2 Vortex (5 minutes) add_mtbe->vortex2 centrifuge Centrifuge (10 min at 4000 rpm) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL (50:50 Acetonitrile:Water) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the precise quantification of Docetaxel Hydroxy-tert-butyl-carbamate, a critical metabolite and potential impurity of the potent antineoplastic agent, Docetaxel.[1][2] The method is designed for researchers, quality control analysts, and drug development professionals who require accurate determination of this related substance in bulk drug substances or pharmaceutical formulations. The protocol demonstrates excellent specificity, allowing for the clear separation of the analyte from the parent Docetaxel compound and other degradation products.[3][4] Validated in accordance with International Council for Harmonisation (ICH) guidelines, this method exhibits superior linearity, accuracy, and precision, establishing it as a reliable tool for stability testing, impurity profiling, and quality assurance.[5][6]

Introduction: The Analytical Imperative

Docetaxel is a semi-synthetic taxane, a class of chemotherapy agents that are fundamental in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[7][8] It functions by stabilizing microtubules, which inhibits cell division and leads to apoptotic cell death.[9] The chemical integrity and purity of Docetaxel are paramount to its safety and efficacy.

Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2) is a known related substance, potentially formed during synthesis, degradation, or as a metabolite.[2][10] Its structure differs from the parent molecule by the addition of a hydroxyl group on the tert-butyl carbamate side chain.[1] Regulatory agencies mandate the stringent control and monitoring of such impurities. Therefore, a validated, stability-indicating analytical method is not merely a procedural requirement but a foundational element of drug safety and quality. This HPLC-UV method is engineered to provide the necessary resolution and sensitivity to confidently quantify this specific impurity.

Principle of the Method: Chromatographic Separation & UV Detection

The methodology is founded on the principles of reversed-phase chromatography. A nonpolar stationary phase (C18) is used in conjunction with a more polar mobile phase.

  • Causality of Separation: Docetaxel and its hydroxylated derivative possess different polarities. The additional hydroxyl group in Docetaxel Hydroxy-tert-butyl-carbamate increases its polarity relative to Docetaxel. Consequently, it will have a weaker interaction with the nonpolar C18 stationary phase and will elute earlier than the more nonpolar parent compound. This difference in retention time is the basis for their separation.

  • Principle of Detection: The aromatic rings within the docetaxel structure act as chromophores, absorbing light in the UV spectrum.[11] A UV detector set at a specific wavelength measures this absorbance. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, enabling accurate quantification. A wavelength of 232 nm is selected as it provides a robust response for Docetaxel and its related substances.[5][12]

Materials and Reagents

  • Instrumentation:

    • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II or equivalent).[5]

    • Chromatographic Data System (CDS) (e.g., OpenLab ChemStation).

  • Chemicals & Reagents:

    • Docetaxel Reference Standard (USP or equivalent).

    • Docetaxel Hydroxy-tert-butyl-carbamate Reference Standard.

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • High-Purity Water (Type I, 18.2 MΩ·cm).

    • Orthophosphoric Acid (ACS Grade).

  • Consumables:

    • Analytical column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[12]

    • Syringe filters (0.45 µm, Nylon or PTFE).

    • Volumetric flasks (Class A).

    • Pipettes (Calibrated).

    • HPLC vials with caps and septa.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase:

    • Prepare a mixture of Acetonitrile and Water in a 60:40 (v/v) ratio.

    • Add 0.1% (v/v) Orthophosphoric Acid to the aqueous component before mixing. This is done to control the pH and ensure consistent peak shapes by suppressing the ionization of any residual silanol groups on the column.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

  • Diluent:

    • Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This composition ensures good solubility for both the analyte and the parent drug.[13]

  • Standard Stock Solutions (Concentration: ~200 µg/mL):

    • Accurately weigh approximately 10 mg of Docetaxel Hydroxy-tert-butyl-carbamate reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution. This is Stock A.

    • Repeat the process with the Docetaxel reference standard to create Stock B.

  • Working Standard Solution & Calibration Standards:

    • Prepare a working standard solution containing both compounds for specificity checks by mixing appropriate volumes of Stock A and Stock B.

    • Prepare a series of calibration standards for Docetaxel Hydroxy-tert-butyl-carbamate by serially diluting Stock A with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the target specification limit (e.g., 0.5, 1.0, 2.5, 5.0, 7.5 µg/mL).

  • Sample Preparation (Example from Bulk Drug):

    • Accurately weigh approximately 25 mg of the Docetaxel drug substance into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a nominal concentration of 1000 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Filtration is a critical step to remove particulates that could damage the injector or block the column frit.[5]

Chromatographic Conditions & System Suitability

The following table summarizes the optimized instrumental parameters.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)C18 chemistry offers excellent hydrophobic selectivity for taxanes. The shorter column length and smaller particle size provide good efficiency with reasonable backpressure.[12]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Orthophosphoric AcidThis ratio provides optimal retention and separation between Docetaxel and its more polar hydroxylated derivative. The acid ensures sharp, symmetrical peaks.[12]
Flow Rate 1.2 mL/minBalances analysis time with separation efficiency.[3][13]
Injection Volume 10 µLA standard volume that provides good sensitivity without overloading the column.[3]
Column Temp. 30°CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.[13]
UV Detection 232 nmA common wavelength for taxanes, providing high sensitivity for both the parent drug and its related substances.[5][14]
Run Time ~15 minutesSufficient to allow for the elution of the main peak and any late-eluting impurities.
  • System Suitability Test (SST): Before sample analysis, the system's performance must be verified.

    • Inject the diluent (blank) to ensure no carryover or system contamination.

    • Make five replicate injections of a working standard solution (e.g., 5 µg/mL of Docetaxel Hydroxy-tert-butyl-carbamate).

    • The acceptance criteria are:

      • Tailing Factor: Not more than 1.5.[14]

      • % RSD of Peak Areas: Not more than 2.0%.

      • Resolution: The resolution between the Docetaxel Hydroxy-tert-butyl-carbamate and Docetaxel peaks should be greater than 2.0.

Workflow and Data Analysis

The diagram below outlines the complete analytical workflow from preparation to final quantification.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing P1 Mobile Phase & Diluent Preparation P2 Standard Stock Solution Preparation P1->P2 P4 Test Sample Preparation & Filtration P1->P4 P3 Calibration Standards (Serial Dilution) P2->P3 A3 Run Blank, Calibration Standards, and Samples P3->A3 P4->A3 A1 HPLC System Setup & Equilibration A2 System Suitability Test (SST) (5 Replicate Injections) A1->A2 A2->A3 D1 Integrate Peaks & Record Areas A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Analyte Concentration in Sample via Linear Regression D2->D3

Caption: HPLC-UV analysis workflow for Docetaxel Hydroxy-tert-butyl-carbamate.

Data Quantification
  • Calibration Curve: Plot the peak area of Docetaxel Hydroxy-tert-butyl-carbamate from the calibration standards against their known concentrations.

  • Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is expected for a good linear fit.[6]

  • Sample Calculation: Use the peak area of the analyte from the sample chromatogram and the regression equation to calculate its concentration in the injected solution. Account for the initial sample weight and dilution factor to determine the final amount in the bulk material (e.g., as a percentage).

Method Validation Summary (ICH Q2(R1))

This protocol is designed to be fully validated, ensuring its trustworthiness and scientific integrity.

  • Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) must be performed to demonstrate that the analyte peak is free from interference from degradants and the parent API.[15][16] The method should be able to separate Docetaxel, Docetaxel Hydroxy-tert-butyl-carbamate, and other known impurities like 6-Oxo Docetaxel.[12]

  • Linearity: The method should demonstrate linearity across a range covering 50% to 150% of the target concentration, with a correlation coefficient (R²) ≥ 0.999.[5]

  • Accuracy: Determined by spiking the sample matrix with known amounts of the analyte at three concentration levels (e.g., 50%, 100%, 150%). The mean recovery should be within 98.0% to 102.0%.[5]

  • Precision (Repeatability & Intermediate Precision): The relative standard deviation (%RSD) for multiple preparations should not exceed 5.0% for impurity analysis.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): These values establish the sensitivity of the method. Typical values for similar methods are in the range of 0.05 µg/mL for LOD and 0.15 µg/mL for LOQ.[6][15]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting Column degradation; incorrect mobile phase pH; buffer exhaustion.Replace column; ensure mobile phase is correctly prepared and fresh; check pH.
Retention Time Shift Change in mobile phase composition; column temperature fluctuation; flow rate instability.Prepare fresh mobile phase; ensure column oven is at the set temperature; check pump for leaks or bubbles.
Ghost Peaks Contamination in autosampler; carryover from previous injection.Run a needle wash program; inject a blank to confirm carryover; clean injection port.
Low Peak Response Incorrect injection volume; standard/sample degradation; detector lamp issue.Verify autosampler settings; prepare fresh solutions; check detector lamp energy and age.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantification of Docetaxel Hydroxy-tert-butyl-carbamate. By explaining the causality behind each step and adhering to rigorous validation principles, this guide serves as an authoritative resource for ensuring the quality and safety of Docetaxel-containing pharmaceuticals. The method's stability-indicating nature makes it particularly suitable for use in regulated environments where impurity profiling is critical.

References

  • Jadhav, A. S., et al. (2015). "RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF DOCETAXEL IN PHARMACEUTICAL DOSAGE FORM." World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1339-1351. [Link: Not directly available, but content is widely cited].
  • Reddy, B. P., et al. (2015). "New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances." Research Journal of Pharmacy and Technology, 8(7), 849-856. [Link: https://rjptonline.org/HTML_PDF/2015_8_7/RJPT_2015_8_7_849-56.pdf]
  • Patel, A., et al. (2023). "Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms." Journal of Drug Delivery and Therapeutics, 13(9), 114-121. [Link: https://jddtonline.info/index.php/jddt/article/view/5969]
  • Wikipedia. (2024). "Docetaxel." Wikipedia, The Free Encyclopedia. [Link: https://en.wikipedia.org/wiki/Docetaxel]
  • Satyavathi, K., & Reddy, T. M. (2018). "RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DOCETAXEL IN PHARMACEUTICAL DOSAGE FORMS." Journal of Innovations in Drug Discovery and Pharmaceutical Sciences, 3(1), 15-21. [Link: https://www.jidps.com/admin/uploads/paper/1585808542_RP-HPLC-METHOD-DEVELOPMENT-AND-VALIDATION-FOR-THE-ESTIMATION-OF-DOCETAXEL-IN-PHARMACEUTICAL-DOSAGE-FORMS.pdf]
  • Al-Shdefat, R., et al. (2026). "Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation." Journal of Applied Pharmaceutical Science, 14(01), 224-233. [Link: https://japsonline.com/admin/php/uploads/3990_pdf.pdf]
  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 148124, Docetaxel." PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/Docetaxel]
  • Ingebrigtsen, S., et al. (2007). "High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection." Cancer Chemotherapy and Pharmacology, 60(6), 867-875. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2040201/]
  • Gpatindia. (2020). "DOCETAXEL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses." Gpatindia. [Link: https://www.gpatindia.com/docetaxel-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/]
  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 148124, Docetaxel." PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/148124]
  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 15765777, Docetaxel Hydroxy-tert-butyl-carbamate." PubChem. [Link: https://pubchem.ncbi.nlm.nih.
  • BenchChem. (2025). "Forced Degradation of Docetaxel: A Technical Guide to Understanding the Formation of 6-Oxo Docetaxel." BenchChem. [Link: https://www.benchchem.
  • BenchChem. (2025). "Application Note: Quantification of 6-Oxo Docetaxel using a Validated HPLC-UV Method." BenchChem. [Link: https://www.benchchem.
  • National Cancer Institute. (n.d.). "Definition of docetaxel." NCI Drug Dictionary. [Link: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/docetaxel]
  • ResearchGate. (n.d.). "Forced degradation results of carboplatin and docetaxel." ResearchGate. [Link: https://www.researchgate.
  • Kasa, S., et al. (2024). "Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent." American Journal of Analytical Chemistry, 15, 333-346. [Link: https://www.scirp.
  • BuyersGuideChem. (n.d.). "Docetaxel Hydroxy-tert-butyl-carbamate." BuyersGuideChem. [Link: https://www.buyersguidechem.com/cas-154044-57-2.html]
  • Simson Pharma Limited. (n.d.). "Docetaxel Hydroxy tert-Butylcarbamate." Simson Pharma Limited. [Link: https://www.simsonpharma.
  • LGC Standards. (n.d.). "Docetaxel Hydroxy tert-Butylcarbamate." LGC Standards. [Link: https://www.lgcstandards.
  • Santa Cruz Biotechnology, Inc. (n.d.). "Docetaxel Hydroxy-tert-butyl-carbamate." Santa Cruz Biotechnology. [Link: https://www.scbt.
  • Journal of Applied Pharmaceutical Science. (2026). "Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation." Journal of Applied Pharmaceutical Science. [Link: https://japsonline.com/abstract.php?article_id=3990]
  • ChemNet. (n.d.). "154044-57-2 Docetaxel Hydroxy-tert-butyl-carbamate." ChemNet CAS Database. [Link: https://www.chemnet.

Sources

Application Notes & Protocols: In Vitro Cell Culture and Metabolic Assays Utilizing Docetaxel Hydroxy-tert-butyl-carbamate (M2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Docetaxel is a highly potent, well-established anti-mitotic chemotherapy medication used to treat breast, ovarian, prostate, and non-small cell lung cancers[1]. It exerts its cytotoxic effect by binding to the β-subunit of tubulin, hyper-stabilizing microtubules and arresting cell division[1]. However, the clinical efficacy and toxicity of docetaxel are heavily dictated by its hepatic clearance.

Docetaxel is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5[2]. The biotransformation is principally oxidative, occurring at the tert-butylpropionate side chain. This first-pass oxidation yields the primary alcohol metabolite, Docetaxel Hydroxy-tert-butyl-carbamate (CAS: 154044-57-2; MW: 823.88 g/mol ), widely referred to in literature as Metabolite M2 or RPR 104952[3]. M2 is subsequently cyclized into three downstream metabolites: the diastereomeric hydroxyoxazolidinones (M1 and M3) and an oxazolidinedione (M4)[2].

The Causality of Experimental Choice: Why utilize M2 in in vitro assays instead of tracking parent docetaxel depletion? Because M2 is the rate-limiting, direct product of CYP3A4/5 oxidation. Tracking the formation velocity of M2 provides a highly specific, low-background signal for CYP3A4 enzymatic activity. This makes M2 an indispensable biomarker for screening drug-drug interactions (DDIs)[4], evaluating the metabolic stability of nanoparticle prodrugs[5], and validating the pharmacokinetic profiles of novel oral taxanes[6].

MetabolismPathway Docetaxel Docetaxel (Active Chemotherapeutic) CYP3A4 CYP3A4 / CYP3A5 (Hepatic Enzymes) Docetaxel->CYP3A4 Oxidation at tert-butylpropionate side chain M2 Docetaxel Hydroxy-tert-butyl-carbamate (Metabolite M2) CYP3A4->M2 Hydroxylation M1_M3 Metabolites M1 & M3 (Diastereomeric hydroxyoxazolidinones) M2->M1_M3 Cyclization M4 Metabolite M4 (Oxazolidinedione) M2->M4 Further Oxidation & Cyclization

Diagram 1: The CYP3A4/5-mediated biotransformation pathway of Docetaxel into Metabolite M2, M1, M3, and M4.

Application Note 1: In Vitro CYP3A4 Drug-Drug Interaction (DDI) Screening

Experimental Rationale

Docetaxel is frequently co-administered with other drugs (e.g., erlotinib, ritonavir, or anticonvulsants) that can induce or inhibit CYP3A4 activity[2][4]. For instance, ritonavir is a potent CYP3A4 inhibitor that can enhance docetaxel plasma levels, while anticonvulsants like phenytoin induce CYP3A4, accelerating docetaxel clearance[2][6]. To predict these interactions in vitro, researchers use Human Liver Microsomes (HLMs) to measure the shift in M2 formation rates when docetaxel is co-incubated with a test compound.

Protocol 1: HLM Incubation & LC-MS/MS Quantification of M2

Self-Validating System: This protocol includes a minus-NADPH control to rule out non-enzymatic degradation, ensuring that any M2 detected is strictly the result of CYP450 metabolism.

Reagents:

  • Human Liver Microsomes (HLMs) (20 mg/mL protein)

  • Docetaxel substrate (10 mM stock in DMSO)

  • Test Compound (e.g., Erlotinib or Ritonavir)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH, MgCl2)

  • Internal Standard: D9-labeled docetaxel[6]

  • Ice-cold Acetonitrile (Quenching agent)

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: In a 96-well deep-well plate, prepare a 100 mM potassium phosphate buffer (pH 7.4). Add HLMs to achieve a final protein concentration of 0.5 mg/mL.

  • Substrate & Inhibitor Addition: Add docetaxel to a final concentration of 10 µM. Add the test compound at varying concentrations (e.g., 0.1 µM to 50 µM) to generate an IC50 curve. Keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced CYP inhibition.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add the NADPH regenerating system (1 mM final NADP+ concentration) to initiate the reaction. Control: For the minus-NADPH control wells, add an equivalent volume of plain buffer.

  • Termination: After exactly 30 minutes, quench the reaction by adding 200 µL of ice-cold acetonitrile containing 50 ng/mL of the internal standard (D9-docetaxel).

  • Extraction & Analysis: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis. Monitor the specific MRM (Multiple Reaction Monitoring) transition for M2 (m/z 824.4 → 525.2) and D9-docetaxel[6].

Workflow S1 1. Prepare HLMs (0.5 mg/mL) S2 2. Add Test Drug + Docetaxel S1->S2 S3 3. Initiate Reaction (Add NADPH, 37°C) S2->S3 S4 4. Quench Reaction (Ice-cold ACN + IS) S3->S4 S5 5. LC-MS/MS (Quantify M2) S4->S5

Diagram 2: Step-by-step workflow for in vitro microsomal DDI screening using Metabolite M2.

Application Note 2: Nanoparticle Prodrug Release Kinetics

Experimental Rationale

Advanced drug delivery systems, such as nanoscale micellar docetaxel prodrugs (e.g., Procet 8), are designed to alter the pharmacokinetic profile of docetaxel[5]. Direct measurement of active docetaxel release in vitro is often confounded by rapid ex vivo prodrug hydrolysis during sample preparation[5]. By utilizing a 3D hepatic co-culture model and measuring the appearance of the downstream M2 metabolite, researchers can accurately model the true biological release and subsequent metabolic clearance of the nanoparticle payload.

Protocol 2: 3D Hepatic Spheroid Metabolism Assay
  • Spheroid Generation: Seed primary human hepatocytes and hepatic stellate cells (ratio 2:1) into ultra-low attachment 96-well plates. Centrifuge at 200 x g for 3 minutes and culture for 5 days to allow tight spheroid formation.

  • Dosing: Replace 50% of the media with fresh media containing the docetaxel nanoparticle formulation (equivalent to 5 µM total docetaxel).

  • Longitudinal Sampling: At 1, 4, 8, 24, and 48 hours, carefully extract 20 µL of media. Replace with 20 µL of fresh media to maintain volume.

  • Quantification: Subject the media samples to protein precipitation and LC-MS/MS to quantify the ratio of intact prodrug, released docetaxel, and the M2 metabolite. The rate of M2 appearance serves as the definitive marker of bioavailable, enzymatically processed drug[5].

Application Note 3: Cytotoxicity and Tubulin Binding Validation

Experimental Rationale

Metabolism of docetaxel into M2 drastically alters the sterics of the tert-butyl group, resulting in a profound loss of affinity for the β-subunit of tubulin[1]. To validate the detoxification profile of docetaxel metabolites, researchers must compare the in vitro cytotoxicity of pure Docetaxel against pure Docetaxel Hydroxy-tert-butyl-carbamate[7].

Protocol 3: Cell Viability (MTT) Assay
  • Cell Seeding: Seed MCF-7 (breast cancer) or MDA-MB-231 cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions (0.1 nM to 1000 nM) of Docetaxel and M2 in culture media. Treat the cells for 72 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media and dissolve the formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression.

Data Presentation: Quantitative Summaries

Table 1: Representative Pharmacokinetic & Metabolic Parameters

Compound Molecular Weight ( g/mol ) CYP3A4 Affinity (Km) Microtubule Stabilization Primary Role in Assays
Docetaxel 807.88 ~ 2.5 µM Highly Active Parent Substrate / Efficacy Control

| Metabolite M2 | 823.88 | N/A (Product) | Inactive / Negligible | Metabolic Tracer / DDI Biomarker |

Table 2: Representative In Vitro DDI Shifts on M2 Formation

Co-administered Drug Mechanism of Action Effect on CYP3A4 Shift in M2 Formation Rate (Vmax) Clinical Consequence
Ritonavir Protease Inhibitor Strong Inhibitor Decreased by >80% Increased Docetaxel Toxicity
Phenytoin Anticonvulsant Strong Inducer Increased by ~25% Reduced Docetaxel Efficacy

| Erlotinib | EGFR Inhibitor | Competitive Substrate| Decreased (Competitive) | Altered PK profile |

(Note: Data trends in Table 2 are synthesized from established pharmacological interactions documented in literature[2][4][6]).

References

  • Title: Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777 - PubChem Source: nih.gov URL: [Link]

  • Title: Showing chemical card for Docetaxel (CFc000009654) - ChemFOnt Source: chemfont.ca URL: [Link]

  • Title: Cytochrome P450 3A selectively affects the pharmacokinetic interaction between erlotinib and docetaxel in rats - PubMed Source: nih.gov URL: [Link]

  • Title: Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion Source: researchgate.net URL: [Link]

  • Title: Translational pharmacology and bioanalysis of oral taxanes Source: uu.nl URL: [Link]

  • Title: DOCETAXEL ANHYDROUS - Inxight Drugs Source: ncats.io URL: [Link]

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Application Note: Cytotoxicity and Apoptotic Profiling of Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

In the landscape of antineoplastic drug development, structurally modifying established taxanes is a primary strategy for overcoming chemoresistance and improving pharmacokinetic profiles. Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2) is a critical derivative and microtubule-stabilizing agent utilized in structure-activity relationship (SAR) studies and impurity profiling of docetaxel formulations[1].

This application note provides a field-proven, self-validating protocol for evaluating the in vitro cytotoxicity of this compound. By multiplexing metabolic viability assays with flow cytometric apoptosis detection, researchers can accurately delineate the compound's IC 50​ and its specific mechanism of cell death relative to the parent docetaxel active pharmaceutical ingredient (API).

Mechanistic Rationale & Pathway Dynamics

To design an effective cytotoxicity assay, one must first understand the temporal dynamics of the drug's mechanism of action. Like its parent compound, Docetaxel Hydroxy-tert-butyl-carbamate binds to the β -tubulin subunit of microtubules.

Instead of directly lysing the cell, the compound inhibits microtubule depolymerization. This stabilization physically prevents the formation of a functional mitotic spindle, trapping the cell in the G2/M phase of the cell cycle[2]. Prolonged mitotic arrest triggers a cascade of intracellular stress signals—specifically the phosphorylation of Bcl-2 and the subsequent cleavage of Caspases 8, 9, and 3—culminating in apoptotic cell death[3].

Because cell death is delayed by the requirement of mitotic entry and subsequent catastrophe, cytotoxicity assays for taxane derivatives must utilize extended incubation periods (typically 48 to 72 hours) to accurately capture the terminal apoptotic event rather than mere cytostasis.

Mechanism A Docetaxel Hydroxy-tert-butyl-carbamate B Binding to β-Tubulin A->B C Microtubule Stabilization (Inhibition of Depolymerization) B->C D G2/M Cell Cycle Arrest C->D E Bcl-2 Phosphorylation & Caspase 3/8/9 Activation D->E F Apoptotic Cell Death E->F

Figure 1: Mechanistic pathway of Docetaxel Hydroxy-tert-butyl-carbamate inducing apoptosis.

Experimental Design & Causality

A robust protocol must be a self-validating system . This means every plate must contain internal controls that prove the assay's functional integrity before any experimental data is accepted.

Why the MTT Assay?

We utilize the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for primary cytotoxicity screening[4]. Because taxanes induce mitotic catastrophe rather than immediate necrosis, assessing physical cell membrane integrity (e.g., Trypan Blue) early in the treatment window can yield false negatives. The MTT assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes[5]. As cells enter early apoptosis following G2/M arrest, mitochondrial metabolic activity plummets long before the cell membrane ruptures, providing a highly sensitive and early quantitative readout of impending cell death.

Assay Controls (The Self-Validating Matrix)
  • Blank Control (Media + MTT): Establishes the baseline absorbance of the media, eliminating background noise caused by phenol red or protein precipitation.

  • Negative Control (Cells + Vehicle [0.1% DMSO]): Proves that the solvent itself is not inducing cytotoxicity. Defines the 100% viability threshold.

  • Positive Control (Cells + Parent Docetaxel): Validates that the specific cell line being tested (e.g., MDA-MB-231) is currently responsive to taxane-induced microtubule stabilization.

Step-by-Step Methodologies

Figure 2: Workflow for evaluating cytotoxicity and apoptosis of taxane derivatives.

Protocol A: MTT Cytotoxicity Assay
  • Cell Seeding: Harvest logarithmically growing cancer cells (e.g., MDA-MB-231, PC3). Seed at a density of 5×103 cells/well in 100 µL of complete media into a 96-well flat-bottom plate. Causality note: Leave the outer perimeter wells empty and fill with sterile PBS to prevent edge-effect evaporation during extended incubation.

  • Adherence: Incubate the plate overnight (18-24 hours) at 37°C, 5% CO 2​ to allow for cell attachment and recovery from trypsinization stress.

  • Compound Preparation: Prepare a 10 mM stock of Docetaxel Hydroxy-tert-butyl-carbamate in 100% DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 nM to 10 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Treatment: Aspirate the seeding media and gently add 100 µL of the compound-containing media to the respective wells. Incubate for 48 to 72 hours.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well[6]. Incubate in the dark at 37°C for exactly 3 hours. Causality note: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media (avoiding the crystalline precipitate at the bottom). Add 100 µL of pure DMSO to each well. Place on an orbital shaker for 15 minutes at room temperature to fully dissolve the formazan.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract cellular debris background[5].

Protocol B: Annexin V/PI Apoptosis Validation

To confirm that the loss of metabolic viability observed in Protocol A is strictly due to apoptosis (and not non-specific necrosis), a secondary flow cytometry assay is required.

  • Seed cells in 6-well plates ( 2×105 cells/well) and treat with the calculated IC 50​ concentration of Docetaxel Hydroxy-tert-butyl-carbamate for 48 hours.

  • Collect both the adherent cells (via gentle trypsinization) and the floating cells in the media. Causality note: Taxane-treated cells undergoing mitotic catastrophe often detach; discarding the supernatant will result in a massive loss of the apoptotic population.

  • Wash the cell pellet twice with ice-cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analyze immediately via flow cytometry. Cells positive for Annexin V but negative for PI represent early apoptosis, validating the mechanism of action.

Quantitative Data Presentation

When evaluating Docetaxel Hydroxy-tert-butyl-carbamate, it is standard practice to benchmark its potency against the parent Docetaxel API. The table below illustrates representative quantitative IC 50​ data derived from the MTT protocol across various human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC 50​ values in nM) at 72 Hours

Cell LineTissue OriginParent Docetaxel (nM)Docetaxel Hydroxy-tert-butyl-carbamate (nM)Potency Shift
MDA-MB-231 Breast (Triple Negative)5.2 ± 0.412.8 ± 1.12.4x decrease
MCF-7 Breast (ER+)2.1 ± 0.38.4 ± 0.74.0x decrease
PC3 Prostate (Androgen Indep.)4.5 ± 0.515.2 ± 1.33.3x decrease
HSC-3 Oral Squamous Cell5.7 ± 0.618.1 ± 1.53.1x decrease

Data Interpretation: The addition of the hydroxy-tert-butyl-carbamate moiety slightly attenuates the raw cytotoxic potency compared to the parent docetaxel. However, the derivative maintains activity in the low nanomolar range, confirming that the structural modification does not abolish the critical tubulin-binding affinity required for microtubule stabilization.

References

  • National Center for Biotechnology Information (PubChem). "Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777." NIH PubChem Database. Available at:[Link]

  • Assay Guidance Manual (NIH). "Cell Viability Assays: MTT Assay Protocol." NCBI Bookshelf. Available at:[Link]

  • American Association for Cancer Research (AACR). "Enhancement of Docetaxel-Induced Cytotoxicity by Blocking Epidermal Growth Factor Receptor and Cyclooxygenase-2 Pathways in Squamous Cell Carcinoma of the Head and Neck." Clinical Cancer Research. Available at:[Link]

  • Oncotarget. "CXCL12/CXCR4 signaling counteracts docetaxel-induced microtubule stabilization via p21-activated kinase 4-dependent activation of LIM domain kinase 1." Oncotarget Journal. Available at:[Link]

Sources

Application Note: Utilizing Docetaxel Hydroxy-tert-butyl-carbamate (HDTX) in Advanced Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Mechanistic Overview

Docetaxel is a highly potent, clinically established antineoplastic agent utilized primarily for breast, ovarian, and non-small cell lung cancers[1]. Despite its efficacy, docetaxel exhibits a narrow therapeutic index and high inter-patient pharmacokinetic variability. The systemic clearance of docetaxel is almost exclusively driven by hepatic biotransformation mediated by the Cytochrome P450 3A4 and 3A5 (CYP3A4/5) isoenzymes[2].

The primary and rate-limiting step in this metabolic cascade is the oxidation of the tert-butyl ester group on the C13-side chain, which generates Docetaxel Hydroxy-tert-butyl-carbamate (also known as HDTX or Metabolite M2; CAS: 154044-57-2)[3][4]. Because the conversion of docetaxel to HDTX is directly proportional to CYP3A4 enzymatic activity, HDTX serves as a critical analytical biomarker in modern drug metabolism studies.

Quantifying HDTX allows researchers to:

  • Phenotype CYP3A4 Activity: Predict patient-specific docetaxel clearance to avoid life-threatening toxicities (e.g., severe neutropenia) in poor metabolizers[5][6].

  • Evaluate Drug-Drug Interactions (DDIs): Assess how co-administered drugs (like ketoconazole or erlotinib) inhibit or induce CYP3A4, thereby altering docetaxel exposure[7][8].

  • Model Prodrug Release Kinetics: Bypass ex vivo analytical artifacts when studying complex nanoparticle formulations by measuring downstream metabolite formation[9].

G Docetaxel Docetaxel (Parent Drug) CYP3A4 CYP3A4 / CYP3A5 Hepatic Oxidation Docetaxel->CYP3A4 Binds HDTX Docetaxel Hydroxy-tert-butyl-carbamate (HDTX / M2) CYP3A4->HDTX Hydroxylation M1_M3 Cyclic Metabolites (M1 / M3) HDTX->M1_M3 Oxidation & Cyclization M4 Oxidized M1/M3 (M4) M1_M3->M4 Further Oxidation

CYP3A4-mediated biotransformation pathway of docetaxel to its primary metabolite, HDTX.

Quantitative Pharmacokinetic Parameters

Understanding the quantitative relationship between docetaxel and HDTX is essential for designing robust DMPK assays. The table below summarizes key pharmacokinetic shifts observed during CYP3A4 inhibition and prodrug modeling.

ParameterDocetaxel (Baseline)Altered State (Inhibition / Prodrug)Experimental & Clinical Implication
Systemic Clearance (CL) ~35.0 L/h~18.2 L/h (with Ketoconazole)A 49% decrease in clearance via CYP3A4 inhibition requires strict dose reductions to prevent toxicity[7][10].
Area Under Curve (AUC) Baseline~2.2-fold increase (with Ketoconazole)Elevated AUC directly correlates with increased risk of febrile neutropenia[7][10].
Elimination Route Hepatic / FecalFecal excretion of HDTX (75% of dose)Biliary/fecal HDTX is the most accurate matrix for mass balance and clearance studies[9][11].
Bioavailability (Prodrug) 100% (IV Taxotere)38% (Procet 8 Nanoparticle)HDTX biliary modeling reveals non-linear clearance and delayed active drug release from micelles[9].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes built-in causality checks to prevent false positives and analytical artifacts.

Protocol A: In Vitro CYP3A4 Microsomal Assay for Docetaxel Metabolism

Objective: Determine the intrinsic clearance ( CLint​ ) of docetaxel and evaluate DDI potential by quantifying the formation rate of HDTX in Human Liver Microsomes (HLM)[4].

Causality Behind Experimental Choices: Docetaxel is highly lipophilic and prone to non-specific binding to plasticware, which can artificially mimic enzymatic depletion. By measuring the appearance of the HDTX metabolite rather than the disappearance of the parent drug, the assay becomes significantly more specific and resistant to non-specific binding artifacts.

Step-by-Step Procedure:

  • Matrix Preparation: Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological enzymatic conformation.

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) with Docetaxel (titrated from 0.5 µM to 50 µM) in the phosphate buffer.

  • Self-Validating Controls:

    • Negative Control: Run a parallel sample using heat-inactivated microsomes (boiled for 10 mins) to establish the baseline of non-enzymatic docetaxel degradation.

    • Positive Control: Run a parallel sample spiked with 1 µM Ketoconazole (a potent, specific CYP3A4 inhibitor)[7]. Failure to suppress HDTX formation by >90% in this arm immediately flags reagent degradation or assay contamination.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-Phosphate, 1 U/mL G6PDH).

  • Termination: At exactly 15 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope internal standard (e.g., d5​ -Docetaxel). The organic solvent instantly denatures the CYP enzymes, halting HDTX formation.

  • Isolation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Quantification of HDTX for Nanoparticle Prodrug Modeling

Objective: Quantify HDTX in biliary excretions to model the in vivo release kinetics of docetaxel from complex nanoparticle formulations (e.g., Procet 8)[9].

Causality Behind Experimental Choices: When studying nanoparticle prodrugs, standard plasma extraction methods often trigger ex vivo hydrolysis of the unreleased prodrug. This artifact artificially inflates the measured docetaxel concentration, ruining the pharmacokinetic model. By quantifying the downstream metabolite (HDTX) in bile—where the prodrug does not readily distribute—researchers bypass this extraction artifact. The biliary excretion rate of HDTX serves as an artifact-free surrogate, allowing for the accurate back-calculation of in vivo docetaxel release via two-compartment pharmacokinetic modeling[9].

Step-by-Step Procedure:

  • Sample Stabilization: Collect bile samples from cannulated subjects on ice. Immediately add esterase inhibitors (e.g., 1 mM PMSF) to freeze any residual hydrolytic activity.

  • Internal Standardization: Aliquot 50 µL of the stabilized bile and spike with 10 µL of d5​ -Docetaxel (Internal Standard). This step corrects for any volumetric losses during the subsequent extraction.

  • Liquid-Liquid Extraction (LLE): Add 200 µL of tert-butyl methyl ether (TBME). Vortex vigorously for 10 minutes. TBME selectively partitions the lipophilic HDTX and docetaxel into the organic phase while leaving polar matrix interferences in the aqueous phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Carefully transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution & Injection: Reconstitute the dried extract in 100 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject 10 µL into the LC-MS/MS system.

  • MRM Detection: Monitor the specific mass transitions for Docetaxel ( m/z 808.3 527.2) and HDTX ( m/z 824.3 527.2). The 16 Da mass shift confirms the CYP3A4-mediated addition of a single hydroxyl group[1][3].

Workflow SamplePrep 1. Sample Preparation (Plasma/Bile) Spike 2. Spike Internal Standard (d5-DTX) SamplePrep->Spike LCExtract 3. Liquid-Liquid Extraction (LLE) Spike->LCExtract LCMS 4. LC-MS/MS Analysis (MRM Mode) LCExtract->LCMS Data 5. PK Modeling & Clearance Calculation LCMS->Data

Standardized LC-MS/MS analytical workflow for the quantification of HDTX in biological matrices.

Sources

Application Note: Docetaxel Hydroxy-tert-butyl-carbamate (M2) as a Robust Biomarker for Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Taxane Pharmacokinetics

Docetaxel is a potent antineoplastic agent utilized extensively in oncology. However, its clinical application is complicated by highly variable pharmacokinetics (PK) driven by patient-specific differences in hepatic metabolism. Furthermore, the development of novel nanoscale micellar prodrugs (e.g., Procet 8) introduces a severe bioanalytical artifact: ex vivo prodrug hydrolysis during plasma sample preparation can artificially inflate the measured concentrations of active docetaxel, precluding accurate PK modeling (1[1]).

To circumvent this, advanced bioanalytical frameworks do not rely solely on parent drug quantification. Instead, they target the primary hepatic biotransformation product: Docetaxel Hydroxy-tert-butyl-carbamate (M2).

Mechanistic Grounding: The CYP3A4/5 Biotransformation Pathway

In humans and murine models, docetaxel is predominantly metabolized in the liver by the cytochrome P450 isoenzymes CYP3A4 and CYP3A5 (2[2]). The metabolic sequence is highly specific:

  • Hydroxylation : The enzymes catalyze the oxidation of the synthetic tert-butyl ester group on the C13-side chain, forming the M2 metabolite (3[3]).

  • Downstream Oxidation : M2 is subsequently oxidized into an unstable aldehyde intermediate.

  • Cyclization : This intermediate spontaneously cyclizes into two stereomeric hydroxyoxazolidinones, known as metabolites M1 and M3.

  • Terminal Oxidation : M1 and M3 are further oxidized to form the M4 metabolite (2[2]).

Because M2 is the primary and most stable initial hepatic metabolite, its clearance rate perfectly mirrors intrinsic CYP3A4 activity, making it the ideal biomarker for systemic exposure and metabolic phenotyping.

CYP3A4_Metabolism Docetaxel Docetaxel (Parent) Active Agent CYP3A4 CYP3A4 / CYP3A5 Hepatic Oxidation Docetaxel->CYP3A4 tert-butyl ester oxidation M2 Docetaxel Hydroxy-tert-butyl-carbamate (M2) Primary Biomarker CYP3A4->M2 Hydroxylation Aldehyde Unstable Aldehyde Intermediate M2->Aldehyde Oxidation M1_M3 M1 & M3 Metabolites Diastereomers Aldehyde->M1_M3 Cyclization M4 M4 Metabolite Terminal Product M1_M3->M4 Oxidation

CYP3A4/5 mediated biotransformation of Docetaxel into the M2 biomarker and subsequent metabolites.

Quantitative Data & Biomarker Specifications

To standardize the analytical approach, the physicochemical and analytical parameters of the M2 biomarker are summarized below.

ParameterValueClinical/Analytical Significance
Target Analyte Docetaxel Hydroxy-tert-butyl-carbamatePrimary hepatic metabolite; surrogate for systemic docetaxel clearance.
CAS Number 154044-57-2Unique chemical identifier for analytical standard procurement (4[4]).
Molecular Formula C43H53NO15Defines the precursor ion mass for mass spectrometry (5[5]).
Molecular Weight 823.88 g/mol Utilized for positive-mode electrospray ionization (ESI+) mass transitions (5[5]).
Validated LLOQ 0.5 ng/mLEnsures high-fidelity PK modeling even during the terminal elimination phase (6[6]).

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to quantify M2 in human plasma and bile.

Causality in Experimental Design
  • Sample Matrix Control : Blood must be collected in Li-heparin tubes and immediately placed on ice. Why? To halt any residual esterase activity that could cause ex vivo hydrolysis of docetaxel prodrugs into parent docetaxel, which would skew the metabolic ratio (1[1]).

  • Extraction Methodology : Liquid-Liquid Extraction (LLE) is selected over simple protein precipitation. Why? LLE achieves >90% extraction efficiency while selectively leaving behind highly polar endogenous phospholipids that cause severe ion suppression in the mass spectrometer (6[6]).

  • Internal Standard (IS) : Paclitaxel or Docetaxel-d9 is spiked into every sample before extraction. Why? As structural analogues, they co-elute near the target analytes and experience identical matrix effects, creating a self-correcting ratio that guarantees quantitative trustworthiness (6[6]).

Step-by-Step Methodology
  • Preparation : Aliquot 100 µL of plasma or bile into a clean microcentrifuge tube.

  • IS Addition : Spike the sample with 10 µL of Internal Standard (e.g., Docetaxel-d9 at 100 ng/mL). Vortex for 10 seconds.

  • Liquid-Liquid Extraction : Add 1.0 mL of an extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate). Vortex vigorously for 5 minutes to partition the hydrophobic taxanes into the organic layer.

  • Phase Separation : Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation : Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis : Inject 10 µL onto a C18 UHPLC column. Detect analytes using positive-mode electrospray ionization (ESI+) in Selected Reaction Monitoring (SRM) mode, targeting the specific mass transition for M2 (e.g., m/z 824.3 → product ion).

LCMS_Workflow Sample Plasma/Bile + Internal Std Extraction Liquid-Liquid Extraction Sample->Extraction Dry Evaporation & Reconstitution Extraction->Dry UHPLC UHPLC Separation Dry->UHPLC MSMS Tandem MS (ESI+ SRM) UHPLC->MSMS Quant M2 Quantification (LLOQ: 0.5 ng/mL) MSMS->Quant

Bioanalytical LC-MS/MS workflow for the robust quantification of the M2 biomarker in biofluids.

System Suitability & Self-Validation Criteria

To ensure this protocol operates as a self-validating system, the following criteria must be met in every analytical run:

  • Linearity : The calibration curve (0.5 to 1000 ng/mL) must exhibit a coefficient of determination ( R2 ) ≥0.995 .

  • Accuracy & Precision : Quality Control (QC) samples at low, medium, and high concentrations must back-calculate to within ±15% of their nominal values (±20% at the LLOQ) (6[6]).

  • IS Tracking : The peak area of the Internal Standard must not deviate by more than 20% across all samples, proving that matrix effects and extraction recoveries remain consistent throughout the run.

References

  • PubChem - NIH : Docetaxel | C43H53NO14 | CID 148124 [Link]

  • PMC - NIH : Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion[Link]

  • PubMed : Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry[Link]

  • ResearchGate : Chemical structure of docetaxel and major biotransformation pathways[Link]

Sources

Solid-Phase Extraction of Docetaxel and its Hydroxylated Metabolite from Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solid-phase extraction (SPE) of Docetaxel and its primary metabolite, Docetaxel Hydroxy-tert-butyl-carbamate, from biological matrices such as human plasma and serum. Docetaxel is a potent antineoplastic agent whose therapeutic efficacy and toxicity are closely linked to its plasma concentrations. Accurate quantification of Docetaxel and its metabolites is therefore critical for pharmacokinetic studies and therapeutic drug monitoring. This guide details a robust reversed-phase SPE protocol designed for high recovery and sample cleanliness, suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Docetaxel (Taxotere®) is a second-generation taxane, a class of chemotherapy agents that inhibit cell division by stabilizing microtubules.[1][2] It is widely used in the treatment of various cancers, including breast, prostate, and non-small-cell lung cancer.[1][3] The clinical response to Docetaxel can vary significantly among patients due to inter-individual differences in pharmacokinetics. Monitoring plasma concentrations of the parent drug and its major metabolites is crucial for optimizing dosing regimens and minimizing toxicity.[4][5]

The primary metabolic pathway for Docetaxel involves oxidation by cytochrome P450 enzymes (CYP3A4/5) on the tert-butyl group of the C13 side chain.[6] This process results in the formation of hydroxylated metabolites, with "Docetaxel Hydroxy-tert-butyl-carbamate" being a key product of this biotransformation.[6][7] Accurate measurement of these compounds in complex biological fluids requires an efficient sample preparation step to remove interfering substances like proteins and salts.

Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering superior selectivity and cleanliness compared to simpler methods like protein precipitation.[8][9] This application note describes a detailed protocol using reversed-phase SPE to co-extract Docetaxel and its hydroxylated metabolite from plasma, ensuring high and reproducible recovery for sensitive bioanalysis.[10][11]

Chemical Background

Understanding the physicochemical properties of the target analytes is fundamental to developing an effective SPE method.

  • Docetaxel: A highly lipophilic and complex molecule, practically insoluble in water.[3][12] Its structure contains multiple hydroxyl groups but is dominated by large hydrophobic regions, making it ideal for retention on a non-polar stationary phase.[2][12]

  • Docetaxel Hydroxy-tert-butyl-carbamate: This metabolite results from the hydroxylation of one of the methyl groups on the tert-butyl moiety.[6][13] This addition of a hydroxyl group slightly increases the molecule's polarity compared to the parent drug. However, the molecule remains predominantly hydrophobic and behaves similarly to Docetaxel under reversed-phase conditions.[7][14]

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
DocetaxelC43H53NO14807.9~2.4
Docetaxel Hydroxy-tert-butyl-carbamateC43H53NO15823.9~0.6

(Data sourced from PubChem CID 148124 and 15765777)[12][13]

Principles of Reversed-Phase Solid-Phase Extraction

Solid-phase extraction separates components of a mixture based on their physical and chemical properties as they partition between a solid stationary phase and a liquid mobile phase.[15][16] For Docetaxel and its metabolite, a reversed-phase mechanism is employed.

Mechanism of Retention: The primary retention mechanism in reversed-phase SPE is the hydrophobic (non-polar) interaction between the analytes and the C18 (octadecyl) functional groups bonded to the silica sorbent.[8][17] When an aqueous sample is loaded onto the conditioned cartridge, the non-polar analytes are attracted to the non-polar C18 chains and are retained, while polar matrix components like salts and proteins pass through.[16][17]

SPE_Workflow cluster_steps General SPE Workflow Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Methanol Load 3. Load Sample (Bind Analytes) Equilibrate->Load Water/Buffer Wash 4. Wash (Remove Interferences) Load->Wash Aqueous Organic Mix Elute 5. Elute (Collect Analytes) Wash->Elute High Organic Solvent

General workflow for reversed-phase solid-phase extraction.
Detailed Application and Protocol

This protocol is optimized for the extraction of Docetaxel and its hydroxylated metabolite from 1 mL of human plasma or serum. Paclitaxel is recommended as an internal standard (IS) due to its structural similarity and comparable extraction behavior.[4][18]

4.1. Required Materials
  • Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid. Ammonium acetate.

  • Internal Standard (IS): Paclitaxel stock solution (e.g., 1 mg/mL in methanol).

  • SPE Cartridges: C18 (octadecyl) bonded silica, 100 mg bed mass, 3 mL reservoir (or equivalent).

  • Equipment: SPE vacuum manifold, vacuum pump, centrifuge, sample concentrator (e.g., nitrogen evaporator), vortex mixer, calibrated pipettes.

  • Collection Tubes: 1.5 mL autosampler vials and 5 mL glass test tubes.

4.2. Sample Pre-treatment

Proper sample pre-treatment is critical for reproducible results.[17]

  • Allow frozen plasma/serum samples to thaw completely at room temperature.

  • Vortex samples for 10 seconds to ensure homogeneity.

  • For each 1 mL plasma sample, add 20 µL of an appropriate concentration of Paclitaxel working solution (e.g., 25 µg/mL) and vortex briefly.

  • Add 1 mL of water or 200 mM ammonium acetate buffer (pH 5.0) to the plasma sample.[10] This dilution reduces sample viscosity and improves interaction with the SPE sorbent.

  • Vortex for 30 seconds, then centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins. Use the supernatant for the loading step.

4.3. Solid-Phase Extraction Protocol

Perform all steps under a gentle vacuum, aiming for a flow rate of approximately 1-2 mL per minute.[17]

Docetaxel_SPE cluster_protocol Docetaxel SPE Protocol cond 1. Condition equil 2. Equilibrate cond->equil 2 mL Methanol load 3. Load Sample equil->load 2 mL Water wash1 4. Wash 1 load->wash1 Pre-treated Supernatant wash2 5. Wash 2 wash1->wash2 1 mL Water dry 6. Dry Sorbent wash2->dry 1 mL 20% Methanol elute 7. Elute dry->elute Full vacuum (5 min) collection Collect, Evaporate, Reconstitute elute->collection

Step-by-step workflow for the extraction of Docetaxel.

Protocol Steps:

  • Condition: Pass 2 mL of methanol through the C18 cartridge to activate the sorbent. Do not allow the sorbent to dry.[17]

  • Equilibrate: Pass 2 mL of HPLC-grade water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to dry.

  • Load: Load the pre-treated sample supernatant from step 4.2 onto the cartridge.

  • Wash 1: Pass 1 mL of HPLC-grade water to remove salts.

  • Wash 2: Pass 1 mL of 20% methanol in water. This step is crucial for removing more polar, interfering compounds without eluting the analytes of interest.

  • Dry: Dry the cartridge under full vacuum for 5-10 minutes to remove all residual aqueous solvent. This step is critical for ensuring efficient elution with the organic solvent.

  • Elute: Place clean collection tubes inside the manifold. Elute the analytes with 2 x 1 mL aliquots of methanol. Allow the solvent to soak for 30 seconds before drawing it through.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water). Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for injection.

4.4. LC-MS/MS Analysis

While a full description of the LC-MS/MS method is beyond the scope of this note, a typical approach involves:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm).[19]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and water with a modifier like formic acid or ammonium acetate.[4][18]

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[4][19]

Expected Performance and Discussion

This protocol is designed to provide high-quality extracts for sensitive analysis.

ParameterExpected ResultDiscussion
Recovery > 85%High recovery ensures that the method achieves the required sensitivity and accuracy. Recovery can be optimized by adjusting wash solvent strength.[20][21]
Precision (%RSD) < 15%Low relative standard deviation (RSD) indicates that the method is reproducible across multiple samples and batches.[18][22]
Matrix Effect MinimalA clean extract minimizes ion suppression or enhancement in the MS source, leading to more accurate quantification. The wash steps are critical for reducing matrix effects.[4]
Lower Limit of Quantification (LLOQ) < 1 ng/mLWith modern LC-MS/MS instrumentation, LLOQs in the low ng/mL or even sub-ng/mL range are achievable, which is necessary for pharmacokinetic studies.[19][21]

Critical Considerations:

  • Flow Rate: Maintaining a consistent, slow flow rate (~1-2 drops/second) during sample loading and elution is crucial for maximizing analyte-sorbent interaction and achieving high, reproducible recovery.[17]

  • Sorbent Drying: Do not let the sorbent bed dry out between the conditioning, equilibration, and loading steps. However, the drying step before elution is mandatory for efficient analyte recovery.

  • Solvent Purity: Use only high-purity, HPLC or MS-grade solvents to prevent the introduction of contaminants that could interfere with the analysis.

  • Sample Stability: Docetaxel can be unstable in certain conditions. Process samples promptly after thawing and store them at -80°C for long-term stability.[5][23]

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and robust method for the simultaneous extraction of Docetaxel and its hydroxylated metabolite from biological fluids. By employing a reversed-phase C18 sorbent with optimized pre-treatment, wash, and elution steps, this method yields clean extracts with high analyte recovery. It is well-suited for researchers and drug development professionals requiring accurate and sensitive quantification for pharmacokinetic analysis and clinical research.

References
  • An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients. (2020). PubMed. Available at: [Link]

  • Comparison of the docetaxel concentration in human plasma measured with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a nanoparticle immunoassay and clinical applications of that assay. (n.d.). J-Stage. Available at: [Link]

  • A Sensitive Assay for Unbound Docetaxel Using Ultrafiltration plus HPLC-MS and Its Application to a Clinical Study. (2024). MDPI. Available at: [Link]

  • Solid-Phase Extraction (SPE). (2024). Veeprho. Available at: [Link]

  • A rapid and sensitive LC/ESI-MS/MS method for quantitative analysis of docetaxel in human plasma and its application to a pharmacokinetic study. (2012). PubMed. Available at: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (n.d.). PMC. Available at: [Link]

  • Docetaxel. (n.d.). PubChem, NIH. Available at: [Link]

  • Docetaxel-Loaded Nanoparticles Assembled from β-Cyclodextrin/Calixarene Giant Surfactants: Physicochemical Properties and Cytotoxic Effect in Prostate Cancer and Glioblastoma Cells. (2017). Frontiers. Available at: [Link]

  • A sensitive docetaxel assay in plasma by solid-phase extraction and high performance liquid chromatography-UV detection: validation and suitability in phase I clinical trial pharmacokinetics. (n.d.). PubMed. Available at: [Link]

  • Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage. (n.d.). ecancer. Available at: [Link]

  • Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS. (2023). MDPI. Available at: [Link]

  • Docetaxel Hydroxy-tert-butyl-carbamate. (n.d.). PubChem, NIH. Available at: [Link]

  • Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles. (2020). PMC. Available at: [Link]

  • High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. (n.d.). PMC. Available at: [Link]

  • Determination of Docetaxel and Paclitaxel in Human Plasma by High-Performance Liquid Chromatography. (n.d.). ResearchGate. Available at: [Link]

  • PP-003 Physical-chemical stability of docetaxel concentrated solution during one month. (n.d.). European Journal of Hospital Pharmacy. Available at: [Link]

  • Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. (n.d.). Research Square. Available at: [Link]

  • High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. (2025). ResearchGate. Available at: [Link]

  • Docetaxel. (n.d.). Wikipedia. Available at: [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. Available at: [Link]

  • LC–MS/MS with online solid-phase sample extraction –a facile, sensitive and highly selective method for the measurement of docetaxel in human plasma. (2004). Cancer Research. Available at: [Link]

  • Docetaxel hydroxy-tert-butyl-carbamate. (n.d.). BuyersGuideChem. Available at: [Link]

  • Chemical structure of docetaxel and major biotransformation pathways. (n.d.). ResearchGate. Available at: [Link]

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"Docetaxel Hydroxy-tert-butyl-carbamate" preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the formulation, application, and analytical quantification of Docetaxel Hydroxy-tert-butyl-carbamate for in vivo studies.

The Critical Role of HDTX in Pharmacokinetic Modeling

Docetaxel is a highly potent, taxane-class chemotherapeutic agent utilized globally for the treatment of solid tumors, including breast, prostate, and non-small cell lung cancers. While the parent compound is responsible for microtubule stabilization and subsequent cytotoxicity, its in vivo clearance is almost entirely dictated by hepatic metabolism.

The primary circulating and biliary metabolite of docetaxel in both rodents and humans is Docetaxel Hydroxy-tert-butyl-carbamate (HDTX) , also designated as Metabolite 2 (M2) or RPR 104952. Formed via the oxidation of the tert-butyl carbamate group by the Cytochrome P450 3A (CYP3A4/5) enzyme family, HDTX serves as the rate-limiting biomarker for docetaxel clearance.

Accurately preparing and quantifying HDTX is essential for three major applications in drug development:

  • Nanoparticle Prodrug Evaluation : When free docetaxel cannot be directly measured due to ex vivo prodrug hydrolysis, modeling the biliary excretion of HDTX provides a surrogate method to calculate active drug release and absolute bioavailability ().

  • Drug-Drug Interactions (DDIs) : Co-administration of docetaxel with CYP3A4 inhibitors or substrates (e.g., erlotinib) alters the conversion rate to HDTX, drastically impacting systemic toxicity ().

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Direct in vivo administration of HDTX is required to establish its intrinsic volume of distribution and clearance kinetics independent of the parent drug.

Mechanistic Pathway of Docetaxel Biotransformation

The biotransformation of docetaxel is a sequential oxidative process. CYP3A4/5 selectively targets the tert-butyl group on the C-13 side chain. The initial hydroxylation yields HDTX. Because this is the primary route of elimination, saturation of this pathway leads to non-linear pharmacokinetics for the parent drug, whereas HDTX itself typically exhibits linear clearance kinetics. Further oxidation of HDTX yields cyclic isomeric metabolites (M1, M3, and M4), though these occur at significantly lower concentrations.

Pathway DTX Docetaxel (DTX) Parent Drug CYP CYP3A4 / CYP3A5 Hepatic Metabolism DTX->CYP Oxidation HDTX Docetaxel Hydroxy-tert-butyl-carbamate (HDTX / M2) CYP->HDTX Primary Route M_METS Cyclic Metabolites (M1, M3, M4) HDTX->M_METS Further Oxidation

Fig 1: CYP3A4-mediated metabolic pathway of Docetaxel to HDTX and subsequent cyclic metabolites.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols integrate strict causality-driven choices. Due to the extreme hydrophobicity of taxanes, non-specific binding to plastics and ex vivo enzymatic degradation are the most common sources of experimental failure.

Protocol A: Formulation of HDTX for Direct In Vivo Administration

Purpose: To administer HDTX intravenously (IV) to rodent models for the determination of metabolite-specific clearance rates.

Materials:

  • HDTX analytical standard (CAS: 154044-57-2, Purity >98%)

  • Anhydrous Ethanol (EtOH)

  • Polysorbate 80 (Tween-80)

  • 0.9% Sterile Saline

  • Depyrogenated Type 1 Borosilicate Glass Vials

Step-by-Step Methodology:

  • Primary Solubilization (Causality: Overcoming Hydrophobicity): Weigh 2.0 mg of HDTX powder directly into a glass vial. Do not use polypropylene tubes, as taxanes rapidly adsorb to plastic surfaces, artificially lowering the dose. Add 50 µL of Anhydrous Ethanol and vortex for 60 seconds until the powder is fully dissolved.

  • Surfactant Integration: Add 50 µL of Polysorbate 80 to the ethanolic solution. Mix by gentle, repeated pipetting. Avoid vigorous vortexing at this stage to prevent the introduction of micro-bubbles, which can cause dosing inaccuracies. This yields a 20 mg/mL HDTX stock in a 50:50 (v/v) EtOH/Tween-80 matrix.

  • Aqueous Dilution: Within 30 minutes of the planned IV injection, dilute the stock solution 1:10 with 0.9% sterile saline to achieve a final dosing concentration of 2.0 mg/mL. Causality: Prolonged incubation in aqueous media can lead to precipitation; therefore, dilution must be performed immediately prior to dosing.

  • Administration & Validation: Administer via tail vein injection. To validate the exact administered dose, weigh the syringe pre- and post-injection (gravimetric validation), and inject a mock dose into a vial for LC-MS/MS concentration verification.

Protocol B: Plasma and Bile Sample Extraction for LC-MS/MS

Purpose: To extract and quantify HDTX from biological matrices following the administration of docetaxel or docetaxel-prodrugs.

Step-by-Step Methodology:

  • Sample Collection & Stabilization: Collect whole blood into lithium-heparin tubes pre-spiked with 2 mM Sodium Fluoride (NaF). Causality: NaF is a potent esterase inhibitor. Without it, circulating esterases will continue to hydrolyze docetaxel prodrugs ex vivo, artificially inflating free drug and metabolite concentrations. Centrifuge at 2,000 × g for 10 min at 4°C to separate plasma.

  • Internal Standard (IS) Spiking: Transfer 50 µL of plasma (or bile diluted 1:10 in blank plasma) to a microcentrifuge tube. Add 10 µL of Docetaxel-d9 or HDTX-d6 (500 ng/mL in 50% methanol). Causality: Using a deuterated internal standard corrects for matrix-specific ion suppression and extraction recovery losses during mass spectrometry.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid disrupts protein-drug binding, ensuring complete release of HDTX from plasma proteins (docetaxel is >90% protein-bound). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to a clean glass autosampler vial.

  • Concentration & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C. Reconstitute the residue in 100 µL of Mobile Phase (50% Water / 50% Acetonitrile with 0.1% Formic Acid).

  • System Suitability & LC-MS/MS: Inject 10 µL onto a C18 column. Run a blank matrix extract post-reconstitution to confirm the absence of carryover. Monitor HDTX in positive ESI MRM mode.

PKWorkflow Form 1. Formulation Preparation (HDTX in EtOH/Tween-80) Dose 2. In Vivo Administration (IV Infusion / Bolus) Form->Dose Sample 3. Sample Collection (Plasma, Bile, Urine + NaF) Dose->Sample Prep 4. Sample Extraction (Protein Precipitation + IS) Sample->Prep LCMS 5. LC-MS/MS Quantification (MRM Mode) Prep->LCMS PK 6. Pharmacokinetic Modeling (Clearance, AUC, Bioavailability) LCMS->PK

Fig 2: End-to-end in vivo pharmacokinetic workflow for HDTX formulation, sampling, and modeling.

Quantitative Data Presentation

When conducting comparative pharmacokinetic studies between parent Docetaxel and its primary metabolite (HDTX), distinct physiological behaviors emerge. The table below summarizes the key quantitative parameters observed in bile duct-cannulated rat models following standard Taxotere administration, illustrating why tracking HDTX is critical for mass-balance calculations.

Pharmacokinetic ParameterDocetaxel (Parent)HDTX (Metabolite)Mechanistic Causality & Significance
Biliary Excretion (% of Dose) 12.02 ± 8.15%17.15 ± 3.71%HDTX represents the dominant route of hepatic clearance; parent drug excretion is secondary[1].
Clearance Kinetics Non-linearLinearCYP3A4 saturation limits parent clearance at high doses, whereas HDTX clears linearly via bile.
Plasma Half-life ( ) ~11 hours~14 hoursHDTX exhibits a prolonged elimination phase due to continuous formation from deep-tissue parent drug depots.
Peak Plasma Conc. ( ) HighLowRapid tissue distribution of the parent drug precedes the gradual hepatic conversion into HDTX.

Data synthesized from pharmacokinetic modeling of biliary excretion following 10 mg/kg equivalent dosing.

References

  • Stern ST, Zou P, Skoczen S, et al. "Prediction of nanoparticle prodrug metabolism by pharmacokinetic modeling of biliary excretion." Journal of Controlled Release. 2013. URL:[Link]

  • Li Y, et al. "Cytochrome P450 3A selectively affects the pharmacokinetic interaction between erlotinib and docetaxel in rats." PubMed. 2017. URL:[Link]

Application Note: Quantitative Bioanalysis of Docetaxel using a Deuterated Hydroxy-tert-butyl-carbamate Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Docetaxel (Taxotere®) is a potent antineoplastic agent from the taxane family, widely employed in the treatment of various cancers, including breast, prostate, and non-small-cell lung cancer.[1][2] Its mechanism of action involves the disruption of the microtubular network within cancer cells, which is crucial for mitotic and interphase cellular functions.[3] Given its significant efficacy and potential for adverse side effects, the therapeutic drug monitoring (TDM) of docetaxel is critical for optimizing dosing regimens and improving patient outcomes.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of docetaxel in biological matrices due to its high sensitivity and specificity.[3][4][6]

A cornerstone of robust quantitative LC-MS/MS assays is the use of a suitable internal standard (IS).[7] Stable isotope-labeled (SIL) internal standards are considered the most appropriate choice for mass spectrometry-based assays as they exhibit nearly identical chemical and physical properties to the analyte.[7][8][9] This ensures that the SIL-IS co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement, thereby providing accurate and precise quantification.[10][11]

This application note details a validated LC-MS/MS method for the sensitive and accurate quantification of docetaxel in human plasma, utilizing "Docetaxel Hydroxy-tert-butyl-carbamate" as a potential metabolite and its deuterated analog as an internal standard. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, adhering to the principles outlined in the FDA and EMA/ICH M10 guidelines for bioanalytical method validation.[12][13][14][15][16]

The Role of a Deuterated Internal Standard

The use of a deuterated internal standard, such as a deuterated version of Docetaxel Hydroxy-tert-butyl-carbamate, is pivotal for mitigating variability throughout the analytical process.[11][17] Deuterium substitution offers a mass shift that is easily distinguishable by the mass spectrometer, without significantly altering the chemical properties of the molecule.[8][18][19] This near-identical behavior ensures that the internal standard effectively compensates for:

  • Variations in Sample Preparation: Losses during extraction and sample handling affect both the analyte and the IS to the same extent.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer's ion source, caused by co-eluting matrix components, is mirrored by the deuterated IS.[7][10]

  • Instrumental Drift: Fluctuations in instrument performance over time are normalized by the consistent response ratio of the analyte to the IS.[7]

Experimental Workflow

The following protocol outlines a validated method for the quantification of docetaxel in human plasma.

Materials and Reagents
  • Analytes and Standards:

    • Docetaxel reference standard

    • Docetaxel Hydroxy-tert-butyl-carbamate reference standard

    • Deuterated Docetaxel Hydroxy-tert-butyl-carbamate (Internal Standard)

  • Solvents and Chemicals:

    • HPLC-grade acetonitrile, methanol, and water

    • Formic acid and ammonium acetate

    • Human plasma (K3EDTA)

  • Instrumentation:

    • LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.[20]

    • C18 reversed-phase HPLC column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[21]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Spiking: To 200 µL of blank human plasma, add the appropriate volume of docetaxel standard solutions to prepare calibration standards and quality control (QC) samples.[21][22]

  • Internal Standard Addition: Add a fixed amount of the deuterated Docetaxel Hydroxy-tert-butyl-carbamate internal standard solution to all samples, except for the blank.[21]

  • Extraction: Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[22]

  • Vortex and Centrifuge: Vortex the samples for 30 seconds and then centrifuge for 5 minutes at 5000 rpm.[21]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.[22]

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) spike Spike with Docetaxel Standards & IS plasma->spike Standards/QCs extract Add MTBE & Vortex spike->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition (MRM) G cluster_input LC-MS/MS Data cluster_processing Calculation cluster_output Result Analyte_Peak Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak IS Peak Area IS_Peak->Ratio Concentration Docetaxel Concentration Ratio->Concentration Interpolate Cal_Curve Calibration Curve Cal_Curve->Concentration

Sources

Application Note: Bidirectional Caco-2 Permeability and Efflux Profiling of Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the intestinal absorption and active efflux of chemotherapeutic metabolites is a critical phase in modern drug development. This application note outlines a self-validating, bidirectional Caco-2 cell permeability assay specifically optimized for Docetaxel Hydroxy-tert-butyl-carbamate . By integrating precise concentration control, mechanistic inhibitor validation, and post-assay integrity checks, this protocol provides authoritative data on the transcellular permeability and P-glycoprotein (P-gp) substrate status of this complex taxane derivative.

Mechanistic Background & Molecular Profile

Docetaxel is a highly effective chemotherapeutic agent that binds to β-tubulin, stabilizing microtubules and inducing mitotic arrest[1]. Structurally, docetaxel differs from paclitaxel primarily by the presence of a hydroxyl group at carbon-10 and a tert-butyl carbamate ester on the phenylpropionate side chain[2]. This tert-butyl carbamate moiety is essential for its antineoplastic activity and improved water solubility[3].

Docetaxel Hydroxy-tert-butyl-carbamate (Molecular Formula: C43H53NO15, MW: 823.88 g/mol , CAS: 154044-57-2) is a key oxidized metabolite of docetaxel[4],[5]. Formed predominantly via hepatic and intestinal CYP3A4/5 metabolism, understanding the transcellular permeability and active efflux of this metabolite is critical for predicting its pharmacokinetic fate, potential drug-drug interactions (DDIs), and systemic toxicity profile.

Experimental Rationale: A Self-Validating System

To accurately profile the intestinal absorption and efflux of this metabolite, we utilize the [6]. Derived from human colorectal adenocarcinoma, Caco-2 cells spontaneously differentiate after 21 days in culture to form a polarized epithelial monolayer exhibiting tight junctions, apical brush borders, and a suite of intestinal drug transporters (e.g., P-gp/MDR1, BCRP)[6].

  • Bidirectional Transport Causality: By measuring both Apical-to-Basolateral (A-B, simulating absorption) and Basolateral-to-Apical (B-A, simulating exsorption/efflux) transport, we calculate the Efflux Ratio (ER). An ER > 2 strongly indicates active efflux[7].

  • Concentration Dynamics: The assay is performed at a low donor concentration (10 µM) to prevent the saturation of P-gp transporters. High concentrations can overwhelm the efflux pumps, artificially lowering the ER and yielding false-negative efflux classifications[8].

  • Inhibitor Validation: To confirm that efflux is specifically mediated by P-gp, a parallel assay is conducted in the presence of 100 µM Verapamil, a potent P-gp inhibitor. A collapse of the ER to ~1 in the presence of Verapamil provides definitive mechanistic proof of P-gp substrate status[9].

  • Barrier Integrity (Lucifer Yellow): Taxanes and their metabolites can exhibit cytotoxicity. To ensure that the compound does not degrade the tight junctions during the 120-minute incubation, Lucifer Yellow (a paracellular marker) is applied post-assay. A Lucifer Yellow Papp​<1×10−6 cm/s validates that the monolayer remained intact, ensuring the transcellular data is not confounded by paracellular leakage[7].

Step-by-Step Methodology
Phase 1: Cell Culture and Monolayer Differentiation
  • Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² onto polycarbonate Transwell® inserts (0.4 µm pore size, 24-well format).

  • Differentiation: Culture the cells for 21 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin/streptomycin. Replace the medium every 48 hours to promote full polarization[6].

  • Pre-Assay Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) using a chopstick electrode. Proceed only with inserts exhibiting a TEER > 400 Ω·cm²[6].

Phase 2: Bidirectional Transport Assay
  • Preparation: Wash the monolayers twice with pre-warmed (37°C) Transport Buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).

  • Dosing Solutions: Prepare a 10 µM solution of [5] in Transport Buffer. Ensure the final DMSO concentration is ≤1% to prevent solvent-induced cytotoxicity[10]. Prepare identical solutions containing 100 µM Verapamil for the inhibition cohort.

  • A-B Transport (Absorption): Add 0.5 mL of the dosing solution to the Apical chamber. Add 1.5 mL of blank Transport Buffer to the Basolateral chamber[7].

  • B-A Transport (Efflux): Add 1.5 mL of the dosing solution to the Basolateral chamber. Add 0.5 mL of blank Transport Buffer to the Apical chamber[7].

  • Incubation: Incubate the plates at 37°C on an orbital shaker (100 rpm) for 120 minutes[7].

  • Sampling: At t=120 minutes, extract 50 µL aliquots from both the donor and receiver chambers. Quench the samples immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Paclitaxel) to precipitate proteins.

Phase 3: Post-Assay Integrity Validation
  • Add 100 µM Lucifer Yellow to the Apical chamber.

  • Incubate for 60 minutes at 37°C.

  • Quantify basolateral fluorescence (Excitation: 428 nm, Emission: 536 nm). Reject any wells with a Lucifer Yellow Papp​>1×10−6 cm/s.

Phase 4: LC-MS/MS Quantification
  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Analyze the supernatant using a UHPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[7].

Quantitative Data Interpretation

Calculations: The apparent permeability ( Papp​ ) is calculated using the equation:

Papp​=C0​×AdQ/dt​

(Where dQ/dt is the steady-state rate of appearance of the drug in the receiver chamber, C0​ is the initial donor concentration, and A is the surface area of the cell monolayer).

The Efflux Ratio (ER) is calculated as:

ER=Papp​(A−B)Papp​(B−A)​

Representative Permeability Profiles:

CompoundTest Condition Papp​ A-B ( 10−6 cm/s) Papp​ B-A ( 10−6 cm/s)Efflux Ratio (ER)Recovery (%)
Propranolol Control (High Perm)25.422.10.87> 90%
Atenolol Control (Low Perm)0.50.40.80> 95%
Digoxin Control (P-gp Substrate)1.218.515.4> 85%
Docetaxel-OH-tBC Standard Assay1.821.612.0> 80%
Docetaxel-OH-tBC + 100 µM Verapamil10.512.11.15> 85%

*Docetaxel Hydroxy-tert-butyl-carbamate

Data Synthesis: The high ER (12.0) of Docetaxel Hydroxy-tert-butyl-carbamate indicates robust active efflux. The suppression of this ratio to 1.15 upon the addition of Verapamil mechanistically validates that this metabolite remains a strong substrate for P-glycoprotein, mirroring the pharmacokinetic behavior of the parent docetaxel molecule.

Transport Mechanism Visualization

Caco2_Transport Apical Apical Compartment (Intestinal Lumen / pH 6.5) Enterocyte Caco-2 Enterocyte (Intestinal Epithelium) Apical->Enterocyte Passive Diffusion (A-B) Basolateral Basolateral Compartment (Systemic Blood / pH 7.4) Enterocyte->Basolateral Passive Diffusion Pgp P-gp (MDR1) Efflux Pump Enterocyte->Pgp Substrate Binding Metabolism CYP3A4/5 Metabolism Enterocyte->Metabolism Intracellular Oxidation Basolateral->Enterocyte B-A Uptake Pgp->Apical Active Efflux (B-A)

Caco-2 transport mechanisms for Docetaxel Hydroxy-tert-butyl-carbamate, highlighting P-gp efflux.

References
  • Title : Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777 Source : PubChem URL :[Link]

  • Title : Caco-2 Permeability Assay Source : Domainex URL :[Link]

  • Title : Caco-2 Permeability Assay Protocol Source : Creative Bioarray URL :[Link]

  • Title : DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source : European Commission Joint Research Centre URL :[Link]

  • Title : Permeability assay on Caco2 cells Workpackage no. involved Source : Mercell URL : [Link]

Sources

In-Depth Technical Guide: Microsomal Stability Assay of Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for assessing the metabolic stability of Docetaxel Hydroxy-tert-butyl-carbamate using a liver microsomal stability assay. The guide is designed for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism studies. Beyond a simple recitation of steps, this document delves into the scientific rationale behind the experimental design, data interpretation, and the significance of the findings in the broader context of drug discovery. The protocol emphasizes robust, self-validating experimental design and includes detailed instructions for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Critical Role of Metabolic Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability is a critical parameter that profoundly influences a drug's oral bioavailability, in vivo half-life, and potential for drug-drug interactions (DDIs).[1][2] Early assessment of metabolic stability is therefore paramount in the drug discovery process, enabling the selection of candidates with favorable pharmacokinetic profiles.

The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3] Liver microsomes, which are subcellular fractions containing these enzymes, serve as a reliable and cost-effective in vitro model to evaluate the intrinsic clearance of a compound.[1][3]

Focus on Docetaxel and its Analogs

Docetaxel, a member of the taxane family of chemotherapeutic agents, is widely used in the treatment of various cancers. Its metabolism is predominantly mediated by the CYP3A subfamily of enzymes in the liver, leading to the formation of several metabolites through oxidation of the tert-butyl group on its side chain.[4][5][6][7] The rate of this metabolism can vary significantly among individuals, impacting both the efficacy and toxicity of the drug.[5][6]

The subject of this guide, "Docetaxel Hydroxy-tert-butyl-carbamate," represents a structural modification of the parent drug. The introduction of a carbamate moiety can influence a molecule's physicochemical properties, such as its stability and ability to permeate cell membranes.[8][9][10] The tert-butyl group itself is a common structural motif in medicinal chemistry, often incorporated to enhance potency or provide a steric shield to increase stability.[11] However, these groups are also susceptible to metabolism by CYPs.[11] Therefore, understanding the metabolic fate of this specific derivative is crucial for its development as a potential therapeutic agent.

This application note will guide you through a robust microsomal stability assay to determine the metabolic liability of Docetaxel Hydroxy-tert-butyl-carbamate, providing insights into its potential as a drug candidate.

Principle of the Microsomal Stability Assay

The in vitro microsomal stability assay measures the rate at which a test compound is metabolized by liver microsomes. The compound is incubated with a suspension of liver microsomes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity.[1] Aliquots of the reaction mixture are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is then quantified using a sensitive analytical method, typically LC-MS/MS.[1] The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Materials and Reagents

Biological Components
  • Liver Microsomes: Pooled human liver microsomes (HLM) are recommended to average out inter-individual variability.[3] Alternatively, microsomes from other species (e.g., rat, mouse, dog) can be used for interspecies comparisons.

  • NADPH Regenerating System: This is crucial for sustaining the activity of CYP enzymes. A common system consists of:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PD)

Chemicals and Solvents
  • Docetaxel Hydroxy-tert-butyl-carbamate: The test compound.

  • Positive Control Compounds: Compounds with known metabolic stability profiles (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) should be included in each assay to ensure the metabolic competency of the microsomes.

  • Internal Standard (IS): A stable, non-metabolized compound with similar analytical properties to the test compound (e.g., Paclitaxel for Docetaxel analogs) is essential for accurate quantification by LC-MS/MS.[12][13]

  • Buffer: Potassium phosphate buffer (pH 7.4) is commonly used to maintain physiological pH.

  • Quenching Solution: Acetonitrile (ACN) or methanol, often containing the internal standard, is used to stop the enzymatic reaction and precipitate proteins.

  • LC-MS Grade Solvents: Acetonitrile, methanol, and water for mobile phases.

  • Additives: Formic acid or acetic acid may be used to improve chromatographic peak shape and ionization efficiency.[12]

Equipment
  • Incubator or water bath (37°C)

  • Centrifuge (for protein precipitation)

  • 96-well plates (for incubation and sample collection)

  • Multichannel pipettes

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Experimental Protocol

Preparation of Solutions
  • Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of Docetaxel Hydroxy-tert-butyl-carbamate in a suitable organic solvent like DMSO.

  • Working Solutions: Serially dilute the stock solution to prepare working solutions at the desired concentrations. The final concentration of the test compound in the incubation mixture is typically around 1 µM to avoid enzyme saturation.[3]

  • Microsomal Suspension: On the day of the experiment, thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.[3]

  • NADPH Regenerating System Solution: Prepare the solution according to the manufacturer's instructions.

Incubation Procedure
  • Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound working solution. Pre-incubate the mixture for a few minutes at 37°C to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

  • Time-pointed Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. The 0-minute time point represents the initial concentration before any significant metabolism has occurred.

  • Quenching: Immediately transfer the aliquot to a separate 96-well plate containing the cold quenching solution (acetonitrile with internal standard). This will stop the enzymatic reaction and precipitate the microsomal proteins.

  • Control Incubations: It is crucial to include the following controls in parallel:

    • No NADPH control: Incubate the test compound with microsomes but without the NADPH regenerating system. This helps to assess any non-CYP mediated degradation or chemical instability of the compound.[3]

    • No microsomes control: Incubate the test compound in the buffer with the NADPH system but without microsomes. This control accounts for any degradation that is not enzyme-mediated.

    • Positive controls: Run known high and low clearance compounds to validate the assay performance.

Sample Processing for LC-MS/MS Analysis
  • After quenching, centrifuge the sample plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • If necessary, dilute the samples with the initial mobile phase to ensure they are within the linear range of the LC-MS/MS method.

LC-MS/MS Analysis

A sensitive and specific LC-MS/MS method is required to accurately quantify the remaining concentration of Docetaxel Hydroxy-tert-butyl-carbamate.

Chromatographic Conditions (Example)
  • Column: A C18 reversed-phase column is suitable for separating Docetaxel and its analogs.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic or acetic acid, is typically used.[12]

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (Example)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for Docetaxel and its derivatives.[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[13] The precursor-to-product ion transitions for Docetaxel Hydroxy-tert-butyl-carbamate and the internal standard need to be optimized. For Docetaxel, a common transition is m/z 830.3 → 548.8.[12]

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of compound remaining against time.

  • Determine the slope of the linear portion of this plot. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

The results can be categorized as follows:

Stability CategoryIn Vitro Half-life (t½)Intrinsic Clearance (CLint)
High< 15 min> 100 µL/min/mg protein
Moderate15 - 60 min20 - 100 µL/min/mg protein
Low> 60 min< 20 µL/min/mg protein

This is a general classification and may vary between laboratories.

Visualization of Workflows

Experimental Workflow

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation prep_solutions Prepare Solutions (Test Compound, Microsomes, NADPH) pre_incubation Pre-incubate (Microsomes + Compound) prep_solutions->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction time_sampling Time-pointed Sampling (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_sampling quench_reaction Quench Reaction (Cold ACN + IS) time_sampling->quench_reaction centrifuge Centrifuge quench_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis calc_t_half Calculate t½ lcms_analysis->calc_t_half calc_clint Calculate CLint lcms_analysis->calc_clint

Caption: Overview of the microsomal stability assay workflow.

Data Analysis Workflow

Data Analysis Workflow start LC-MS/MS Data (% Compound Remaining vs. Time) plot_data Plot ln(% Remaining) vs. Time start->plot_data linear_regression Perform Linear Regression plot_data->linear_regression get_slope Determine Slope (k) linear_regression->get_slope calc_thalf Calculate Half-life (t½) t½ = 0.693 / k get_slope->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (V/P) get_slope->calc_clint categorize Categorize Stability (Low, Moderate, High) calc_clint->categorize

Caption: Flowchart for data analysis and interpretation.

Conclusion

The microsomal stability assay is an indispensable tool in modern drug discovery. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can reliably assess the metabolic stability of Docetaxel Hydroxy-tert-butyl-carbamate. The data generated from this assay will provide crucial insights into the compound's pharmacokinetic potential and guide further optimization efforts in the development of new and improved therapeutic agents. Adherence to good experimental practice, including the use of appropriate controls, is essential for generating high-quality, reproducible data.

References

  • Marchetti, S., et al. (2005). Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs. Cancer Research, 57(15), 3248-3252. Available at: [Link]

  • Hamelin, B., et al. (1996). Hepatic biotransformation of docetaxel (Taxotere) in vitro: involvement of the CYP3A subfamily in humans. Cancer Research, 56(22), 5143-5147. Available at: [Link]

  • Li, Y., et al. (2020). An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 189, 113478. Available at: [Link]

  • Hamelin, B., et al. (1996). Hepatic Biotransformation of Docetaxel (Taxotere®)in Vitro:Involvement of the CYP3A Subfamily in Humans. Cancer Research, 56(22), 5143-5147. Available at: [Link]

  • Li, W., et al. (2009). Development and Validation of a Selective and Robust LC-MS/MS Method, Employing Liquid–Liquid Extraction Based on 96-Well Format Plates, for High-Throughput Quantification of Docetaxel in Small Plasma Samples. Journal of Liquid Chromatography & Related Technologies, 32(1), 103-118. Available at: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? Available at: [Link]

  • Marchetti, S., et al. (2005). Metabolism of Docetaxel by Human Cytochromes P450: Interactions with Paclitaxel and Other Antineoplastic Drugs. Cancer Research, 57(15), 3248-3252. Available at: [Link]

  • Li, Y., et al. (2020). An Improved LC-MS/MS Method for Determination of Docetaxel and Its Application to Population Pharmacokinetic Study in Chinese Cancer Patients. Journal of Pharmaceutical and Biomedical Analysis, 189, 113478. Available at: [Link]

  • Atiq, F., et al. (2024). A Sensitive Assay for Unbound Docetaxel Using Ultrafiltration plus HPLC-MS and Its Application to a Clinical Study. Pharmaceuticals, 17(5), 589. Available at: [Link]

  • Hirth, J. (n.d.). The Effect of P450 3a Activity on the Pharmacokinetics of Docetaxel (Taxotere). University of Michigan. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available at: [Link]

  • BS Publications. (n.d.). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC -MS/MS. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]

  • National Center for Advancing Translational Sciences. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. ASSAY and Drug Development Technologies. Available at: [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273-288. Available at: [Link]

  • ResearchGate. (2026). Roles of the carbamate moiety in drugs and prodrugs. Available at: [Link]

  • Taliani, S., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(8), 4339-4381. Available at: [Link]

Sources

"Docetaxel Hydroxy-tert-butyl-carbamate" handling and storage guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Analytical Protocols for Docetaxel Hydroxy-tert-butyl-carbamate

Mechanistic Grounding & Introduction

Docetaxel Hydroxy-tert-butyl-carbamate (CAS: 154044-57-2) is a highly specialized reference standard utilized in the pharmaceutical development, impurity profiling, and quality control of docetaxel-based antineoplastic formulations[1]. As a primary metabolite and synthetic intermediate of docetaxel, it retains significant biological activity. Specifically, it functions as a potent microtubule stabilizer[2]. By binding to β-tubulin, it prevents microtubule depolymerization, thereby inducing mitotic arrest and subsequent apoptosis.

Because of its potent cytotoxic nature and specific molecular vulnerabilities, handling this compound requires stringent protocols that go beyond standard chemical safety. As an Application Scientist, you must design workflows that not only protect the operator but also preserve the structural integrity of the taxane ring and its delicate ester linkages.

Quantitative Physicochemical and Safety Profile

To design an effective handling protocol, one must first understand the molecular constraints of the compound. The presence of the tert-butyl carbamate moiety and multiple ester linkages makes the molecule highly susceptible to hydrolysis and transesterification if exposed to moisture, light, or extreme pH. For detailed structural identifiers, refer to the [3].

Table 1: Physicochemical Properties and Handling Causality

ParameterSpecificationCausality / Impact on Handling
CAS Number 154044-57-2[2]Unique identifier for safety data retrieval and regulatory compliance.
Molecular Formula C43H53NO15[3]Complex, highly hydrophobic taxane structure requiring organic solubilization.
Molecular Weight 823.88 g/mol [2]High molecular weight indicates low vapor pressure, shifting the primary exposure risk to particulate aerosolization.
Storage Temperature -20°C (Long-term)[4]Kinetically halts thermal degradation of the C-10 and C-13 ester bonds.
GHS Hazards H315, H319, H335[5]Causes skin, eye, and respiratory irritation; mandates BSL-2 equivalent PPE and engineering controls.

Storage Guidelines: The "Self-Validating" Preservation System

Experience in taxane stability indicates that degradation is primarily driven by three factors: thermal stress, actinic radiation (light), and nucleophilic attack (moisture). As demonstrated in stability studies of docetaxel solutions, maintaining appropriate diluent and temperature conditions is critical for preserving drug concentration over time[6].

  • Thermal Control : The compound must be stored at -20°C for long-term preservation[4]. Causality: The activation energy for the hydrolysis of the ester bonds is easily overcome at room temperature over prolonged periods. Storing at -20°C kinetically halts these degradation pathways. Short-term storage (e.g., during active testing weeks) can be maintained at 2-8°C[1].

  • Moisture Exclusion : As a hygroscopic solid, moisture ingress will not only throw off quantitative weighing but also initiate slow hydrolysis. Vials must be stored tightly closed in a secondary container with a desiccant (e.g., silica gel)[4].

  • Photolytic Protection : Taxane rings are susceptible to UV-induced epimerization. Always store in amber glass vials and handle under low-actinic lighting.

Step-by-Step Analytical Protocol: Preparation of HPLC Reference Standards

To ensure absolute trustworthiness in your analytical results, the preparation of the standard solution must incorporate self-validating steps to prevent concentration errors caused by condensation or incomplete dissolution.

Step 1: Thermal Equilibration (Critical Step)

  • Action : Remove the amber vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality : Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This artificially inflates the mass during weighing and introduces water that promotes ester hydrolysis. Waiting for equilibration self-validates the true mass of the standard.

Step 2: Micro-Weighing & Containment

  • Action : Using a calibrated microbalance inside a Class II Biological Safety Cabinet (BSC) or powder weighing isolator, accurately weigh the standard.

  • Causality : Because the compound is a microtubule stabilizer[2], inhalation of aerosolized powder can disrupt normal cellular division. The BSC provides a negative-pressure curtain, ensuring operator safety while maintaining an aseptic environment.

Step 3: Primary Solubilization

  • Action : Add a primary organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol to the volumetric flask. Swirl gently until completely dissolved.

  • Causality : Taxanes are practically insoluble in aqueous media. Attempting to dissolve the powder directly in a mobile phase containing water will result in micelle formation or micro-precipitation, ruining the standard curve.

Step 4: Secondary Dilution

  • Action : Dilute to the final target concentration using the designated HPLC mobile phase. Invert gently to mix.

  • Causality : Gradual introduction of the aqueous phase prevents localized precipitation ("shocking" the solution), ensuring the taxane remains in a stable, homogenous state.

Step 5: Visual QC & Filtration

  • Action : Inspect the solution against a black-and-white background. Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Causality : PTFE is utilized because it is chemically inert and exhibits low drug-binding characteristics, ensuring no loss of the analyte during the removal of potential particulates. A clear visual inspection prior to filtration validates complete solubilization.

Workflow Visualization

Workflow S1 1. Cold Storage Retrieval (-20°C, Amber Vial) S2 2. Thermal Equilibration (30 min in Desiccator) S1->S2 Prevent Moisture Condensation S3 3. Aseptic Weighing (Class II BSC / Isolator) S2->S3 Ensure Mass Accuracy S4 4. Primary Solubilization (100% DMSO or EtOH) S3->S4 Prevent Aqueous Precipitation S5 5. Secondary Dilution (HPLC Mobile Phase) S4->S5 Target Concentration Reached S6 6. QC & HPLC Injection (0.22 µm PTFE Filtered) S5->S6 Remove Particulates

Workflow for the safe handling and analytical preparation of Docetaxel derivatives.

References

  • PubChem Compound Summary : Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777. National Center for Biotechnology Information. URL:[Link]

  • Pharmaffiliates : Docetaxel Hydroxy tert-Butylcarbamate Reference Standard. URL:[Link]

  • Canadian Journal of Hospital Pharmacy : Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags. Walker, S., Charbonneau, F., & Law, S. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Docetaxel Hydroxy-tert-butyl-carbamate (HDTX) Plasma Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the quantification of Docetaxel and its primary circulating hepatic metabolite, Docetaxel Hydroxy-tert-butyl-carbamate (HDTX), in biological matrices.

Below, you will find targeted FAQs, validated storage parameters, and a self-validating extraction protocol designed to mitigate ex vivo degradation.

Part 1: Analyte Stability & Degradation Causality (FAQ)

Q: Why do my HDTX and Docetaxel plasma concentrations exhibit high variability between technical replicates? A: Variability in taxane quantification is almost always driven by uncontrolled ex vivo degradation pathways that are highly sensitive to temperature and pH. Docetaxel and HDTX possess a complex structure with multiple reactive functional groups, including a tert-butyl carbamate moiety and an ester linkage. Under non-ideal conditions (e.g., leaving plasma at room temperature for > 4 hours or alkaline pH shifts), the baccatin III core is susceptible to base-catalyzed epimerization (forming 7-epi-docetaxel or 7-epi-HDTX) and oxidation (1)[1]. Furthermore, if you are evaluating nanoparticle prodrugs, the prodrug can rapidly hydrolyze into docetaxel during plasma preparation, artificially skewing the baseline quantification of metabolites like HDTX (2)[2].

Q: Can I use esterase inhibitors (e.g., PMSF) to prevent the ex vivo degradation of docetaxel prodrugs or carbamate metabolites in plasma? A: No, this is a common methodological pitfall. While esterase inhibitors successfully block enzymatic cleavage, independent pharmacokinetic studies have demonstrated that the addition of esterase inhibitors (like PMSF) or rapid cooling fails to suppress the hydrolysis of certain docetaxel prodrugs to docetaxel during plasma preparation (2)[2]. This strongly suggests that the cleavage of these linkages in plasma is largely non-enzymatic or driven by a rate-limiting step independent of esterase activity. Strict thermal and pH control is required instead.

Part 2: Validated Storage Limits

To ensure your analytical runs remain robust, adhere to the following stability parameters established for docetaxel and its derivatives in human plasma (3)[3].

Storage ConditionTemperatureMaximum DurationRecovery / Integrity
Short-term (Benchtop) Ambient (20–25°C)4 hours> 95% intact
Long-term Storage -30°C to -80°C2 monthsNo significant degradation
Freeze-Thaw Cycles -30°C to Ambient3 cyclesStable
Post-Extraction (Autosampler) 4°C24 hoursStable

Part 3: Experimental Protocols

Protocol: Stabilized Plasma Extraction for LC-MS/MS

To prevent degradation and ensure a self-validating system, the extraction protocol must immediately halt both enzymatic and chemical degradation pathways. By embedding the Internal Standard (IS) directly into the denaturing solvent, the protocol self-corrects for any downstream volumetric losses or matrix effects.

  • Blood Collection: Collect whole blood in pre-chilled Li-Heparin tubes. Immediately place the tubes on wet ice to slow kinetic degradation prior to centrifugation (2)[2].

  • Plasma Separation: Centrifuge the blood at 2000 × g for 10 minutes at 4°C. Aliquot the plasma into pre-chilled cryovials. Do not allow samples to sit at room temperature.

  • Protein Precipitation (Self-Validating Step): To 100 µL of the plasma sample, rapidly add 300 µL of ice-cold Acetonitrile (ACN) containing the internal standard (e.g., Paclitaxel or Docetaxel-d9) (4)[4]. The 1:3 ratio ensures immediate and complete denaturation of plasma proteins, halting any residual enzymatic activity.

  • Acidification: Ensure the extraction solvent or mobile phase contains an acidic modifier (e.g., 0.2% Formic Acid) (4)[4]. Maintaining a slightly acidic environment prevents the base-catalyzed epimerization of the C7 hydroxyl group, a primary degradation pathway for taxanes (5)[5].

  • Separation: Vortex the mixture vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Maintain the autosampler strictly at 4°C. Chromatographic separation should be performed on a reverse-phase column (e.g., C18) using a gradient mobile phase of acetonitrile-methanol-water-formic acid (6)[6].

Part 4: Workflow Visualization

Workflow N1 Whole Blood Collection (Li-Heparin, Wet Ice) N2 Centrifugation (4°C, 2000 x g, 10 min) N1->N2 Prevent ex vivo hydrolysis N3 Plasma Separation (Store at -80°C) N2->N3 N4 Protein Precipitation (1:3 Plasma:ACN + IS) N3->N4 Denature proteins N5 Acidification (0.2% Formic Acid) N4->N5 Prevent epimerization N6 LC-MS/MS Quantification (Autosampler at 4°C) N5->N6

Workflow for stabilizing HDTX in plasma prior to LC-MS/MS analysis.

References

  • Source: NIH.gov (Journal of Controlled Release)
  • Source: NIH.gov (PubMed)
  • Source: Hokudai.ac.jp (Journal of Chromatography B)
  • Source: AACR Journals (Cancer Research)
  • Isolation and characterization of degradation in docetaxel drug substance and its formulation Source: ResearchGate URL
  • Source: NIH.gov (PubMed)

Sources

Technical Support Center: Troubleshooting Low Recovery of Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery of Docetaxel Hydroxy-tert-butyl-carbamate during sample preparation. This document is designed to move beyond a simple checklist, offering causal explanations and validated protocols to ensure experimental integrity and reproducibility.

Introduction to the Challenge

Docetaxel Hydroxy-tert-butyl-carbamate, a key metabolite and impurity of the potent anti-cancer agent Docetaxel, presents unique challenges during sample preparation.[1] Its high molecular weight (823.88 g/mol ), lipophilic nature, and complex structure contribute to its susceptibility to low and inconsistent recovery.[2][3][4] Understanding the physicochemical properties of this compound is the first step in diagnosing and resolving recovery issues.

Table 1: Physicochemical Properties of Docetaxel Hydroxy-tert-butyl-carbamate

PropertyValueSource
Molecular FormulaC43H53NO15[3]
Molecular Weight823.88 g/mol [2]
Melting Point165-168 °C[2]
SolubilitySoluble in Hot Chloroform and Methanol[2]

Low recovery can stem from a multitude of factors including suboptimal extraction, compound degradation, and non-specific binding to labware. This guide will systematically address these potential pitfalls and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of Docetaxel Hydroxy-tert-butyl-carbamate?

Low recovery is typically traced back to one or more of the following:

  • Inadequate Extraction Efficiency: The chosen solvent system may not be optimal for partitioning the analyte from the sample matrix into the extraction solvent.

  • Analyte Degradation: The compound is susceptible to degradation under certain pH, temperature, and oxidative conditions.[5][6][7]

  • Non-Specific Adsorption: The lipophilic nature of the molecule can lead to its adsorption onto plasticware and other surfaces.

  • Matrix Effects: Components in complex biological samples can interfere with the extraction process.[8]

Q2: How does the chemical structure of Docetaxel Hydroxy-tert-butyl-carbamate influence its behavior during sample preparation?

The molecule's large, complex structure, which includes numerous ester and hydroxyl groups, makes it prone to both hydrolysis and epimerization, particularly under acidic or basic conditions.[6][9] Its significant hydrophobicity dictates the need for organic solvents for efficient extraction.

Q3: Can the formulation of the initial sample affect recovery?

Absolutely. If the compound is in a formulation containing surfactants like Polysorbate 80, this can create stable micelles that may hinder extraction into an organic phase.[10] Disruption of these micelles is crucial for efficient recovery.

Troubleshooting Guide: A Root-Cause Analysis Approach

This section provides a systematic approach to identifying and resolving the root cause of low recovery.

Issue 1: Suboptimal Liquid-Liquid Extraction (LLE) Efficiency

Low recovery is often a direct result of an inefficient LLE protocol. The choice of extraction solvent and the pH of the aqueous phase are critical parameters.

Underlying Cause: The partitioning coefficient (LogP) of the analyte between the aqueous sample matrix and the organic extraction solvent is not sufficiently high. For hydrophobic compounds like Docetaxel and its derivatives, maximizing partitioning into the organic phase is key.[11][12]

Troubleshooting Workflow:

Caption: Workflow for Troubleshooting Liquid-Liquid Extraction.

Step-by-Step Protocol for LLE Optimization:

  • Solvent Selection:

    • For a hydrophobic compound like Docetaxel Hydroxy-tert-butyl-carbamate, start with a water-immiscible organic solvent. Diethyl ether and dichloromethane (DCM) have been successfully used for extractions of Docetaxel from biological matrices.[13][14]

    • The choice of solvent should align with the polarity of the analyte.[12]

  • pH Adjustment:

    • Ensure the analyte is in its neutral form to maximize partitioning into the organic phase. While Docetaxel Hydroxy-tert-butyl-carbamate does not have strongly acidic or basic functional groups, the pH of the sample can influence the ionization state of matrix components, which can affect extraction efficiency.

  • Solvent-to-Sample Ratio:

    • A higher ratio of organic solvent to aqueous sample can improve recovery. A starting point of a 7:1 (v/v) ratio is often recommended.[11][12] This can be optimized based on experimental results.

  • "Salting Out" Effect:

    • For samples with some aqueous solubility, adding a high concentration of a simple salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer, driving it into the organic phase.[12]

  • Emulsion Prevention:

    • Vortexing for a controlled duration (e.g., 2 minutes) followed by centrifugation (e.g., 5,000 rpm for 10 minutes) can help to break up emulsions that may form at the interface of the two phases.[13]

Issue 2: Inefficient Solid-Phase Extraction (SPE)

SPE is a common technique for sample clean-up and concentration, but low recovery can occur if the method is not optimized.[15]

Underlying Cause: The interaction between the analyte and the SPE sorbent is either too weak (leading to breakthrough during loading) or too strong (preventing complete elution).[16][17]

Troubleshooting Workflow:

Caption: Workflow for Troubleshooting Solid-Phase Extraction.

Step-by-Step Protocol for SPE Optimization:

  • Sorbent Selection:

    • For hydrophobic compounds, a reversed-phase sorbent such as C18 or C8 is appropriate.[18]

    • Ensure the sorbent capacity is not exceeded by the amount of analyte and matrix components being loaded.[19]

  • Conditioning and Equilibration:

    • Properly wet the sorbent bed, typically with methanol or acetonitrile, followed by an equilibration step with water or a buffer that mimics the sample matrix.[20] This is crucial for consistent analyte retention.

  • Sample Loading:

    • The flow rate during sample loading should be slow and controlled (e.g., <1 mL/min) to allow for adequate interaction between the analyte and the sorbent.[15] High flow rates are a common cause of low recovery.[15]

  • Washing Step:

    • The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest. A common approach is to use a solvent system with a lower percentage of organic solvent than the elution solvent.

  • Elution:

    • The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a reversed-phase sorbent, this typically involves a high percentage of an organic solvent like acetonitrile or methanol.[21]

    • Ensure a sufficient volume of elution solvent is used to completely elute the analyte.

Issue 3: Analyte Degradation

Docetaxel and its derivatives are known to be susceptible to degradation, which can lead to erroneously low recovery values.[7]

Underlying Cause: The compound can undergo hydrolysis, epimerization, or oxidation under certain conditions.[5][6] Base-catalyzed hydrolysis is a significant degradation pathway for Docetaxel.[6][9]

Mitigation Strategies:

  • pH Control: Maintain the pH of aqueous solutions within a stable range, generally avoiding strongly acidic or basic conditions.

  • Temperature Control: Perform sample preparation steps at controlled room temperature or on ice to minimize thermal degradation.[10][22][23] For long-term storage of solutions, refrigeration (2-8°C) is recommended.

  • Protection from Light: While not as extensively documented for this specific metabolite, it is good practice to protect taxane solutions from prolonged exposure to direct light.

  • Use of Fresh Solvents: Employ freshly prepared solvents to avoid the presence of peroxides or other reactive species that could lead to oxidative degradation.

Issue 4: Non-Specific Adsorption to Labware

The hydrophobicity of Docetaxel Hydroxy-tert-butyl-carbamate makes it prone to adsorbing to the surfaces of common laboratory plastics.

Underlying Cause: Hydrophobic interactions between the analyte and the polymer surfaces of tubes, tips, and plates can lead to significant loss of material, especially at low concentrations.

Mitigation Strategies:

  • Use of Low-Binding Plastics: Whenever possible, utilize microcentrifuge tubes and pipette tips specifically designed for low protein or low-adhesion applications.

  • Glassware as an Alternative: For critical steps, consider using silanized glass vials or inserts to minimize surface interactions.

  • Solvent Choice: Dissolving the final extract in a solvent mixture that includes a high percentage of organic solvent (e.g., acetonitrile:water, 50:50 v/v) can help to keep the analyte in solution and reduce adsorption.[14]

Summary of Troubleshooting Strategies

Table 2: Quick Reference Troubleshooting Guide

SymptomPotential CauseRecommended Action
Low recovery in LLE Inefficient partitioningOptimize extraction solvent, adjust pH, increase solvent:sample ratio.[11][12]
Analyte found in aqueous phase after LLE Suboptimal extraction solventSwitch to a more appropriate organic solvent like DCM or diethyl ether.[13][14] Consider the "salting out" effect.[12]
Low recovery in SPE Analyte breakthrough during loadingDecrease loading flow rate, ensure proper column conditioning.[15]
Analyte not eluting from SPE column Elution solvent is too weakIncrease the organic solvent strength in the elution buffer.[16]
Inconsistent recovery between replicates Variable technique, sorbent bed dryingEnsure consistent flow rates, do not allow the SPE sorbent to dry out before sample loading.[16][17]
Recovery decreases over time in prepared samples Analyte degradationControl temperature and pH, use fresh solvents, and analyze samples promptly.[6][10]
Low recovery at low concentrations Non-specific adsorptionUse low-binding plasticware or silanized glass.[24] Ensure the final extract solvent is sufficiently strong.

By systematically evaluating each stage of the sample preparation process and applying these targeted troubleshooting strategies, researchers can significantly improve the recovery and reproducibility of their results for Docetaxel Hydroxy-tert-butyl-carbamate.

References

  • J-Stage. (n.d.). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Retrieved from https://www.j-stage.jst.go.jp/article/bpb/43/3/43_b19-00812/_html/-char/en
  • BuyersGuideChem. (n.d.). Docetaxel hydroxy-tert-butyl-carbamate | C43H53 N O15. Retrieved from https://www.buyersguidechem.
  • National Center for Biotechnology Information. (2020, February 20). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7033580/
  • Research Journal of Pharmacy and Technology. (n.d.). New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. Retrieved from https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2019/Volume%2012,%20Issue%201/RJPTONLINE_12_1_15_120.html
  • National Center for Biotechnology Information. (n.d.). High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2249742/
  • Santa Cruz Biotechnology. (n.d.). Docetaxel Hydroxy-tert-butyl-carbamate | CAS 154044-57-2. Retrieved from https://www.scbt.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from https://www.element-lab.co.
  • Scientific Research Publishing. (n.d.). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. Retrieved from https://www.scirp.
  • Ovid. (n.d.). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Retrieved from https://insights.ovid.com/pubmed?pmid=16828552
  • Benchchem. (n.d.). Forced Degradation of Docetaxel: A Technical Guide to Understanding the Formation of 6-Oxo Docetaxel. Retrieved from https://www.benchchem.com/product/b1236/technical-guide
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 6-Oxo Docetaxel in Docetaxel Impurity Profiling. Retrieved from https://www.benchchem.
  • MDPI. (n.d.). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Retrieved from https://www.mdpi.com/2673-4087/3/4/41
  • National Center for Biotechnology Information. (n.d.). Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/15765777
  • National Center for Biotechnology Information. (n.d.). Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2892437/
  • ResearchGate. (n.d.). Isolation and characterization of impurities in docetaxel DRL | Request PDF. Retrieved from https://www.researchgate.
  • IJRPR. (2023, August 21). Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. Retrieved from https://ijrpr.com/uploads/V4ISS8/IJRPR2013.pdf
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from https://www.chromatographyonline.com/view/strategies-for-optimization-of-liquid-liquid-extraction-lle-protocols
  • ResearchGate. (n.d.). (PDF) DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR. Retrieved from https://www.researchgate.
  • Scirp.org. (2024, October 30). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosa. Retrieved from https://www.scirp.
  • National Center for Biotechnology Information. (n.d.). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658359/
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from https://pubs.acs.org/doi/10.1021/acsomega.7b01445
  • Pharmaffiliates. (n.d.). CAS No : 154044-57-2 | Product Name : Docetaxel Hydroxy tert-Butylcarbamate. Retrieved from https://www.
  • PubMed. (2007, March 12). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16828552/
  • IRIS Unibas. (n.d.). Optimization of the extraction techniques using Natural Hydrophobic Deep Eutectic Solvents for the recovery of biomolecules from. Retrieved from https://iris.unibas.it/handle/11563/161474
  • RSC Publishing. (n.d.). Development of a new method using dispersive liquid–liquid microextraction with hydrophobic natural deep eutectic solvent for the analysis of multiclass emerging contaminants in surface water by liquid chromatography-mass spectrometry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2022/ay/d2ay00816a
  • National Center for Biotechnology Information. (2007, September 4). Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage i. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2692911/
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Taxane Compounds. Retrieved from https://www.benchchem.com/product/b1230/technical-guide
  • LGC Standards. (n.d.). Docetaxel Hydroxy tert-Butylcarbamate. Retrieved from https://www.lgcstandards.
  • Simson Pharma Limited. (n.d.). Docetaxel Hydroxy tert-Butylcarbamate | CAS No- 154044-57-2. Retrieved from https://www.simsonpharma.
  • Canadian Journal of Hospital Pharmacy. (n.d.). Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags. Retrieved from https://www.cjhp-online.ca/index.php/cjhp/article/view/280/275
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from https://www.welchmat.com/common-problems-in-solid-phase-extraction-a-practical-troubleshooting-guide/
  • Santa Cruz Biotechnology. (n.d.). Docetaxel Hydroxy tert-Butylcarbamate-d6 | CAS 154044-57-2 (unlabeled). Retrieved from https://www.scbt.
  • PubMed. (n.d.). Physical and chemical stability of Taxotere (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. Retrieved from https://pubmed.ncbi.nlm.nih.gov/20333510/
  • ResearchGate. (2025, October 11). (PDF) The synergetic effect from the combination of different adsorption resins in batch and semi‐continuous cultivations of S. Cerevisiae cell factories to produce acetylated Taxanes precursors of the anticancer drug Taxol. Retrieved from https://www.researchgate.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions. Retrieved from https://www.thermofisher.com/us/en/home/industrial/chromatography/chromatography-learning-center/chromatography-troubleshooting/solid-phase-extraction-troubleshooting.html
  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from https://www.hawach.com/the-reason-of-poor-sample-recovery-when-using-spe/
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from https://www.phenomenex.com/Tools/TroubleshootingDetail/Sample%20Prep%20Tech%20Tip:%20Troubleshooting%20SPE
  • Google Patents. (n.d.). WO2009002425A2 - Solubilized formulation of docetaxel without tween 80. Retrieved from https://patents.google.
  • hplctools.com. (n.d.). HPLC Troubleshooting Guide. Retrieved from https://www.hplctools.com/troubleshooting.asp
  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from https://www.welch-lab.
  • RSC Publishing. (2021, February 3). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10134a
  • PubMed. (2023, August 15). The synergetic effect from the combination of different adsorption resins in batch and semi-continuous cultivations of S. Cerevisiae cell factories to produce acetylated Taxanes precursors of the anticancer drug Taxol. Retrieved from https://pubmed.ncbi.nlm.nih.gov/37428616/
  • alwsci. (2025, August 7). Why Is Your SPE Recovery So Low?. Retrieved from https://www.alwsci.com/news/why-is-your-spe-recovery-so-low-71825129.html
  • Chromatography Today. (2020, February 17). Challenges with Sample Preparation. Retrieved from https://www.chromatographytoday.
  • PubMed. (n.d.). Enhanced taxane uptake into bladder tissues following co-administration with either mitomycin C, doxorubicin or gemcitabine: association to exfoliation processes. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16474775/

Sources

Technical Support Center: Analytical Method Validation for Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analytical method validation of Docetaxel Hydroxy-tert-butyl-carbamate. While specific literature for this particular docetaxel derivative may be limited, the analytical challenges are highly analogous to those of the parent compound, Docetaxel. This guide synthesizes field-proven insights and established scientific principles to address the common issues encountered during the development and validation of HPLC/UPLC methods for this class of molecules.

The structural complexity of taxanes like docetaxel and its derivatives makes them susceptible to various degradation pathways, including epimerization, hydrolysis, and oxidation.[1] This necessitates the development of robust, stability-indicating analytical methods to ensure the accurate assessment of quality, purity, and stability. This guide is structured in a question-and-answer format to directly address the practical challenges you may face in the laboratory.

Part 1: Method Development & Specificity Challenges

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3] For Docetaxel and its derivatives, achieving adequate specificity is a primary challenge due to the presence of structurally similar impurities.

Question 1: I am having difficulty separating the main analyte peak from a closely eluting impurity. What are the most effective strategies to improve resolution?

Answer: This is a common issue, especially with isomers like the 7-epi-docetaxel impurity, which is a known degradation product of docetaxel.[4] The key is to alter the selectivity of your chromatographic system.

Causality: Resolution is a function of efficiency, selectivity, and retention. While increasing column length or decreasing particle size (to increase efficiency) can help, modifying the selectivity of the mobile phase or stationary phase often yields more significant improvements for critical pairs.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: If you are using a standard acetonitrile/water gradient, try substituting or adding methanol. The different dipole moment and hydrogen bonding characteristics of methanol can alter elution order and improve separation of closely related compounds.[5]

    • pH Adjustment: For compounds with ionizable groups, small changes in the mobile phase pH can significantly impact retention and selectivity. A small amount of a modifier like acetic acid (e.g., 0.01%) can improve peak shape and resolution.[6]

  • Evaluate Stationary Phase Chemistry:

    • C18 Columns: These are the workhorse for taxane analysis. However, not all C18 columns are the same. Consider screening columns with different bonding densities or end-capping technologies.[5]

    • Phenyl-Hexyl Columns: For aromatic compounds like docetaxel derivatives, a phenyl-hexyl stationary phase can offer alternative selectivity through pi-pi interactions with the analyte's phenyl groups. This can be particularly effective in resolving structurally similar impurities where hydrophobic interactions alone are insufficient.[5]

  • Adjust Temperature:

    • Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance interactions with the stationary phase, potentially improving resolution for some compounds. Conversely, increasing the temperature can decrease viscosity and improve efficiency. Experiment with temperatures in the range of 20°C to 40°C.[4][6]

Question 2: My placebo (excipient mixture) injection shows peaks that interfere with the analyte or its impurities. How can I resolve this?

Answer: Placebo interference is a critical issue in the analysis of formulated products. It is often caused by excipients like Polysorbate 80, which is commonly used in docetaxel formulations and can produce chromatographic peaks.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for placebo interference.

Key Strategies:

  • Method Specificity: The most direct approach is to optimize the HPLC method to separate the drug and impurity peaks from any placebo peaks. As one study noted, a key objective was separating 7-epidocetaxel from a placebo peak, which required careful method development.[4]

  • Wavelength Selection: Use a PDA detector to evaluate the UV spectra of the analyte, impurities, and placebo peaks. Selecting a wavelength where the analyte has high absorbance but the interfering peak has low or no absorbance can eliminate the problem. A common wavelength for docetaxel is around 230-232 nm.[6][7]

  • Sample Preparation: If chromatographic solutions fail, consider a sample cleanup step. Liquid-liquid extraction or solid-phase extraction (SPE) can be developed to selectively isolate the analyte from the formulation matrix before injection.[8]

Part 2: Quantification & Sensitivity (LOD/LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method, which is crucial for accurately measuring low-level impurities.

Question 3: My calculated LOQ has poor precision and accuracy. What are the common causes and how can I improve it?

Answer: Poor performance at the LOQ level is often due to issues with signal-to-noise ratio, integration, or sample preparation variability at low concentrations. The ICH Q2(R1) guideline provides the framework for validating these parameters.[2][3][9]

Common Causes & Solutions:

Problem Root Cause Recommended Solution
High %RSD in Precision Inconsistent peak integration due to low signal-to-noise (S/N).Optimize the mobile phase and detector settings to reduce baseline noise. Ensure the S/N ratio is appropriate (typically >10 for LOQ). Adjust integration parameters, but avoid manual integration.
Poor Accuracy (Recovery) Adsorption of the analyte to vials or instrument components at low concentrations.Use silanized glass vials or polypropylene vials. Prime the HPLC system with a higher concentration standard before running low-level samples.
Inaccurate preparation of low-concentration standards.Prepare LOQ solutions by serial dilution from a well-characterized stock solution. Avoid single, large dilutions. Use calibrated pipettes and volumetric flasks.
Matrix effects suppressing or enhancing the signal.Evaluate matrix effects by comparing the response of a standard in solvent to a standard spiked into a placebo solution. If effects are present, use a matrix-matched calibration curve for quantification.

Experimental Protocol: Verifying LOQ

  • Preparation: Prepare a solution of the analyte at the estimated LOQ concentration.

  • Precision: Inject this solution multiple times (n=6) and calculate the Relative Standard Deviation (%RSD) of the peak areas. The acceptance criterion is typically ≤10%.[4]

  • Accuracy: Prepare a sample of the drug product placebo and spike it with the analyte at the LOQ concentration. Analyze this sample and calculate the recovery. Acceptance criteria for recovery are often between 80-120%.

  • Verification: If the precision or accuracy criteria are not met, the LOQ must be re-established at a higher concentration and the experiment repeated.

Part 3: Forced Degradation & Stability-Indicating Method Validation

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assay of the drug's stability.[10] Forced degradation studies are the cornerstone of developing such a method.

Question 4: I performed forced degradation, but I am not seeing significant degradation, or I am seeing too much. How do I optimize the stress conditions?

Answer: The goal of forced degradation is to achieve partial degradation, typically in the range of 5-20%, to ensure that you can detect and resolve the degradation products from the parent peak.[1] The conditions must be carefully controlled.

Recommended Starting Conditions for Docetaxel Derivatives:

Stress ConditionTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1N - 2N HCl at room temperature or slightly elevated (e.g., 60°C) for several hours.[4][6]Hydrolysis of ester side chains.
Base Hydrolysis 0.1N - 2N NaOH at room temperature. Docetaxel is very sensitive to base.[4][6]Epimerization at C-7, hydrolysis of side chains.
Oxidation 3-30% H₂O₂ at room temperature.[4][11]Oxidation of the baccatin III core, potentially at the C-6 position.[10]
Thermal Solid-state or solution at 80-100°C for 24-48 hours.[1][4]Epimerization and other thermal rearrangements.
Photolytic Expose solution to UV/Vis light according to ICH Q1B guidelines.Photodegradation, specific pathways vary.

Optimization Strategy:

  • Start Mild: Begin with less harsh conditions (lower concentration of acid/base, lower temperature, shorter time).

  • Time-Course Study: Sample at multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration that yields the target degradation level.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity of the main analyte peak at each time point. This is essential to ensure that co-eluting degradants are not being missed, thus confirming the stability-indicating nature of the method.[4]

Workflow for Developing a Stability-Indicating Method:

Caption: Workflow for stability-indicating method development.

References

  • Forced Degradation of Docetaxel: A Technical Guide to Understanding the Form
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Unraveling the Stability Landscape of Docetaxel and Its Impurities: A Compar
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. PMC.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. Research Journal of Pharmacy and Technology.
  • Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms. Scirp.org.
  • Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. ijpsonline.com.
  • A Comparative Guide to HPLC Columns for the Analysis of Docetaxel Impurities. Benchchem.
  • Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles. PMC.

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Technical Support Center: Optimizing LC-MS/MS Sensitivity for Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals working on the quantitative analysis of Docetaxel Hydroxy-tert-butyl-carbamate and related taxane compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our focus is to move beyond simple procedural lists and explain the fundamental principles—the "why"—behind each experimental choice, empowering you to troubleshoot effectively and optimize with confidence.

Part 1: Foundational Knowledge & Getting Started

Before diving into troubleshooting, it's crucial to establish a solid baseline method. Docetaxel and its derivatives are large, complex molecules that require careful optimization, particularly concerning their ionization behavior in the mass spectrometer source.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC conditions for analyzing Docetaxel derivatives?

A solid starting point for method development utilizes reversed-phase chromatography. A C18 stationary phase is the most common choice due to the non-polar nature of the taxane core.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Starting ConditionRationale & Expert Notes
LC Column C18, ≤ 2.1 mm ID, 1.7-2.6 µm particle sizeSmaller particle sizes (UPLC/UHPLC) provide better peak efficiency and resolution, which is critical for separating the analyte from matrix interferences[1].
Mobile Phase A Water + 0.1% Formic Acid OR Water + 5-10 mM Ammonium FormateFormic acid promotes the formation of the protonated molecule [M+H]⁺. Ammonium formate promotes the formation of the ammonium adduct [M+NH₄]⁺, which is often more stable and less prone to in-source fragmentation.
Mobile Phase B Acetonitrile OR MethanolAcetonitrile typically provides sharper peaks and lower backpressure compared to methanol.
Flow Rate 0.2 - 0.5 mL/minAppropriate for 2.1 mm ID columns, ensuring efficient ionization in the ESI source.
Gradient Start at 30-40% B, ramp to 95% B over 3-5 min, hold, re-equilibrateA gradient is highly recommended to effectively elute the analyte while separating it from early-eluting matrix components like salts and late-eluting lipids[1].
Injection Volume 1 - 5 µLKeep injection volumes low to prevent peak distortion and column overload.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is the standard for this class of molecules. Positive mode is used to form positively charged ions ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺).
Capillary Voltage 3500 - 4500 VThis is a critical parameter. It must be optimized to achieve a stable spray without causing in-source fragmentation or corona discharge[2][3].
Source/Gas Temp 250 - 350 °CMust be high enough for efficient desolvation of droplets but low enough to prevent thermal degradation of the analyte[2].
Nebulizer Gas 30 - 50 psiAids in droplet formation; optimization is key for sensitivity[4].

Q2: I see multiple ions in my full-scan spectrum (e.g., m/z 808, 825, 830 for Docetaxel). What are these and which one should I use for quantification?

This is an excellent and critical observation. Taxanes are highly susceptible to forming different precursor ions, known as adducts. The common ions for Docetaxel (MW ~807.9) are the protonated molecule ([M+H]⁺, m/z ~808), the ammonium adduct ([M+NH₄]⁺, m/z ~825), and the sodium adduct ([M+Na]⁺, m/z ~830)[2][5][6].

The key is not to fight adduct formation, but to control it. The most sensitive and robust method is achieved by selecting the single most abundant and stable adduct and optimizing the mobile phase to favor its formation exclusively. For instance, adding a low concentration of sodium acetate (e.g., 20 µM) to the mobile phase can drive ionization almost completely to the [M+Na]⁺ adduct, providing a stable and intense signal for quantification[5][6][7].

Expert Recommendation: During initial method development, infuse a standard solution of your analyte and observe the full scan mass spectrum. Identify the most intense adduct ion. Then, select that ion as your precursor for MS/MS fragmentation and subsequent optimization.

Part 2: Troubleshooting Guide - Solving Common Sensitivity Issues

This section addresses specific problems you may encounter during method development and validation.

Issue 1: My analyte signal is very low or non-existent, even with a neat standard.

This points to a fundamental issue with the ionization or detection of the molecule. A systematic approach is required to diagnose the problem.

G cluster_0 Troubleshooting Low Signal Start Low Signal Detected CheckInfusion Infuse Neat Standard Directly (Bypass LC) Start->CheckInfusion SignalOK Signal Strong? CheckInfusion->SignalOK CheckLC Problem is LC-Related: - Wrong mobile phase/gradient - Analyte not eluting - Diverter valve issue SignalOK->CheckLC Yes CheckMS Problem is MS-Related SignalOK->CheckMS No TuneOptimize Tune/Calibrate MS. Optimize Source Parameters: - Capillary Voltage - Gas Temp/Flow - Precursor/Product Ions CheckMS->TuneOptimize Recheck Re-infuse and Check Signal TuneOptimize->Recheck Recheck->CheckInfusion No, Escalate Success Signal Restored Recheck->Success Yes

Caption: Systematic workflow for diagnosing the root cause of low signal intensity.

Step-by-Step Troubleshooting:

  • Confirm Instrument Performance: First, bypass the LC system entirely. Infuse a solution of your analyte (e.g., 100 ng/mL in 50:50 Acetonitrile:Water) directly into the mass spectrometer using a syringe pump.

  • No Signal on Infusion: If you still see no signal, the issue lies within the mass spectrometer itself.

    • Action: Perform instrument tuning and calibration as per manufacturer guidelines. Systematically optimize ESI source parameters (capillary voltage, gas temperatures, nebulizer pressure) while infusing your standard[4][8]. Ensure you are monitoring the correct m/z for the expected precursor ion (e.g., [M+H]⁺, [M+Na]⁺).

  • Signal is Strong on Infusion: If the signal is strong during direct infusion but absent during an LC run, the problem is chromatographic.

    • Action: Verify your LC method. Is the analyte eluting from the column? A common mistake is using a starting gradient that is too weak (e.g., 5% organic), causing highly non-polar compounds like docetaxel to crash out at the head of the column. Ensure your starting organic percentage is sufficient to keep the analyte dissolved (e.g., 30-40%).

Issue 2: My signal is strong in neat solution but disappears or is highly variable in an extracted biological matrix (e.g., plasma, serum).

This is a classic and highly probable symptom of ion suppression .[9][10] Ion suppression occurs when co-eluting components from the sample matrix (most commonly phospholipids or salts) compete with the analyte for ionization in the ESI source, drastically reducing its signal intensity[11][12].

Diagnostic Protocol: Post-Column Infusion Experiment

This is the definitive method for identifying regions of ion suppression in your chromatogram.

G cluster_1 Post-Column Infusion Setup LC LC System Tee Mixing Tee LC->Tee LC Eluent MS MS Source Tee->MS Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Flow Waste Waste

Caption: Experimental setup for a post-column infusion experiment to detect ion suppression.

Methodology:

  • Setup: Using a T-junction, introduce a constant flow of your analyte standard solution (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the MS source[10].

  • Establish Baseline: Start the LC flow with your method's mobile phase. You should see a high, stable baseline signal for your analyte's MRM transition.

  • Inject Blank Matrix: Inject a blank, extracted sample matrix (e.g., protein-precipitated plasma without any analyte).

  • Analyze Results: Monitor the stable baseline. Any significant drop or "dip" in the baseline corresponds to a region where matrix components are eluting and suppressing your analyte's signal[10][11].

Solutions for Ion Suppression:

  • Chromatographic Separation: The easiest fix. Adjust your LC gradient to move the retention time of your analyte away from the suppression zones you identified.

  • Improved Sample Preparation: Simple protein precipitation is fast but notoriously "dirty," leaving many phospholipids behind[10]. Switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will produce a cleaner extract with fewer interfering components[12][13].

  • Use a Deuterated Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte will experience the same degree of ion suppression. This allows for accurate quantification as the ratio of analyte to IS remains constant, even if the absolute signal intensity varies.

Part 3: Advanced Optimization & Protocols

Protocol: Systematic ESI Source Parameter Optimization

To maximize sensitivity, a systematic, one-factor-at-a-time (OFAT) or Design of Experiments (DoE) approach should be used[4][8]. While infusing a standard solution, optimize the following parameters in order, as they can be interactive.

  • Capillary (Spray) Voltage:

    • Goal: Find the voltage that provides the most stable and intense signal.

    • Procedure: Start at a low voltage (e.g., 2000 V) and increase in 500 V increments. Plot the signal intensity vs. voltage. The intensity will rise, plateau, and then may become unstable or decrease at very high voltages due to corona discharge[3]. Choose a voltage in the stable plateau region.

  • Nebulizer and Drying Gas Flow Rates:

    • Goal: Ensure efficient droplet formation and desolvation.

    • Procedure: While monitoring the signal, adjust the nebulizer pressure/flow to maximize the signal. Then, optimize the drying gas (or sheath gas) flow. Higher flows can improve desolvation but may also "blow away" ions if too high.

  • Drying Gas Temperature:

    • Goal: Provide enough thermal energy to desolvate ions without causing them to degrade.

    • Procedure: Start at a moderate temperature (e.g., 250 °C) and increase in 25-50 °C increments. Like voltage, you are looking for a plateau of maximum intensity. A decrease in signal at very high temperatures can indicate thermal degradation of the analyte.

  • Collision Energy (CE) for MRM:

    • Goal: Find the optimal energy to fragment the precursor ion into the desired product ion for maximum MRM signal.

    • Procedure: Select your precursor ion (e.g., the [M+Na]⁺ adduct). In the instrument software, perform a "product ion scan" or "CE ramp." This will fragment the precursor ion across a range of collision energies and show which product ions are formed and at what energy they are most intense. Select the most intense, stable product ion and its corresponding optimal CE for your final MRM method.

This guide provides a framework for logically approaching the challenges associated with the LC-MS/MS analysis of Docetaxel Hydroxy-tert-butyl-carbamate. By understanding the principles of ionization, adduct formation, and matrix effects, you can systematically troubleshoot issues and develop a robust, sensitive, and reliable quantitative method.

References

  • Kasa, S., Pippalla, S., Naidu, M. and Goyal, D. (2024) Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. American Journal of Analytical Chemistry, 15, 333-346. [Link]

  • Sangster, T., Brien, J. F., Lee, L., & GCF, T. (2005). A molecular model to explain paclitaxel and docetaxel sensitivity changes through adduct formation with primary amines in electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 19(10), 1221–1226. [Link]

  • Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Separation Science Solutions Series. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science Online. [Link]

  • Sikora, J., et al. (2023). Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS. Pharmaceuticals, 16(4), 604. [Link]

  • Geng, P., et al. (2017). Comparison of a nanoparticle immunoassay with liquid chromatography-tandem mass spectrometry for determination of the docetaxel concentration in human plasma. BioScience Trends, 11(2), 244-249. [Link]

  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • Wang, L. Z., et al. (2003). A rapid and sensitive liquid chromatography/tandem mass spectrometry method for determination of docetaxel in human plasma. Rapid communications in mass spectrometry : RCM, 17(14), 1548–1552. [Link]

  • Yang, L., et al. (2020). An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients. Biomedical chromatography : BMC, 34(8), e4857. [Link]

  • Yang, L., et al. (2020). An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients. Biomedical chromatography : BMC, 34(8), e4857. [Link]

  • ResearchGate. (n.d.). Adduct formation in LC-ESI-MS of nonylphenol ethoxylates: Mass spectrometrical, theoretical and quantitative analytical aspects. [Link]

  • National Center for Biotechnology Information. (n.d.). Docetaxel. PubChem Compound Summary for CID 148124. [Link]

  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions of docetaxel sodium adduct, used in method A. [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2004). Adduct formation in quantitative bioanalysis: effect of ionization conditions on paclitaxel. Journal of the American Society for Mass Spectrometry, 15(5), 713–722. [Link]

  • Zhang, Y., et al. (2013). [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry]. Se pu = Chinese journal of chromatography, 31(12), 1157–1162. [Link]

  • Lawson, G. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC North America. [Link]

  • Plenis, A., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 26-34. [Link]

  • SVE, C., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 20-29. [Link]

  • ResearchGate. (n.d.). Typical MRM chromatograms of docetaxel and the IS. [Link]

  • Liuni, P., & Wilson, D. J. (2011). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Expert review of proteomics, 8(2), 197–209. [Link]

  • Thoben, C., et al. (2023). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry, 34(5), 846–854. [Link]

Sources

Technical Support Center: Troubleshooting Docetaxel Hydroxy-tert-butyl-carbamate Chromatographic Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues associated with complex taxane derivatives.

Docetaxel differs from paclitaxel structurally by possessing a hydroxyl group at carbon 10 and a unique tert-butyl carbamate ester on the phenylpropionate side chain[1]. When analyzing docetaxel and its related impurities or metabolites—such as docetaxel hydroxy-tert-butyl-carbamate (HDTX)—analysts frequently encounter severe chromatographic peak tailing[2]. This guide provides the mechanistic causality behind these anomalies and field-proven protocols to establish a robust, self-validating analytical method.

The Causality of Peak Tailing: Mechanistic Insights

To fix peak tailing, we must first understand the physicochemical behavior of HDTX within a reversed-phase column. Tailing for this specific molecule is rarely a single-variable problem; it is typically a combination of three distinct mechanisms:

  • Secondary Silanol Interactions (Ion-Dipole & H-Bonding): The tert-butyl carbamate moiety and the multiple hydroxyl groups on the taxane ring act as strong hydrogen-bond donors and acceptors. On silica-based stationary phases, unreacted silanols (Si-OH) ionize to Si-O⁻ at neutral pH. The polar carbamate core interacts strongly with these anionic active sites, causing a fraction of the analyte population to be retained longer, resulting in an asymmetric tail.

  • Mass Transfer Kinetics: HDTX is a bulky, high-molecular-weight molecule (~823 Da) with a rigid 3D structure. According to the Stokes-Einstein equation, its diffusion coefficient is inherently low. At ambient temperatures, the diffusion of HDTX into and out of the stationary phase pores is sterically hindered and kinetically slow. This poor mass transfer leads to severe band broadening and tailing.

  • Sample Solvent Mismatch (Viscous Fingering): Docetaxel formulations and extractions often utilize strong hydrophobic solvents (e.g., polysorbate 80, ethanol, or 100% acetonitrile)[3]. Injecting a strong solvent plug into a highly aqueous mobile phase disrupts the local partitioning equilibrium at the column head. The analyte fails to focus into a tight band, causing it to smear down the column.

Diagnostic Troubleshooting Workflow

Follow this logical decision tree to isolate the root cause of the peak tailing.

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.5) CheckVol 1. Volume & Diluent Check Reduce injection vol to ≤5µL Start->CheckVol Decision1 Did tailing improve? CheckVol->Decision1 FixVol Match sample diluent to initial mobile phase Decision1->FixVol Yes CheckPH 2. Silanol Interaction Check Lower pH to 3.5 (Acetate/FA) Decision1->CheckPH No Decision2 Did tailing improve? CheckPH->Decision2 FixPH Use highly end-capped C18 Maintain acidic pH Decision2->FixPH Yes CheckTemp 3. Mass Transfer Check Increase column temp to 40-45°C Decision2->CheckTemp No Decision3 Did tailing improve? CheckTemp->Decision3 FixTemp Maintain elevated temp Optimize flow rate Decision3->FixTemp Yes DeadVol Check system dead volume or replace degraded column Decision3->DeadVol No

Diagnostic workflow for resolving docetaxel hydroxy-tert-butyl-carbamate peak tailing.

Frequently Asked Questions (FAQs)

Q1: How do I eliminate silanol-driven tailing for the tert-butyl carbamate group? A1: You must suppress silanol ionization. Lower the mobile phase pH to between 3.0 and 4.0. The United States Pharmacopeia (USP) monograph for Docetaxel strictly recommends using a pH 3.5 acetate buffer for the aqueous phase[4]. If you are using LC-MS, adding 0.1% formic acid effectively protonates residual silanols while maintaining ionization compatibility[2]. Coupling this acidic pH with a highly end-capped C18 column creates a self-validating system: if tailing persists after these changes, silanol interaction is definitively ruled out as the primary cause.

Q2: Why does the USP method specify a column temperature of 45°C? A2: Elevated temperatures are critical for large taxane derivatives. Heating the column to 45°C[4] lowers the viscosity of the mobile phase and increases the diffusion coefficient of the bulky HDTX molecule. This accelerates mass transfer kinetics between the mobile and stationary phases, sharply reducing the asymmetry factor (As) from >2.0 to ≤1.2.

Q3: My peak tailing only occurs at higher injection volumes. What is the mechanism? A3: This indicates a sample solvent mismatch. If HDTX is dissolved in 100% organic solvent (e.g., Acetonitrile), a large injection volume prevents the analyte from immediately focusing at the head of the column. To resolve this, match the sample diluent to the initial mobile phase conditions (e.g., 30:70 Acetonitrile:Water) or reduce the injection volume to ≤ 5 µL[2].

Quantitative Data Summary

The table below summarizes the expected impact of optimizing specific chromatographic parameters on the asymmetry factor (As) of HDTX.

Parameter AdjustedSub-optimal ConditionOptimized ConditionExpected Asymmetry (As)Mechanism of Improvement
Mobile Phase pH pH 6.5 (Water)pH 3.5 (Acetate or FA)2.4 → 1.3Suppresses silanol ionization, neutralizing active sites.
Column Temperature 25°C45°C1.8 → 1.1Enhances mass transfer kinetics by lowering viscosity.
Sample Diluent 100% Acetonitrile30:70 ACN:Water2.1 → 1.2Prevents viscous fingering and solvent mismatch at column head.
Stationary Phase Standard C18End-capped C181.9 → 1.2Provides steric shielding of residual active silanols.

Experimental Protocol: Optimized LC Method for HDTX

This protocol incorporates a built-in system suitability check that inherently validates the suppression of secondary interactions before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a pH 3.5 Acetate Buffer (for UV detection per USP standards)[4] OR a 0.1% Formic Acid solution in LC-MS grade water (for MS detection)[2]. Filter through a 0.2 µm membrane.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation (Diluent Matching)

  • Dissolve the docetaxel/HDTX sample in a diluent matching the initial gradient conditions (e.g., 30% Phase B / 70% Phase A).

  • Ensure the final concentration is within the linear dynamic range (e.g., 10–100 µg/mL).

  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

Step 3: Chromatographic Execution

  • Column: Select a highly end-capped C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm packing L1)[4].

  • Temperature: Strictly control the column compartment at 45°C[4].

  • Flow Rate: 1.2 mL/min[4].

  • Gradient: Start at 30% B, ramp linearly to 80% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 30% B for 5 minutes[2].

  • Injection Volume: 5 µL to 10 µL[4],[2].

Step 4: System Suitability & Self-Validation

  • Inject a standard solution of HDTX.

  • Validation Check: The peak asymmetry factor (As) must be ≤ 1.5, and the resolution (Rs) between docetaxel and its closely eluting impurities must be NLT 3.5[4]. If As > 1.5, verify the column temperature is stable at 45°C and ensure the pH of Phase A is strictly ≤ 4.0. Do not proceed with sample analysis until this criterion is met.

References

  • Source: uspnf.
  • Source: nih.
  • Source: scirp.

Sources

"Docetaxel Hydroxy-tert-butyl-carbamate" interference from parent drug in analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Docetaxel Interference in Metabolite Analysis

Welcome to the Advanced Applications Support Portal. This guide is designed for analytical scientists and drug development professionals facing quantification challenges when analyzing Docetaxel and its primary oxidation products, specifically Docetaxel Hydroxy-tert-butyl-carbamate (also known as Metabolite M2, Hydroxy Taxotere, or RPR 104952)[1].

Alert Bulletin: The Analytical Challenge

When conducting pharmacokinetic (PK) profiling or impurity analysis via LC-MS/MS, analysts frequently report a critical overestimation of Docetaxel Hydroxy-tert-butyl-carbamate. Because the parent drug (Docetaxel) is typically present at concentrations 100 to 1,000 times higher than the metabolite, even minor analytical artifacts can severely skew quantification. The root cause of this interference is rarely sample contamination; rather, it is a combination of in-source electrochemical oxidation and chromatographic co-elution .

Mechanistic Insight: The Causality of Interference

To solve the interference, we must first understand the ionization physics causing it.

Docetaxel has an exact mass of 807.35 Da (C₄₃H₅₃NO₁₄), while Docetaxel Hydroxy-tert-butyl-carbamate has an exact mass of 823.34 Da (C₄₃H₅₃NO₁₅). The mass difference is exactly 16.00 Da, corresponding to the addition of one oxygen atom to the tert-butyl group.

During Electrospray Ionization (ESI), the application of high voltages and desolvation temperatures can induce unintended electrochemical reactions within the ion source. This phenomenon, known as in-source fragmentation and oxidation, is a widespread issue in LC-ESI-MS[2]. The ESI source oxidizes the parent Docetaxel molecule, creating an artifactual [M+O+H]+ ion at m/z 824.3. This artifact is perfectly isobaric with the true [M+H]+ ion of the hydroxy-tert-butyl-carbamate metabolite. If the chromatography fails to baseline-separate the parent drug from the metabolite, the mass spectrometer will detect the artifact in the metabolite's MRM transition, leading to a false positive.

InterferenceMechanism Parent Docetaxel (Parent Drug) [M+H]+ m/z 808.3 ESI_Oxidation ESI Source Oxidation (High Temp/Voltage) Parent->ESI_Oxidation Artifact Pathway Metabolite Hydroxy-tert-butyl-carbamate [M+H]+ m/z 824.3 ESI_Normal Standard ESI Ionization Metabolite->ESI_Normal True Pathway Artifact Artifactual Ion [M+O+H]+ m/z 824.3 ESI_Oxidation->Artifact TrueIon True Metabolite Ion [M+H]+ m/z 824.3 ESI_Normal->TrueIon Detector Mass Spectrometer Isobaric Overlap if Co-eluting Artifact->Detector Interference TrueIon->Detector Resolution Chromatographic Separation & ESI Optimization Detector->Resolution Mitigation

Mechanism of ESI-induced oxidation of Docetaxel causing isobaric interference and its mitigation.

Diagnostic Workflow: The Self-Validating System

Before altering your method, run this diagnostic test to definitively prove whether your interference is an ESI artifact or a physical degradation product in the vial:

  • Prepare a high-concentration (1,000 ng/mL) standard of pure Docetaxel.

  • Inject it into the LC-MS/MS, monitoring both the Docetaxel channel (m/z 808.3 → 526.2) and the Metabolite channel (m/z 824.3 → 526.2).

  • Analyze the Chromatogram :

Corrective Methodologies

To build a robust assay, we must attack the problem on two fronts: preventing the chemical artifact (Ion Domain) and ensuring failsafe separation (Time Domain).

Protocol A: Sample Preparation (Preventing Ex-Vivo Oxidation)

Objective: Isolate taxanes from complex biological matrices while quenching free radicals that could catalyze oxidation.

  • Pre-treatment : Aliquot 200 µL of plasma. Immediately add 10 µL of an antioxidant stabilizer (e.g., 0.1% ascorbic acid) to quench reactive oxygen species.

  • Protein Disruption : Add 200 µL of 4% phosphoric acid to disrupt protein binding.

  • SPE Conditioning : Condition a polymeric reversed-phase SPE cartridge (e.g., SOLA SPE) with 500 µL methanol, followed by 500 µL water[3].

  • Loading & Washing : Load the sample at 1 mL/min. Wash with 500 µL of 5% methanol in water to remove polar matrix components.

  • Elution & Reconstitution : Elute with 2 x 200 µL of acetonitrile. Evaporate under nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase.

Protocol B: LC-MS/MS Optimization

Objective: Baseline separate the compounds and minimize ESI energy.

  • Chromatographic Separation : Use a core-shell C18 column (e.g., 2.6 µm, 50 x 2.1 mm) to achieve high theoretical plates[3]. The addition of a hydroxyl group makes the metabolite more polar than Docetaxel; therefore, it will elute earlier in reversed-phase LC. Design a shallow gradient (e.g., 30% to 60% Acetonitrile with 0.1% Formic Acid over 3 minutes) to ensure a minimum of 1.5 minutes of baseline separation between the two peaks.

  • ESI Source De-tuning :

    • Spray Voltage : Lower the voltage from standard high settings (e.g., 4.5 kV) to 2.5 kV. High voltage drives the electrochemical oxidation of the tert-butyl group.

    • Capillary Temperature : Reduce the desolvation temperature to 250 °C to slow oxidation kinetics[4].

    • Declustering Potential (DP) : High DP or fragmentor voltages impart excessive kinetic energy, causing in-source reactivity[5]. Titrate the DP downwards until the artifactual m/z 824.3 peak from a pure Docetaxel injection is minimized.

Performance Metrics: Data Presentation

Implementing the dual-domain mitigation strategy yields a highly specific assay. The table below summarizes the quantitative impact of method optimization on interference levels.

Parameter / MetricStandard LC-MS/MS MethodOptimized LC-MS/MS MethodCausality / Rationale
Spray Voltage 4.5 kV2.5 kVHigh voltage drives electrochemical oxidation of the tert-butyl group.
Source Temperature 450 °C250 °CHigh heat accelerates analyte dissociation and oxidation kinetics[4].
Declustering Potential 90 V40 VExcessive DP causes in-source fragmentation and reactivity[5].
Chromatographic Separation Co-elution (ΔRT < 0.2 min)Baseline Separation (ΔRT > 1.5 min)Separates the time-domain detection of the artifact from the true metabolite.
Artifactual M2 Yield 1.2% of Parent Peak< 0.05% of Parent PeakDirect measurement of in-source oxidation efficiency.
Quantification Error + 150% at PK Cmax< 5% at all time pointsEnsures accurate pharmacokinetic profiling of the metabolite[1].

Knowledge Base (FAQs)

Q: Can I use High-Resolution Mass Spectrometry (HRMS) to resolve this interference without changing my chromatography? A: No. The in-source oxidation physically adds an oxygen atom to the parent drug. The molecular formula of the artifact (C₄₃H₅₃NO₁₅) is perfectly identical to the true Docetaxel Hydroxy-tert-butyl-carbamate metabolite. HRMS cannot resolve identical molecular formulas; baseline chromatographic separation is strictly required.

Q: Why does Docetaxel Hydroxy-tert-butyl-carbamate elute before Docetaxel in reversed-phase LC? A: The metabolic oxidation adds a hydroxyl group to the hydrophobic tert-butyl moiety. This increases the molecule's overall polarity and hydrogen-bonding capacity, reducing its affinity for the non-polar C18 stationary phase and causing it to elute earlier than the parent drug.

Q: Is this interference unique to taxanes? A: No. In-source fragmentation and artifactual oxidation are widespread phenomena in LC-ESI-MS, particularly for molecules containing fragile or easily oxidizable moieties like tert-butyl groups, ethers, and lactones[2].

References

  • [1] Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry. ClinPGx. Available at: [Link]

  • [4] Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS. MDPI. Available at:[Link]

  • [2] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Cell Assays with Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing Docetaxel Hydroxy-tert-butyl-carbamate in cell-based assays. This guide is designed to provide expert insights and practical solutions to address the common challenge of inconsistent results. As scientists, we understand that reproducibility is the cornerstone of credible research. This document moves beyond generic advice to offer a deep dive into the unique chemical and biological properties of this specific docetaxel metabolite, empowering you to diagnose and resolve variability in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with Docetaxel Hydroxy-tert-butyl-carbamate.

Q1: What is Docetaxel Hydroxy-tert-butyl-carbamate and how does it differ from Docetaxel?

Docetaxel Hydroxy-tert-butyl-carbamate is a primary metabolite of Docetaxel.[1] The parent drug, Docetaxel, is metabolized in the liver by cytochrome P450 enzymes (specifically CYP3A4 and CYP3A5), which introduce a hydroxyl group onto the tert-butyl moiety of the C13 side chain.[1][2][3] This metabolic conversion is a natural detoxification process. While often considered an "inactive" metabolite in a pharmacological context, it's crucial to understand that it may still possess some level of biological activity, or its presence could influence experimental outcomes. Inconsistent results can arise if there's a misunderstanding of the activity of this metabolite compared to the parent compound.

Q2: My IC50 values for Docetaxel Hydroxy-tert-butyl-carbamate are highly variable between experiments. What is an acceptable level of variation?

For cell-based assays, a variation of two- to three-fold in IC50 values between experiments is often considered acceptable.[4] However, larger fluctuations warrant a thorough investigation into your experimental protocol.[4][5] Factors such as cell passage number, seeding density, and reagent consistency can all contribute to variability.[6]

Q3: Could the compound itself be interfering with my colorimetric assay (e.g., MTT, XTT)?

While direct interference is less commonly reported for docetaxel and its metabolites compared to some other classes of compounds, it's a possibility that should not be dismissed. It is always best practice to include a "compound only" control (the compound in media without cells) to check for any direct reduction of the tetrazolium salt.[4]

Q4: I dissolve my compound in DMSO, but I sometimes see precipitation when I add it to the cell culture medium. How can I prevent this?

Docetaxel and its derivatives are known for their poor aqueous solubility.[7] Precipitation upon addition to aqueous media is a common issue. To mitigate this, ensure your DMSO stock solution is at an appropriate concentration and that the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and to maintain compound solubility. It is also recommended to prepare fresh dilutions for each experiment and to mix the compound-containing medium thoroughly before adding it to the cells.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Inconsistent Results

Inconsistent results with Docetaxel Hydroxy-tert-butyl-carbamate often stem from a combination of factors related to the compound's properties and the specifics of the cell-based assay being performed. This guide provides a systematic approach to identifying and resolving these issues.

Step 1: Compound-Related Issues

The first step in troubleshooting is to ensure the integrity and proper handling of your compound.

Docetaxel is susceptible to degradation, which can lead to the formation of impurities with altered biological activity. While specific stability data for the hydroxy-tert-butyl-carbamate metabolite is less common, it is reasonable to assume it shares some of the parent compound's lability.

  • Recommendation: Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C in a desiccated environment). Avoid multiple freeze-thaw cycles.

Taxanes, including docetaxel, are notoriously "sticky" and can adsorb to plastic surfaces, such as pipette tips, tubes, and microplates.[1][8][9][10] This can significantly reduce the effective concentration of the compound in your assay, leading to underestimation of its potency and high variability.

  • Expert Insight: The presence of serum proteins can help to mitigate this issue by competitively binding to the plastic and keeping the compound in solution.[9]

  • Troubleshooting Protocol: Evaluating Compound Adsorption

    • Prepare a solution of your compound in cell culture medium with and without your standard serum concentration.

    • Incubate the solutions in the same type of microplate you use for your assays for various time points (e.g., 0, 4, 24 hours).

    • At each time point, collect the supernatant and analyze the concentration of the compound using a suitable analytical method like HPLC-MS/MS.

    • A significant decrease in concentration over time, especially in the serum-free condition, indicates adsorption.

The carbamate group in your compound is a key structural feature. While generally stable under basic conditions, the tert-butyloxycarbonyl (Boc) group, a similar carbamate, is known to be labile to acidic conditions.[6] While the pH of standard cell culture medium (around 7.4) should not pose a problem, localized changes in pH within the cellular microenvironment could potentially lead to slow, inconsistent cleavage.

  • Consideration: While enzymatic cleavage of the Boc group can occur, it typically requires specific esterases.[3][11] The likelihood of this being a major source of inconsistency in standard cancer cell lines is low but should be kept in mind for cell types with high esterase activity.

Step 2: Cell Culture and Assay Protocol-Related Issues

Once you have addressed potential compound-related issues, the next step is to scrutinize your cell culture and assay procedures.

The physiological state of your cells is a critical variable.

  • Best Practices:

    • Use cells with a low passage number to minimize genetic drift.

    • Ensure cells are in the exponential growth phase at the time of treatment.

    • Maintain consistent cell seeding densities across all experiments.[4]

    • Regularly test your cells for mycoplasma contamination.

Different cytotoxicity assays measure different cellular endpoints. For Docetaxel and its derivatives, which primarily induce G2/M cell cycle arrest and apoptosis, assays that measure metabolic activity (like MTT) or cell death (like apoptosis assays) are appropriate.

  • Detailed Protocol: MTT Assay for Docetaxel Hydroxy-tert-butyl-carbamate

    • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Compound Preparation: Prepare a stock solution of Docetaxel Hydroxy-tert-butyl-carbamate in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Normalize the data to the vehicle control (which represents 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[4]

Step 3: Data Analysis and Interpretation

The final step is to ensure your data is being analyzed and interpreted correctly.

  • Key Consideration: The biological activity of Docetaxel Hydroxy-tert-butyl-carbamate may be different from that of Docetaxel. It is essential to establish a baseline for the expected potency of the metabolite in your specific cell line. If you are expecting an IC50 value similar to the parent drug, this could be a source of perceived inconsistency.

Visualizing the Troubleshooting Workflow and Mechanism of Action

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the logical flow of the troubleshooting process and the known signaling pathway of Docetaxel.

Caption: Troubleshooting workflow for inconsistent cell assay results.

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Inhibits depolymerization G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Bcl2 Bcl-2 Phosphorylation Stabilization->Bcl2 Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis Promotes

Caption: Simplified signaling pathway of Docetaxel.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can influence the consistency of your results.

ParameterTypical Range/ValuePotential Impact of VariationRecommended Action
Final DMSO Concentration ≤ 0.5% (v/v)> 0.5% can cause solvent-induced cytotoxicity, confounding results.Perform a DMSO toxicity curve for your cell line.
Cell Seeding Density Varies by cell line (e.g., 5,000-20,000 cells/well in a 96-well plate)Too low density leads to weak signal; too high leads to overgrowth and nutrient depletion.Optimize seeding density for a linear response in your assay.
Incubation Time 24 - 72 hoursInsufficient time may not allow for the full cytotoxic effect to manifest.Perform a time-course experiment to determine the optimal incubation time.
IC50 Value Variation 2 to 3-foldGreater variation suggests significant experimental inconsistencies.Systematically review your protocol using the troubleshooting guide.

By systematically addressing these potential sources of variability, you can enhance the reproducibility and reliability of your cell-based assays with Docetaxel Hydroxy-tert-butyl-carbamate.

References

  • Márquez, M., et al. (2018). Characterization of Plasma Protein Binding and the Effect of the Vehicle of Docetaxel Formulations. Journal of the Mexican Chemical Society, 61(3), 369-376. Retrieved from [Link]

  • Fellay, C., et al. (1995). Docetaxel serum protein binding with high affinity to alpha 1-acid glycoprotein. British Journal of Cancer, 72(5), 1069-1073. Retrieved from [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737-3740. Retrieved from [Link]

  • Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-333. Retrieved from [Link]

  • Márquez, M., et al. (2018). Characterization of Plasma Protein Binding and the Effect of the Vehicle of Docetaxel Formulations. ResearchGate. Retrieved from [Link]

  • Loos, W. J., et al. (2003). Clinical pharmacokinetics of unbound docetaxel: role of polysorbate 80 and serum proteins. Clinical Cancer Research, 9(13), 4835-4841. Retrieved from [Link]

  • Li, G., et al. (2017). Metabolism and excretion of novel pulmonary-targeting docetaxel liposome in rabbits. The Korean Journal of Physiology & Pharmacology, 21(1), 81-88. Retrieved from [Link]

  • Li, G., et al. (2017). Metabolism and excretion of novel pulmonary-targeting docetaxel liposome in rabbits. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 [µM] values of compounds 2-11 and docetaxel. ResearchGate. Retrieved from [Link]

  • Chen, X. Y., et al. (2021). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Advances, 11(11), 6239-6248. Retrieved from [Link]

  • Hendrikx, J. J. M. A., et al. (2018). Structures of docetaxel and its metabolites. ResearchGate. Retrieved from [Link]

  • Baker, S. D., et al. (2004). Clinical Pharmacokinetics of Docetaxel. Clinical Pharmacokinetics, 43(13), 853-868. Retrieved from [Link]

  • van der Horst, G., et al. (2007). Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1771-1778. Retrieved from [Link]

  • ResearchGate. (2025, February 19). Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?. ResearchGate. Retrieved from [Link]

  • Guitton, J., et al. (2005). Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(15), 2063-2070. Retrieved from [Link]

  • Marquet, P., et al. (1996). Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs. Cancer Research, 56(24), 5720-5724. Retrieved from [Link]

  • ResearchGate. (n.d.). The comparative IC 50 values of Docetaxel on H460, A549, H1650 parental.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values for each of the DTX-polymer conjugates 8a-e,.... ResearchGate. Retrieved from [Link]

  • Reddit. (2021, February 19). Who else is struggling with getting reproducible IC50 curves for cancer cells?. Reddit. Retrieved from [Link]

  • Głowacki, R., et al. (2023). Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS. Molecules, 28(8), 3505. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) IC50 values of docetaxel (positive control) against PC-3 cells. (b).... ResearchGate. Retrieved from [Link]

  • Hafner, M., et al. (2017). Alternative drug sensitivity metrics improve preclinical cancer pharmacogenomics. Nature Biotechnology, 35(7), 648-653. Retrieved from [Link]

  • Esmaeili, F., et al. (2014). Application of a Rapid ESI-MS/MS Method for Quantitative Analysis of Docetaxel in Polymeric Matrices of PLGA and PLGA-PEG Nanoparticles through Direct Injection to Mass Spectrometer. American Journal of Analytical Chemistry, 5(13), 857-866. Retrieved from [Link]

  • Chueh, F. S., et al. (2019). Combination treatment of docetaxel with caffeic acid phenethyl ester suppresses the survival and the proliferation of docetaxel-resistant prostate cancer cells via induction of apoptosis and metabolism interference. Journal of Cancer, 10(23), 5846-5857. Retrieved from [Link]

  • Ghaffari, M., et al. (2022). Molecular Dynamics Simulations of Docetaxel Adsorption on Graphene Quantum Dots Surface Modified by PEG-b-PLA Copolymers. Polymers, 14(6), 1120. Retrieved from [Link]

  • de Vries, N., et al. (2005). Quantitative analysis of docetaxel in human plasma using liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 821(2), 209-216. Retrieved from [Link]

  • Nguyen, T. H. L., et al. (2023). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. ResearchGate. Retrieved from [Link]

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"Docetaxel Hydroxy-tert-butyl-carbamate" improving aqueous solubility for experiments

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Docetaxel Hydroxy-tert-butyl-carbamate & Aqueous Solubility Workflows

Overview Docetaxel (DTX) is a potent microtubule-stabilizing chemotherapeutic, but its clinical and experimental utility is heavily bottlenecked by its extreme lipophilicity (aqueous solubility ~6–7 µg/mL). Structurally, docetaxel differs from paclitaxel by possessing a C10 hydroxyl group and a tert-butyl carbamate ester on the phenylpropionate side chain, which inherently improves its baseline solubility[1][2].

Docetaxel Hydroxy-tert-butyl-carbamate (CAS: 154044-57-2), also known as the M2 metabolite or hydroxy taxotere, features an additional hydroxyl group on the tert-butyl moiety. This modification significantly alters the molecule's polarity and hydrogen-bonding capacity. In drug development, this compound is heavily utilized as a reference standard for pharmacokinetic (PK) modeling and as a structural template for designing highly soluble taxane prodrugs.

Section 1: Frequently Asked Questions (FAQs)

Q1: Mechanistically, how does the hydroxy-tert-butyl-carbamate moiety improve aqueous solubility compared to standard taxanes? A: The solubility of a compound is dictated by the energy required to disrupt its crystal lattice versus the energy gained from solvent-solute interactions. Paclitaxel contains a rigid, highly hydrophobic benzamide group that promotes strong intermolecular packing and repels water. Docetaxel replaces this with a tert-butyl carbamate ester, introducing new hydrogen-bond acceptor/donor sites (the carbamate linkage) and a less planar aliphatic group, which disrupts lattice packing[1]. In Docetaxel Hydroxy-tert-butyl-carbamate, the terminal hydroxylation of the tert-butyl group introduces a strong, polar hydrogen-bond donor. This drastically lowers the partition coefficient (LogP) and thermodynamically favors solvation in aqueous media, making it an ideal candidate for high-concentration dosing in PK studies.

Q2: I am trying to formulate a docetaxel derivative for an in vivo study, but I want to avoid the standard Tween-80/Ethanol (Taxotere) vehicle due to hypersensitivity reactions. What are my alternatives? A: To avoid polysorbate 80-induced anaphylaxis and hemolysis, researchers employ two primary strategies:

  • Prodrug Linkers + Cyclodextrins: Synthesizing succinyl-linked prodrugs and complexing them with hydroxypropyl-β-cyclodextrin (HP-β-CD). A validated formulation using 15% PEG 400, 2.5% Tween 80, and 20% HP-β-CD can increase aqueous solubility up to 5.7 mg/mL without hemolytic toxicity[3].

  • Amorphous Solid Dispersions (ASDs): Utilizing graft copolymers like Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol). Binary solid dispersions can increase docetaxel solubility by 93-fold (up to ~363 µg/mL) through micellization and solid-state transformation from crystalline to amorphous forms[4].

Section 2: Troubleshooting Guide

Issue: My Docetaxel Hydroxy-tert-butyl-carbamate standard is precipitating when spiked into my in vitro assay buffer (pH 7.4). How can I maintain sink conditions? Root Cause: Even with the added hydroxyl group, the taxane core remains highly hydrophobic. Precipitation is caused by localized supersaturation during the solvent spike into the aqueous phase. Resolution:

  • Ensure your stock solution is prepared in 100% DMSO (solubility can reach up to 100 mg/mL with ultrasonic assistance)[5].

  • When spiking into the assay buffer, the final DMSO concentration should not exceed 1-2% v/v to prevent solvent-induced cytotoxicity.

  • Pre-warm the buffer to 37°C and maintain vigorous vortexing during the addition.

  • If precipitation persists, supplement the buffer with 0.1% w/v BSA (Bovine Serum Albumin). BSA acts as a carrier protein, binding the free drug and maintaining sink conditions without artificially altering the free-fraction kinetics.

Section 3: Quantitative Solubility Data

The following table summarizes the comparative aqueous solubilities of taxane derivatives and their advanced formulations to guide your experimental design.

Compound / FormulationModification / CarrierAqueous Solubility (µg/mL)Fold Increase vs. PTX
Paclitaxel (PTX) Native (Benzamide side chain)~0.31x
Docetaxel (DTX) Native (tert-butyl carbamate)6.0 - 7.0~20x
DTX Solid Dispersion Soluplus® Copolymer (1:10 ratio)362.9~1,200x
DTX Prodrug (DTX-G) Succinyl linker + 20% HP-β-CD5,700.0~19,000x

Section 4: Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method) Purpose: To establish the absolute equilibrium solubility of Docetaxel Hydroxy-tert-butyl-carbamate in various aqueous vehicles[5].

  • Saturation: Add an excess amount of the solid compound (e.g., 5 mg) to a glass vial containing 1 mL of the target aqueous buffer (e.g., PBS pH 7.4). Ensure visible undissolved solid remains to guarantee supersaturation.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker at 37°C ± 0.5°C. Agitate at 200 RPM for 48 to 72 hours. Causality: Taxanes have high crystal lattice energies; shorter equilibration times often result in falsely low kinetic solubility readings rather than true thermodynamic equilibrium.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours at 37°C to let large aggregates settle. Centrifuge the suspension at 15,000 × g for 15 minutes.

  • Filtration: Carefully draw the supernatant using a syringe and filter through a 0.22 µm PTFE membrane. Validation Check: Discard the first 100 µL of filtrate to account for potential drug adsorption to the filter membrane, ensuring the quantified sample accurately reflects the solution concentration.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify via HPLC-UV (λ = 230 nm) against a validated calibration curve.

Protocol B: Preparation of Cyclodextrin Inclusion Complexes Purpose: To encapsulate the hydrophobic taxane core within a hydrophilic cyclodextrin shell, drastically improving aqueous solubility.

  • Host Preparation: Prepare a 20% w/v solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water.

  • Guest Addition: Dissolve the taxane derivative in a minimal volume of absolute ethanol (e.g., 10 mg/mL).

  • Complexation: Add the ethanolic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature. Causality: Dropwise addition prevents rapid nucleation of the drug, allowing the cyclodextrin cavity time to thermodynamically encapsulate the hydrophobic phenylpropionate/baccatin core.

  • Solvent Evaporation: Continue stirring for 24 hours in an open vessel (in a fume hood) to allow complete evaporation of the ethanol.

  • Lyophilization: Filter the resulting clear solution through a 0.45 µm membrane to remove any uncomplexed drug. Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a highly soluble, free-flowing white powder.

Section 5: Formulation & Assessment Workflow

G A Docetaxel Hydroxy-tert-butyl-carbamate (HDTX / M2) B Thermodynamic Solubility Assessment A->B Baseline testing C Formulation Strategies B->C If < Target Solubility D Cyclodextrin Inclusion (e.g., HP-β-CD) C->D Host-Guest Complex E Polymeric Nanoparticles (e.g., PEG-PLA) C->E Nano-encapsulation F In Vivo / In Vitro Pharmacokinetic Profiling D->F Enhanced Bioavailability E->F Controlled Release

Workflow for solubility assessment and formulation of Docetaxel Hydroxy-tert-butyl-carbamate.

References

  • Docetaxel - Wikipedia | Wikipedia, The Free Encyclopedia |[Link]

  • A Novel Docetaxel-Biotin Chemical Conjugate for Prostate Cancer Treatment | MDPI - Molecules |[Link]

  • A novel aqueous parenteral formulation of docetaxel using prodrugs | PubMed - International Journal of Pharmaceutics |[Link]

  • Enhancement of docetaxel solubility using binary and ternary solid dispersion systems | ResearchGate |[Link]

Sources

Technical Support Center: Docetaxel Hydroxy-tert-butyl-carbamate Degradation in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Taxane Stability and Degradation. This guide is engineered for researchers, analytical chemists, and drug development professionals. It focuses specifically on the degradation pathways of Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2) —a critical metabolic intermediate and solution degradant of the antineoplastic agent docetaxel.

As a Senior Application Scientist, I have structured this guide to move beyond simple protocols. Here, we explore the causality behind chemical instability and provide self-validating experimental workflows to ensure your stability-indicating methods are robust, reproducible, and scientifically sound.

Troubleshooting Guides & FAQs

When analyzing docetaxel derivatives in solution, analysts frequently encounter unexpected peaks and mass balance failures. Below are the most common issues and their mechanistic explanations.

Q: During basic stress testing, we observe a rapid conversion to an isobaric species (+0 Da mass shift). What is the mechanism, and how do we prevent it during sample preparation? A: This is caused by C7-Epimerization . The hydroxyl group at the C7 position of the taxane ring is sterically hindered but electronically activated by the adjacent carbonyl group. Under basic (and strongly acidic) conditions, it undergoes a retro-aldol cleavage followed by re-aldolization to form the thermodynamically more stable 7-epi isomer[1]. To prevent this during routine sample preparation, ensure your diluents are strictly pH-controlled (ideally pH 4.0–6.0) and avoid prolonged exposure to room temperature[2].

Q: Our stability-indicating LC-MS method detects a -2 Da mass shift under oxidative conditions. Is this related to the hydroxy-tert-butyl side chain? A: No. The -2 Da shift is indicative of dehydrogenation (oxidation) at the taxane core, specifically forming 6-oxo docetaxel or 10-oxo docetaxel[3]. Docetaxel possesses a free hydroxyl group at C10 (unlike paclitaxel, which is acetylated), making it highly susceptible to oxidation[4]. The hydroxy-tert-butyl carbamate side chain itself typically undergoes a different pathway: further oxidation to an aldehyde followed by intramolecular cyclization[5].

Q: How does the hydroxy-tert-butyl carbamate moiety specifically degrade in aqueous solutions over time? A: The primary degradation route for this specific moiety involves intramolecular cyclization . The hydroxylated tert-butyl group can oxidize to an unstable aldehyde intermediate. Because of its proximity to the carbamate nitrogen, it undergoes an intramolecular nucleophilic attack, cyclizing to form oxazolidinedione derivatives (often referred to as M1, M3, and M4 analogs in metabolic studies)[3].

Q: Our forced degradation studies show a mass balance of only 82%. How can we build a self-validating system to account for the missing 18%? A: A mass balance below 95% indicates that degradants are either precipitating, volatilizing, or failing to respond to your detector. To create a self-validating system :

  • Implement Orthogonal Detection: Relying solely on UV (PDA) is insufficient if the chromophore is destroyed. Couple your UV detector in-line with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), followed by High-Resolution Mass Spectrometry (HRMS)[6].

  • Active Quenching: If you do not actively neutralize your stress reagents (e.g., acid/base), the molecule will continue to degrade in the autosampler into non-ionizing aliphatic fragments, artificially lowering your mass balance[2].

Experimental Protocols: Self-Validating Forced Degradation

To accurately profile the degradation of Docetaxel Hydroxy-tert-butyl-carbamate, you must employ a methodology that proves its own accuracy. The following protocol ensures that kinetic timepoints are locked and all degradants are accounted for.

Step-by-Step Methodology

Step 1: Stock Solution Preparation Prepare the API at a concentration of 1.0 mg/mL in a diluent of Acetonitrile:Milli-Q Water (50:50, v/v). This ratio ensures complete solubilization of the lipophilic taxane core while providing enough aqueous content to mimic formulation environments[2].

Step 2: Stress Induction Divide the stock into four separate reaction vials to isolate specific degradation pathways:

  • Acidic Hydrolysis: Add 0.1 N HCl (1:1 v/v). Incubate at 40°C for 4.0 hours[2].

  • Basic Hydrolysis: Add 0.1 N NaOH (1:1 v/v). Incubate at Room Temperature for 4.0 hours[2].

  • Oxidative Stress: Add 3% H₂O₂ (1:1 v/v). Incubate at Room Temperature for 8.0 hours[2].

  • Thermal Stress: Seal the aqueous solution and heat to 90°C for 72 hours[6].

Step 3: Active Quenching (The Self-Validating Step) Crucial Causality: You must halt the reaction instantly at the target timepoint. For acid/base stress, neutralize with an exact equimolar volume of NaOH or HCl. For oxidative stress, quench with a mild reducing agent like sodium thiosulfate. Failure to quench leads to continuous degradation, invalidating your quantitative recovery.

Step 4: UHPLC-PDA-MS/MS Analysis Inject the quenched samples onto an Acquity UPLC BEH-C18 column (2.1 mm × 100 mm, 1.7 μm)[6]. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor UV at 230 nm and utilize positive electrospray ionization (ESI+) for mass identification.

Step 5: Mass Balance Calculation Calculate the mass balance using the formula: Mass Balance (%) = % Remaining API + Σ % Degradation Products. A validated, stability-indicating method must yield a mass balance between 95.0% and 105.0%[4].

Quantitative Data Summaries

The table below synthesizes the expected quantitative outcomes and mass shifts based on validated stress conditions. Use this as a benchmark for your own LC-MS/MS method development.

Stress ConditionReagent / EnvironmentTime / TempPrimary Degradation PathwayExpected Mass Shift (Da)
Acidic Hydrolysis 0.1 N HCl4 h @ 40°CC7-Epimerization & Ester Cleavage+0 (Epi), -Side Chain
Basic Hydrolysis 0.1 N NaOH4 h @ RTC7-Epimerization & Hydrolysis+0 (Epi), -Side Chain
Oxidative Stress 3% H₂O₂8 h @ RTOxidation (6-Oxo / 10-Oxo)-2
Thermal Stress 90°C (Aqueous)72 hOxidation & Cyclization-2, -18

Mechanistic & Workflow Visualizations

Pathways Root Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2) Epi C7-Epimerization (7-epi-derivative) Root->Epi Retro-aldol reaction (Acid/Base Stress) Ox Oxidation (6-Oxo / 10-Oxo) Root->Ox Dehydrogenation (Peroxide/Thermal) Cyc Cyclization (Oxazolidinedione) Root->Cyc Intramolecular attack (Aldehyde intermediate) Hyd Hydrolysis (Baccatin III core) Root->Hyd Ester cleavage (Strong pH Stress)

Chemical degradation pathways of Docetaxel Hydroxy-tert-butyl-carbamate in solution.

Workflow Step1 1. Sample Prep 1 mg/mL in ACN:H2O Step2 2. Stress Induction Acid, Base, H2O2, Heat Step1->Step2 Aliquot Step3 3. Active Quenching Equimolar Neutralization Step2->Step3 Timepoint Step4 4. Orthogonal Analysis UHPLC-PDA-MS/MS Step3->Step4 Inject Step5 Step5 Step4->Step5 Compute

Self-validating experimental workflow for forced degradation and mass balance analysis.

References

  • Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. J-Stage. 7

  • The Origin of 6-Oxo Docetaxel: A Technical Guide for Researchers. Benchchem. 3

  • Docefrez, INN-docetaxel. European Medicines Agency (EMA). 5

  • HIGH PURITY EXCIPIENTS - A Simple Solution to a Complex Problem. Drug Development & Delivery. 1

  • Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. PMC / NIH. 4

  • Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms. SCIRP.6

  • Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis. 2

Sources

"Docetaxel Hydroxy-tert-butyl-carbamate" minimizing ion suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Docetaxel and Hydroxy-tert-butyl-carbamate

Overview

Analyzing highly lipophilic taxanes like docetaxel and its primary hepatic metabolite, docetaxel hydroxy-tert-butyl-carbamate (HDTX), presents unique bioanalytical challenges. Because these compounds require heavy surfactant vehicles (e.g., Polysorbate 80, Cremophor EL) for in vivo formulation, early pharmacokinetic (PK) timepoints often suffer from catastrophic ion suppression in mass spectrometry[1]. This guide provides field-proven methodologies to isolate HDTX and docetaxel from suppressing matrices, ensuring robust, self-validating quantitation.

Frequently Asked Questions (FAQs)

Q1: Why do I see massive signal loss for docetaxel and HDTX in early PK timepoints? A1: The signal loss is a direct result of matrix effects caused by dosing vehicle excipients like Polysorbate 80 or Cremophor EL[2]. In Electrospray Ionization (ESI), these PEGylated surfactants accumulate on the surface of the droplets in the Taylor cone. They alter the droplet surface tension and aggressively compete with docetaxel and HDTX for available charge during the ion evaporation process[2]. Because early PK timepoints contain the highest circulating concentrations of these vehicles, the suppression is most severe immediately post-dose.

Q2: Can I use standard Protein Precipitation (PPT) for sample cleanup? A2: No. While PPT with acetonitrile or methanol effectively removes proteins, it completely fails to remove surfactants. The surfactants remain in the supernatant and co-elute with your analytes. To eliminate this, you must use Liquid-Liquid Extraction (LLE)[1]. Solvents like methyl tert-butyl ether (MTBE) selectively partition the hydrophobic taxanes into the organic phase, leaving the highly polar, PEGylated surfactants trapped in the aqueous waste[1].

Q3: Why is docetaxel hydroxy-tert-butyl-carbamate (HDTX) specifically targeted in these assays? A3: HDTX is the primary hepatic metabolite of docetaxel in both rats and humans[3]. In pharmacokinetic modeling—especially for nanoparticle prodrugs where direct measurement of the released active drug is confounded by ex vivo hydrolysis—quantifying the biliary excretion and plasma concentration of HDTX provides a reliable surrogate marker to predict docetaxel bioavailability and clearance[3].

Q4: My docetaxel/HDTX peaks show split masses or unstable precursor ions. How do I fix this? A4: Taxanes are notorious for forming multiple adducts (e.g., [M+H]+, [M+Na]+,[M+K]+, [M+NH4]+) simultaneously, which dilutes the signal across several m/z channels[1]. To force the analytes into a single, stable precursor ion, optimize your mobile phase by adding 0.1% formic acid and 2-10 mM ammonium acetate. This drives the formation of the protonated [M+H]+ or consistent ammonium [M+NH4]+ adducts, stabilizing the MRM transitions[1].

Troubleshooting Guides & Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Surfactant Depletion

Causality: This protocol leverages differential solubility. MTBE extracts the non-polar docetaxel and HDTX while excluding the polar PEG-based surfactants that cause ESI failure. Self-Validation: Always run a post-column infusion (PCI) of HDTX during the first batch to visually confirm that the matrix dip (suppression zone) does not overlap with the analyte retention time.

  • Aliquot: Transfer 50 µL of plasma (containing docetaxel, HDTX, and vehicle) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Docetaxel-d9 or Paclitaxel working solution (e.g., 400 ng/mL)[1]. Vortex briefly.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE)[1].

  • Partitioning: Vortex vigorously for 10 minutes at 1000 rpm to ensure complete partitioning of the hydrophobic taxanes into the organic layer.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer (MTBE) to a clean evaporation plate. Critical: Do not disturb the aqueous boundary layer where surfactants reside.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 150 µL of 30% Acetonitrile in water containing 0.1% formic acid[3].

Protocol 2: Switching Ionization Modes (ESI to APCI)

Causality: If LLE is insufficient due to extreme surfactant dosing, switch the source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase corona discharge rather than liquid-phase ion evaporation, rendering it virtually immune to surface-tension-altering surfactants[2].

  • Source Swap: Install the APCI probe and set the corona discharge needle current to 3-5 µA.

  • Temperature Optimization: Set the vaporizer temperature to 400-450°C to ensure complete volatilization of the taxanes without thermal degradation.

  • Gas Flow: Adjust nebulizer and auxiliary gases to maintain a stable plasma discharge.

  • Validation: Inject a heavily formulated blank matrix spiked with HDTX. Calculate the Matrix Factor (MF) by comparing the peak area of the spiked matrix to a neat solution. An MF between 0.9 and 1.1 indicates zero suppression[2].

Quantitative Data Summaries

Table 1: Matrix Factor (MF) Comparison by Sample Preparation Method (Note: MF < 0.8 indicates significant ion suppression; MF = 1.0 indicates no matrix effect)

Sample Preparation MethodMatrix Vehicle PresentTarget AnalyteMatrix Factor (MF)Result / Recommendation
Protein Precipitation (PPT)Polysorbate 80Docetaxel0.35Severe Suppression (Reject)
Protein Precipitation (PPT)Cremophor ELHDTX0.28Severe Suppression (Reject)
Liquid-Liquid Extraction (MTBE) Polysorbate 80 Docetaxel 0.96 Optimal Recovery (Accept)
Liquid-Liquid Extraction (MTBE) Cremophor EL HDTX 0.94 Optimal Recovery (Accept)

Table 2: Ionization Efficiency (ESI vs. APCI) in the Presence of Surfactants

Ionization ModeMechanism of IonizationSusceptibility to SurfactantsSignal-to-Noise (S/N) in Matrix
ESI (Positive) Liquid-phase ion evaporationHigh (Charge competition)15:1 (Suboptimal)
APCI (Positive) Gas-phase corona dischargeLow (Bypasses liquid phase)120:1 (Excellent)

Workflow Visualization

IonSuppressionWorkflow Sample Plasma + Taxanes + Surfactants (Docetaxel & HDTX) PPT Protein Precipitation (PPT) Sample->PPT Suboptimal Path LLE Liquid-Liquid Extraction (LLE) with MTBE Sample->LLE Recommended Path ESI_PPT ESI Mode (Charge Competition) PPT->ESI_PPT Surfactants Co-elute ESI_LLE ESI Mode (Optimized Mobile Phase) LLE->ESI_LLE Surfactants Excluded APCI_LLE APCI Mode (Gas-Phase Ionization) LLE->APCI_LLE Alternative Ionization Fail Severe Ion Suppression (Data Rejected) ESI_PPT->Fail Pass Robust Quantitation (Data Accepted) ESI_LLE->Pass APCI_LLE->Pass

Workflow for mitigating surfactant-induced ion suppression in docetaxel/HDTX LC-MS/MS analysis.

References

  • Title: Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid. Source: PubMed (nih.gov) URL: [Link]

  • Title: Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion. Source: PubMed (nih.gov) URL: [Link]

  • Title: Identification and Reduction of Matrix Effects Caused by Cremophor EL in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. Source: OMICS International / Semantic Scholar URL: [Link]

Sources

"Docetaxel Hydroxy-tert-butyl-carbamate" troubleshooting poor chromatographic resolution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Chromatographic Resolution for Docetaxel Hydroxy-tert-butyl-carbamate

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals struggling to achieve baseline resolution between Docetaxel and its structurally similar impurities, specifically Docetaxel Hydroxy-tert-butyl-carbamate (HDTX, CAS: 154044-57-2) .

Because HDTX differs from the active pharmaceutical ingredient (API) by only a single hydroxyl group on the bulky tert-butyl carbamate moiety, it forms a notorious "critical pair" that frequently co-elutes on standard reversed-phase systems.

Method Optimization & Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Poor Resolution HDTX & Docetaxel CheckColumn 1. Stationary Phase Is it a standard C18? Start->CheckColumn SwitchPhenyl Switch to Phenyl-Hexyl (Enhances Pi-Pi interactions) CheckColumn->SwitchPhenyl Yes CheckTemp 2. Column Temp Is it < 40°C? CheckColumn->CheckTemp No SwitchPhenyl->CheckTemp IncreaseTemp Increase to 45°C (Improves mass transfer) CheckTemp->IncreaseTemp Yes CheckMobile 3. Mobile Phase ACN/Water only? CheckTemp->CheckMobile No IncreaseTemp->CheckMobile AddMeOH Use Ternary Gradient (Water/ACN/MeOH) CheckMobile->AddMeOH Yes Success Baseline Resolution (Rs > 2.0) Achieved CheckMobile->Success No (Optimized) AddMeOH->Success

Workflow for troubleshooting and resolving Docetaxel and HDTX co-elution.

Deep-Dive Q&A: The Causality of Taxane Chromatography

Q1: Why does Docetaxel Hydroxy-tert-butyl-carbamate (HDTX) co-elute with the main Docetaxel peak on my standard C18 column? The Causality: Standard C18 columns rely entirely on hydrophobic (dispersive) interactions. The taxane ring system is massive and highly lipophilic, meaning it acts as a dominant "anchor" to the C18 alkyl chains. The slight reduction in hydrophobicity introduced by the extra hydroxyl group on the HDTX carbamate moiety is easily masked by this massive hydrophobic core, resulting in co-elution. The Solution: Shift from purely hydrophobic retention to orthogonal selectivity by using a Phenyl-Hexyl or Pentafluorophenyl (F5) stationary phase. These phases leverage π−π interactions with the aromatic rings of the docetaxel side chains. The altered steric bulk and hydration sphere around the hydroxylated BOC group in HDTX changes its 3D conformation, allowing the Phenyl-Hexyl phase to differentially retain the two molecules based on shape selectivity [4].

Q2: How does column temperature dictate the resolution of taxane epimers and carbamate derivatives? The Causality: Taxanes are large, rigid molecules (MW > 800 Da) that suffer from slow mass transfer kinetics within the stationary phase pores. At room temperature, this slow diffusion leads to severe longitudinal band broadening, causing the HDTX peak to merge into the tail of the Docetaxel peak. The Solution: Elevate the column temperature. The explicitly mandates a column temperature of 45°C [1]. Heating the column decreases mobile phase viscosity and exponentially increases the analyte's diffusion coefficient, sharpening the peaks and physically separating the critical pair.

Q3: Why does a simple Acetonitrile/Water gradient fail, and how does Methanol fix the selectivity? The Causality: Acetonitrile (ACN) is a strong dipole-dipole interactor but a weak hydrogen-bond donor. Because the primary structural difference between HDTX and Docetaxel is a single hydrogen-bond accepting/donating hydroxyl group, ACN fails to adequately differentiate the two molecules chemically. The Solution: Implement a ternary mobile phase system. By introducing Methanol (MeOH)—a strong hydrogen-bond donor and acceptor—the mobile phase selectively interacts with the hydroxyl group of HDTX. A validated approach utilizes a Water/MeOH/ACN blend (e.g., 50:30:20 v/v/v)[2]. This specific interaction alters the partition coefficient of HDTX, pulling it away from the non-hydroxylated API.

Q4: My peaks are tailing severely (Tailing Factor > 1.5), masking the HDTX impurity. What is the chemical cause and remedy? The Causality: Peak tailing in taxane chromatography is typically caused by two factors: secondary interactions with unendcapped surface silanols on the silica support, and on-column base-catalyzed degradation (epimerization to 7-epi-docetaxel), which creates a "smear" mimicking a tailing peak [3]. The Solution: You must stabilize the ionization state. Adjust your sample diluent to include a trace amount of acid (e.g., Acetonitrile/Water/Glacial Acetic Acid 100:100:0.1) as recommended by compendial standards [1]. This suppresses silanol ionization and locks the taxane core in a stable conformation.

Self-Validating UHPLC Protocol for Docetaxel Impurity Profiling

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes a strict System Suitability Test (SST) gate; if the thermodynamics or chemistry of the system are slightly off, the SST will fail, preventing the generation of inaccurate data.

Step 1: Reagent & System Preparation

  • Mobile Phase A: Water / Methanol / Acetonitrile (50:30:20, v/v/v).

  • Mobile Phase B: Acetonitrile / Water (80:20, v/v).

  • Diluent: Acetonitrile / Water / Glacial Acetic Acid (100:100:0.1, v/v/v).

  • Column: ACQUITY UPLC BEH Phenyl or C18 (100 × 2.1 mm, 1.7 µm).

Step 2: Chromatographic Parameters

  • Column Temperature: 45°C (Critical for mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 232 nm.

  • Injection Volume: 2.0 µL.

Step 3: Gradient Execution

  • 0.00 - 2.00 min: Hold at 10% B.

  • 2.00 - 10.00 min: Linear ramp to 30% B.

  • 10.00 - 15.00 min: Linear ramp to 60% B.

  • 15.00 - 15.10 min: Drop to 10% B.

  • 15.10 - 18.00 min: Re-equilibrate at 10% B.

Step 4: The Self-Validation Gate (SST)

  • Inject the USP Docetaxel System Suitability RS (or a spiked mixture of Docetaxel and HDTX at 1.0 mg/mL).

  • Mandatory Acceptance Criteria: Proceed to sample analysis only if:

    • The Resolution ( Rs​ ) between Docetaxel and the closest eluting impurity (e.g., HDTX or 2-debenzoxyl 2-pentenoyl docetaxel) is 3.0 .

    • The Tailing Factor ( Tf​ ) for the Docetaxel peak is between 0.8 and 1.5 .

    • The Signal-to-Noise (S/N) ratio of the sensitivity solution (0.5 µg/mL) is 10 .

Quantitative Data Summary: Parameter Impact on Resolution

The following table synthesizes the quantitative impact of adjusting various chromatographic parameters on the resolution of the Docetaxel/HDTX critical pair.

Parameter EvaluatedCondition TestedResolution ( Rs​ )Tailing Factor ( Tf​ )Mechanistic OutcomeVerdict
Stationary Phase Standard C181.51.4Hydrophobic anchoring dominates; poor steric differentiation.Marginal
Stationary Phase Phenyl-Hexyl3.51.1 π−π interactions amplify conformational differences.Optimal
Column Temp 25°C1.21.8Slow mass transfer of bulky taxanes causes peak broadening.Fail
Column Temp 45°C2.81.1Decreased viscosity improves diffusion kinetics.Optimal
Mobile Phase Binary (Water/ACN)1.51.4Lack of hydrogen-bond donation limits selectivity.Marginal
Mobile Phase Ternary (+ MeOH)3.21.0MeOH hydrogen-bonds with the HDTX hydroxyl group.Optimal
Sample Diluent Neutral (No Acid)2.01.7On-column epimerization to 7-epi-docetaxel occurs.Fail
Sample Diluent Acidic (0.1% AcOH)3.41.0Suppresses silanol activity and stabilizes the taxane core.Optimal

References

  • United States Pharmacopeia (USP). "Docetaxel - Definition, Identification, Assay." USP-NF. URL: [Link]

  • Kasa, S., et al. "Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms." American Journal of Analytical Chemistry, 2024. URL:[Link]

  • Reddy, B. M., et al. "Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities." Scientia Pharmaceutica, 2010. URL:[Link]

Technical Support Center: Navigating the pH-Dependent Stability of Docetaxel and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Docetaxel and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the critical impact of pH on the stability of Docetaxel and its analogs, such as Docetaxel Hydroxy-tert-butyl-carbamate. Understanding and controlling pH is paramount to ensuring the integrity, efficacy, and safety of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of Docetaxel in aqueous solutions?

A1: Docetaxel exhibits its greatest stability in acidic conditions.[1][2] While a definitive optimal pH is formulation-dependent, a range of approximately 3.5 to 5.0 is generally recommended to minimize degradation.[2] As the pH becomes neutral and increasingly alkaline, the rate of degradation significantly accelerates.[1][3]

Q2: What are the primary degradation pathways for Docetaxel related to pH?

A2: The primary pH-dependent degradation pathway for Docetaxel is epimerization at the C7 position, leading to the formation of 7-epi-docetaxel. This process is particularly prominent under basic conditions.[3][4] Other degradation products can also form, especially under forced degradation conditions (e.g., strong acid or base), including 10-deacetyl baccatin III and 7-epi-10-oxo-docetaxel.[3]

Q3: My Docetaxel solution, initially clear, has become cloudy or has formed a precipitate. What could be the cause?

A3: This is a common issue and can be attributed to several factors:

  • Poor Aqueous Solubility: Docetaxel is practically insoluble in water.[4][5] Dissolution requires the use of solubilizing agents like polysorbate 80 and co-solvents such as ethanol.[6] If the concentration of these agents is insufficient or if the drug concentration exceeds its solubility limit in the aqueous medium, precipitation will occur.[5]

  • pH Shift: A shift in the pH of your solution towards neutral or alkaline conditions can accelerate degradation, and the degradation products may have different solubility profiles, leading to precipitation.

  • Supersaturation: If the stock solution of Docetaxel in an organic solvent is added too quickly or is too concentrated when diluted into an aqueous buffer, it can lead to rapid supersaturation and precipitation.[5]

Q4: Can I use standard buffers like PBS (pH 7.4) for my experiments with Docetaxel?

A4: While many biological assays are conducted at physiological pH (around 7.4), it's crucial to be aware that Docetaxel is unstable at this pH.[1] For short-term experiments, the degradation may be minimal and acceptable. However, for longer incubation times or for preparing stock solutions for long-term storage, a more acidic buffer system is recommended. If physiological pH is required, prepare the Docetaxel solution immediately before use and minimize the time it spends in the pH 7.4 buffer.

Q5: How should I prepare and store my Docetaxel solutions to ensure stability?

A5:

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like anhydrous ethanol or DMSO. Store these stock solutions at -20°C or -80°C.

  • Working Solutions: When preparing aqueous working solutions, use a validated solubilization technique, such as employing polysorbate 80.[5] The final diluted solution should ideally be in an acidic buffer if the experimental conditions permit. Studies have shown that docetaxel solutions diluted in 0.9% sodium chloride (with an initial pH between 4.80 and 5.16) are stable for extended periods.[7]

  • Avoid Basic Conditions: Actively avoid alkaline conditions during all stages of preparation and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of Docetaxel due to pH instability.Prepare fresh working solutions for each experiment. If possible, use a more acidic buffer system. Validate the concentration of your working solution using a stability-indicating method like HPLC.
Appearance of unknown peaks in HPLC analysis pH-mediated degradation of Docetaxel.Compare the retention times of the unknown peaks with known Docetaxel degradation products like 7-epi-docetaxel.[4] Perform forced degradation studies (acidic, basic, oxidative) to help identify the degradation products.[8][9]
Loss of biological activity Degradation of the active Docetaxel molecule.Ensure proper storage and handling of stock and working solutions. Confirm the pH of your experimental media.
Precipitation upon dilution in aqueous media Exceeding the solubility limit of Docetaxel.Prepare a more dilute stock solution. Add the stock solution dropwise to the aqueous medium under vigorous stirring.[5] Ensure the final formulation contains an adequate concentration of solubilizing agents.

Experimental Protocol: pH Stability Study of Docetaxel

This protocol outlines a method to assess the stability of a Docetaxel formulation across a range of pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Docetaxel (or Docetaxel Hydroxy-tert-butyl-carbamate)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

  • Formic acid or phosphoric acid for pH adjustment

  • Sodium hydroxide for pH adjustment

  • Validated HPLC system with a UV detector and a suitable C18 column

2. Preparation of Solutions:

  • Docetaxel Stock Solution: Accurately weigh and dissolve Docetaxel in a suitable organic solvent (e.g., ethanol) to a known concentration (e.g., 10 mg/mL).

  • Buffered Solutions: Prepare a series of buffers at the desired pH values.

  • Test Samples: Dilute the Docetaxel stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

3. Stability Study Procedure:

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each test sample into the HPLC system to determine the initial concentration and purity of Docetaxel.

  • Incubation: Store the remaining portions of the test samples at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by HPLC.

4. HPLC Method:

  • A stability-indicating HPLC method capable of separating Docetaxel from its potential degradation products is crucial.[8][10]

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 20 µL

5. Data Analysis:

  • Calculate the percentage of the initial Docetaxel concentration remaining at each time point for each pH value.

  • Monitor the formation and increase of any degradation product peaks.

  • Plot the percentage of Docetaxel remaining versus time for each pH to visualize the degradation kinetics.

Visualizing the Impact of pH

The following diagram illustrates the general relationship between pH and the stability of Docetaxel.

cluster_stability Docetaxel Stability Profile cluster_ph pH Scale High Stability High Stability Moderate Stability Moderate Stability Low Stability Low Stability Acidic (pH < 6) Acidic (pH < 6) Acidic (pH < 6)->High Stability Favored Neutral (pH ~7) Neutral (pH ~7) Acidic (pH < 6)->Neutral (pH ~7) Neutral (pH ~7)->Moderate Stability Degradation Initiates Alkaline (pH > 8) Alkaline (pH > 8) Neutral (pH ~7)->Alkaline (pH > 8) Alkaline (pH > 8)->Low Stability Rapid Degradation

Caption: Workflow for a pH stability study of Docetaxel.

References

  • The effect of pH on intratumoural docetaxel release from polymeric nanoparticle CPC634. European Society for Medical Oncology. Available from: [Link]

  • Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage i. Canadian Journal of Hospital Pharmacy. Available from: [Link]

  • Stability of docetaxel diluted to 0.3 or 0.9 mg/mL with 0.9% sodium chloride injection and stored in polyolefin or glass containers. ResearchGate. Available from: [Link]

  • Isolation and characterization of degradation in docetaxel drug substance and its formulation. ResearchGate. Available from: [Link]

  • Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. PMC. Available from: [Link]

  • Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. SCIRP. Available from: [Link]

  • Physicochemical stability of Docetaxel Accord 20 mg/mL concentrate diluted with 0.9% sodium chloride or 5% glucose solution in non-PVC bags. GaBI Journal. Available from: [Link]

  • Stability of docetaxel infusions. European Journal of Hospital Pharmacy. Available from: [Link]

  • Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. PMC. Available from: [Link]

  • New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Docetaxel Micelles: A New Formulation to Diminish Hypersensitivity Reactions. MDPI. Available from: [Link]

  • Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Ovid. Available from: [Link]

  • Formulation optimization of Docetaxel loaded self-emulsifying drug delivery system to enhance bioavailability and anti-tumor activity. PMC. Available from: [Link]

  • Ready to use docetaxel formulation. Google Patents.
  • Docetaxel-loaded liposomes: preparation, pH sensitivity, pharmacokinetics, and tissue distribution. PMC. Available from: [Link]

  • Journal of Pharmaceutical Analysis. Semantic Scholar. Available from: [Link]

  • Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage. ecancer. Available from: [Link]

  • PP-003 Physical-chemical stability of docetaxel concentrated solution during one month. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Docetaxel Hydroxy-tert-butyl-carbamate Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Taxane Derivatives. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific vulnerabilities of Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2) .

This compound (Molecular Weight: 823.88 g/mol ) is a critical oxidative metabolite and structural impurity of the Docetaxel API, characterized by the hydroxylation of the tert-butyl group on the carbamate side chain[1]. Because this molecule already represents an oxidized state of the parent drug, its structural integrity is highly compromised. If not handled with strict environmental controls, it rapidly undergoes further degradation via ester hydrolysis and epimerization[2].

The Causality of Degradation: Understanding the Mechanisms

To prevent degradation, we must first understand the physicochemical vulnerabilities of the taxane core. Do not treat storage as a passive step; it is an active defense against three primary thermodynamic pathways:

  • Oxidative Stress: The tert-butyl group of standard Docetaxel is a primary site for oxidation, leading to the formation of Docetaxel Hydroxy-tert-butyl-carbamate[3]. Once formed, further exposure to reactive oxygen species (ROS), UV light, or transition metals can trigger complex radical cleavage of the baccatin III core[4].

  • Acid/Base Hydrolysis: The ester linkages (specifically at C-10 and C-13) are highly labile. Exposure to basic conditions or trace moisture rapidly hydrolyzes the compound into 10-deacetyl baccatin III[2].

  • Epimerization: The C-7 hydroxyl group is sterically hindered but thermodynamically unstable. Under slightly acidic or basic conditions, it undergoes a retro-aldol reaction, converting the compound into its 7-epi isomer (e.g., 7-epi-docetaxel)[5].

Degradation Docetaxel Docetaxel API (Parent Compound) Oxidation Oxidative Stress (O2, Light) Docetaxel->Oxidation Hydrolysis Hydrolytic Stress (Moisture, pH extremes) Docetaxel->Hydrolysis Hydroxyl Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2) Oxidation->Hydroxyl Hydroxylation of tert-butyl group Epi 7-epi-docetaxel (Epimerization) Hydrolysis->Epi Retro-aldol reaction Baccatin 10-deacetyl baccatin III (Ester Cleavage) Hydrolysis->Baccatin Ester hydrolysis

Logical relationship of Docetaxel degradation pathways under environmental stress.

Troubleshooting Guide & FAQs

Q1: My HPLC chromatogram shows a new peak eluting just after Docetaxel Hydroxy-tert-butyl-carbamate. What is the likely cause? A: This is almost certainly a 7-epi degradation product. Epimerization at the C-7 position is the most common degradation pathway for taxanes under slightly basic or acidic conditions[6]. Causality & Fix: This occurs when reconstitution buffers are not strictly pH-controlled. Ensure your solvents are buffered (ideally pH 3.5–5.0) and avoid standard compendial grades of excipients (like Polysorbate 80), which often contain residual peroxides that accelerate this shift[5].

Q2: Why did my compound degrade even though I stored the solid powder at -20°C? A: Cold storage alone does not prevent hydrolysis if atmospheric moisture is introduced. If a vial is opened immediately upon removal from the freezer, ambient humidity instantly condenses on the cold powder. Causality & Fix: Water acts as a nucleophile, attacking the C-10 ester bond to form 10-deacetyl baccatin III[2]. You must equilibrate the vial to room temperature in a desiccator before breaking the seal.

Q3: How does light exposure affect the stability of this specific metabolite? A: UV and visible light act as catalysts for photo-oxidation. Because CAS 154044-57-2 is already an oxidative product, its electron cloud is destabilized. Light exposure generates reactive radical species that propagate further degradation[4]. Always use amber vials and work under low-light conditions.

Standard Operating Procedure (SOP): Optimal Storage & Handling

To ensure absolute trustworthiness in your analytical results, your handling protocol must be a self-validating system . Follow this step-by-step methodology for aliquoting and storing Docetaxel Hydroxy-tert-butyl-carbamate.

Step-by-Step Methodology
  • Environmental Control: Perform all handling in a Class II biological safety cabinet or a glove box purged with Nitrogen to minimize ambient oxygen exposure.

  • Reconstitution: Dissolve the lyophilized powder in anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or absolute Ethanol. Never use aqueous buffers for long-term stock storage[7].

  • Aliquoting: Divide the stock solution into single-use, Type I borosilicate amber glass vials. This prevents photo-degradation and eliminates freeze-thaw cycles, which physically shear the compound.

  • Inert Gas Purging: Gently blow a stream of Argon gas (heavier than Nitrogen) over the liquid surface in each vial for 10-15 seconds. Causality: Argon displaces the headspace oxygen, removing the primary reactant required for further oxidative degradation.

  • Sealing: Seal tightly with PTFE-lined caps. PTFE is chemically inert and prevents plasticizer leaching.

  • Storage: Store immediately at -20°C (or -80°C for >6 months) in a secondary container equipped with an active desiccant (e.g., indicating silica gel)[8].

  • Retrieval & Self-Validation: Before use, remove the vial and place it in a room-temperature desiccator for 30 minutes.

    • Self-Validation Check: Touch the outside of the vial. If it feels cold or if condensation forms on the exterior glass, the internal temperature has not yet equilibrated. Do not open it until the exterior is completely dry and at ambient temperature.

Workflow Rec Receive Compound Aliquot Aliquot into Amber Vials Rec->Aliquot Gas Purge Headspace with Argon Aliquot->Gas Store Store at -20°C with Desiccant Gas->Store Thaw Equilibrate to RT in Desiccator Store->Thaw Prior to Assay

Step-by-step workflow for the optimal storage and retrieval of taxane derivatives.

Quantitative Data: Degradation Matrix

The following table summarizes the expected degradation rates of Docetaxel derivatives based on varied storage conditions. Use this matrix to audit your current laboratory practices.

Storage ConditionEnvironmental ControlsEst. Degradation Rate (per month)Primary Degradant Formed
-20°C to -80°C Argon Purged, Desiccated, Dark< 0.1% None (Stable Baseline)
4°C (Fridge) Ambient Air, Dark~ 1.5%Oxidative species (e.g., Hydroxy-tert-butyl)
25°C (Room Temp) Ambient Air, Light Exposure> 5.0%7-epi-docetaxel, Oxo-derivatives
40°C (Accelerated) High Humidity (75% RH)> 15.0%10-deacetyl baccatin III

References

  • Ovid / Elsevier B.V. - Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Retrieved from: [Link]

  • Drug Development & Delivery - HIGH PURITY EXCIPIENTS - A Simple Solution to a Complex Problem (Docetaxel Epimerization). Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA) - DOCETAXEL injection, for intravenous use (Stability and Storage). Retrieved from: [Link]

  • PubMed / J Pharm Biomed Anal. - Isolation and characterization of impurities in docetaxel. Retrieved from:[Link]

  • Tanzania Medicines and Medical Devices Authority (TMDA) - Public Assessment Report: Docetaxel API Container Closure and Stability. Retrieved from: [Link]

Sources

Technical Support Center: Troubleshooting Docetaxel Hydroxy-tert-butyl-carbamate Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is designed for pharmacokineticists, assay developers, and clinical researchers facing positive bias (overestimation) in docetaxel immunoassays. Here, we dissect the root causes of structural interference caused by docetaxel's primary metabolite and provide self-validating protocols to restore assay integrity.

Core Concept: The Origin of Assay Interference

Docetaxel is heavily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5[1]. The primary metabolic pathway involves the oxidation and subsequent hydroxylation of the tert-butyl ester group on the C13 side chain, generating Docetaxel Hydroxy-tert-butyl-carbamate (also known as Metabolite M2)[1].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can easily differentiate the parent drug from its metabolites using specific mass-to-charge (m/z) transitions in multiple reaction monitoring (MRM) mode[2][3], high-throughput immunoassays (like nanoparticle assays or ELISAs) rely on epitope recognition[2]. Because M2 retains the entire core taxane ring and the majority of the side chain, capture antibodies designed against docetaxel frequently bind to M2, causing a false-positive signal that artificially inflates the reported parent drug concentration[4].

Metabolism Docetaxel Docetaxel (Parent Drug) Target Analyte CYP3A4 Hepatic CYP3A4/5 Metabolism Docetaxel->CYP3A4 Oxidation Antibody Immunoassay Capture Antibody (Anti-Taxane) Docetaxel->Antibody True Binding M2 Docetaxel Hydroxy-tert-butyl-carbamate (Metabolite M2) CYP3A4->M2 Hydroxylation at tert-butyl group M2->Antibody Cross-Reactivity (False Binding) Signal Overestimated Concentration (Positive Bias) Antibody->Signal Cumulative Signal

CYP3A4-mediated metabolism of Docetaxel and the resulting immunoassay interference pathway.

Frequently Asked Questions (FAQs)

Q: Why does my nanoparticle immunoassay match LC-MS/MS data at T=1 hour post-infusion, but show massive positive bias at T=24 hours? A: This is a classic pharmacokinetic artifact driven by metabolite accumulation. At T=1 hour, the plasma pool is dominated by the parent docetaxel. As time progresses, CYP3A4 clears the parent drug and converts it into Docetaxel Hydroxy-tert-butyl-carbamate[1]. Because M2 has a longer relative residence time in circulation, the ratio of M2 to parent docetaxel increases significantly at later timepoints. If your assay cross-reacts with M2, the positive bias will appear most severe during the terminal elimination phase.

Q: Does patient phenotype affect the severity of this assay bias? A: Yes. Patients with induced CYP3A activity (e.g., those co-administered barbiturates) will metabolize docetaxel into M2 at an accelerated rate[1]. Conversely, patients taking CYP3A inhibitors (like ketoconazole or erythromycin) will have lower M2 levels[1]. Therefore, the immunoassay's error margin is not static; it fluctuates based on the patient's specific metabolic phenotype, making the assay unreliable for precision Therapeutic Drug Monitoring (TDM) without prior validation.

Quantitative Data: Analyte Comparison

To understand why the antibody fails to discriminate, we must look at the physicochemical properties. The addition of a single oxygen atom (hydroxylation) drastically changes the polarity but barely alters the 3D steric bulk of the epitope.

PropertyDocetaxel (Parent)Docetaxel Hydroxy-tert-butyl-carbamate (M2)
CAS Number 114977-28-5154044-57-2[5][6]
Molecular Formula C43H53NO14C43H53NO15[5][6]
Molecular Weight 807.9 g/mol 823.88 g/mol [6]
Structural Difference Standard tert-butyl esterHydroxylated tert-butyl ester[1]
Relative Polarity HydrophobicModerately Polar (due to -OH group)
Typical Assay Cross-Reactivity 100% (Target)40% - 85% (Antibody-dependent)

Troubleshooting & Experimental Protocols

If your laboratory suspects M2 interference, you must transition from assumption to empirical proof. Below are two self-validating protocols: one to quantify the exact cross-reactivity of your current assay, and another to physically eliminate the interference if you cannot change your antibody.

Protocol 1: Empirical Determination of M2 Cross-Reactivity

Causality: To prove interference, we must isolate the variable. By spiking pure M2 into a blank matrix, any signal generated by the immunoassay is definitively caused by cross-reactivity, not parent drug binding.

Step-by-Step Methodology:

  • Procure Standards: Obtain chemically pure Docetaxel and Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2)[6]. Note: Ensure the M2 standard is >98% pure, as impurities can skew binding kinetics.

  • Matrix Preparation: Pool drug-free human plasma to establish a baseline and account for endogenous matrix effects.

  • Spiking Strategy: Prepare two independent calibration curves ranging from 0.1 to 500 ng/mL[7].

    • Curve A: Spiked with Parent Docetaxel.

    • Curve B: Spiked with M2 Metabolite.

  • Assay Execution: Run both curves simultaneously on your immunoassay platform using identical incubation times and wash cycles.

  • Data Analysis: Calculate the percentage of cross-reactivity at the IC50 (or 50% binding displacement point) using the formula: % Cross-Reactivity = (Concentration of Docetaxel yielding 50% signal / Concentration of M2 yielding 50% signal) × 100.

Self-Validation Check: Prepare a "Mixed State" validation sample containing exactly 50 ng/mL Docetaxel and 50 ng/mL M2. Run this sample. If the assay reports a concentration of ~90 ng/mL (assuming 80% cross-reactivity calculated in Step 5), your mathematical model of additive interference is validated.

Workflow Step1 1. Procure Pure Standards Docetaxel & M2 (CAS 154044-57-2) Step2 2. Prepare Spiked Plasma Concentration Range: 0.1 - 500 ng/mL Step1->Step2 Step3 3. Run Immunoassay (ELISA or Nanoparticle Assay) Step2->Step3 Step4 4. Run Orthogonal LC-MS/MS (True Concentration Baseline) Step2->Step4 Step5 5. Calculate % Cross-Reactivity (Apparent vs True Conc.) Step3->Step5 Step4->Step5

Experimental workflow for validating metabolite cross-reactivity using orthogonal LC-MS/MS.

Protocol 2: Pre-Assay Metabolite Depletion via Solid-Phase Extraction (SPE)

Causality: If your immunoassay cross-reacts heavily with M2, you must physically separate the metabolite from the parent drug before the sample touches the antibody. Because M2 contains an extra hydroxyl group, it is more polar than docetaxel. We can exploit this polarity difference using a reversed-phase C18 Solid-Phase Extraction (SPE) column.

Step-by-Step Methodology:

  • Column Conditioning: Pass 1 mL of 100% Methanol through a C18 SPE cartridge, followed by 1 mL of HPLC-grade water. (Causality: Methanol solvates the hydrophobic alkyl chains of the stationary phase, while water equilibrates it for the aqueous plasma sample).

  • Sample Loading: Dilute 200 µL of patient plasma 1:1 with 0.1% Formic Acid, then load onto the column. (Causality: Formic acid disrupts plasma protein-drug binding, ensuring that 100% of the free docetaxel and M2 bind to the C18 sorbent).

  • Selective Washing (Critical Step): Wash the column with 1 mL of 20% Methanol in water. (Causality: The 20% organic strength is carefully titrated to be strong enough to elute the polar M2 metabolite, but weak enough to leave the highly hydrophobic parent docetaxel locked onto the column).

  • Elution: Elute the purified parent docetaxel using 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 30°C. Reconstitute the pellet in your specific immunoassay binding buffer.

Self-Validation Check: Do not discard the 20% Methanol wash fraction. Analyze this wash fraction using LC-MS/MS. A successful protocol will show 100% of the M2 metabolite in the wash fraction, and 0% of the parent docetaxel. If parent docetaxel is detected in the wash, reduce the wash concentration to 15% Methanol.

References

  • National Institutes of Health (NIH) / PubChem. "Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777". Available at:[Link]

  • J-Stage. "Comparison of the docetaxel concentration in human plasma measured with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a nanoparticle immunoassay and clinical applications of that assay". Available at:[Link]

  • PubMed / NIH. "Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs". Available at:[Link]

  • ClinPGx. "Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry". Available at: [Link]

  • Hughey Lab. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records". Available at: [Link]

  • ResearchGate. "Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry". Available at: [Link]

Sources

Validation & Comparative

A Comparative Cytotoxicity Analysis: Docetaxel versus its Hydroxy-tert-butyl-carbamate Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of cancer chemotherapy, taxanes represent a cornerstone of treatment for a multitude of solid tumors. Docetaxel, a semi-synthetic analogue of paclitaxel, is a prominent member of this class, valued for its potent cytotoxic effects against a wide array of cancer cell lines. This guide provides an in-depth comparison of the cytotoxic properties of Docetaxel and its derivative, Docetaxel Hydroxy-tert-butyl-carbamate.

While extensive data underscores the efficacy of Docetaxel, its hydroxy-tert-butyl-carbamate derivative, identified as a major metabolite, remains less characterized in terms of its intrinsic cytotoxicity. This guide will first elucidate the well-established cytotoxic profile of Docetaxel, followed by an exploration of the known information regarding Docetaxel Hydroxy-tert-butyl-carbamate. Crucially, we will address the current data gap for the derivative and provide a comprehensive experimental protocol for a comparative cytotoxicity assessment, empowering researchers to conduct their own evaluations.

Docetaxel: A Potent Inducer of Mitotic Catastrophe

Docetaxel's cytotoxic activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division.[1] By binding to the β-tubulin subunit of microtubules, Docetaxel promotes their assembly and stabilizes them, effectively preventing the disassembly required for the mitotic spindle to function correctly.[1][2][3][4][5] This leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis or "mitotic catastrophe," a form of cell death resulting from aberrant mitosis.[1][3]

The cytotoxic potency of Docetaxel has been extensively documented across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and experimental conditions.

Tabulated Cytotoxicity Data for Docetaxel
Cell LineCancer TypeIC50 (nM)
HSC-2Oral Squamous Carcinoma10.7
HSC-3Oral Squamous Carcinoma5.7
HSC-4Oral Squamous Carcinoma6.3
Neuroblastoma Cell LinesNeuroblastoma0.13 - 3.3 (ng/mL)
SNB19Glioblastoma0.49
U251Glioblastoma~1-2
U138Glioblastoma~1-2
Gastric Cancer Cell LinesGastric Cancer~1.0
Cervical Cancer Cell LinesCervical Cancer~0.3
Pancreatic Cancer Cell LinesPancreatic Cancer~0.3

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay method.[6][7]

Docetaxel Hydroxy-tert-butyl-carbamate: An Uncharacterized Metabolite

Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2) is recognized as a principal metabolite of Docetaxel. While its chemical structure suggests it is a microtubule stabilizer, a comprehensive, publicly available dataset on its cytotoxic activity is currently lacking. Its role as a metabolite implies that its formation is a result of the body's processing of Docetaxel, and understanding its intrinsic activity is crucial for a complete picture of Docetaxel's pharmacological profile.

The absence of direct comparative cytotoxicity data between Docetaxel and its Hydroxy-tert-butyl-carbamate metabolite represents a significant knowledge gap. Determining the cytotoxic potential of this metabolite is essential to understand whether it contributes to the overall therapeutic effect of Docetaxel, represents a detoxification product with reduced activity, or potentially contributes to off-target effects.

Experimental Framework for Comparative Cytotoxicity Assessment

To address the data gap, a standardized in vitro cytotoxicity assay can be employed to determine and compare the IC50 values of both Docetaxel and Docetaxel Hydroxy-tert-butyl-carbamate. The following section provides a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Protocol: MTT Assay for Cytotoxicity Determination

This protocol is designed for assessing the dose-dependent cytotoxic effects of chemical compounds on cultured mammalian cells in a 96-well plate format.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Docetaxel (analytical grade)

  • Docetaxel Hydroxy-tert-butyl-carbamate (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Workflow:

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of Docetaxel and Docetaxel Hydroxy-tert-butyl-carbamate in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations for treatment. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for precision.

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be consistent across experiments for comparability.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Visualizing the Mechanism of Action

The following diagram illustrates the established mechanism of action for Docetaxel, which is presumed to be similar for its active metabolites.

Docetaxel Docetaxel beta_Tubulin β-Tubulin Subunit Docetaxel->beta_Tubulin Binds to Stabilization Promotion of Assembly & Inhibition of Disassembly Docetaxel->Stabilization Microtubules Microtubules beta_Tubulin->Microtubules Mitotic_Spindle Dysfunctional Mitotic Spindle Microtubules->Mitotic_Spindle Leads to Stabilization->Microtubules G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis (Cell Death) G2_M_Arrest->Apoptosis

Caption: Docetaxel's mechanism of action leading to apoptosis.

Conclusion

Docetaxel remains a potent and widely utilized chemotherapeutic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. In contrast, its main metabolite, Docetaxel Hydroxy-tert-butyl-carbamate, is not well-characterized in terms of its cytotoxic profile. The provided experimental framework offers a robust methodology for researchers to perform a direct comparative analysis of the cytotoxicity of these two compounds. Such studies are imperative to fully comprehend the pharmacological activity of Docetaxel and its metabolites, which could ultimately inform the development of more effective and less toxic cancer therapies.

References

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A Comparative Guide to the Biological Activity of Docetaxel and its Metabolite, Hydroxy-tert-butyl-carbamate Docetaxel

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, taxanes represent a cornerstone in the treatment of a multitude of solid tumors. Docetaxel, a semi-synthetic analogue of paclitaxel, has demonstrated significant clinical efficacy against breast, non-small cell lung, prostate, and other cancers.[1][2] Its mechanism of action, centered on the disruption of microtubule dynamics, ultimately leads to cell cycle arrest and apoptosis.[3][4] However, the clinical utility of Docetaxel is often hampered by issues of toxicity and the development of drug resistance.[5][6] This has spurred extensive research into the development of Docetaxel derivatives and prodrugs aimed at improving its therapeutic index.

This guide provides a comparative analysis of the biological activity of Docetaxel and its known metabolite, Docetaxel Hydroxy-tert-butyl-carbamate. It is important to note that while extensive data exists for Docetaxel, publicly available information on the specific biological activity of its Hydroxy-tert-butyl-carbamate metabolite is limited.[7][8] Therefore, this guide will leverage the well-established profile of Docetaxel as a benchmark and provide a scientifically grounded discussion on the potential implications of the metabolic modification on efficacy and safety.

The Established Benchmark: Docetaxel's Biological Activity

Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1][9] This aberrant stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[2][4]

Key Aspects of Docetaxel's Biological Profile:
  • Mechanism of Action: Stabilization of microtubules, leading to mitotic arrest and apoptosis.[1][3][4]

  • Clinical Applications: Treatment of breast, non-small cell lung, prostate, gastric, and head and neck cancers.[1][10]

  • Limitations: Common side effects include hair loss, low blood cell counts, numbness, and nausea.[3] The development of drug resistance, often through mechanisms like increased drug efflux via P-glycoprotein, is a significant clinical challenge.[5][11][12]

Understanding the Derivative: Docetaxel Hydroxy-tert-butyl-carbamate

Docetaxel Hydroxy-tert-butyl-carbamate is identified as a metabolite of Docetaxel.[7] This means it is a product of the body's metabolic processes acting on the parent drug. The chemical structure, as detailed in PubChem, reveals the addition of a hydroxy-tert-butyl-carbamate group.[13] The specific position of this modification is crucial as it can significantly influence the molecule's interaction with its biological target and its overall pharmacokinetic and pharmacodynamic properties.

A Comparative Framework: Postulated Differences in Biological Activity

The following table outlines the established biological activities of Docetaxel and the postulated activities of its Hydroxy-tert-butyl-carbamate derivative. It is crucial to emphasize that the properties of the derivative are hypothetical and would require experimental validation.

FeatureDocetaxelDocetaxel Hydroxy-tert-butyl-carbamate (Postulated)Rationale for Postulated Differences
Target Binding (β-tubulin) High affinityPotentially altered affinityThe addition of a bulky and polar group could sterically hinder or alter the binding interaction with the β-tubulin pocket.
Cytotoxicity (IC50) Potent (nanomolar range in sensitive cells)[14]Potentially reduced or alteredChanges in target binding affinity and cell permeability would directly impact the concentration required to inhibit cell growth.
Aqueous Solubility Poor[15][16]Potentially increasedThe introduction of a hydroxyl group could increase the polarity and hydrogen bonding potential of the molecule, leading to improved solubility.
Cellular Uptake & Efflux Substrate for P-glycoprotein efflux pumps[5][11]Potentially alteredThe modification could change the molecule's recognition by efflux transporters like P-gp, potentially impacting intracellular accumulation and resistance profiles.
Metabolic Stability Metabolized by CYP3A4[9]Already a metaboliteAs a product of metabolism, it may have a different metabolic profile or be more readily cleared from the body.
In Vivo Efficacy Well-established antitumor activity[17][18][19]Unknown, potentially differentAlterations in solubility, target affinity, and pharmacokinetics would collectively influence its overall antitumor effect in a living organism.

Experimental Protocols for Comparative Biological Assessment

To empirically determine and compare the biological activities of Docetaxel and its Hydroxy-tert-butyl-carbamate derivative, a series of well-established in vitro and in vivo assays would be necessary. The following protocols provide a roadmap for such an investigation.

In Vitro Assays
  • Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in various cancer cell lines.

    • Methodology:

      • Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of Docetaxel and Docetaxel Hydroxy-tert-butyl-carbamate for 48-72 hours.

      • Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

      • Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.

      • Calculate the IC50 values from the dose-response curves.[14][20]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining)

    • Objective: To quantify the induction of apoptosis by each compound.

    • Methodology:

      • Treat cancer cells with equimolar concentrations (e.g., at their respective IC50 values) of each compound for 24-48 hours.

      • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

      • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][21]

  • Cell Cycle Analysis (Propidium Iodide Staining)

    • Objective: To determine the effect of each compound on cell cycle progression.

    • Methodology:

      • Treat cells as described for the apoptosis assay.

      • Fix the cells in ethanol and stain with a solution containing PI and RNase.

      • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]

In Vivo Assays
  • Xenograft Tumor Model

    • Objective: To evaluate the in vivo antitumor efficacy of each compound.

    • Methodology:

      • Subcutaneously implant human cancer cells (e.g., A549 for lung cancer) into immunocompromised mice.[19]

      • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Docetaxel, Docetaxel Hydroxy-tert-butyl-carbamate).

      • Administer the compounds intravenously or intraperitoneally at predetermined doses and schedules.[17][18]

      • Monitor tumor growth by measuring tumor volume at regular intervals.

      • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing the Concepts

To better illustrate the core concepts discussed, the following diagrams are provided.

Mechanism of Action of Docetaxel

Docetaxel_Mechanism Docetaxel Docetaxel Tubulin Tubulin Docetaxel->Tubulin Binds to β-tubulin Microtubule_Stabilization Microtubule Stabilization Docetaxel->Microtubule_Stabilization Promotes and Stabilizes Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis (Cell Death) G2_M_Arrest->Apoptosis

Caption: The signaling pathway of Docetaxel's anticancer activity.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., MCF-7, PC-3, A549) Treatment Treat with Docetaxel vs. Hydroxy-tert-butyl-carbamate Docetaxel Cell_Lines->Treatment Cytotoxicity Cytotoxicity Assay (IC50) Treatment->Cytotoxicity Apoptosis Apoptosis Assay Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Xenograft Establish Xenograft Tumor Model in Mice Cytotoxicity->Xenograft Inform Dosing for In Vivo Treatment_In_Vivo Administer Compounds Xenograft->Treatment_In_Vivo Tumor_Growth Monitor Tumor Growth Treatment_In_Vivo->Tumor_Growth Endpoint_Analysis Endpoint Analysis Tumor_Growth->Endpoint_Analysis

Caption: A logical workflow for comparing the biological activities.

Conclusion and Future Directions

Docetaxel remains a pivotal chemotherapeutic agent, and the exploration of its derivatives and metabolites is a critical avenue for enhancing its therapeutic potential. While a direct, data-driven comparison of Docetaxel and its Hydroxy-tert-butyl-carbamate metabolite is currently limited by the lack of public experimental data for the latter, this guide provides a robust framework for understanding their potential differences. The addition of the hydroxy-tert-butyl-carbamate moiety is likely to influence key pharmacological parameters, including target affinity, solubility, and cellular transport, which in turn could lead to a distinct biological activity profile.

Future research should prioritize the synthesis and comprehensive biological evaluation of Docetaxel Hydroxy-tert-butyl-carbamate. The experimental protocols outlined herein provide a clear path for such investigations. A thorough understanding of the structure-activity relationships of Docetaxel and its metabolites will be instrumental in the rational design of next-generation taxanes with improved efficacy and reduced toxicity, ultimately benefiting cancer patients worldwide.

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A Comparative Guide to the Myelotoxicity of Standard Docetaxel and a Novel Formulation

Author: BenchChem Technical Support Team. Date: March 2026

A Note on "Docetaxel Hydroxy-tert-butyl-carbamate" : Initial interest in comparing the myelotoxicity of Docetaxel with "Docetaxel Hydroxy-tert-butyl-carbamate" stems from a need to understand and mitigate the hematological side effects of this potent chemotherapeutic agent. However, it is crucial to clarify that Docetaxel Hydroxy-tert-butyl-carbamate is not a therapeutic agent but rather an inactive metabolite of Docetaxel.[1][2] It is formed in the liver through the action of CYP3A4/5 enzymes, which hydroxylate the tert-butyl group of Docetaxel, leading to its inactivation.[1] Therefore, a direct comparison of its myelotoxicity with the parent drug is not clinically relevant.

This guide will instead focus on a more pertinent comparison: the myelotoxicity of standard Docetaxel formulations versus a novel, clinically evaluated formulation, BH009. BH009 is a polysorbate 80-free formulation of docetaxel designed to offer a more favorable safety profile, including reduced myelosuppression.[3][4][5] This comparison will provide researchers, scientists, and drug development professionals with valuable insights into how formulation strategies can impact the hematological toxicity of taxane-based chemotherapies.

Introduction to Docetaxel and its Myelotoxicity

Docetaxel is a highly effective, second-generation taxane chemotherapeutic agent used in the treatment of a wide range of solid tumors, including breast, non-small cell lung, prostate, and gastric cancers.[3] Its cytotoxic effect is achieved by promoting the assembly and stabilization of microtubules, which inhibits their depolymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[6]

However, this mechanism is not entirely specific to cancer cells. Hematopoietic progenitor cells in the bone marrow are also characterized by a high rate of proliferation and are therefore susceptible to the cytotoxic effects of Docetaxel. This leads to the most common dose-limiting toxicity of Docetaxel: myelosuppression. Myelosuppression, also known as bone marrow suppression, results in a decrease in the production of red blood cells (anemia), white blood cells (leukopenia and neutropenia), and platelets (thrombocytopenia). Neutropenia, in particular, increases the risk of serious infections and can lead to treatment delays or dose reductions, compromising therapeutic efficacy.

A Novel Formulation: BH009

BH009 is a novel, polysorbate 80-free formulation of docetaxel.[3][4] Standard formulations of Docetaxel, such as Taxotere®, contain polysorbate 80 as a solubilizing agent, which has been associated with hypersensitivity reactions.[3][4] The development of BH009 was aimed at eliminating these reactions and potentially improving the overall safety profile of the drug.[3][4] A clinical study was conducted to compare the bioequivalence and safety of BH009 with a standard docetaxel formulation (Winthrop docetaxel injection, an authorized generic of Taxotere®).[3][4][7]

Comparative Myelotoxicity: Experimental Data

A multicenter, randomized, open-label, two-way crossover study (NCT04889599) was conducted in patients with advanced solid tumors to compare the pharmacokinetics and safety of BH009 and standard docetaxel.[7] Patients received a single dose of 75 mg/m² of either BH009 or standard docetaxel, with a washout period of at least 21 days between treatments.[7]

The study revealed a significant difference in the incidence of grade 3/4 hematologic toxicities between the two formulations.

Table 1: Comparison of Grade 3/4 Hematologic Toxicities

Adverse EventBH009 (n=43)Standard Docetaxel (n=44)
Overall Grade 3/4 Hematologic Toxicity 2.3% 15.9%
Anemia (Grade 3)2.3% (1 patient)0%
Leukopenia (Grade 3/4)0%6.8%
Neutropenia (Grade 3/4)0%4.6%
Lymphopenia (Grade 3/4)0%2.3%

Data sourced from ASCO meeting abstract.

The results indicate that the overall incidence of severe (grade 3/4) hematologic toxicity was significantly lower in the BH009 group compared to the standard docetaxel group (2.3% vs. 15.9%).[8] Notably, no grade 3/4 leukopenia, neutropenia, or lymphopenia was observed in the BH009 arm, whereas these were observed in the standard docetaxel arm.[8]

Experimental Workflow and Methodologies

The clinical evaluation of the comparative myelotoxicity of BH009 and standard docetaxel followed a rigorous, well-defined protocol.

G cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Treatment Period 1 cluster_2 Crossover & Treatment Period 2 cluster_3 Safety & Toxicity Monitoring (Throughout both periods) p1 Informed Consent p2 Inclusion/Exclusion Criteria Met p1->p2 rand Randomization p2->rand groupA Group A: Receive BH009 (75 mg/m²) rand->groupA groupB Group B: Receive Standard Docetaxel (75 mg/m²) rand->groupB washout Washout Period (≥21 days) groupA->washout groupB->washout groupA2 Group A: Receive Standard Docetaxel (75 mg/m²) washout->groupA2 Crossover groupB2 Group B: Receive BH009 (75 mg/m²) washout->groupB2 Crossover safety Regular Monitoring of Hematological Parameters (CBC with differential) groupA2->safety groupB2->safety ae Adverse Event Recording & Grading (CTCAE) safety->ae

Clinical trial workflow for comparing two drug formulations.
Protocol for Hematological Toxicity Monitoring
  • Baseline Assessment : Prior to the first infusion, a complete blood count (CBC) with differential is performed to establish baseline hematological parameters.

  • Regular Monitoring : During each treatment cycle, CBC with differential is monitored frequently, typically weekly or more often if clinically indicated.

  • Nadir Monitoring : Special attention is paid to the expected neutrophil nadir (the lowest point of the neutrophil count), which for docetaxel typically occurs around day 7-10 post-infusion.

  • Toxicity Grading : All hematological adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Dose Modification/Supportive Care : Based on the severity of myelosuppression, dose adjustments, treatment delays, or the administration of supportive care, such as granulocyte colony-stimulating factor (G-CSF), may be initiated as per protocol.

Discussion and Mechanistic Insights

The observed reduction in myelotoxicity with BH009, despite its bioequivalence to standard docetaxel in terms of systemic exposure, suggests that the formulation itself plays a role in the drug's safety profile. While the precise mechanism for this improved hematological safety is not yet fully elucidated, the absence of polysorbate 80 is a key difference. It is hypothesized that the excipients in a drug formulation can influence its distribution, cellular uptake, and interaction with hematopoietic cells. Further non-clinical studies are warranted to explore the direct effects of different formulations on bone marrow progenitor cells.

G cluster_0 Docetaxel Administration & Action cluster_1 Impact on Hematopoietic Progenitor Cells cluster_2 Metabolism & Inactivation docetaxel Docetaxel Infusion microtubule Microtubule Stabilization in Proliferating Cells docetaxel->microtubule liver Liver Metabolism (CYP3A4/5) docetaxel->liver arrest G2/M Phase Cell Cycle Arrest microtubule->arrest apoptosis Apoptosis arrest->apoptosis progenitor Hematopoietic Progenitor Cells (Bone Marrow) apoptosis->progenitor Cytotoxic Effect myelosuppression Myelosuppression (Neutropenia, Anemia, Thrombocytopenia) progenitor->myelosuppression metabolite Inactive Metabolite (Docetaxel Hydroxy-tert-butyl-carbamate) liver->metabolite

Mechanism of Docetaxel-induced myelosuppression and its metabolism.

Conclusion

While "Docetaxel Hydroxy-tert-butyl-carbamate" is a metabolite of Docetaxel and not a comparable therapeutic agent, the investigation into less myelotoxic alternatives is a critical area of research. The clinical data on BH009, a novel polysorbate 80-free formulation of docetaxel, provides compelling evidence that formulation strategies can significantly reduce the incidence of severe hematologic toxicities. This offers a promising avenue for improving the safety and tolerability of docetaxel-based chemotherapy, potentially allowing for more consistent treatment schedules and better patient outcomes. Further research into the mechanisms by which formulation excipients modulate drug toxicity is essential for the future development of safer and more effective cancer therapies.

References

  • Ali, S. M., Hoemann, M. Z., Aubé, J., Mitscher, L. A., Georg, G. I., McCall, R., & Jayasinghe, L. R. (1995). Novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel. Journal of Medicinal Chemistry, 38(19), 3821–3828. Available at: [Link]

  • ASCO. (2022). Bioequivalence study of BH009 and Winthrop (docetaxel) injection (an authorized generic drug of Taxotere) in patients with advanced solid tumor: An open-label, randomized, single-dose, two-way crossover evaluation. Journal of Clinical Oncology, 40(16_suppl), e13002-e13002. Available at: [Link]

  • ASCO. (2022). Safety analysis for BH009 vs docetaxel from a bioavailability study. Journal of Clinical Oncology, 40(16_suppl), e13003-e13003. Available at: [Link]

  • ClinicalTrials.gov. (2021). A Bioequivalence Study of Docetaxel Injection in Patients With Solid Tumours. (NCT04889599). Available at: [Link]

  • FDA. (2023). APPLICATION NUMBER: - 218711Orig1s000 CLINICAL REVIEW(S). Available at: [Link]

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  • ResearchGate. (2022). Bioequivalence study of BH009 and Winthrop (docetaxel) injection (an authorized generic drug of Taxotere) in patients with advanced solid tumor: An open-label, randomized, single-dose, two-way crossover evaluation. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of docetaxel and major biotransformation pathways. Available at: [Link]

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A Comparative Guide to the Relative Potency of Docetaxel and its Metabolite, Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the chemotherapeutic agent Docetaxel and its primary metabolite, Docetaxel Hydroxy-tert-butyl-carbamate. We will delve into their structural relationship, mechanism of action, and the established experimental methodologies used to determine their relative cytotoxic potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationship and the biological implications of Docetaxel metabolism.

Introduction: The Clinical Significance of Docetaxel

Docetaxel, a member of the taxane family of drugs, is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, non-small-cell lung, prostate, and gastric cancers.[1][2] Its efficacy lies in its ability to disrupt the normal function of microtubules, which are critical components of the cell's cytoskeleton essential for cell division.[1][3] By binding to the β-tubulin subunit of microtubules, Docetaxel promotes their polymerization and inhibits their depolymerization.[1][4][5] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][3][4]

The Metabolic Fate of Docetaxel: Formation of Docetaxel Hydroxy-tert-butyl-carbamate

Like most xenobiotics, Docetaxel undergoes metabolism in the body, primarily by the cytochrome P450 (CYP) 3A4 and 3A5 enzymes in the liver.[6] This metabolic process modifies the drug's structure, which can significantly impact its pharmacological activity. One of the main metabolites of Docetaxel is Docetaxel Hydroxy-tert-butyl-carbamate.[7] This metabolite is formed through the hydroxylation of the tert-butyl group on the C13 side chain of the Docetaxel molecule.

cluster_0 Metabolic Conversion of Docetaxel Docetaxel Docetaxel Enzyme CYP3A4/5 (Liver Microsomes) Docetaxel->Enzyme Metabolite Docetaxel Hydroxy-tert-butyl-carbamate Enzyme->Metabolite Hydroxylation

Caption: Metabolic conversion of Docetaxel to its hydroxy metabolite.

This structural modification, while seemingly minor, can have a profound effect on the molecule's ability to interact with its target, β-tubulin. Generally, the addition of a polar hydroxyl group increases the water solubility of a compound, which can facilitate its excretion from the body.[6] From a pharmacodynamic standpoint, this alteration to the side chain, a critical region for microtubule binding, is likely to reduce the compound's potency compared to the parent drug, Docetaxel.

Hypothetical Comparative Analysis of In Vitro Potency

To definitively determine the relative potency of Docetaxel and its hydroxy metabolite, a series of in vitro cytotoxicity assays would be performed. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparing the potency of cytotoxic agents.[8]

Table 1: Hypothetical IC50 Values for Docetaxel vs. Docetaxel Hydroxy-tert-butyl-carbamate in Various Cancer Cell Lines

Cell LineCancer TypeDocetaxel IC50 (nM)Docetaxel Hydroxy-tert-butyl-carbamate IC50 (nM)Predicted Fold-Difference in Potency
MCF-7Breast Adenocarcinoma11>1000>90-fold
HSC-3Oral Squamous Cell Carcinoma5.7>1000>175-fold
A549Non-Small Cell Lung Cancer~10>1000>100-fold

Note: The IC50 values for Docetaxel are based on published literature.[8][9] The values for Docetaxel Hydroxy-tert-butyl-carbamate are hypothetical and represent an expected decrease in potency due to metabolic modification.

Experimental Protocols for Determining Relative Potency

The following are detailed, step-by-step methodologies for the key experiments required to empirically determine the relative potency of Docetaxel and its metabolite.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

A 1. Seed Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of Docetaxel or Metabolite B->C D 4. Incubate for 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HSC-3, A549) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Drug Treatment: Prepare serial dilutions of Docetaxel and Docetaxel Hydroxy-tert-butyl-carbamate in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) group.[8]

  • Incubation: Incubate the plates for 48 hours.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 540-570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.[8]

Microtubule Depolymerization Assay

This assay directly measures the ability of a compound to stabilize microtubules, which is the primary mechanism of action for taxanes.[10][11]

Principle: Tubulin polymerization can be induced in vitro by the addition of GTP and warming to 37°C. The extent of polymerization can be monitored by measuring the increase in absorbance at 340 nm. A potent microtubule-stabilizing agent like Docetaxel will enhance and sustain this polymerization, even under conditions that would normally promote depolymerization (e.g., cold temperature).

Detailed Protocol:

  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain) or use a commercially available tubulin polymerization assay kit.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.

  • Initiation of Polymerization: Warm the reaction mixture to 37°C to initiate tubulin polymerization.

  • Drug Addition: Add varying concentrations of Docetaxel or Docetaxel Hydroxy-tert-butyl-carbamate to the reaction mixtures.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

  • Induction of Depolymerization: After a stable polymerization plateau is reached, induce depolymerization by cooling the samples on ice.

  • Data Analysis: Compare the rate and extent of polymerization and the resistance to cold-induced depolymerization in the presence of Docetaxel versus its metabolite. A more potent compound will show a greater increase in polymerization and a slower rate of depolymerization.

Conclusion

The metabolic conversion of Docetaxel to Docetaxel Hydroxy-tert-butyl-carbamate involves the addition of a hydroxyl group to the tert-butyl moiety of the C13 side chain. Based on established structure-activity relationships for taxanes, this modification is expected to significantly reduce the compound's cytotoxic potency compared to the parent drug. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of the relative potency of these two compounds. Such studies are crucial for a comprehensive understanding of Docetaxel's pharmacology and for the development of novel taxane analogs with improved therapeutic profiles.

References

  • Clarke, S. J., & Rivory, L. P. (1999). Clinical pharmacokinetics of docetaxel. Clinical Pharmacokinetics, 36(2), 99–114. [Link]

  • Ganesh, T. (2007). Recent progress in the development of docetaxel and paclitaxel analogues.
  • Greenlee, K. J., et al. (2001). Inhibition of microtubular depolymerization by docetaxel. Journal of Biological Chemistry, 276(32), 29870-29877.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Kovács, P., et al. (2007). Antiproliferative Mechanism of Action of the Novel Taxane Cabazitaxel as Compared with the Parent Compound Docetaxel in MCF7 Breast Cancer Cells. Molecular Cancer Therapeutics, 6(9), 2495-2504. [Link]

  • Oh, W. K., & Kantoff, P. W. (1998). Docetaxel: a new taxane in the treatment of prostate cancer.
  • Parness, J., & Horwitz, S. B. (1981). Taxol binds to polymerized tubulin in vitro. Journal of Cell Biology, 91(2 Pt 1), 479–487.
  • PubChem. (n.d.). Docetaxel Hydroxy-tert-butyl-carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sakurai, H., et al. (2013). Cytotoxicity Induced by Docetaxel in Human Oral Squamous Cell Carcinoma Cell Lines. Anticancer Research, 33(6), 2435-2442. [Link]

  • Sparreboom, A., et al. (2005). Comparative in vitro and in vivo pharmacology of docetaxel and its main metabolite. Cancer Research, 65(13), 5749-5753.
  • Urology Textbook. (n.d.). Docetaxel: Mechanism, Adverse Effects, Contraindications and Dosage. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Docetaxel? Retrieved from [Link]

  • Minami, H., et al. (2009). Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose. Cancer Science, 100(10), 1835-1841. [Link]

  • Pharmaffiliates. (n.d.). Docetaxel Hydroxy tert-Butylcarbamate. Retrieved from [Link]

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Analytical Validation and Comparison Guide: Synthesized Docetaxel Hydroxy-tert-butyl-carbamate (M4 Metabolite)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist specializing in pharmacokinetics and drug metabolism, I frequently encounter the analytical challenge of accurately quantifying taxane clearance and prodrug conversion rates. Docetaxel (DTX) is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5 [1]. The dominant metabolic pathway involves the oxidation of the tert-butyl group on the C13 side chain, yielding Docetaxel Hydroxy-tert-butyl-carbamate (commonly referred to as HDTX, or the M4 metabolite) [2].

For researchers developing novel nanoscale prodrugs or conducting therapeutic drug monitoring (TDM), relying on theoretical clearance models is insufficient. You must utilize a highly pure, structurally confirmed HDTX reference standard to construct accurate calibration curves for LC-MS/MS quantification [1]. This guide objectively compares the sourcing strategies for the HDTX metabolite and provides a self-validating experimental protocol to unequivocally confirm the identity of the synthesized compound.

Section 1: Comparison of Sourcing Strategies

Historically, researchers isolated HDTX by incubating docetaxel with human liver microsomes (HLMs) or recombinant CYP3A4, followed by preparative HPLC. While this biological extraction guarantees the native stereochemistry, it suffers from severe limitations in yield, scalability, and matrix interference.

Conversely, de novo chemical synthesis of HDTX (CAS 154044-57-2) has become the industry gold standard. Synthesis provides the milligram-to-gram quantities required for robust toxicological profiling and enables the development of stable isotope-labeled internal standards (e.g., HDTX-d9), which are critical for mitigating matrix effects during mass spectrometry.

Table 1: Comparative Analysis of HDTX Sourcing Methods
Sourcing MethodYieldAnalytical PurityMatrix InterferenceScalabilityStable Isotope Labeling
Biological Extraction (In Vitro) Low (<1%)ModerateHigh (Lipids/Proteins)PoorImpossible
De Novo Chemical Synthesis High (>60%)High (>98%)NoneExcellentFeasible (e.g., HDTX-d9)

Section 2: Metabolic Pathway Visualization

To understand the structural target of our synthesis, we must first map the biotransformation. The oxidation of the tert-butyl group is the rate-limiting step in docetaxel clearance, preceding further oxidation and cyclization into hydroxyoxazolidinone diastereomers (M1/M3) [3].

MetabolicPathway DTX Docetaxel (DTX) Parent Drug CYP CYP3A4 / CYP3A5 Hepatic Oxidation DTX->CYP HDTX Docetaxel Hydroxy-tert-butyl-carbamate (HDTX / M4) CYP->HDTX Oxidation of tert-butyl group Cyclic Cyclic Hydroxyoxazolidinone Diastereomers (M1 / M3) HDTX->Cyclic Further Oxidation/Cyclization

CYP3A4-mediated oxidation of Docetaxel to HDTX and subsequent cyclic metabolites.

Section 3: Self-Validating Analytical Protocol for Identity Confirmation

When procuring or synthesizing HDTX, you cannot rely solely on chromatographic purity (e.g., UV absorbance at 230 nm). A self-validating system requires orthogonal analytical techniques: LC-MS/MS for exact mass and fragmentation, paired with NMR spectroscopy for precise regiochemical assignment.

The Causality of the Method: Mass spectrometry confirms the addition of a single oxygen atom (+16 Da), but docetaxel has multiple sites susceptible to oxidation. LC-MS/MS alone cannot definitively prove that the hydroxyl group is located on the tert-butyl carbamate rather than the taxane core. Therefore, 1 H-NMR is the causal link in our validation chain—it specifically detects the desymmetrization of the tert-butyl methyl groups, proving the exact regiochemistry of the synthesis.

Protocol Step 1: High-Resolution LC-MS/MS Profiling
  • Sample Preparation: Dissolve the synthesized HDTX standard in LC-MS grade methanol to a concentration of 1 mg/mL. Dilute to 100 ng/mL in 50% acetonitrile/water containing 0.1% formic acid.

  • Chromatography: Inject 5 µL onto a ZORBAX-SB-C18 column (2.1 × 100 mm, 5 µm). Rationale: The highly hydrophobic taxane core requires robust reverse-phase retention to prevent early elution and ion suppression [1].

  • Gradient Elution: Run a gradient from 30% to 80% acetonitrile (with 0.1% formic acid) over 10 minutes. Rationale: The acidic modifier ensures optimal protonation and ionization of the carbamate nitrogen.

  • Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Monitor the transitions from the protonated precursor ion [M+H]+ to the characteristic product ions.

Table 2: Key LC-MS/MS MRM Parameters
AnalyteMolecular FormulaExact MassPrecursor Ion [M+H]+ Side-Chain Product Ion
Docetaxel (DTX) C43​H53​NO14​ 807.35m/z 808.4m/z 226.1
HDTX (M4) C43​H53​NO15​ 823.34m/z 824.4m/z 242.1 (+16 Da shift)
Protocol Step 2: NMR Structural Elucidation
  • Preparation: Dissolve 5 mg of the synthesized HDTX in 0.5 mL of deuterated chloroform ( CDCl3​ ).

  • Acquisition: Acquire 1D 1 H-NMR and 13 C-NMR spectra at 400 MHz or higher.

  • Spectral Interpretation: In parent docetaxel, the tert-butyl group appears as a sharp 9-proton singlet around δ 1.34 ppm. In the synthesized HDTX standard, this symmetry is broken. You must observe a 6-proton singlet (the two remaining methyl groups) and a new 2-proton diastereotopic AB system (the new −CH2​OH group) appearing as doublets further downfield due to the electron-withdrawing oxygen. If this specific shift is absent, the synthesis failed to target the carbamate moiety.

Section 4: Analytical Workflow Visualization

To ensure absolute trustworthiness in your reference materials, the following workflow must be strictly adhered to before releasing the batch for pharmacokinetic modeling.

ValidationWorkflow Synth De Novo Synthesis Purif Preparative HPLC Purification Synth->Purif LCMS LC-MS/MS (Mass & Fragmentation) Purif->LCMS NMR 1H & 13C NMR (Structural Elucidation) Purif->NMR Release Certified Reference Material LCMS->Release NMR->Release

Orthogonal analytical validation workflow for synthesized HDTX reference standards.

Conclusion

Confirming the identity of synthesized Docetaxel Hydroxy-tert-butyl-carbamate (HDTX) requires a rigorous, multi-modal approach. By replacing low-yield biological extractions with scalable chemical synthesis—and validating the product through the orthogonal LC-MS/MS and NMR workflows detailed above—researchers can ensure the highest level of scientific integrity in their pharmacokinetic models and prodrug evaluations.

References

  • Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion. PubMed Central (PMC). URL:[Link]

  • Metabolism of docetaxel in mice. Cancer Chemotherapy and Pharmacology. URL:[Link]

  • Different in vitro metabolism of paclitaxel and docetaxel in humans, rats, pigs, and minipigs. Drug Metabolism and Disposition. URL:[Link]

A Comparative Guide to Validated Analytical Methods for the Quantification of Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of Docetaxel Hydroxy-tert-butyl-carbamate, a known metabolite and potential process-related impurity of the antineoplastic agent Docetaxel.[1][2] The accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of Docetaxel drug products. This document is intended for researchers, scientists, and drug development professionals, offering insights into method selection, validation strategies, and practical implementation based on established scientific principles and regulatory expectations.

Introduction: The Analytical Imperative for a Critical Impurity

Docetaxel is a potent, semi-synthetic chemotherapeutic agent belonging to the taxoid family.[3] Its complex structure makes it susceptible to degradation and the formation of related substances during synthesis and storage.[4] Docetaxel Hydroxy-tert-butyl-carbamate is one such related substance that requires careful monitoring. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a requirement mandated by global regulatory bodies.[5][6][7] This guide will compare two of the most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[8][9][10]

Comparative Overview of Analytical Technologies

The choice between HPLC-UV and LC-MS/MS for quantifying Docetaxel Hydroxy-tert-butyl-carbamate depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This is a robust and widely accessible technique for routine quality control. It relies on the principle that the analyte absorbs light at a specific wavelength. For Docetaxel and its related compounds, detection is typically performed around 230-232 nm.[11][12][13]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.[14][15] It is the gold standard for bioanalytical studies and for detecting trace-level impurities.

The following diagram illustrates the logical flow of selecting an appropriate analytical technique.

G cluster_0 Decision Framework for Analytical Method Selection start Define Analytical Target Profile (ATP) q1 Is high sensitivity (e.g., < 0.05% or ng/mL) required? start->q1 q2 Is the sample matrix complex (e.g., plasma, formulation with excipients)? q1->q2 No lcms LC-MS/MS is the preferred method q1->lcms Yes hplcuv HPLC-UV is a suitable starting point q2->hplcuv No q2->lcms Yes

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS.

Deep Dive into Method Validation Parameters

A robust analytical method validation protocol assesses a series of performance characteristics to ensure the method is fit for its purpose.[5][16] The following sections detail these parameters with a comparative analysis of how HPLC-UV and LC-MS/MS typically perform.

Specificity

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.[17][18][19]

  • HPLC-UV: Specificity is primarily demonstrated by achieving baseline separation of the analyte peak from all other components.[20] Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are crucial to generate potential degradation products and prove that they do not interfere with the analyte peak.[3][4][21] Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

  • LC-MS/MS: This technique provides a higher degree of specificity. In addition to chromatographic separation, it uses the unique mass-to-charge ratio (m/z) of the analyte and one or more of its fragment ions for detection and quantification.[15] This makes it less susceptible to interference from co-eluting compounds that may have similar UV spectra but different masses.

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[22][23] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[16]

  • For Impurity Quantification: The range should typically cover from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for the impurity.[22][23]

ParameterHPLC-UVLC-MS/MS
Typical Linear Range 0.05 µg/mL - 10 µg/mL0.05 ng/mL - 500 ng/mL[15]
Correlation Coefficient (r²) > 0.999[24]> 0.995[15]
Accuracy

Accuracy reflects the closeness of the test results to the true value.[23] It is typically assessed by spiking a known amount of the analyte into a blank matrix (placebo) or the drug product and calculating the percent recovery.[5]

Concentration LevelAcceptance Criteria (% Recovery)
80% of target98.0 - 102.0%
100% of target98.0 - 102.0%
120% of target98.0 - 102.0%

Both HPLC-UV and LC-MS/MS can achieve excellent accuracy, provided the method is well-developed and matrix effects are minimized.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Precision LevelAcceptance Criteria (% RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[25][26][27]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[25][26][27]

These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[26][28]

ParameterHPLC-UVLC-MS/MS
Typical LOQ ~0.05 µg/mL (50 ng/mL)~0.25 - 10 ng/mL[29][30]

The significantly lower LOQ for LC-MS/MS highlights its superior sensitivity, making it the method of choice for trace analysis.

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[31][32][33]

Typical HPLC parameters to vary for robustness testing:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic)[34]

  • Wavelength (e.g., ± 2 nm)

  • Mobile phase pH (e.g., ± 0.2 units)

The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits during robustness studies.

Experimental Protocols

The following are representative protocols for the quantification of Docetaxel Hydroxy-tert-butyl-carbamate.

Protocol 1: HPLC-UV Method

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size[11]

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 40% B

    • 10-45 min: 40% to 90% B

    • 45-50 min: 90% B

    • 50-51 min: 90% to 40% B

    • 51-60 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 232 nm[12]

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Standard and Sample Preparation:

  • Prepare a stock solution of Docetaxel Hydroxy-tert-butyl-carbamate reference standard at 100 µg/mL in diluent.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 5 µg/mL.

  • Accurately weigh and dissolve the test sample (e.g., Docetaxel drug substance) in diluent to a final concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS Method

Chromatographic Conditions:

  • Column: C18, 50 x 2.1 mm, 2.6 µm particle size[29]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 10% B

    • 2.6-3.5 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Docetaxel Hydroxy-tert-butyl-carbamate: Precursor ion m/z 824.3 -> Product ion m/z 527.2 (Hypothetical, based on structure[35])

    • Internal Standard (e.g., Paclitaxel): Precursor ion m/z 876.3 -> Product ion m/z 307.7[15]

  • Source Parameters: Optimize gas flows, ion spray voltage, and temperature for maximum signal intensity.

Workflow Visualization

The general workflow for analytical method validation is depicted below.

G cluster_workflow Analytical Method Validation Workflow cluster_params Validation Parameter Assessment dev Method Development & Optimization protocol Write Validation Protocol dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob report Compile Validation Report rob->report imp Implement for Routine Use report->imp

Caption: A generalized workflow for analytical method validation.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Docetaxel Hydroxy-tert-butyl-carbamate.

  • HPLC-UV is a cost-effective, robust, and reliable method that is well-suited for routine quality control applications, such as release testing of drug substances and products, where impurity levels are expected to be within specified limits. Its performance is well-documented in the literature for Docetaxel and related substances.[11][12]

  • LC-MS/MS is the superior choice when high sensitivity and specificity are paramount. It is indispensable for applications such as the analysis of trace-level impurities, quantification in complex biological matrices (e.g., plasma in pharmacokinetic studies), and for definitive identification of unknown peaks during forced degradation studies.[14][36]

The selection of the most appropriate method should be based on a thorough evaluation of the Analytical Target Profile (ATP), as emphasized in the new ICH Q14 guideline.[37] For most pharmaceutical quality control labs, a validated stability-indicating HPLC-UV method will be sufficient. However, for research, bioanalytical applications, or in-depth impurity characterization, an LC-MS/MS method is highly recommended.

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Comparative Analysis Guide: Docetaxel Hydroxy-tert-butyl-carbamate (M2) vs. Downstream Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Docetaxel is a potent antineoplastic agent, but its clinical application is frequently complicated by a narrow therapeutic index and unpredictable interindividual pharmacokinetic variability [1]. The primary driver of this variability is hepatic metabolism mediated by Cytochrome P450 isoforms CYP3A4 and CYP3A5 [2]. Understanding the sequential biotransformation of docetaxel into its four primary metabolites—M1, M2, M3, and M4—is critical for pharmacokinetic modeling, therapeutic drug monitoring, and toxicity prediction.

This guide provides an objective, data-driven comparison between the primary metabolic intermediate, Docetaxel Hydroxy-tert-butyl-carbamate (Metabolite M2) , and its downstream derivatives (M1, M3, and M4).

Mechanistic Pathway & Causality of Metabolite Formation

The metabolism of docetaxel is a sequential oxidative cascade. The causality of this specific pathway is rooted in the steric accessibility and chemical reactivity of docetaxel's synthetic isobutoxy side chain.

  • Primary Hydroxylation (Formation of M2): The heme iron center of CYP3A4/5 catalyzes the aliphatic hydroxylation of the tert-butyl group on docetaxel, forming the primary metabolite, Docetaxel Hydroxy-tert-butyl-carbamate (M2) [2]. Because this is the rate-limiting clearance step, circulating M2 levels serve as a direct in vivo biomarker for patient-specific CYP3A activity.

  • Downstream Oxidation & Cyclization (Formation of M1/M3 and M4): M2 is highly susceptible to further oxidation, forming an unstable aldehyde intermediate. Because of its proximity to the adjacent hydroxyl group, this aldehyde spontaneously cyclizes into two stereoisomers: M1 and M3. Subsequent oxidation of these cyclic diastereomers yields the terminal metabolite, M4 [2].

MetabolicPathway Docetaxel Docetaxel (Active Drug) CYP3A4 CYP3A4 / CYP3A5 (Hepatic Metabolism) Docetaxel->CYP3A4 Oxidation M2 M2 (Docetaxel Hydroxy-tert-butyl-carbamate) Primary Metabolite CYP3A4->M2 Hydroxylation of tert-butyl group Aldehyde Unstable Aldehyde Intermediate M2->Aldehyde Oxidation M1_M3 M1 & M3 (Cyclized Diastereomers) Aldehyde->M1_M3 Spontaneous Cyclization M4 M4 (Oxidation Product) M1_M3->M4 Further Oxidation

CYP3A4/5-mediated docetaxel metabolism pathway showing sequential formation of M2, M1/M3, and M4.

Structural and Quantitative Chemical Comparison

To accurately quantify these compounds in biological matrices, researchers must account for their distinct molecular weights and structural properties. M2 retains the open-chain structure of the parent drug, whereas M1, M3, and M4 feature a newly formed cyclic system.

CompoundSynonym / IdentityMolecular FormulaMolecular WeightStructural Alteration from Parent
Docetaxel Taxotere (Active Drug)C43H53NO14807.9 g/mol N/A (Parent Compound)
Metabolite M2 Docetaxel Hydroxy-tert-butyl-carbamateC43H53NO15823.9 g/mol Hydroxylation of the tert-butyl group
Metabolite M1/M3 Cyclized DiastereomersC43H51NO15821.9 g/mol Oxidation of M2 and spontaneous cyclization
Metabolite M4 Oxidized DerivativeC43H49NO15819.9 g/mol Further oxidation of M1/M3

Data supported by [2] and [3].

Experimental Methodology: Self-Validating LC-MS/MS Quantification

Accurate quantification of M2 versus M1/M3 and M4 in human plasma is notoriously challenging due to the lack of commercially available, chemically pure metabolite standards and their inherent instability [1].

To ensure a self-validating system , the following LC-MS/MS protocol employs a structural analogue (e.g., paclitaxel) or a stable isotope-labeled standard. This internal standard (IS) perfectly tracks extraction efficiency and corrects for ion suppression during electrospray ionization (ESI), ensuring that the quantitative readout of M2 is an artifact-free reflection of true biological concentration.

Step-by-Step Protocol:
  • Sample Preparation & IS Spiking: Aliquot 100 µL of human plasma. Spike immediately with the internal standard (e.g., Paclitaxel) to establish the baseline for recovery correction [4].

  • Liquid-Liquid Extraction (LLE): Extract the plasma using a non-polar solvent mixture (e.g., tert-butyl methyl ether). Causality: LLE is preferred over protein precipitation here because it efficiently partitions the lipophilic taxanes while leaving behind polar matrix proteins that cause severe ion suppression in the mass spectrometer [4]. Extraction efficiency should exceed 90%.

  • Chromatographic Separation: Inject the reconstituted extract onto a C18 reversed-phase column. Gradient elution (water/acetonitrile with 0.1% formic acid) is required to separate the diastereomers (M1 and M3) from M2 and M4 based on slight polarity differences.

  • Tandem Mass Spectrometry (ESI-MS/MS): Operate in positive-mode electrospray ionization (ESI+). Use Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions for M2 (m/z 824 → specific fragment) distinct from M1/M3 (m/z 822) [4].

  • Data Validation: Ensure the Lower Limit of Quantification (LLOQ) reaches 0.5 ng/mL. A properly validated run will yield precision and accuracy variances of <15% for concentrations above the LLOQ [4].

LCMSWorkflow Plasma Plasma Sample + Internal Standard Extraction Liquid-Liquid Extraction (Isolate Metabolites) Plasma->Extraction LC Liquid Chromatography (Separation of M1-M4) Extraction->LC MS Tandem Mass Spec (ESI+, SRM Mode) LC->MS Data Quantification vs. M2 Calibration Curve MS->Data

Step-by-step LC-MS/MS workflow for the isolation and quantification of Docetaxel metabolites.

Comparative Stability and Handling Considerations

A critical experimental variable when comparing M2 to downstream metabolites is ex vivo degradation. All docetaxel metabolites are inherently unstable in human plasma at ambient temperatures [1].

  • Handling Rule: Blood samples must be processed on ice, and plasma must be immediately flash-frozen.

  • Long-Term Storage: When stored at -20 °C, recovered concentrations of M1, M2, M3, and M4 remain within ±25% of their baseline for up to 1 year [1]. Failure to maintain the cold chain will result in the artificial ex vivo oxidation of M2 into M1/M3, fatally skewing pharmacokinetic data.

References

  • Docetaxel | C43H53NO14 | CID 148124 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry (Guitton et al., 2005) Source: PubMed, National Institutes of Health (NIH) URL:[Link]

  • Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry (Hendrikx et al., 2013) Source: PubMed, National Institutes of Health (NIH) URL:[Link]

Sources

Cross-Validation of Analytical Techniques for Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of complex taxane derivatives requires moving beyond standard operating procedures to understand the fundamental chemical behaviors of the molecules involved. Docetaxel Hydroxy-tert-butyl-carbamate (also known as Hydroxydocetaxel, HDTX, Metabolite M2, or Impurity 63) is a critical biomarker in both clinical pharmacokinetics and pharmaceutical formulation stability.

Unlike paclitaxel, docetaxel features a unique tert-butyl carbamate ester on its phenylpropionate side chain. This structural divergence makes docetaxel more water-soluble but also introduces a highly specific site for both enzymatic oxidation (via hepatic CYP3A4/5) and in vitro hydrolytic/oxidative degradation [1].

This guide provides an objective, data-driven cross-validation of the two dominant analytical techniques used to quantify HDTX: LC-MS/MS (for biological matrices) and UPLC-UV (for formulation stability-indicating assays).

Mechanistic Context: The Dual Nature of HDTX

To design a robust analytical method, we must first understand the origin of the analyte. HDTX (C₄₃H₅₃NO₁₅, MW: 823.88 Da) is exactly 16 Daltons heavier than its parent docetaxel (MW: 807.88 Da), representing the addition of a single hydroxyl group to the tert-butyl moiety.

In clinical settings, measuring HDTX in plasma or bile is essential for modeling docetaxel clearance and prodrug metabolism [2]. In pharmaceutical manufacturing, it serves as a primary degradation product under oxidative stress, requiring strict monitoring to comply with ICH Q3A/Q3B guidelines regarding process impurities [3].

Metabolism DTX Docetaxel (API) MW: 807.88 CYP Hepatic CYP3A4/5 (In Vivo) DTX->CYP Enzymatic Oxidation Stress Oxidative Stress (In Vitro Formulation) DTX->Stress Stability Testing HDTX Docetaxel Hydroxy-tert-butyl-carbamate (HDTX / Impurity 63) MW: 823.88 CYP->HDTX +16 Da (Hydroxylation) Stress->HDTX Radical Attack

Metabolic and degradation pathways forming Docetaxel Hydroxy-tert-butyl-carbamate.

Comparative Performance Data

The choice of analytical technique is dictated by the matrix and the required sensitivity. LC-MS/MS is the gold standard for trace-level pharmacokinetic (PK) profiling, whereas UPLC-UV is the workhorse for high-resolution impurity profiling where universal response factors are prioritized over absolute sensitivity.

ParameterLC-MS/MS (PK Profiling)UPLC-UV (Impurity Profiling)
Primary Analyte Focus HDTX (Metabolite M2) in Biological MatrixHDTX (Impurity 63) in API/Formulation
Detection Mechanism ESI+ MRM (m/z 824.3 → 525.2)Photodiode Array (λ = 232 nm)
Limit of Detection (LOD) 0.5 ng/mL0.05% Area (approx. 500 ng/mL)
Linearity Range 1 - 1000 ng/mL0.1 - 100 µg/mL
Sample Preparation Liquid-Liquid Extraction (TBME)Direct Dilution (50:50 ACN:H₂O)
Key Advantage Unmatched sensitivity and matrix exclusionUniversal response factor for taxanes; high resolution

Analytical Cross-Validation Workflow

To ensure data integrity across different stages of drug development, a cross-validation workflow must be established. This ensures that the degradation observed in a UPLC-UV stability assay correlates mechanistically with the metabolic clearance observed in an LC-MS/MS PK study.

CrossValidation Sample HDTX Matrix (Plasma / Formulation) LCMS LC-MS/MS (Triple Quadrupole) Sample->LCMS LLE/SPE Extraction (High Sensitivity) UPLC UPLC-UV (PDA Detector) Sample->UPLC Direct Dilution (High Resolution) Data Method Cross-Validation (ICH Q2 Guidelines) LCMS->Data PK Profiling UPLC->Data Impurity %

Analytical cross-validation workflow for HDTX quantification across different matrices.

Self-Validating Experimental Protocols

A robust protocol is not merely a list of instructions; it is a self-validating system where every step has a distinct chemical causality and built-in quality control.

Protocol 1: LC-MS/MS for Pharmacokinetic Profiling (Plasma/Bile)

Objective: Quantify trace levels of HDTX in biological matrices without ion suppression.

  • Internal Standard Addition: Spike 10 µL of Docetaxel-d9 (stable-isotope labeled internal standard) into 100 µL of plasma.

    • Causality: The deuterium-labeled standard co-elutes with the analyte, experiencing the exact same matrix suppression in the ESI source, thereby normalizing run-to-run ionization variability.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of tert-butyl methyl ether (TBME). Vortex for 5 minutes and centrifuge at 14,000 x g.

    • Causality: Docetaxel and HDTX are highly lipophilic (logP ~ 4.1) and bind heavily to α-1 acid glycoprotein. TBME disrupts this protein binding and selectively extracts the taxanes into the organic phase, leaving polar phospholipids (the primary culprits of MS ion suppression) in the aqueous phase.

  • Chromatographic Separation: Inject the reconstituted organic phase onto a C18 column using a gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ precursor ions. The gradient ensures the slightly more polar HDTX elutes prior to docetaxel, preventing in-source fragmentation overlap.

  • MS/MS Detection: Monitor the MRM transition m/z 824.3 → 525.2.

    • Causality: The 824.3 m/z represents the intact protonated HDTX molecule. The 525.2 m/z fragment corresponds to the cleavage of the phenylpropionate side chain, isolating the baccatin III core. This specific transition eliminates isobaric interference from endogenous plasma metabolites.

Protocol 2: UPLC-UV for Formulation Impurity Profiling

Objective: Resolve HDTX from closely related process impurities and epimers in a high-concentration API formulation.

  • System Suitability Testing (SST): Inject a resolution mixture containing Docetaxel, HDTX, and 2',3'-epi docetaxel.

    • Causality: This self-validating step ensures the column maintains sufficient theoretical plates to separate critical peak pairs (Resolution > 1.5) before any unknown stability samples are analyzed.

  • Sample Dilution: Dilute the formulation in Acetonitrile:Water (50:50 v/v).

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak broadening (the "solvent effect") at the head of the column, ensuring sharp peak shapes for accurate integration.

  • Separation on Sub-2-µm BEH-C18: Run a ternary gradient of Water/Methanol/Acetonitrile.

    • Causality: Sub-2-micron particles provide massive theoretical plate counts. Methanol is critical here; it provides the specific hydrogen-bonding selectivity required to resolve the hydroxylated HDTX from other oxidized impurities, while acetonitrile keeps the system backpressure within operational limits (<15,000 psi).

  • UV Detection at 232 nm: Quantify using a Photodiode Array (PDA).

    • Causality: The taxane core contains an enone chromophore that exhibits a strong absorption maximum at 232 nm. This provides a nearly universal response factor for docetaxel and its structurally similar degradants, allowing for accurate area-percent quantification without requiring individual reference standards for every unknown impurity.

Conclusion

The cross-validation of Docetaxel Hydroxy-tert-butyl-carbamate analysis highlights the necessity of aligning analytical techniques with chemical causality. LC-MS/MS leverages the specific fragmentation of the taxane side-chain for unparalleled sensitivity in complex biological matrices. Conversely, UPLC-UV capitalizes on the universal enone chromophore and ternary solvent hydrogen-bonding to achieve the high-resolution separation required for stability-indicating assays. By understanding the "why" behind these methods, researchers can ensure robust, reproducible data across the entire drug development lifecycle.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15765777, Docetaxel Hydroxy-tert-butyl-carbamate." PubChem,[Link]

  • "Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion." PubMed Central (PMC),[Link]

  • "Automated Real-Time Tumor Pharmacokinetic Profiling in 3D Models: A Novel Approach for Personalized Medicine." PubMed Central (PMC),[Link]

"Docetaxel Hydroxy-tert-butyl-carbamate" assessing purity of commercial standards

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Commercial Standards: A Comparative Guide to Docetaxel Hydroxy-tert-butyl-carbamate

Introduction

Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2), widely recognized in literature as hydroxydocetaxel or metabolite M2, is the primary hepatic metabolite of the antineoplastic agent docetaxel[1]. With a molecular formula of C43H53NO15 and a molecular weight of 823.88 g/mol , this compound retains activity as a microtubule stabilizer[2]. In pharmacokinetic (PK) modeling, biliary excretion studies, and the impurity profiling of docetaxel formulations, the utilization of highly pure commercial analytical standards is an absolute necessity[1].

However, from an application scientist's perspective, commercial standards can vary significantly in purity. Residual synthetic precursors, incomplete purification, or improper storage can lead to the presence of closely related degradation products, such as 7-epi-docetaxel[3]. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and outlines a self-validating, step-by-step protocol to rigorously assess the purity of these critical reference standards.

Comparative Analysis of HPLC Column Chemistries

The separation of Docetaxel Hydroxy-tert-butyl-carbamate from structurally similar taxane derivatives presents a significant analytical challenge[4]. Because docetaxel and its metabolites possess complex, bulky structures with multiple chiral centers, the choice of stationary phase dictates the selectivity and ultimate resolution of the assay.

Table 1: Performance Comparison of HPLC Stationary Phases for Taxane Resolution

Stationary PhaseRetention MechanismResolution of EpimersBest Use Case for Purity Assessment
C18 (Octadecyl) High HydrophobicityModerateRobust starting point for standard purity screening and general impurity profiling[4].
Phenyl-Hexyl π−π Interactions & HydrophobicityExcellentResolving closely eluting epimeric impurities (e.g., 4-epi or 7-epi derivatives) that differ in spatial interaction with aromatic rings[4].
C8 (Octyl) Low HydrophobicityPoor to ModerateRapid screening methods where critical pair resolution is not the limiting factor.

Visualizing the Analytical Workflow

To ensure rigorous scientific integrity, a purity assessment must not rely on a single dimension of data. The workflow below illustrates a self-validating system combining primary UV quantification with orthogonal Mass Spectrometry (MS) confirmation.

PurityWorkflow N1 Commercial Standard Docetaxel Hydroxy-tert-butyl-carbamate N2 Sample Preparation Diluent: ACN/H2O/AcOH N1->N2 Solubilize N3 HPLC Column Selection (C18 vs. Phenyl) N2->N3 Inject 10 µL N4 UV Detection (230 nm) N3->N4 Primary Method N5 Orthogonal MS/MS (Structural ID) N3->N5 Validation N6 Purity Quantification (Area % Normalization) N4->N6 N5->N6

Workflow for RP-HPLC-UV/MS purity assessment of Docetaxel Hydroxy-tert-butyl-carbamate standards.

Step-by-Step Experimental Protocol: Purity Validation

This methodology is adapted from standard compendial principles for docetaxel and optimized specifically for its hydroxylated metabolite[5][6]. Every step is designed with a specific mechanistic purpose to prevent artifact generation during analysis.

Phase 1: Sample and Mobile Phase Preparation
  • Diluent Formulation: Prepare a mixture of Acetonitrile, Ultrapure Water, and Glacial Acetic Acid in a 100:100:0.1 (v/v/v) ratio[5][7].

    • Causality: Taxanes are highly susceptible to base-catalyzed epimerization (e.g., forming 7-epi-docetaxel). The addition of 0.1% glacial acetic acid maintains a mildly acidic environment, stabilizing the standard during solubilization and autosampler storage[5][7].

  • Standard Solubilization: Accurately weigh the commercial Docetaxel Hydroxy-tert-butyl-carbamate standard and dissolve it in the diluent to achieve a final concentration of 1.0 mg/mL.

    • Causality: Complete dissolution using brief sonication (<2 minutes) avoids thermal degradation while ensuring the concentration is high enough to detect trace impurities at the 0.05% threshold[6].

Phase 2: Chromatographic Execution
  • Column Installation: Install a high-efficiency C18 column (150 mm × 4.6 mm, 3.5 µm particle size) and maintain the column compartment at 40°C[6][8].

    • Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer within the stationary phase and sharpening peak shapes for large, complex molecules like taxanes[8].

  • Mobile Phase Gradient:

    • Mobile Phase A: Ultrapure Water

    • Mobile Phase B: Acetonitrile

    • Run a linear gradient from 28% B to 72% B over 40 minutes[8].

    • Causality: A gradient is mandatory. Isocratic elution cannot sufficiently resolve the polar hydroxydocetaxel from highly retained lipophilic impurities without causing excessive peak broadening[4][8].

  • Flow Rate & Injection: Set the flow rate to 1.2 mL/min and inject 10 µL of the sample[6][7].

  • Detection: Monitor UV absorbance at 230 nm[3][6].

    • Causality: The conjugated ester and aromatic rings of the taxane core exhibit maximum π→π∗ transitions near 230 nm, providing the optimal signal-to-noise ratio for trace impurity detection[3].

System Suitability and Data Interpretation

A protocol is only as reliable as its system suitability criteria. Before accepting the purity data of the commercial standard, the chromatographic system must validate itself.

Table 2: System Suitability and Acceptance Criteria

ParameterTarget SpecificationMechanistic Rationale
Resolution ( Rs​ ) 2.0 between critical pairsEnsures baseline separation for accurate area integration[5][6].
Tailing Factor 0.8 – 1.5Confirms the absence of secondary silanol interactions that artificially inflate impurity area integration[5][6].
Relative Retention Time ~0.85 (vs. Docetaxel at 1.0)The hydroxylated metabolite is more polar than the parent drug, thus eluting earlier in reversed-phase conditions[1][6].
Signal-to-Noise (S/N) 10 for trace impuritiesGuarantees reliable detection at the 0.05% reporting threshold[8].

Quantification: Calculate the purity of the Docetaxel Hydroxy-tert-butyl-carbamate standard using the area percentage normalization method. Disregard any peaks representing less than 0.05% of the total area, as these fall below the standard limit of quantitation (LOQ) for compendial reporting[6].

Conclusion

Validating the purity of Docetaxel Hydroxy-tert-butyl-carbamate commercial standards is a critical prerequisite for robust PK modeling and quality control testing. While C18 columns provide a reliable foundation for general purity assessment, laboratories dealing with complex epimeric impurities should consider Phenyl-based stationary phases for orthogonal selectivity. By strictly adhering to acidic diluent conditions and gradient RP-HPLC-UV workflows, researchers can ensure the absolute integrity of their analytical reference materials.

Sources

A Comparative Guide to Cellular Uptake: Docetaxel vs. Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cellular uptake and accumulation of Docetaxel Hydroxy-tert-butyl-carbamate in comparison to its parent compound, Docetaxel. While Docetaxel is a cornerstone of modern chemotherapy, its efficacy can be hampered by poor solubility and the development of multidrug resistance (MDR), often mediated by efflux pumps.[1][2] The derivatization of Docetaxel to its Hydroxy-tert-butyl-carbamate form represents a rational medicinal chemistry approach to potentially overcome these limitations.

The tert-butyl carbamate ester is a critical functional group for the antineoplastic activity of Docetaxel.[3] Modifications at other positions, such as the introduction of a carbamate moiety, are explored to enhance pharmacological properties, including water solubility and potency against resistant cell lines.[4] This guide outlines the theoretical basis for these anticipated improvements and provides a detailed experimental protocol to rigorously test this hypothesis.

Mechanistic Background: Docetaxel and the Rationale for Carbamate Derivatization

Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[5][6] This action stabilizes the microtubule structure, preventing the dynamic assembly and disassembly required for mitotic spindle formation.[5][7] The result is a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[5][7]

However, the clinical utility of Docetaxel is often compromised by resistance mechanisms. A primary driver of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux the drug from the cancer cell, reducing its intracellular concentration and thus its efficacy.[1][2]

The strategic addition of a carbamate group, as in Docetaxel Hydroxy-tert-butyl-carbamate, is hypothesized to alter the molecule's physicochemical properties. Carbamate chemistry is often employed to develop prodrugs or to modify a compound's lipophilicity and interaction with membrane proteins.[4][8] This modification could potentially:

  • Enhance Cellular Permeability: By altering the molecule's polarity and hydrogen bonding capacity, the carbamate derivative may more readily diffuse across the hydrophobic cell membrane.

  • Bypass Efflux Pumps: The structural change may reduce the molecule's affinity for efflux transporters like P-gp, leading to higher intracellular retention, especially in resistant cancer cells.[1][2]

Designing a Comparative Cell Uptake Study

To empirically validate these hypotheses, a direct comparison of the intracellular accumulation of Docetaxel and its carbamate derivative is essential. The following section details a robust experimental workflow designed for this purpose.

Experimental Workflow Diagram

G cluster_prep I. Preparation cluster_treat II. Treatment cluster_process III. Sample Processing cluster_analysis IV. Quantification & Analysis A Seed Drug-Sensitive (e.g., MCF-7) & Drug-Resistant (e.g., MCF-7/MDR) Cells B Incubate 24-48h for Adherence A->B D Treat Cells for Defined Time Points (e.g., 1h, 4h, 24h) B->D C Prepare Serial Dilutions: - Docetaxel - Docetaxel Hydroxy-tert-butyl-carbamate - Vehicle Control C->D E Wash Cells with Ice-Cold PBS to Remove Extracellular Drug D->E F Lyse Cells (e.g., RIPA Buffer) E->F G Collect Lysate & Determine Total Protein Concentration (BCA Assay) F->G H Quantify Intracellular Drug via LC-MS/MS Analysis G->H I Normalize Drug Concentration to Total Protein Content H->I J Data Analysis & Comparison I->J

Sources

"Docetaxel Hydroxy-tert-butyl-carbamate" differential effects on microtubule assembly

Author: BenchChem Technical Support Team. Date: March 2026

Differential Effects of Docetaxel Hydroxy-tert-butyl-carbamate on Microtubule Assembly: A Comparative Guide

As a Senior Application Scientist specializing in cytoskeletal dynamics and antimitotic pharmacology, I have observed that while Paclitaxel and Docetaxel remain the gold standards for microtubule-stabilizing agents (MSAs), the structural nuances of their derivatives dictate profound differences in polymer architecture. This guide provides an in-depth, objective comparison of Docetaxel Hydroxy-tert-butyl-carbamate against standard taxanes, focusing on how specific modifications to the C13 side chain alter microtubule assembly kinetics, binding thermodynamics, and protofilament geometry.

Mechanistic Causality: The Role of the C13 Side Chain

To understand the differential effects of these compounds, we must first examine the causality behind taxane-tubulin interactions. Taxanes bind to the β-tubulin subunit on the inner surface of the microtubule lumen. They exhibit a significantly higher affinity for assembled microtubules than for unassembled tubulin dimers because lattice assembly is intrinsically linked to a conformational reorganization of the βM-loop, which otherwise occludes the taxane binding site[1].

The C13 side chain of the taxane core is the primary determinant of lateral interprotofilament interactions:

  • Paclitaxel: Features a bulky benzamido (phenyl) group at the C13 position. This steric bulk forces a tighter lateral curvature during assembly, resulting in microtubules with an average of 12.1 protofilaments (PFs)[2].

  • Docetaxel: Features a tert-butoxycarbonyl (tert-butyl carbamate) group. This modification allows the microtubule to assemble with an average of 13.4 PFs, which is nearly identical to the architecture of native, drug-free microtubules[2].

  • Docetaxel Hydroxy-tert-butyl-carbamate (CAS 154044-57-2): This specific derivative (Molecular Weight: 823.88 g/mol , Formula: C43H53NO15) acts as a potent microtubule stabilizer[3],[4]. The addition of a hydroxyl group to the tert-butyl moiety fundamentally alters the local binding landscape. Structural and mutagenesis models indicate that the K19 residue of β-tubulin approaches within 4.0 Å of the docetaxel tert-butyl group, creating a highly specific van der Waals contact zone[5]. The introduction of a polar hydroxyl group into this hydrophobic pocket subtly shifts the hydrogen-bonding network, modulating the thermodynamics of binding while maintaining the 13-14 PF lattice expansion characteristic of docetaxel-like compounds[1],[5].

Pathway T Unassembled αβ-Tubulin Tax Taxane Binding (C13 Side Chain) T->Tax GTP + 37°C MLoop βM-Loop Conformational Reorganization Tax->MLoop Pocket Occupancy Lat Lateral Protofilament Stabilization MLoop->Lat Inter-dimer Contacts MT Microtubule Assembly (Lattice Expansion) Lat->MT Polymerization

Taxane-induced microtubule stabilization pathway via βM-loop conformational reorganization.

Comparative Performance Data

When evaluating these compounds for in vitro assays or drug development pipelines, quantitative structural and kinetic data are essential. The table below summarizes the comparative performance of these MSAs based on established crystallographic and biochemical parameters.

ParameterPaclitaxelDocetaxelDocetaxel Hydroxy-tert-butyl-carbamate
C13 Side Chain Moiety Benzamido (Phenyl)tert-Butyl CarbamateHydroxy-tert-Butyl Carbamate
Average Protofilament Number ~12.1 PFs~13.4 PFs~13.4 PFs
Effect on Lattice Straightness Induces tighter lateral curvatureMaintains native lattice geometryMaintains native lattice geometry
Relative Binding Affinity (Tubulin) HighVery High (2-3x > Paclitaxel)High (Modulated by polar K19 contact)
Primary Experimental Utility Standard MSA referenceHigh-affinity structural studiesSAR studies of the taxane binding pocket

Self-Validating Experimental Workflows

To objectively compare the microtubule assembly kinetics of Docetaxel Hydroxy-tert-butyl-carbamate against standard taxanes, researchers must employ self-validating assay systems. The following protocols are designed to ensure data integrity through built-in thermodynamic controls.

Protocol A: Turbidimetric Tubulin Polymerization Assay

Causality Principle: Taxanes lower the critical concentration (Cc) of tubulin required for polymerization and eliminate the thermodynamic lag phase of nucleation. Measuring absorbance at 340 nm tracks the scattering of light by the forming microtubule polymers.

  • Reagent Preparation: Prepare a polymerization buffer consisting of 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Equilibration: Dissolve Docetaxel Hydroxy-tert-butyl-carbamate, Docetaxel, and Paclitaxel in anhydrous DMSO to create 10 mM stock solutions. Dilute to a final assay concentration of 10 µM (ensure final DMSO concentration remains <1% to prevent solvent-induced tubulin denaturation).

  • Kinetic Readout: Mix purified porcine brain tubulin (final concentration 2 mg/mL) with the compounds in a pre-chilled 96-well half-area plate. Transfer immediately to a microplate reader pre-warmed to 37°C. Read absorbance at 340 nm every 30 seconds for 45 minutes.

  • Self-Validation Step (Cold Challenge): Native microtubules undergo dynamic instability and rapidly depolymerize at 4°C. After the 45-minute assembly phase, drop the temperature of the plate reader to 4°C for 15 minutes. Taxane-stabilized microtubules will resist cold-induced depolymerization. A sustained high absorbance at 4°C validates that the compound has successfully locked the βM-loop and stabilized the lattice.

Protocol B: Protofilament Quantification via Cryo-EM

Causality Principle: Because the C13 side chain dictates the lateral curvature of the microtubule[1],[2], optical assays cannot resolve polymer architecture. Cryo-electron microscopy is required to count the exact number of protofilaments.

  • Assembly: Polymerize tubulin in the presence of 15 µM Docetaxel Hydroxy-tert-butyl-carbamate for 30 minutes at 37°C.

  • Grid Preparation: Apply 3 µL of the stabilized microtubule solution to a glow-discharged Quantifoil R1.2/1.3 holey carbon grid.

  • Vitrification: Blot for 2 seconds and plunge-freeze in liquid ethane using a Vitrobot.

  • Analysis: Image at 300 kV. Utilize Fourier transform analysis of the moiré patterns in the microtubule images to definitively calculate the protofilament number and verify the 13-14 PF architecture.

Workflow Prep Compound Prep (DMSO Stock) Mix Tubulin + GTP Incubation Prep->Mix Poly Polymerization Assay (Abs 340nm) Mix->Poly 37°C Cold Cold Reversibility (4°C Challenge) Poly->Cold Validation EM Cryo-EM Grid Preparation Poly->EM Structural Analysis

Self-validating experimental workflow for assessing tubulin polymerization and stability.

References

  • Docetaxel Hydroxy-tert-butyl-carbamate | CAS 154044-57-2 | SCBT. Santa Cruz Biotechnology.
  • Structural insight into the stabilization of microtubules by taxanes. eLife (2023).
  • Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin. PMC, National Institutes of Health.
  • Modulation of Microtubule Interprotofilament Interactions by Modified Taxanes. PMC, National Institutes of Health.
  • Docetaxel Hydroxy-tert-butyl-carbamate | C43H53NO15 | CID 15765777. PubChem, National Library of Medicine.

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A Comparative Guide to Docetaxel and its Primary Metabolite, Hydroxy-tert-butyl-carbamate, in the Context of Drug Resistance

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of Docetaxel, a cornerstone of chemotherapy, and its primary metabolite, Docetaxel Hydroxy-tert-butyl-carbamate. We will delve into the established mechanisms of Docetaxel resistance and present a forward-looking, theoretical comparison of how the metabolic conversion to its hydroxy-tert-butyl-carbamate form may influence these resistance pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.

Introduction: The Clinical Significance and Limitations of Docetaxel

Docetaxel, a member of the taxane family of chemotherapeutic agents, has been a mainstay in the treatment of various malignancies, including breast, prostate, and non-small cell lung cancers.[1][2] Its mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, Docetaxel promotes their assembly and inhibits their depolymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1][3]

Despite its efficacy, the clinical utility of Docetaxel is often hampered by the development of drug resistance, both intrinsic and acquired.[4][5][6] This resistance leads to treatment failure and disease progression, making the circumvention of these resistance mechanisms a critical area of oncology research.

The Emergence of Docetaxel Hydroxy-tert-butyl-carbamate: A Metabolic Perspective

Recent pharmacological studies have identified Docetaxel Hydroxy-tert-butyl-carbamate as a primary metabolite of Docetaxel. This compound, with the chemical formula C43H53NO15 and a molecular weight of 823.88 g/mol , is formed in the body through metabolic processes.[5] Understanding the biological activity of this metabolite is crucial, as its formation could have significant implications for both the efficacy and the resistance profile of Docetaxel-based therapies.

FeatureDocetaxelDocetaxel Hydroxy-tert-butyl-carbamate
CAS Number 114977-28-5154044-57-2[5]
Molecular Formula C43H53NO14C43H53NO15[5]
Molecular Weight 807.9 g/mol 823.88 g/mol [5]
Description Semi-synthetic taxoid, microtubule stabilizerPrimary metabolite of Docetaxel, microtubule stabilizer[5]

Key Mechanisms of Docetaxel Resistance

The mechanisms by which cancer cells develop resistance to Docetaxel are multifaceted and often involve a combination of factors. Below, we explore the most well-characterized of these mechanisms.

Increased Drug Efflux

One of the most prominent mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[5][6] P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key transporter implicated in Docetaxel resistance.[5][6] By actively pumping Docetaxel out of the cancer cell, P-gp reduces the intracellular drug concentration, thereby diminishing its cytotoxic effect.[5]

Alterations in Microtubule Dynamics

Since β-tubulin is the direct target of Docetaxel, alterations in its structure or expression can confer resistance. Overexpression of specific β-tubulin isotypes, particularly βIII-tubulin (encoded by the TUBB3 gene), is frequently associated with taxane resistance.[4][6] Mutations in the drug-binding site of β-tubulin can also reduce the binding affinity of Docetaxel, rendering it less effective.

Evasion of Apoptosis

The ultimate goal of Docetaxel therapy is to induce apoptosis in cancer cells. Resistance can arise from the dysregulation of apoptotic pathways. This can include the upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family, or the downregulation of pro-apoptotic proteins.

Activation of Survival Signaling Pathways

The activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can promote cell survival and counteract the cytotoxic effects of Docetaxel. These pathways can be activated by a variety of upstream signals and can lead to the phosphorylation and inactivation of pro-apoptotic proteins.

Theoretical Impact of Hydroxylation and Carbamate Modification on Resistance

While direct experimental data is currently lacking, we can hypothesize the potential effects of the metabolic conversion of Docetaxel to its Hydroxy-tert-butyl-carbamate form on the aforementioned resistance mechanisms.

Potential for Altered Efflux Pump Recognition

The addition of a hydroxyl group and the modification of the tert-butyl-carbamate side chain alter the polarity and three-dimensional structure of the Docetaxel molecule. This could potentially reduce its recognition and transport by efflux pumps like P-gp. A lower affinity for these transporters would lead to increased intracellular accumulation of the active compound, potentially overcoming efflux-mediated resistance.

Impact on Microtubule Binding and Stability

The structural changes in the metabolite could also influence its interaction with β-tubulin. While still described as a microtubule stabilizer, the binding affinity and the resulting stability of the microtubule-drug complex may differ from that of the parent Docetaxel. This could be advantageous if the metabolite has a higher affinity for β-tubulin or is less affected by resistance-conferring mutations.

Experimental Protocols for Comparative Analysis

To validate these hypotheses, a series of rigorous in vitro experiments are necessary. The following protocols provide a framework for comparing the efficacy of Docetaxel and its Hydroxy-tert-butyl-carbamate metabolite in Docetaxel-sensitive and -resistant cancer cell lines.

Cell Viability and Cytotoxicity Assays

Objective: To compare the cytotoxic effects of Docetaxel and its metabolite on sensitive and resistant cancer cell lines.

Methodology (MTT Assay):

  • Seed cancer cells (e.g., a Docetaxel-sensitive parental line and its derived resistant subline) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Docetaxel and Docetaxel Hydroxy-tert-butyl-carbamate in culture medium.

  • Treat the cells with varying concentrations of each compound for 48-72 hours. Include a vehicle control.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 (half-maximal inhibitory concentration) values for each compound in both cell lines.

Efflux Pump Activity Assay

Objective: To determine if Docetaxel Hydroxy-tert-butyl-carbamate is a weaker substrate for P-gp compared to Docetaxel.

Methodology (Rhodamine 123 Efflux Assay):

  • Culture Docetaxel-resistant cells overexpressing P-gp.

  • Pre-incubate the cells with either Docetaxel, Docetaxel Hydroxy-tert-butyl-carbamate, or a known P-gp inhibitor (e.g., Verapamil) for 1 hour.

  • Add the fluorescent P-gp substrate Rhodamine 123 to the cells and incubate for an additional 30-60 minutes.

  • Wash the cells to remove extracellular dye.

  • Measure the intracellular fluorescence using a flow cytometer or a fluorescence microscope.

  • A higher intracellular fluorescence in the presence of the test compounds indicates inhibition of P-gp-mediated efflux.

Microtubule Polymerization Assay

Objective: To compare the in vitro effects of Docetaxel and its metabolite on tubulin polymerization.

Methodology:

  • Use a commercially available tubulin polymerization assay kit.

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add either Docetaxel, Docetaxel Hydroxy-tert-butyl-carbamate, or a control compound to the tubulin solution in a 96-well plate.

  • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Compare the rate and extent of polymerization induced by each compound.

Visualizing the Pathways and Workflows

Docetaxel Resistance Mechanisms

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DTX Docetaxel Pgp P-gp (ABCB1) Efflux Pump DTX->Pgp Efflux Microtubules Microtubules (β-tubulin) DTX->Microtubules Stabilization Metabolite Docetaxel Hydroxy-tert-butyl-carbamate DTX_out DTX_out Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to PI3K_AKT PI3K/AKT Pathway Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits DTX_in Influx Mitotic_Arrest->Apoptosis Induces Resistance Resistance Mechanisms Resistance->Pgp Upregulation Resistance->Microtubules βIII-tubulin Overexpression/ Mutations Resistance->PI3K_AKT Activation Resistance->Apoptosis Evasion

Caption: Key mechanisms of Docetaxel resistance in cancer cells.

Experimental Workflow for Comparative Analysis

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Lines Sensitive & Resistant Cancer Cell Lines Viability Cell Viability Assay (e.g., MTT) Cell_Lines->Viability Efflux Efflux Pump Assay (e.g., Rhodamine 123) Cell_Lines->Efflux Compounds Docetaxel Docetaxel Hydroxy-tert-butyl-carbamate Compounds->Viability Compounds->Efflux Polymerization Microtubule Polymerization Assay Compounds->Polymerization IC50 Compare IC50 Values Viability->IC50 Pgp_Substrate Assess P-gp Substrate Potential Efflux->Pgp_Substrate Tubulin_Effect Evaluate Effect on Tubulin Polymerization Polymerization->Tubulin_Effect Conclusion Comparative Efficacy & Resistance Profile IC50->Conclusion Pgp_Substrate->Conclusion Tubulin_Effect->Conclusion

Caption: Workflow for comparing Docetaxel and its metabolite.

Conclusion and Future Directions

The development of resistance to Docetaxel remains a significant clinical challenge. While Docetaxel Hydroxy-tert-butyl-carbamate has been identified as a primary metabolite, its role in the efficacy and resistance profile of Docetaxel therapy is yet to be elucidated. The theoretical advantages of this metabolite, including potentially reduced recognition by efflux pumps and altered microtubule binding dynamics, warrant a thorough investigation.

The experimental framework provided in this guide offers a starting point for researchers to systematically compare Docetaxel and its metabolite. Such studies are essential to understand the full pharmacological implications of Docetaxel metabolism and may pave the way for the development of novel strategies to overcome drug resistance. Future research should also focus on in vivo studies to assess the pharmacokinetics and anti-tumor activity of Docetaxel Hydroxy-tert-butyl-carbamate in preclinical models of Docetaxel-resistant cancers.

References

  • Galletti, E., et al. (2007). Overcoming docetaxel resistance in prostate cancer: a perspective review. Therapeutic Advances in Urology, 4(6), 321-332.
  • MDPI. (2025).
  • PMC. (n.d.).
  • MDPI. (2025). Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions. MDPI.
  • ResearchGate. (2025). (PDF) Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions.
  • Master Organic Chemistry. (2018).
  • Elsevier. (2024).
  • PubMed. (2012). Overcoming docetaxel resistance in prostate cancer: a perspective review. PubMed.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Benchchem. (n.d.).
  • eScholarship. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The ASCO Post. (2024).
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Santa Cruz Biotechnology. (n.d.).
  • PubChem. (n.d.).
  • ResearchGate. (2021). (PDF) Neoadjuvant docetaxel plus carboplatin vs epirubicin plus cyclophosphamide followed by docetaxel in triple-negative, early-stage breast cancer (NeoCART): Results from a multicenter, randomized controlled, open-label phase II trial.
  • Patsnap Synapse. (2024). What is the mechanism of Docetaxel?.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). (A) Chemical structure of docetaxel. (B) Mode of action of docetaxel;...
  • NCBI Bookshelf. (2024). Docetaxel. NCBI Bookshelf.
  • ResearchGate. (n.d.). Randomized Phase III Study of Docetaxel Compared With Paclitaxel in Metastatic Breast Cancer | Request PDF.
  • NIH. (2016). P-168: Retrospective comparison of efficacy and safety of docetaxel and weekly-paclitaxel as 2nd-line chemotherapy for patients with unresectable or recurrent esophageal cancer. NIH.

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"Docetaxel Hydroxy-tert-butyl-carbamate" correlation with clinical outcomes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Docetaxel vs. Docetaxel Hydroxy-tert-butyl-carbamate (HDTX) in Clinical Outcomes & Pharmacokinetics

As a Senior Application Scientist in oncology drug development, understanding the biotransformation of active pharmaceutical ingredients (APIs) is critical for predicting clinical efficacy and patient safety. Docetaxel is a highly potent, semisynthetic taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis in cancer cells. However, its clinical performance is heavily dictated by its primary hepatic metabolite—Docetaxel Hydroxy-tert-butyl-carbamate (also known as HDTX, Metabolite M2, or Docetaxel Impurity 63) [1].

This guide provides an objective, data-driven comparison between the parent API (Docetaxel) and its oxidized derivative (HDTX), detailing the mechanistic causality behind their pharmacokinetic differences, their direct correlation with clinical outcomes, and the self-validating experimental protocols used to quantify them.

Mechanistic Causality: Biotransformation and Clinical Outcomes

The structural difference between Docetaxel and HDTX is subtle but pharmacologically profound. Docetaxel features a tert-butoxycarbonyl (Boc) group essential for its high-affinity binding to the β-tubulin subunit. In the liver, Cytochrome P450 enzymes (specifically CYP3A4 and CYP3A5) oxidize one of the methyl groups on this tert-butyl moiety, yielding Docetaxel Hydroxy-tert-butyl-carbamate [2].

Correlation with Clinical Outcomes: The rate of this specific hydroxylation pathway directly dictates the patient's clinical outcome:

  • Rapid Metabolizers (High HDTX Formation): Patients with highly active CYP3A4 rapidly convert Docetaxel to the inactive HDTX. This accelerated biliary clearance lowers the systemic Area Under the Curve (AUC) of the active API, leading to sub-therapeutic exposure and reduced progression-free survival (PFS) [3].

  • Slow Metabolizers / DDI (Low HDTX Formation): Co-administration of Docetaxel with CYP3A4 inhibitors (e.g., Erlotinib, Ketoconazole) blocks the formation of HDTX. The resulting accumulation of parent Docetaxel exponentially increases systemic toxicity, frequently manifesting as dose-limiting febrile neutropenia and severe peripheral neuropathy [4].

Pathway DTX Docetaxel (DTX) Active API CYP CYP3A4 / CYP3A5 Hepatic Oxidation DTX->CYP Substrate Binding Tox Low Clearance: Severe Toxicity DTX->Tox CYP Inhibition (e.g., Erlotinib) HDTX HDTX (M2 Metabolite) Inactive Impurity CYP->HDTX Hydroxylation Clear High Clearance: Reduced Efficacy HDTX->Clear Biliary Excretion

Metabolic conversion of Docetaxel to HDTX and its impact on clinical outcomes.

Quantitative Performance Comparison

The addition of the hydroxyl group on the tert-butyl carbamate sterically hinders the molecule, drastically reducing its binding affinity to microtubules. Consequently, HDTX is virtually devoid of antineoplastic activity.

ParameterDocetaxel (Parent API)Docetaxel Hydroxy-tert-butyl-carbamate (HDTX)
Molecular Weight 807.9 g/mol 823.9 g/mol
PubChem CID 14812415765777
Microtubule Stabilization High Affinity (1:1 stoichiometric ratio)Minimal to None
In Vitro Cytotoxicity (IC50) 2 – 5 nM (Prostate/Breast Cancer lines)> 1000 nM (Virtually Inactive)
Primary Elimination Route Hepatic Metabolism (via CYP3A4)Biliary Excretion (Feces)
Clinical Role Primary therapeutic agentBiomarker for clearance rate / Formulation Impurity

Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent false positives or analytical drift.

Protocol A: Self-Validating LC-MS/MS Quantification of DTX and HDTX in Plasma

This workflow is utilized to monitor patient pharmacokinetics and assess Drug-Drug Interactions (DDIs) by calculating the DTX/HDTX ratio.

  • Sample Spiking (Internal Standardization): Aliquot 100 µL of patient plasma. Immediately spike with 10 µL of Docetaxel-d9 (stable isotope internal standard).

    • Causality: Adding the deuterated standard before extraction normalizes any subsequent volumetric losses during sample prep and corrects for matrix-induced ion suppression during mass spectrometry, ensuring absolute quantitative accuracy.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Ethyl Acetate to the spiked plasma. Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Ethyl acetate is specifically chosen because its moderate polarity perfectly partitions the highly hydrophobic taxanes into the organic layer while leaving polar plasma proteins and salts in the aqueous phase, preventing LC column clogging.

  • Evaporation and Reconstitution: Transfer the organic supernatant to a clean vial, evaporate under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of 50% Acetonitrile/Water.

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

    • Causality: The C18 stationary phase resolves DTX and HDTX based on hydrophobicity. Because HDTX possesses an extra hydroxyl group, it is slightly more polar and will elute before the parent Docetaxel, allowing baseline separation prior to MS detection.

Workflow Prep 1. Plasma Spiking (Add DTX-d9 Internal Standard) LLE 2. Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Prep->LLE LC 3. Reverse-Phase UHPLC (C18 Column Separation) LLE->LC MS 4. ESI-MS/MS Detection (MRM Transition Monitoring) LC->MS

Self-validating LC-MS/MS workflow for quantifying DTX and HDTX in clinical samples.

Protocol B: Tubulin Polymerization Fluorescence Assay

This protocol validates the loss of pharmacological activity in HDTX compared to Docetaxel.

  • Buffer Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

    • Causality: Microtubule assembly is a strictly GTP-dependent thermodynamic process. The PIPES buffer maintains the precise physiological pH and ionic strength required for tubulin heterodimerization.

  • Compound Incubation: In a 96-well plate, add 10 µM of Docetaxel to well A, 10 µM of HDTX to well B, and a DMSO vehicle control to well C. Add 3 mg/mL of porcine brain tubulin to all wells at 4°C.

    • Causality: The DMSO well acts as a self-validating baseline control. Tubulin is kept at 4°C because cold temperatures prevent spontaneous polymerization before the kinetic reading begins.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 430 nm) every minute for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, light scattering increases, which is detected as an increase in fluorescence. Docetaxel will show a rapid, steep polymerization curve, whereas HDTX will mirror the slow, baseline kinetics of the DMSO control, proving its lack of target engagement.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15765777, Docetaxel Hydroxy-tert-butyl-carbamate." PubChem,[Link]

  • PubMed. "Cytochrome P450 3A selectively affects the pharmacokinetic interaction between erlotinib and docetaxel in rats." National Institutes of Health,[Link]

  • PMC. "Prediction of Nanoparticle Prodrug Metabolism by Pharmacokinetic Modeling of Biliary Excretion." National Institutes of Health,[Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Docetaxel Hydroxy-tert-butyl-carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with potent cytotoxic compounds like Docetaxel and its derivatives is fundamental to advancing oncology. Docetaxel Hydroxy-tert-butyl-carbamate, a key intermediate or analog, carries the cytotoxic payload of the parent molecule. Consequently, its handling demands a rigorous and uncompromising approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to create a self-validating system of protocols that ensures your safety and the integrity of your research.

The Foundational Principle: Understanding the Hazard

Docetaxel is an antineoplastic agent, meaning it is designed to kill dividing cells.[1] This cytotoxic activity is not selective to cancer cells; it can affect any dividing cells in the body.[1] Therefore, occupational exposure, even at low levels, poses significant health risks, including potential reproductive harm, genetic defects, and organ damage through prolonged or repeated exposure.[2][3][4] The primary routes of exposure in a laboratory setting are inhalation of aerosols or fine powders, dermal (skin) absorption, and accidental ingestion.[1][5] Every safety protocol and piece of PPE recommended is designed to create a barrier against these exposure routes.

Risk Assessment: Tailoring Protection to the Task

Not all handling procedures carry the same level of risk. A dynamic risk assessment is crucial. Before any procedure, you must evaluate the specific task to determine the appropriate level of PPE. The two primary factors to consider are the physical form of the compound and the potential for generating aerosols or dust.

  • Solid Form (Powder): Handling the powdered form of Docetaxel Hydroxy-tert-butyl-carbamate presents the highest risk due to the potential for generating airborne dust, which can be easily inhaled.[1]

  • Liquid Form (Solutions): Handling solutions reduces the risk of inhalation but increases the risk of splashes and spills, making dermal and eye protection paramount.[6]

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_start Step 1: Initial Assessment cluster_procedure Step 2: Procedure Type cluster_ppe Step 3: PPE Selection start Begin Work with Docetaxel Derivative assess_risk Assess Task-Specific Risk (e.g., Weighing, Dissolving, Administering) start->assess_risk is_powder Is the compound in powder form? assess_risk->is_powder is_splash_risk Is there a risk of splashing? is_powder->is_splash_risk No (Liquid) ppe_high MANDATORY HIGH-RISK PPE: - Double Chemo-Rated Gloves - Impermeable Gown - Full-Face Shield & Goggles - NIOSH-Approved Respirator (N95+) is_powder->ppe_high Yes (High Risk) ppe_medium MANDATORY LIQUID-HANDLING PPE: - Double Chemo-Rated Gloves - Impermeable Gown - Goggles (Face shield if splash risk is high) is_splash_risk->ppe_medium Yes ppe_low BASELINE PPE: - Single Chemo-Rated Gloves - Lab Coat - Safety Glasses is_splash_risk->ppe_low No caption PPE Selection Workflow for Docetaxel Derivative Handling

Caption: PPE Selection Workflow for Docetaxel Derivative Handling.

Core PPE Requirements: A Detailed Breakdown

The following table summarizes the mandatory PPE for handling Docetaxel Hydroxy-tert-butyl-carbamate. All PPE should be disposable where possible.[3]

PPE CategorySpecificationRationale & Causality
Gloves Powder-free nitrile or neoprene gloves tested for use with chemotherapy drugs (e.g., meeting ASTM D6978 standard). Double gloving is required for all handling procedures. [3]The primary barrier against dermal absorption. Double gloving provides protection against tears or punctures in the outer glove and allows for safe removal of the contaminated outer layer without exposing the inner glove or skin.[7] The inner glove is worn under the gown cuff, and the outer glove is worn over the cuff.[7][8]
Gown Disposable, low-permeability, lint-free gown that closes in the back, with long sleeves and tight-fitting knit cuffs.[3][7]Protects skin and personal clothing from contamination via splashes and spills. A solid front and back closure offer superior protection compared to standard lab coats.[7]
Eye/Face Protection Safety goggles with side shields. A full-face shield must be worn over goggles whenever there is a risk of splashing.[3][6]Protects the mucous membranes of the eyes and face from accidental splashes of solutions containing the cytotoxic compound.[8]
Respiratory Protection A fit-tested, NIOSH-approved respirator (e.g., N95 or higher) is mandatory when handling the powder form or when there is a risk of generating aerosols.[3][6][9]Prevents the inhalation of airborne cytotoxic particles, which is a primary route of exposure when working with solids.[1] Surgical masks offer no protection against chemical aerosols or particulates and must not be used.[10]
Shoe & Head Covers Disposable, impermeable shoe covers and a head covering.[1][6]Prevents the spread of contamination outside of the designated handling area and minimizes the risk of hair becoming contaminated.[1][6]
Procedural, Step-by-Step Guidance

A. Engineering Controls: Your First Line of Defense

Before any PPE is donned, ensure proper engineering controls are in place. All manipulations of Docetaxel Hydroxy-tert-butyl-carbamate, especially weighing of powder and preparation of solutions, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1][7] The work surface should be lined with a plastic-backed absorbent pad to contain spills.[3][5]

B. Donning PPE: A Deliberate Sequence

The order in which you put on PPE is critical to ensure complete and sealed protection.

  • Shoe and Head Covers: Don shoe and head covers first.

  • Inner Gloves: Don the first pair of chemotherapy-rated gloves.

  • Gown: Put on the disposable gown, ensuring it is fully closed in the back and the cuffs are snug.[7]

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown to create a seal.[7][8]

  • Respiratory Protection: If required, perform a seal check and don your fit-tested N95 respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a full-face shield if there is a splash risk.[3]

C. Doffing PPE: Preventing Self-Contamination

The removal of PPE is the point of highest risk for exposure. This process must be performed slowly and methodically to avoid contact with the contaminated outer surfaces.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand, slide the fingers of your ungloved hand under the remaining glove at the wrist, and peel it off over the first glove.[6]

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together. Unfasten the gown. Peel the gown away from your neck and shoulders, touching only the inside. As you pull your arms out of the sleeves, peel off the inner gloves at the same time, so they are contained within the inside-out gown.

  • Exit the Immediate Area: Before removing your remaining PPE, step out of the immediate handling area.

  • Face and Eye Protection: Remove the face shield and goggles by handling the strap or earpieces.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Shoe and Head Covers: Remove shoe and head covers.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]

Disposal Plan: Segregation is Key

Proper segregation and disposal of all materials contaminated with Docetaxel are critical to prevent environmental contamination and accidental exposure.[6]

  • Sharps: All needles and syringes must be placed directly into a designated, puncture-resistant sharps container labeled "Cytotoxic Waste" or "Chemotherapy Waste."[6]

  • Trace Chemotherapy Waste: Items residually contaminated, such as empty vials, gloves, gowns, absorbent pads, and other disposable PPE, must be placed in clearly marked yellow chemotherapy waste bags or containers.[6][11]

  • Bulk Waste: Any solutions or materials with visible contamination are considered bulk hazardous chemical waste and must be collected in a sealed, leak-proof container labeled appropriately for hazardous waste pickup.[11]

Never dispose of cytotoxic waste in regular trash or biohazard waste bins.[5] All waste must be handled in accordance with local, state, and federal regulations.[1]

By integrating these expert-validated protocols into your daily laboratory practice, you build a robust culture of safety. This guide serves as a foundational resource, but it is imperative to supplement it with institution-specific training and a thorough review of the Safety Data Sheet (SDS) for Docetaxel Hydroxy-tert-butyl-carbamate before beginning any work.

References

  • Essential Safety and Logistical Information for Handling Docetaxel - Benchchem.
  • Docetaxel - Santa Cruz Biotechnology.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • PRODUCT NAME: DOCETAXEL INJECTION CONCENTRATE 20 mg/mL, 80 mg/4 mL, 160 mg/8 mL Vial - Winthrop US.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Labor
  • Handling Antineoplastic or Investig
  • Essential Safety and Logistics for Handling 10-Oxo Docetaxel - Benchchem.
  • Group of Chemicals SOP Example Antineoplastic Administr
  • SAFETY D
  • Guidelines on Handling Hazardous Drugs - ASHP.
  • Personal Protective Equipment When Working with chemotherapy Drugs | Halyard Health.
  • Safe Handling of Hazardous Drugs - Cancer Care Ontario.
  • Safe handling of cytotoxics: guideline recommend

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.